3-Isopropylisoxazol-5-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-propan-2-yl-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-4(2)5-3-6(7)9-8-5/h3-4H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLVMBXOBZVJIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366602 | |
| Record name | 3-isopropylisoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88786-11-2 | |
| Record name | 3-isopropylisoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(propan-2-yl)-1,2-oxazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Isopropylisoxazol-5-amine chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 3-Isopropylisoxazol-5-amine
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 88786-11-2), a heterocyclic amine of significant interest in modern medicinal chemistry. We will delve into its core physicochemical properties, spectroscopic signature, synthetic pathways, and characteristic reactivity. The document is structured to provide researchers, chemists, and drug development professionals with a foundational understanding of this versatile building block. By synthesizing data from established chemical principles and literature, this guide explains the causality behind its chemical behavior and outlines its proven applications in the development of targeted therapeutics, such as kinase and bromodomain inhibitors.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of contemporary drug discovery. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it a "privileged scaffold." Within this class, this compound emerges as a particularly valuable synthetic intermediate. Its structure combines the stable isoxazole core with a primary amine at the 5-position, which serves as a crucial handle for synthetic elaboration, and an isopropyl group at the 3-position, which can impart favorable steric and lipophilic properties to derivative molecules. This guide aims to consolidate the known and predicted chemical data for this compound, providing a technical resource for its effective utilization in research and development.
Core Physicochemical Properties
The fundamental properties of this compound dictate its handling, solubility, and behavior in reaction systems. These characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 88786-11-2 | [1][2] |
| Molecular Formula | C₆H₁₀N₂O | [1][3][4] |
| Molecular Weight | 126.16 g/mol | [1][3][4] |
| Physical Form | Solid | [3] |
| Purity | Commonly available at ≥97% | [3] |
| Synonyms | 3-isopropyl-5-isoxazolamine; 3-propan-2-yl-1,2-oxazol-5-amine | [3] |
| InChI Key | GHLVMBXOBZVJIC-UHFFFAOYSA-N | [3] |
Solubility & pKa Insights: Based on its structure, this compound is expected to be soluble in organic solvents such as methanol, ethanol, DMSO, and chlorinated solvents. Its solubility in aqueous media is likely limited but can be significantly increased in acidic solutions due to the protonation of the basic 5-amino group. The pKa of the conjugate acid of the amine is predicted to be in the range of 3-5, typical for an amino group attached to an electron-deficient aromatic ring system, which reduces its basicity compared to aliphatic amines.[5]
Spectroscopic and Analytical Characterization
While specific experimental spectra for this exact compound are not widely published, its spectroscopic profile can be reliably predicted based on its functional groups and the extensive body of literature on related amines and isoxazoles.[6][7][8]
Predicted ¹H and ¹³C NMR Spectral Data
Causality: The electron-withdrawing nature of the isoxazole ring will deshield adjacent protons and carbons. The isopropyl group will present a characteristic septet-doublet pattern, while the amine protons are often broad and may exchange with deuterated solvents.[8]
| Predicted ¹H NMR (400 MHz, DMSO-d₆) | Predicted ¹³C NMR (100 MHz, DMSO-d₆) |
| Chemical Shift (δ, ppm) | Assignment |
| ~6.8 (br s, 2H) | Amine N-H₂ |
| ~5.5 (s, 1H) | Isoxazole C4-H |
| ~3.0 (sept, 1H, J ≈ 7 Hz) | Isopropyl C-H |
| ~1.2 (d, 6H, J ≈ 7 Hz) | Isopropyl C-H₃ |
Predicted Infrared (IR) Spectroscopy Data
Causality: The primary amine is the most prominent feature, showing characteristic symmetric and asymmetric N-H stretches. The aromatic C=N and C=C bonds of the isoxazole ring will also be evident.[8][9]
| Frequency (cm⁻¹) | Vibrational Mode | Intensity |
| 3450 - 3350 | N-H stretching (asymmetric & symmetric) | Medium-Strong |
| 3080 - 3040 | Aromatic C-H stretching | Weak |
| 2970 - 2870 | Aliphatic C-H stretching (isopropyl) | Medium |
| ~1640 | N-H bending (scissoring) | Medium-Strong |
| ~1590, 1470 | C=N and C=C stretching (isoxazole ring) | Medium-Strong |
Predicted Mass Spectrometry (MS) Data
Causality: According to the Nitrogen Rule, the odd number of nitrogen atoms (two) results in an even-numbered molecular weight (126). The primary fragmentation pathway is expected to be the loss of a methyl group from the isopropyl moiety to form a stable secondary carbocation.
| m/z | Assignment |
| 126 | [M]⁺ (Molecular Ion) |
| 111 | [M - CH₃]⁺ |
| 84 | [M - C₃H₆]⁺ (Loss of propene) |
Experimental Protocol: NMR Spectrum Acquisition
This protocol ensures a high-quality, reproducible NMR spectrum for a solid sample like this compound.
-
Sample Preparation: Accurately weigh 5-10 mg of the solid compound and transfer it to a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the NMR tube. The choice of DMSO-d₆ is strategic as it effectively solubilizes polar compounds and its residual water peak does not typically overlap with key signals.
-
Internal Standard: Add a minimal amount of tetramethylsilane (TMS) to serve as an internal standard, defining the 0 ppm reference point.
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be required.
-
Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer that has been properly tuned and shimmed.
-
Data Acquisition (¹H NMR): Acquire the proton spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. Key parameters include a spectral width of ~16 ppm and a relaxation delay of 2-5 seconds to ensure full relaxation of all protons.
-
D₂O Exchange (Optional but Recommended): To confirm the identity of the N-H protons, add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The disappearance of the broad signal previously assigned to the amine protons validates the assignment.[8]
-
Data Acquisition (¹³C NMR): Acquire the carbon spectrum with proton decoupling. A significantly higher number of scans will be necessary due to the low natural abundance of ¹³C.
Synthesis and Manufacturing
The synthesis of 5-aminoisoxazoles is well-established in organic chemistry. A highly plausible and efficient route to this compound involves the condensation and cyclization of a β-keto nitrile with hydroxylamine.[10]
Synthetic Workflow Diagram
Caption: A plausible synthetic workflow for this compound.
Experimental Protocol: Synthesis from 4-Methyl-3-oxopentanenitrile
Causality: This protocol relies on the nucleophilic attack of hydroxylamine on the ketone of the β-keto nitrile, followed by an intramolecular cyclization where the nitrile group is attacked by the oxime oxygen, forming the isoxazole ring. A base is used to deprotonate the hydroxylamine, increasing its nucleophilicity.
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-methyl-3-oxopentanenitrile in ethanol.
-
Base and Hydroxylamine Addition: Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and a suitable base such as sodium acetate or potassium carbonate (1.2 equivalents) in water to the flask. The base is crucial to liberate the free hydroxylamine from its hydrochloride salt.
-
Reaction: Heat the mixture to reflux (approximately 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup - Extraction: To the remaining aqueous residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers. The extraction isolates the product from inorganic salts and unreacted polar starting materials.
-
Workup - Washing: Wash the combined organic layers sequentially with water and then with brine. This removes any remaining water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by its nucleophilic primary amine. The isoxazole ring itself is relatively stable but can undergo specific transformations.
Key Reactivity Pathways
Caption: Major reactivity pathways for this compound.
-
Amine-Centric Reactions: As a primary amine, the nitrogen atom is nucleophilic and readily participates in reactions with electrophiles.[11]
-
Acylation/Sulfonylation: It reacts smoothly with acyl chlorides, sulfonyl chlorides, or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form stable amides and sulfonamides. This is the most common transformation used to incorporate this scaffold into larger molecules.
-
Alkylation: While direct N-alkylation with alkyl halides can occur, it is often difficult to control and can lead to mixtures of mono- and di-alkylated products.[12] Reductive amination is a more controlled method for preparing secondary amines.
-
-
Isoxazole Ring Reactivity: The isoxazole ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. Its most notable reaction is cleavage of the weak N-O bond under reductive conditions (e.g., catalytic hydrogenation with Raney Nickel or dissolving metal reduction), which opens the ring to yield a β-amino enone.
Applications in Medicinal Chemistry and Drug Discovery
This compound is not typically a final drug product but rather a crucial building block for creating more complex and potent therapeutic agents. Its structure is frequently found in molecules designed to inhibit specific biological targets.
-
Kinase Inhibitors: The 5-aminoisoxazole motif is a key component in the design of various protein kinase inhibitors. For example, derivatives have been explored as potent and selective inhibitors of RET (Rearranged during Transfection) kinase, a target in certain types of thyroid and lung cancers.[13]
-
Bromodomain Inhibitors: The scaffold has been successfully utilized in the development of inhibitors for bromodomains, which are epigenetic "readers" involved in cancer progression. N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives, which share the core aminoisoxazole structure, have been identified as potent inhibitors of the TRIM24 bromodomain, showing potential in treating prostate cancer.[14][15]
-
General Drug Scaffolding: The amine handle allows for easy integration into diverse molecular libraries via robust amide bond formation, making it an ideal starting point for high-throughput screening and lead optimization campaigns.
Role in the Drug Discovery Pipeline
Caption: The role of this compound in a typical drug discovery workflow.
Conclusion
This compound is a high-value chemical entity characterized by its stable heterocyclic core and versatile primary amine functionality. Its predictable physicochemical properties, well-defined spectroscopic signatures, and straightforward synthesis make it an accessible and reliable building block for synthetic chemists. The proven success of its derivatives in modulating key biological targets like kinases and bromodomains underscores its importance in modern drug discovery and solidifies its position as a critical tool for developing next-generation therapeutics.
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An In-depth Technical Guide to the Structure Elucidation of 3-Isopropylisoxazol-5-amine
Abstract: This technical guide provides a comprehensive, multi-technique approach to the complete structure elucidation of 3-isopropylisoxazol-5-amine. Intended for researchers, scientists, and professionals in drug development, this document moves beyond rote procedural descriptions to detail the scientific rationale behind the analytical strategy. By integrating data from High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, COSY, HSQC, and HMBC), we present a self-validating workflow that culminates in the unambiguous confirmation of the target molecule's constitution. Each section outlines the theoretical basis, detailed experimental protocols, and expert data interpretation, providing a robust framework for the structural analysis of novel heterocyclic compounds.
Introduction and Strategic Overview
The definitive identification of a molecule's structure is the bedrock of chemical research and development. For novel heterocyclic compounds like this compound, which may serve as a crucial building block in medicinal chemistry, an error in structural assignment can invalidate extensive downstream research. The target molecule, with a molecular formula of C₆H₁₀N₂O and a molecular weight of 126.16 g/mol , presents a specific set of analytical challenges and opportunities.
The following workflow diagram illustrates the logical progression of the elucidation process, from initial sample analysis to the final, synthesized structural proof.
Caption: Key 2- and 3-bond HMBC correlations confirming the structure.
Final Data Synthesis and Structural Confirmation
-
HRMS established the molecular formula: C₆H₁₀N₂O .
-
IR Spectroscopy confirmed the presence of a primary amine (-NH₂) group and a heterocyclic ring .
-
¹H and ¹³C NMR accounted for all 10 protons and 6 carbons, identifying an isopropyl group , a -CH- group on the ring , and the -NH₂ protons .
-
COSY confirmed the internal connectivity of the isopropyl fragment .
-
HSQC linked all protons to their directly attached carbons.
-
HMBC provided the final, definitive proof by showing the long-range correlations that connect the isopropyl group to C3, the amine group to C5, and confirming the overall structure of the isoxazole ring.
The collective, mutually reinforcing evidence from these orthogonal analytical techniques allows for the unambiguous assignment of the structure as This compound .
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An In-depth Technical Guide to 3-Isopropylisoxazol-5-amine (CAS: 88786-11-2): A Privileged Scaffold in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-Isopropylisoxazol-5-amine (CAS No. 88786-11-2), a heterocyclic amine of significant interest to the pharmaceutical and medicinal chemistry sectors. The document delineates its physicochemical characteristics, provides a detailed synthetic protocol, and explores its chemical reactivity. The core of this guide focuses on the instrumental role of this isoxazole derivative as a key building block in the design and synthesis of targeted therapeutics, particularly kinase inhibitors. We will delve into its application in the development of inhibitors for oncologically significant targets such as RET and c-Met kinases, supported by biological activity data and an examination of the relevant signaling pathways. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the application of this versatile chemical entity.
Introduction and Physicochemical Properties
This compound is a five-membered heterocyclic compound containing an isoxazole ring substituted with an isopropyl group at the 3-position and an amine group at the 5-position.[1] This structural arrangement imparts a unique combination of electronic and steric properties, making it a valuable scaffold in medicinal chemistry. The isoxazole ring serves as a bioisostere for other functionalities and can engage in various non-covalent interactions with biological targets, while the primary amine provides a convenient handle for further chemical modification and derivatization.
The core utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules.[2] Its structural motif is found in a range of compounds designed to modulate the activity of key enzymes and receptors implicated in disease, most notably in the field of oncology.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 88786-11-2 | [1] |
| Molecular Formula | C₆H₁₀N₂O | [1] |
| Molecular Weight | 126.16 g/mol | [1] |
| Appearance | Solid (predicted) | N/A |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane (predicted) | N/A |
| InChI Key | GHLVMBXOBZVJIC-UHFFFAOYSA-N | N/A |
| SMILES | CC(C)c1cc(N)no1 | N/A |
Synthesis and Purification
The synthesis of 3-alkyl-5-aminoisoxazoles can be efficiently achieved through the nucleophilic addition of hydroxylamine to allenic nitriles. This method is reported to provide the desired products in excellent yield. The following protocol is a representative procedure for the synthesis of this compound based on this established methodology.
Synthetic Protocol: Nucleophilic Addition of Hydroxylamine to 4-Methylpenta-2,3-dienenitrile
The causality behind this experimental choice lies in the high reactivity of the central carbon of the allene system towards nucleophilic attack, and the subsequent intramolecular cyclization to form the stable isoxazole ring. The regioselectivity is driven by the electronic and steric influences of the substituents on the allenic nitrile.
Step-by-Step Methodology:
-
Preparation of the Hydroxylamine Solution: A solution of hydroxylamine is prepared by dissolving hydroxylamine hydrochloride in a suitable solvent, such as ethanol or methanol, followed by the addition of a base (e.g., sodium hydroxide or potassium carbonate) to liberate the free hydroxylamine. The reaction should be performed at a controlled temperature (e.g., 0-5 °C) to minimize decomposition of the hydroxylamine.
-
Reaction with Allenic Nitrile: To the freshly prepared hydroxylamine solution, 4-methylpenta-2,3-dienenitrile is added dropwise at a controlled temperature. The reaction mixture is then stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Caption: Synthesis workflow for this compound.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 3-aminoisoxazole moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to serve as a foundation for the development of ligands for a variety of biological targets. A particularly fruitful area of application has been in the design of protein kinase inhibitors. The primary amine at the 5-position provides a crucial vector for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics.
Targeting RET Kinase
The Rearranged during Transfection (RET) receptor tyrosine kinase is a key driver in several types of cancer, including thyroid and non-small cell lung cancer.[3] Activating mutations and fusions of the RET gene lead to constitutive kinase activity and uncontrolled cell proliferation. The 3-aminoisoxazole scaffold has been utilized in the development of potent and selective RET inhibitors.
Table 2: Biological Activity of a 5-Aminoisoxazole-based RET Kinase Inhibitor
| Compound | Target | IC₅₀ (nM) | Cell-based Activity | Source |
| 15l (an analog) | Wild-type RET | 44 | Suppresses growth of RET-transformed cells | [4] |
| 15l (an analog) | RET (V804M gatekeeper mutant) | 252 | Effective against gatekeeper mutant | [4] |
The data in Table 2 for a representative compound (15l), which features a more complex structure built upon a 5-aminoisoxazole core, demonstrates potent inhibition of both wild-type and a clinically relevant mutant form of RET kinase.[4] This highlights the potential of this scaffold in overcoming drug resistance.
Caption: Simplified RET signaling pathway and point of inhibition.
Targeting c-Met Kinase
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, and invasion.[5][6] Aberrant c-Met signaling is implicated in the progression and metastasis of numerous cancers. The 3-aminoisoxazole scaffold has also been successfully employed in the design of potent c-Met inhibitors.
A series of 3-amino-benzo[d]isoxazole-based compounds have demonstrated potent inhibition of the c-Met kinase.[2] For instance, compound 28a from a reported study, which incorporates a 3-aminoindazole scaffold (a close bioisostere of 3-aminoisoxazole), exhibited an enzymatic IC₅₀ of 1.8 nM against c-Met and potent cellular activity.[2] This underscores the versatility of the amino-heterocycle core in targeting different kinase families.
Caption: Simplified c-Met signaling pathway and point of inhibition.
Analytical Characterization
Table 3: Predicted Analytical Data for this compound
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): ~1.2 (d, 6H, -CH(CH₃)₂), ~3.0 (sept, 1H, -CH(CH₃)₂), ~5.0 (s, 1H, isoxazole C4-H), ~5.5 (br s, 2H, -NH₂). The chemical shifts are estimations and will vary based on the solvent used.[3][7] |
| ¹³C NMR | δ (ppm): ~21 (2C, -CH(CH₃)₂), ~28 (-CH(CH₃)₂), ~80 (isoxazole C4), ~160 (isoxazole C3), ~170 (isoxazole C5). These are approximate values.[4][6] |
| Mass Spec. | (EI): Expected molecular ion (M⁺) at m/z = 126. Fragmentation may involve loss of the isopropyl group.[8] |
| IR Spec. | (cm⁻¹): ~3400-3250 (N-H stretch, two bands for primary amine), ~2970 (C-H stretch, aliphatic), ~1650-1580 (N-H bend), ~1250-1020 (C-N stretch).[9][10] |
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the safety data for structurally related amines and heterocyclic compounds, the following precautions are recommended.[11][12]
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Fire Safety: The compound may be combustible. Keep away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound stands out as a chemical building block of considerable value in contemporary drug discovery. Its straightforward synthesis and the reactive handle provided by the primary amine group make it an attractive starting point for the creation of diverse chemical libraries. The demonstrated success of the broader 3-aminoisoxazole scaffold in generating potent and selective kinase inhibitors for critical oncology targets like RET and c-Met validates its "privileged" status. This technical guide has provided a foundational understanding of its properties, synthesis, and applications, and it is anticipated that the utility of this compound will continue to expand as researchers further explore its potential in the development of novel therapeutics.
References
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Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting the c-Met signaling pathway in cancer. Nature Reviews Cancer, 12(2), 89-103. [Link]
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Angene Chemical. (2025). Safety Data Sheet - 3-(2-Nitrophenyl)isoxazol-5-amine. [Link]
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Li, H., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. European Journal of Medicinal Chemistry, 90, 875-888. [Link]
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Gentile, T. R., et al. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1_suppl), S7-S19. [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
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NIST. (n.d.). 3-Isoxazolamine, 5-methyl-. [Link]
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Lee, K., et al. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry, 125, 934-946. [Link]
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Chen, Y., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Cell Communication and Signaling, 22(1), 1-21. [Link]
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A Comprehensive Technical Guide on the Physicochemical Properties of 3-Isopropylisoxazol-5-amine
Introduction
3-Isopropylisoxazol-5-amine (CAS No. 88786-11-2) is a heterocyclic amine built upon the isoxazole scaffold. The isoxazole ring system is a prominent feature in numerous pharmacologically active compounds, valued for its role as a bioisostere for amide and ester functionalities and its ability to modulate physicochemical properties such as lipophilicity and metabolic stability. The presence of a primary amine at the 5-position and an isopropyl group at the 3-position makes this molecule a versatile building block for combinatorial chemistry and targeted drug design. This guide provides an in-depth analysis of its core physical and chemical properties, reactivity, and the analytical methodologies required for its characterization, offering a foundational resource for researchers in medicinal chemistry and materials science.
Core Molecular Attributes
This compound is defined by its five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, substituted with key functional groups that dictate its chemical behavior.
Caption: A plausible synthetic route to 5-aminoisoxazoles.
Spectroscopic and Analytical Characterization
Robust analytical data is essential for structure confirmation and purity assessment. Below are the predicted spectroscopic signatures for this compound.
Infrared (IR) Spectroscopy
As a primary amine, the molecule will exhibit characteristic N-H stretching and bending vibrations.
[1][2]Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| 3400 - 3250 | N-H Stretch (asymmetric & symmetric) | Medium | Two distinct peaks are characteristic of a primary amine. |
| 2970 - 2870 | C(sp³)-H Stretch | Strong | From the isopropyl group. |
| 1650 - 1580 | N-H Bend (Scissoring) | Medium-Strong | Confirms the presence of the -NH₂ group. |
| ~1600 | C=C / C=N Stretch | Medium | From the isoxazole ring. |
| 1250 - 1020 | C-N Stretch | Medium | Aliphatic amine C-N bond vibration. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural information. The expected chemical shifts are influenced by the electronic environment of the isoxazole ring.
Table 4: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Nucleus | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~6.5 - 7.5 | br s | 2H | -NH₂ (exchangeable with D₂O) |
| ~5.5 - 6.0 | s | 1H | C4-H (isoxazole ring) | |
| ~2.8 - 3.2 | septet | 1H | -CH (CH₃)₂ | |
| ~1.1 - 1.3 | d | 6H | -CH(CH₃ )₂ | |
| ¹³C | ~165 - 175 | s | - | C 5-NH₂ |
| ~155 - 165 | s | - | C 3-isopropyl | |
| ~90 - 100 | s | - | C 4-H | |
| ~25 - 30 | s | - | -C H(CH₃)₂ | |
| ~20 - 25 | s | - | -CH(C H₃)₂ |
Rationale for Predictions: The amine protons are expected to be broad and downfield. The C4-H is a lone proton on the heterocyclic ring, appearing as a singlet. The isopropyl group will show the classic septet/doublet splitting pattern.
[3]#### 4.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Expected Molecular Ion (M⁺): m/z = 126.156 *[4] Key Fragmentation Pathways:
-
Loss of a methyl radical (-CH₃) from the isopropyl group to give a fragment at m/z = 111.
-
Loss of the entire isopropyl group (-CH(CH₃)₂) to yield a fragment at m/z = 83.
-
Cleavage of the isoxazole ring under high energy conditions.
-
Standard Operating Protocols for Analysis
To ensure data integrity, standardized protocols must be followed. These protocols are designed as self-validating systems, where instrument performance is verified before sample analysis.
Caption: General analytical workflow for characterization.
Protocol 5.1: NMR Sample Preparation and Analysis
-
System Suitability: Run a standard sample (e.g., succinic acid in DMSO-d₆) to verify instrument resolution and chemical shift accuracy.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in ~0.7 mL of deuterated solvent (DMSO-d₆ is recommended to observe the exchangeable NH₂ protons).
-
Acquisition: Acquire a ¹H spectrum, followed by a ¹³C{¹H} spectrum. For full characterization, 2D experiments like COSY and HSQC can be run to confirm proton-proton and proton-carbon correlations.
-
D₂O Exchange: Add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The disappearance of the NH₂ signal confirms its assignment.
[1]#### Protocol 5.2: FT-IR Sample Preparation and Analysis (ATR)
-
Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal with isopropanol and acquire a background spectrum. The baseline should be flat.
-
Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Data Collection: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking. Compare the resulting spectrum with the expected vibrational modes (Table 3).
Protocol 5.3: LC-MS Sample Preparation and Analysis
-
System Preparation: Equilibrate the LC-MS system with the initial mobile phase conditions. Perform a system suitability test by injecting a standard mixture to check retention time stability, peak shape, and mass accuracy.
-
Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at 1 mg/mL. Perform a serial dilution to a final concentration of ~1-10 µg/mL.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A suitable gradient (e.g., 5% B to 95% B over 5 minutes).
-
MS Detection: Electrospray Ionization in positive mode (ESI+). Scan for the protonated molecule [M+H]⁺ at m/z = 127.1.
-
-
Analysis: Integrate the peak to determine purity and confirm the molecular weight from the mass spectrum.
Conclusion
This compound is a well-defined chemical entity with properties dominated by its primary amine functionality, modulated by the electron-withdrawing isoxazole core. Its characterization is straightforward using standard analytical techniques such as NMR, IR, and MS. The insights and protocols detailed in this guide provide a robust framework for researchers and drug development professionals to confidently utilize this versatile building block in their synthetic and discovery programs.
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3-Isopropylisoxazol-5-amine molecular weight and formula
An In-Depth Technical Guide to 3-Isopropylisoxazol-5-amine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic amine of significant interest in synthetic and medicinal chemistry. We will explore its fundamental physicochemical properties, discuss generalized synthetic strategies based on established isoxazole chemistry, and delve into its potential applications as a structural motif in modern drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable chemical building block.
Core Physicochemical Properties
This compound is a substituted isoxazole, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms. The presence of both an amine group and a lipophilic isopropyl group makes it an attractive scaffold for generating libraries of compounds with diverse pharmacological profiles. Its core properties are summarized below.
| Property | Data | Source(s) |
| Molecular Formula | C₆H₁₀N₂O | [1][2][3] |
| Molecular Weight | 126.156 g/mol | [1][2] |
| Alternate Value (MW) | 126.16 g/mol | [3][4] |
| CAS Number | 88786-11-2 | [1][2] |
| Physical Form | Solid | [2] |
| Purity (Typical) | ≥97% | [2] |
Synthesis and Mechanistic Considerations
The synthesis of substituted isoxazol-5-amines is a well-established field in organic chemistry. While a specific, detailed protocol for this compound is not publicly detailed, its synthesis can be logically extrapolated from common methodologies for analogous structures. A prevalent strategy involves the cyclization of a β-ketonitrile with hydroxylamine.
Conceptual Synthetic Workflow
The formation of the isoxazole ring typically proceeds via the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine. For a 3-substituted-5-amino isoxazole, a β-ketonitrile is the ideal precursor. The isopropyl group at the 3-position originates from the choice of the starting ketone.
Caption: Conceptual workflow for the synthesis of this compound.
General Experimental Protocol (Representative)
The following protocol is a generalized representation for the synthesis of a 3-substituted-5-aminoisoxazole, based on established chemical principles for isoxazole formation.[5][6]
-
Preparation of Hydroxylamine Solution: Dissolve hydroxylamine hydrochloride in water. Neutralize the solution by slowly adding a base, such as sodium bicarbonate, until effervescence ceases. Add a co-solvent like ethanol.[5]
-
Reaction Initiation: To the free hydroxylamine solution, add the β-ketonitrile precursor (in this case, isobutyrylacetonitrile).
-
Reaction Progression: Stir the mixture at room temperature. The reaction progress can be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions of this type are often run for several hours to ensure completion.[5]
-
Work-up and Isolation: Once the reaction is complete, the product may precipitate from the solution or require extraction. If an extraction is needed, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the final, pure this compound.
Causality Note: The use of a base is crucial to liberate the free hydroxylamine from its hydrochloride salt, which is the active nucleophile required for the initial attack on the ketone carbonyl. The subsequent intramolecular cyclization and dehydration form the stable isoxazole ring.
Applications in Research and Drug Development
The isoxazole moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules designed to interact with biological targets. Its utility stems from its unique electronic properties, its ability to act as a bioisostere for other functional groups (like amides or esters), and its role as a versatile synthetic handle.
-
Kinase Inhibition: The 5-aminoisoxazole core is a key structural element in the design of various protein kinase inhibitors. Activating mutations in kinases like RET (REarranged during Transfection) are common in cancers such as thyroid and lung cancer.[7] Research has identified novel inhibitors based on related 5-aminopyrazole-4-carboxamide scaffolds, highlighting the importance of the amino-heterocycle motif for achieving high potency and metabolic stability.[7]
-
Epigenetic Targets: Substituted benzo[d]isoxazol-5-amine derivatives have been successfully developed as potent and selective inhibitors of the TRIM24 bromodomain, an epigenetic reader implicated in the progression of several cancers, including prostate cancer.[8] This demonstrates the applicability of the aminoisoxazole framework in targeting protein-protein interactions.
-
Scaffold for Chemical Libraries: As a readily synthesized building block, this compound is an excellent starting point for creating diverse chemical libraries for high-throughput screening. The primary amine at the 5-position can be easily functionalized through acylation, alkylation, or sulfonylation to explore structure-activity relationships (SAR) for a given biological target.
Safety, Handling, and Storage
As with any laboratory chemical, this compound should be handled with appropriate care. The following guidelines are based on general safety information for aminic and heterocyclic compounds. A substance-specific Safety Data Sheet (SDS) must always be consulted prior to use.
-
General Handling: Use only in a well-ventilated area or under a chemical fume hood.[9] Avoid breathing dust, vapors, or mist.[9][10] Avoid contact with skin, eyes, and clothing.[9][10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear approved safety glasses or a face shield.[10]
-
Skin Protection: Handle with chemically resistant gloves that have been inspected prior to use.[10] Wear a protective suit appropriate for the concentration and amount of the substance.[10]
-
Respiratory Protection: If engineering controls are insufficient, use a NIOSH (US) or EN 143 (EU) approved respirator.[10]
-
-
Hazard Identification (General for related compounds):
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][9] Keep away from heat, sparks, and open flames.[9] Recommended storage may be at 2-8°C under an inert atmosphere.[4]
Conclusion
This compound is a chemical compound with a defined molecular formula of C₆H₁₀N₂O and a molecular weight of approximately 126.16 g/mol .[1][3] Its structure, combining a stable heterocyclic core with a reactive amine handle, makes it a valuable intermediate for organic synthesis and a promising scaffold for the development of novel therapeutics, particularly in the fields of oncology and epigenetics. Adherence to strict safety protocols is essential when handling this compound to mitigate potential hazards.
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5-isopropylisoxazol-3-amine [55809-38-6] | Chemsigma . Chemsigma. [Link]
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Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor . PubMed. [Link]
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Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities . PubMed. [Link]
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An In-Depth Technical Guide to the Biological Activity of Isoxazole Derivatives
Foreword: The Isoxazole Scaffold - A Privileged Structure in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern drug discovery.[1][2][3] Its unique physicochemical properties—stemming from an electron-rich aromatic system combined with a labile N-O bond—make it a remarkably versatile scaffold.[4][5] This lability is not a drawback; rather, it provides a strategic site for ring cleavage, rendering isoxazoles useful as synthetic intermediates for more complex molecules.[4][5] More importantly, the isoxazole nucleus is a key pharmacophore found in numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib, the antirheumatic drug Leflunomide, and several antibiotics like Cloxacillin and Sulfamethoxazole.[1][2]
This guide moves beyond a simple cataloging of effects. It is designed for researchers, scientists, and drug development professionals, providing a deep dive into the core biological activities of isoxazole derivatives. We will explore the causal mechanisms behind their therapeutic effects, present validated experimental protocols to assess these activities, and offer insights into the structure-activity relationships (SAR) that drive potency and selectivity.
Section 1: Anticancer Activity - Targeting the Hallmarks of Malignancy
Isoxazole derivatives have emerged as potent anticancer agents, demonstrating efficacy against a wide range of solid and hematological tumors.[6] Their versatility allows them to interfere with multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[7][8] This multi-targeted capability is a significant advantage, potentially circumventing the drug resistance that often plagues single-target therapies.[7]
Key Mechanisms of Antineoplastic Action
The anticancer effects of isoxazoles are not monolithic. They operate through several distinct and powerful mechanisms, making them a rich field for oncology research.
1.1.1 Inhibition of Heat Shock Protein 90 (HSP90)
Causality of Experimental Target: HSP90 is a molecular chaperone that is overexpressed in many cancer cells. It is essential for the stability and function of numerous "client" proteins, many of which are oncoproteins that drive tumor growth and survival, such as HER2, EGFR, AKT, and mutant p53.[4][6] By targeting HSP90, a single inhibitor can destabilize multiple oncogenic pathways simultaneously, leading to a cascade of anti-tumor effects.[9] This makes HSP90 a high-value, strategic target in cancer therapy.
Isoxazole-based compounds, such as NVP-AUY922, have been developed as potent HSP90 inhibitors.[6] They bind to the ATP-binding pocket in the N-terminus of HSP90, preventing its chaperone function. This leads to the misfolding of client proteins, which are then targeted for degradation by the ubiquitin-proteasome system.[3] The downstream result is the induction of cell cycle arrest and apoptosis.[6]
Signaling Pathway: HSP90 Inhibition
Caption: HSP90 inhibition by isoxazole derivatives.
1.1.2 Disruption of Microtubule Dynamics
Causality of Experimental Target: Microtubules are critical components of the cytoskeleton, forming the mitotic spindle necessary for chromosome segregation during cell division.[1] Their dynamic nature of polymerization and depolymerization is essential for this process. Cancer cells, characterized by rapid proliferation, are highly dependent on functional mitotic spindles. Therefore, agents that disrupt microtubule dynamics are powerful antimitotic and anticancer drugs.[10]
Certain isoxazole derivatives act as tubulin polymerization inhibitors.[1] They bind to the colchicine site on β-tubulin, preventing the assembly of tubulin dimers into microtubules.[11] This disruption of microtubule formation activates the spindle assembly checkpoint, arresting the cell in the G2/M phase of the cell cycle and ultimately triggering apoptosis.[1]
Quantitative Data: In Vitro Anticancer Activity
The potency of isoxazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of cancer cells by 50%.
| Compound Class | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |
| N-phenyl-5-carboxamidyl Isoxazole | Mouse Colon (CT-26) | Cytotoxicity | ~5.6 (converted from 2.5 µg/mL) | [1] |
| Isoxazole Chalcone Derivatives | Prostate (DU145) | Cytotoxicity | 0.96 - 1.06 | [4] |
| 3,5-Diamino-4-arylazo Isoxazoles | Prostate (PC3) | Cytotoxicity | 38.63 - 147.9 | [12] |
| Tetrazole-based Isoxazolines | Lung (A549) | Cytotoxicity | 1.49 - 1.51 | [13] |
| Isoxazole-Chalcone Conjugates | Breast (MCF-7) | Cytotoxicity | 17.28 | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[15] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[7]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., PC3, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the isoxazole derivative in DMSO. Perform a serial dilution in serum-free medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include wells for a vehicle control (DMSO only) and an untreated control.
-
Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[16]
-
Incubate the plate for 3-4 hours at 37°C. During this time, look for the formation of purple formazan crystals within the cells.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[14][16]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value.
-
Section 2: Antimicrobial Activity - A Renewed Arsenal Against Pathogens
The rise of multidrug-resistant bacteria poses a critical threat to global health. Isoxazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[12][15]
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of isoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring and its appended phenyl rings.[1]
-
Electron-Withdrawing Groups: The presence of halogens (e.g., -Cl, -Br, -F) or a nitro group (-NO₂) on the phenyl rings at the C-3 or C-5 positions often enhances antibacterial activity.[1][17] This is likely due to increased lipophilicity, which facilitates passage through the bacterial cell membrane.
-
Electron-Donating Groups: Groups like methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) have also been shown to improve potency, suggesting that electronic effects play a complex role in target interaction.[1]
-
Thiophene Moiety: Incorporating a thiophene ring into the isoxazole structure has been observed to significantly increase antimicrobial activity.[5]
Quantitative Data: In Vitro Antimicrobial Activity
Antimicrobial activity is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| N³, N⁵-diarylisoxazole-3,5-diamines | E. coli | 95 - 140 | [17] |
| N³, N⁵-diarylisoxazole-3,5-diamines | S. aureus | 95 - 120 | [17] |
| Substituted Isoxazoles | B. subtilis | 10 - 80 | [18] |
| Substituted Isoxazoles | E. coli | 30 - 80 | [18] |
| Substituted Isoxazoles | C. albicans | 6 - 60 | [18] |
| Chalcone-derived Isoxazoles | E. coli | 20 - 50 | [19] |
| Chalcone-derived Isoxazoles | P. aeruginosa | 5 - 20 | [19] |
Experimental Protocol: Broth Microdilution for MIC Determination
Principle: The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[20] It involves challenging a standardized inoculum of bacteria with serial twofold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[21][22]
Workflow: Broth Microdilution Assay
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the isoxazole derivative in DMSO. Further dilute this in sterile cation-adjusted Mueller-Hinton Broth (MHIIB) to achieve a concentration that is twice the highest concentration to be tested.
-
Prepare a standardized bacterial inoculum. Select 3-5 isolated colonies from an 18-24 hour agar plate and suspend them in broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in MHIIB to get the final working inoculum of ~1 x 10⁶ CFU/mL.[22]
-
-
Plate Setup and Serial Dilution:
-
Using a 96-well microtiter plate, add 100 µL of sterile MHIIB to all wells.
-
Add 100 µL of the 2x compound stock solution to the wells in column 1.
-
Using a multichannel pipette, mix the contents of column 1 and transfer 100 µL to column 2. Continue this twofold serial dilution process across the plate to column 10. Discard the final 100 µL from column 10.
-
Column 11 will serve as the positive growth control (no compound), and column 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Within 15 minutes of standardizing the inoculum, add 100 µL of the working bacterial inoculum to each well from column 1 to 11. This brings the final volume in each well to 200 µL and dilutes the compound and inoculum by a factor of two, achieving the target inoculum of 5 x 10⁵ CFU/mL.[22]
-
Do not add bacteria to column 12.
-
-
Incubation and Interpretation:
-
Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (the well is clear), as compared to the turbid growth in the positive control well (column 11).
-
Section 3: Anti-inflammatory Activity - Modulating the Immune Response
Inflammation is a complex biological response central to numerous diseases. Isoxazole derivatives, including the well-known COX-2 inhibitor Valdecoxib, are potent anti-inflammatory agents.[2] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[11]
Mechanism of Action: COX-2 Inhibition
Causality of Experimental Target: The cyclooxygenase enzyme exists in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa.[23] In contrast, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[24][25] COX-2 catalyzes the conversion of arachidonic acid to prostaglandin E2 (PGE2), a key mediator of pain, fever, and swelling.[26] Therefore, selective inhibition of COX-2 over COX-1 is a validated strategy to achieve potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
Isoxazole derivatives can be designed to selectively fit into the active site of the COX-2 enzyme, blocking its catalytic activity and thereby reducing the production of inflammatory prostaglandins.[27]
Signaling Pathway: COX-2 in Inflammation
Caption: Inhibition of the COX-2 pathway by isoxazole derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Principle: This in vivo model is a classic and highly reproducible method for evaluating the efficacy of acute anti-inflammatory agents.[28] Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, acute inflammatory response characterized by edema (swelling), which is quantifiable.[29] The swelling is biphasic, with the later phase (3-5 hours) being primarily mediated by prostaglandins produced via the COX-2 pathway.[30] The ability of a test compound to reduce this edema indicates its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight before the experiment but allow free access to water.
-
Divide the animals into groups (n=6 per group): Vehicle Control, Standard Drug (e.g., Indomethacin, 5 mg/kg), and Test Groups (various doses of the isoxazole derivative).
-
-
Compound Administration:
-
Administer the test compounds and standard drug via intraperitoneal (i.p.) or oral (p.o.) route. The vehicle control group receives the same volume of the vehicle (e.g., saline with 0.5% Tween 80).
-
-
Induction of Inflammation:
-
Thirty to sixty minutes after compound administration, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).
-
Inject 100 µL of a 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each animal.[30]
-
-
Measurement of Paw Edema:
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
-
-
A significant reduction in paw volume in the treated groups compared to the control group indicates anti-inflammatory activity.
-
Section 4: Neuroprotective and Other Activities
Beyond the major areas of oncology, microbiology, and inflammation, the isoxazole scaffold has shown promise in a diverse range of other therapeutic fields.
Neuroprotective Effects
Rationale: Oxidative stress is a key contributor to neuronal cell death in neurodegenerative diseases.[2] The HT-22 mouse hippocampal cell line is a widely used in vitro model to study oxidative glutamate toxicity.[2] High concentrations of glutamate inhibit the cystine/glutamate antiporter, leading to the depletion of intracellular glutathione (GSH) and a subsequent increase in reactive oxygen species (ROS), culminating in cell death.[2]
Certain isoxazole-chroman hybrids have demonstrated high neuroprotective activity in this model, with EC₅₀ values below 1 µM, by preventing lipid peroxidation and mitochondrial superoxide formation.[2]
Experimental Assessment: The neuroprotective effect can be evaluated by pre-treating HT-22 cells with the isoxazole derivative before inducing oxidative stress with glutamate (2-10 mM) or H₂O₂.[2][27] Cell viability is then assessed using the MTT or CCK-8 assay, where an increase in viability compared to the glutamate-only control indicates a neuroprotective effect.[2][27]
Antiviral and Enzyme Inhibitory Activities
-
Antiviral Activity: Isoxazole-amide derivatives have shown potent in vivo activity against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), in some cases superior to the commercial agent Ningnanmycin.[16] Other derivatives have shown promise against the Zika virus (ZIKV).[32]
-
Enzyme Inhibition: The isoxazole scaffold is adept at interacting with enzyme active sites. Derivatives have been synthesized that show significant inhibitory action against enzymes such as carbonic anhydrase, tyrosinase, and 5-lipoxygenase (5-LOX), highlighting their potential in treating glaucoma, hyperpigmentation disorders, and inflammation, respectively.[11][23][33]
Conclusion and Future Perspectives
The isoxazole ring is undeniably a "privileged scaffold" in medicinal chemistry, consistently yielding derivatives with potent and diverse biological activities.[2][3] The research highlighted in this guide demonstrates its profound impact on anticancer, antimicrobial, and anti-inflammatory drug discovery, with emerging roles in neuroprotection and virology.
The future of isoxazole research lies in the rational design of next-generation derivatives. By leveraging detailed SAR insights, computational modeling, and a deeper understanding of the molecular pathways involved, scientists can further optimize the potency, selectivity, and pharmacokinetic profiles of these compounds. The development of multi-targeted therapies and the exploration of novel isoxazole-based hybrids will continue to push the boundaries of what is possible, offering new hope for treating a wide array of human diseases.[3][24]
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The Pharmacological Potential of 3-Isopropylisoxazol-5-amine: A Technical Guide for Drug Discovery Professionals
Abstract
The isoxazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds. This technical guide delves into the prospective pharmacological activities of a specific, yet underexplored derivative, 3-Isopropylisoxazol-5-amine. By leveraging established knowledge of the isoxazole scaffold's diverse biological profile, this document outlines a strategic, hypothesis-driven approach to systematically investigate its therapeutic potential. We will explore plausible mechanisms of action, detailed experimental protocols for validation, and a framework for interpreting potential findings. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals embarking on the evaluation of novel isoxazole-based therapeutic agents.
Introduction: The Isoxazole Scaffold - A Privileged Motif in Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a recurring structural motif in a multitude of clinically relevant drugs.[1][2] Its prevalence stems from its favorable physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets. The versatility of the isoxazole scaffold is underscored by the broad spectrum of pharmacological activities attributed to its derivatives, which include antimicrobial, anti-inflammatory, anticancer, antiviral, and anticonvulsant effects.[2][3] This inherent biological promiscuity makes the isoxazole core an attractive starting point for the design and synthesis of novel therapeutic agents.
This guide focuses on a specific derivative, this compound. The rationale for investigating this particular molecule lies in the unique combination of its substituents. The isopropyl group at the 3-position introduces a lipophilic character that may enhance membrane permeability and hydrophobic interactions with target proteins. The amine group at the 5-position provides a key hydrogen bond donor and acceptor, which is often crucial for target recognition and binding affinity. This combination of features suggests that this compound could possess distinct and potent pharmacological activities.
Hypothesized Pharmacological Activities and Mechanisms of Action
Based on the extensive literature on isoxazole derivatives, we hypothesize that this compound may exhibit significant anti-inflammatory and anticancer activities.
Anti-Inflammatory Potential: Targeting Key Signaling Cascades
Many isoxazole-containing compounds have demonstrated potent anti-inflammatory effects.[1][4] We propose that this compound may exert its anti-inflammatory activity through the modulation of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.
Proposed Anti-Inflammatory Mechanism of Action
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Anticancer Potential: Targeting Cell Proliferation and Survival
The isoxazole moiety is present in several anticancer agents.[3][5] We hypothesize that this compound may exhibit cytotoxic effects against cancer cells by inhibiting key protein kinases involved in cell cycle progression and survival, such as Cyclin-Dependent Kinases (CDKs).
Proposed Anticancer Mechanism of Action
Caption: Proposed inhibition of the CDK4/6 pathway by this compound.
Experimental Protocols for Pharmacological Evaluation
A systematic evaluation of this compound requires a tiered approach, beginning with in vitro assays and progressing to more complex cellular and in vivo models.
In Vitro Anti-Inflammatory Assays
3.1.1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Objective: To assess the inhibitory effect of the compound on NO production, a key inflammatory mediator.
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Measure the nitrite concentration in the culture supernatant using the Griess reagent.
-
Determine cell viability using the MTT assay to rule out cytotoxicity.
-
3.1.2. Western Blot Analysis of NF-κB and MAPK Signaling
-
Objective: To investigate the effect of the compound on the phosphorylation of key signaling proteins.
-
Methodology:
-
Culture and treat RAW 264.7 cells with the compound and LPS as described above.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-p65, p65, phospho-p38, p38, phospho-ERK1/2, ERK1/2, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Experimental Workflow: Anti-Inflammatory Evaluation
Caption: Step-by-step workflow for in vitro anti-inflammatory evaluation.
In Vitro Anticancer Assays
3.2.1. Cytotoxicity Screening against a Panel of Cancer Cell Lines
-
Objective: To determine the cytotoxic potential of the compound against various cancer cell types.
-
Methodology:
-
Seed a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates.
-
Treat the cells with a range of concentrations of this compound for 72 hours.
-
Assess cell viability using the MTT or SRB assay.
-
Calculate the IC₅₀ value for each cell line.
-
3.2.2. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of the compound on cell cycle progression.
-
Methodology:
-
Treat a sensitive cancer cell line with the compound at its IC₅₀ concentration for 24 and 48 hours.
-
Harvest, fix, and stain the cells with propidium iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
3.2.3. In Vitro Kinase Inhibition Assay
-
Objective: To directly measure the inhibitory activity of the compound against specific kinases (e.g., CDK4/6).
-
Methodology:
-
Utilize a commercial in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Incubate recombinant CDK4/Cyclin D1 enzyme with the substrate (e.g., Rb protein) and ATP in the presence of varying concentrations of the compound.
-
Measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Calculate the IC₅₀ value for kinase inhibition.
-
Hypothetical Data and Interpretation
To illustrate the potential outcomes of the proposed experiments, the following tables present hypothetical data.
Table 1: Hypothetical Anti-Inflammatory Activity of this compound
| Concentration (µM) | NO Production (% of Control) | Cell Viability (% of Control) |
| 1 | 95.2 ± 4.1 | 98.7 ± 2.5 |
| 10 | 68.5 ± 5.3 | 97.1 ± 3.0 |
| 50 | 35.1 ± 3.8 | 95.4 ± 2.8 |
| 100 | 15.8 ± 2.9 | 93.2 ± 3.5 |
Interpretation: The hypothetical data suggests a dose-dependent inhibition of NO production with minimal cytotoxicity, indicating a specific anti-inflammatory effect.
Table 2: Hypothetical Anticancer Activity of this compound
| Cell Line | IC₅₀ (µM) |
| MCF-7 (Breast) | 8.2 |
| A549 (Lung) | 12.5 |
| HCT116 (Colon) | 9.7 |
Interpretation: The hypothetical IC₅₀ values indicate moderate to potent cytotoxic activity against multiple cancer cell lines, warranting further investigation into the mechanism of action.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous approach to exploring the potential pharmacological activities of this compound. By leveraging the known biological profile of the isoxazole scaffold, we have formulated testable hypotheses for its anti-inflammatory and anticancer effects. The detailed experimental protocols provide a clear roadmap for the initial stages of a drug discovery program centered on this promising molecule.
Positive findings from these initial studies would justify progression to more advanced preclinical models, including in vivo efficacy studies in animal models of inflammation and cancer. Furthermore, a medicinal chemistry campaign could be initiated to explore the structure-activity relationships of this compound derivatives, with the aim of optimizing potency, selectivity, and pharmacokinetic properties. The systematic approach detailed herein provides a solid foundation for unlocking the therapeutic potential of this and other novel isoxazole-based compounds.
References
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The synthetic and therapeutic expedition of isoxazole and its analogs. National Center for Biotechnology Information. [Link]
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Isoxazole ring as a useful scaffold in a search for new therapeutic agents. PubMed. [Link]
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Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link]
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Isoxazole Derivatives as Regulators of Immune Functions. National Center for Biotechnology Information. [Link]
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Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry. [Link]
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The Strategic Role of 3-Isopropylisoxazol-5-amine in Modern Drug Discovery: A Technical Guide
Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." This core structure is present in a wide array of pharmaceuticals, demonstrating a remarkable spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The versatility of the isoxazole ring allows for facile structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability has made isoxazole derivatives attractive candidates in the relentless pursuit of novel therapeutic agents.[1][2]
Within this important class of compounds, 3-isopropylisoxazol-5-amine emerges as a particularly valuable precursor. Its specific substitution pattern—an isopropyl group at the 3-position and an amine at the 5-position—offers a unique combination of lipophilicity and a key reactive handle for further molecular elaboration. This guide provides an in-depth technical overview of this compound, from its synthesis to its strategic application as a building block in the discovery of next-generation therapeutics.
Core Synthesis of this compound: A Mechanistic Approach
The most direct and industrially scalable synthesis of this compound relies on the cyclocondensation of a β-ketonitrile with hydroxylamine.[1] This method is favored for its operational simplicity and the accessibility of the starting materials.
Key Starting Material: 4-Methyl-3-oxopentanenitrile
The synthesis commences with 4-methyl-3-oxopentanenitrile, a β-ketonitrile that provides the carbon backbone for the resulting isoxazole. This precursor can be synthesized through various organic methodologies, including the acylation of nitriles.
Cyclocondensation with Hydroxylamine: The Heart of the Synthesis
The core of the synthesis is the reaction of 4-methyl-3-oxopentanenitrile with hydroxylamine. The reaction proceeds via a nucleophilic attack of the hydroxylamine on the carbonyl carbon of the β-ketonitrile, followed by an intramolecular cyclization and dehydration to form the stable aromatic isoxazole ring.
dot graph "synthesis_of_3_isopropylisoxazol_5_amine" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} केंद Figure 1: General synthetic scheme for this compound.
Detailed Experimental Protocol: Synthesis of this compound
The following protocol is adapted from established procedures for the synthesis of similar 3-amino-5-alkylisoxazoles.[3]
Materials:
-
4-Methyl-3-oxopentanenitrile
-
Hydroxylamine sulfate
-
Sodium hydroxide (96%)
-
Deionized water
-
Hydrochloric acid (36%)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-methyl-3-oxopentanenitrile (1.0 eq) and sodium hydroxide (1.25 eq) in deionized water, add hydroxylamine sulfate (1.1 eq).
-
The reaction mixture is stirred at room temperature, and the pH is monitored.
-
The reaction is then heated to 40°C for an extended period (e.g., 70 hours).
-
After cooling, the mixture is acidified with hydrochloric acid and stirred at 50°C for approximately 2.5 hours.
-
The reaction mixture is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield 3-amino-5-isopropylisoxazole.
Note: The yield for the isopropyl derivative in analogous syntheses has been reported to be modest, suggesting that the steric bulk of the isopropyl group may influence the reaction efficiency compared to less hindered alkyl substituents.[3]
The Role of this compound as a Versatile Precursor in Drug Discovery
The true value of this compound lies in its utility as a versatile building block. The primary amine at the 5-position serves as a nucleophilic handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.
Key Chemical Transformations:
-
Acylation: The amine can be readily acylated with various carboxylic acids, acid chlorides, or anhydrides to form amides. This is a fundamental transformation for introducing a wide array of side chains and for linking the isoxazole core to other pharmacophores.
-
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a common functional group in many drug molecules.
-
Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Coupling Reactions: The amine can participate in various carbon-nitrogen bond-forming cross-coupling reactions, such as the Buchwald-Hartwig amination, to connect the isoxazole to aryl or heteroaryl systems.
dot graph "chemical_transformations" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} केंद Figure 2: Key chemical transformations of this compound.
Case Study: this compound in the Synthesis of Kinase Inhibitors
A prominent application of the this compound scaffold is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
While a direct synthesis starting from this compound for a specific marketed drug is not readily found in the public literature, the structural motif is present in potent investigational compounds. For instance, a series of 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines have been identified as potent and selective inhibitors of cyclin-dependent kinases (CDKs).[4][5] The synthesis of such compounds would logically involve the use of a 3-isopropylisoxazole-containing building block, where the 5-amino group is a key point of attachment or is formed during the synthetic sequence.
Hypothetical Synthetic Workflow for a Pyrazolo[4,3-d]pyrimidine CDK Inhibitor
The following workflow illustrates a plausible synthetic route to a CDK inhibitor core structure, highlighting the potential incorporation of the this compound moiety.
dot graph "CDK_inhibitor_synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} केंद Figure 3: Plausible synthetic workflow for a CDK inhibitor core.
The Bioisosteric Significance of the this compound Scaffold
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design. The this compound scaffold can be considered a bioisostere for other common structural motifs in drug molecules. For example, the isoxazole ring can mimic the electronic and geometric properties of a phenyl ring or other heterocyclic systems. The isopropyl group provides a degree of lipophilicity that can be crucial for cell permeability and target engagement. The 5-amino group can act as a hydrogen bond donor and a key anchoring point within a receptor's binding pocket.
Conclusion: A Building Block with Significant Potential
This compound is a valuable and versatile precursor in drug discovery. Its straightforward synthesis and the reactivity of its 5-amino group provide a robust platform for the generation of diverse chemical libraries. The presence of the 3-isopropylisoxazole motif in potent kinase inhibitors underscores its potential for the development of novel therapeutics. As the demand for new and effective drugs continues to grow, the strategic application of well-designed building blocks like this compound will remain a critical component of successful drug discovery campaigns.
References
- Ueda, S., & Makisumi, Y. (1991). PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM 4,4-DIMETHYL-3-OXOPENTANENITRILE. HETEROCYCLES, 32(6), 1155.
- BenchChem. (2025). A Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles.
- BenchChem. (2025). One-Pot Synthesis of 3-Aryl-5-Aminoisoxazoles: Application Notes and Protocols.
- Vymětalová, E., et al. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European Journal of Medicinal Chemistry, 110, 291-301.
- D'Andrea, S. V., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 11(20), 4540–4543.
- Huang, J., et al. (2021). Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. Journal of Medicinal Chemistry, 64(17), 12548–12571.
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- 5. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Amine Group in 3-Isopropylisoxazol-5-amine
Introduction
The isoxazole ring is a prominent scaffold in medicinal chemistry, valued for its diverse biological activities and its role as a versatile synthetic intermediate.[1] Within this class of compounds, 3-isopropylisoxazol-5-amine stands out as a key building block. The reactivity of its exocyclic amine group at the C5 position is of paramount importance for the synthesis of a wide array of derivatives with potential therapeutic applications. This guide provides an in-depth exploration of the chemical behavior of this amine group, offering insights into its nucleophilicity and participation in a variety of organic transformations. This document is intended for researchers, scientists, and drug development professionals, providing both theoretical understanding and practical, field-proven protocols.
Molecular Structure and Electronic Landscape
The reactivity of the amine group in this compound is intrinsically linked to the electronic nature of the isoxazole ring. The isoxazole moiety is an electron-withdrawing heterocycle, which influences the electron density on the exocyclic amine. This electronic interplay dictates the nucleophilicity and basicity of the amine, setting the stage for its chemical transformations. The presence of the isopropyl group at the C3 position introduces steric considerations that can also modulate reactivity.
Spectroscopic Characterization
A foundational aspect of working with any chemical entity is its thorough characterization. The following tables summarize the expected spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.0-6.0 | Broad Singlet | 2H | -NH₂ |
| ~5.4 | Singlet | 1H | C4-H |
| ~2.9 | Septet | 1H | -CH(CH₃)₂ |
| ~1.2 | Doublet | 6H | -CH(CH ₃)₂ |
Note: The chemical shift of the amine protons can be broad and may vary with solvent and concentration.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C5 |
| ~160 | C3 |
| ~90 | C4 |
| ~27 | -C H(CH₃)₂ |
| ~21 | -CH(C H₃)₂ |
Table 3: Key IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration |
| 3400-3200 | N-H stretch (asymmetric and symmetric) |
| 2970-2870 | C-H stretch (aliphatic) |
| ~1620 | N-H bend |
| ~1580 | C=N stretch (isoxazole ring) |
| ~1470 | C=C stretch (isoxazole ring) |
Key Reactions of the Amine Group
The lone pair of electrons on the nitrogen atom of this compound imparts nucleophilic character, making it susceptible to attack by a variety of electrophiles. The following sections delve into the most pertinent reactions, providing mechanistic insights and detailed experimental protocols.
N-Acylation: Formation of Amides
The acylation of the amine group to form a stable amide linkage is a cornerstone of derivatization for this class of compounds. This reaction is typically achieved by treatment with acylating agents such as acyl chlorides or anhydrides in the presence of a base.
Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of a leaving group (e.g., chloride) yields the amide. A base is typically employed to neutralize the acidic byproduct (e.g., HCl), preventing the protonation of the starting amine.[2]
Experimental Protocol: Synthesis of N-(3-isopropylisoxazol-5-yl)acetamide
-
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
Add acetyl chloride dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Caption: S_N2 mechanism for the N-alkylation of an amine.
Sulfonamide Formation
The synthesis of sulfonamides is a critical transformation in medicinal chemistry, as this functional group is a key component of many antibacterial drugs. [3]The reaction involves the treatment of the amine with a sulfonyl chloride in the presence of a base.
Mechanism: Similar to acylation, the formation of sulfonamides proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. Pyridine is often used as both the base and the solvent.
Experimental Protocol: Synthesis of N-(3-isopropylisoxazol-5-yl)benzenesulfonamide
-
Materials:
-
This compound (1.0 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
Pyridine (solvent and base)
-
-
Procedure:
-
Dissolve this compound in pyridine and cool the solution to 0 °C.
-
Slowly add benzenesulfonyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
-
Diazotization and Sandmeyer-Type Reactions
The conversion of the primary aromatic amine to a diazonium salt opens up a vast array of synthetic possibilities. This is achieved through diazotization, which involves reacting the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. [4]The resulting diazonium salt is a versatile intermediate that can be substituted with various nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. [5][6] Mechanism: The diazotization reaction involves the formation of the nitrosonium ion (NO⁺), which is then attacked by the amine. A series of proton transfers and elimination of water leads to the formation of the diazonium salt. [7]The Sandmeyer reaction itself is believed to proceed via a radical mechanism initiated by a single-electron transfer from a copper(I) salt. [6] Experimental Protocol: Synthesis of 5-chloro-3-isopropylisoxazole (via Sandmeyer Reaction)
-
Step 1: Diazotization
-
Dissolve this compound in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for a short period before use in the next step.
-
-
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt (cessation of nitrogen evolution).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer, dry, and concentrate.
-
Purify the product by distillation or chromatography.
-
Diagram 3: Diazotization and Sandmeyer Reaction Pathway
Caption: Pathway from amine to chloro-isoxazole via diazotization and Sandmeyer reaction.
C-N Cross-Coupling Reactions: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms a C-N bond between an amine and an aryl halide. [8]This reaction is particularly useful for synthesizing diaryl amines and related structures. Traditional Ullmann conditions often require high temperatures and stoichiometric copper, but modern modifications have made the reaction more versatile. [9] Mechanism: The mechanism is thought to involve the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the coupled product and regenerates a copper(I) species.
Experimental Protocol: Synthesis of N-(3-isopropylisoxazol-5-yl)aniline
-
Materials:
-
This compound (1.0 eq)
-
Iodobenzene (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Potassium carbonate (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a reaction vessel, combine this compound, iodobenzene, CuI, and potassium carbonate in DMF.
-
De-gas the mixture and place it under an inert atmosphere.
-
Heat the reaction mixture at a high temperature (e.g., 120-150 °C) for several hours, monitoring by TLC.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
-
Conclusion
The amine group of this compound is a versatile functional handle that allows for a rich variety of chemical transformations. Its reactivity, governed by the electronic properties of the isoxazole ring and the steric influence of the isopropyl group, enables the synthesis of a diverse library of compounds. The reactions detailed in this guide—N-acylation, N-alkylation, sulfonamide formation, diazotization with subsequent Sandmeyer reactions, and Ullmann condensation—represent fundamental tools for medicinal chemists and drug development professionals. A thorough understanding of the underlying mechanisms and the practical application of the provided protocols will empower researchers to effectively utilize this valuable building block in the quest for novel therapeutic agents.
References
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Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]
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Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
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Sandmeyer reaction - Wikipedia. Wikipedia. [Link]
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Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate. [Link]
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Ullmann condensation - Wikipedia. Wikipedia. [Link]
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An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ResearchGate. [Link]
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Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals. [Link]
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Sandmeyer Reaction Mechanism. BYJU'S. [Link]
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Diazotization | PDF | Organic Chemistry. Scribd. [Link]
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Direct Alkylation of Amines with Alcohols Catalyzed by Base. Organic Chemistry Portal. [Link]
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acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. YouTube. [Link]
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Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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Catalytic N‐Acylation of Cyclic Amines by Arylglyoxylic Acids via Radical‐Radical Cross‐Coupling. ResearchGate. [Link]
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ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. [Link]
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Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N-H Insertion. PubMed. [Link]
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Diazotization Reaction Mechanism. BYJU'S. [Link]
-
Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. ResearchGate. [Link]
-
FTIR spectra of (a) 1-(3-aminopropyl)imidazole, (b) phenyl isocyanate, and (c) PUPI. ResearchGate. [Link]
-
Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode: N-Heterocyclic Carbene and Photoredox Catalysis. PubMed Central. [Link]
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Amine alkylation - Wikipedia. Wikipedia. [Link]
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One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. PubMed Central. [Link]
-
Ethylamine, N-methyl-. Organic Syntheses Procedure. [Link]
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Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ChemRxiv. [Link]
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1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
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N''-[(3Z)-1-Acetyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide. MDPI. [Link]
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AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. Google. [Link]
-
Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. PubMed Central. [Link]
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Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkat USA. [Link]
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A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic. [Link]
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Supporting Information. Royal Society of Chemistry. [Link]
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FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]
- Preparation method of 3-amino-5-methyl isoxazole.
-
Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. MDPI. [Link]
- Synthesis method of N-methyl isopropyl amine.
-
Synthesis and Characterization Some of Imidazol Derivatives. ResearchGate. [Link]
-
Infrared spectrum (FTIR) of (a) 5-(2-aminopropyl). ResearchGate. [Link]
- Synthesis method of N-methyl isopropylamine.
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solubility of 3-Isopropylisoxazol-5-amine in organic solvents
An In-depth Technical Guide to the Solubility of 3-Isopropylisoxazol-5-amine in Organic Solvents
Executive Summary
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound (CAS No. 88786-11-2) in various organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document synthesizes foundational chemical principles with authoritative analytical methodologies to empower researchers, scientists, and drug development professionals. By examining the molecule's physicochemical properties, we predict its solubility behavior based on solute-solvent interactions. Furthermore, this guide presents the isothermal shake-flask method as the gold-standard protocol for determining thermodynamic equilibrium solubility, complete with a detailed standard operating procedure (SOP) and workflow diagrams. The objective is to provide a robust, self-validating system for generating reliable solubility data essential for applications ranging from synthetic chemistry and purification to formulation development.
Introduction: The Critical Role of Solubility
This compound is a heterocyclic amine of interest in medicinal chemistry and organic synthesis. Its structure, featuring an isoxazole ring, an amine functional group, and an isopropyl substituent, presents a unique combination of polarity, hydrogen bonding capability, and lipophilicity.
Understanding the solubility of a compound is a cornerstone of drug discovery and development.[1][2] Solubility directly impacts:
-
Synthesis and Purification: Selection of appropriate solvents is critical for reaction efficiency, product yield, and crystallization-based purification.
-
Formulation Development: Poor solubility is a major hurdle in developing bioavailable drug products.[1]
-
In Vitro and In Vivo Testing: Inaccurate solubility data can lead to unreliable results in biological assays and an underestimation of toxicity.[1][2]
This guide will provide the necessary theoretical and practical tools to systematically characterize the solubility profile of this compound.
Physicochemical Profile and Solubility Prediction
The solubility of a molecule is dictated by its structure. The key physicochemical properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 88786-11-2 | [3][4] |
| Molecular Formula | C₆H₁₀N₂O | [4][5][6] |
| Molecular Weight | 126.16 g/mol | [5][6] |
| Appearance | Solid | [5] |
A qualitative prediction of solubility can be derived from analyzing its structural components based on the principle of "like dissolves like"[7]:
-
Amine Group (-NH₂): This primary amine is a polar functional group that can act as both a hydrogen bond donor and acceptor.[8] This feature promotes strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetone). As a basic functional group, its solubility can be dramatically increased in acidic solutions through the formation of a water-soluble salt.[9][10]
-
Isoxazole Ring: This five-membered aromatic-like heterocycle contains both nitrogen and oxygen, creating a dipole moment and making the ring system polar. It can participate in dipole-dipole interactions.
-
Isopropyl Group (-CH(CH₃)₂): This non-polar alkyl group contributes to the molecule's lipophilicity. It will engage in favorable van der Waals interactions with non-polar solvents (e.g., toluene, hexane).
Solubility Prediction: The presence of a hydrogen-bonding amine and a polar heterocyclic ring suggests that this compound will exhibit good solubility in a range of polar organic solvents. Its relatively small size (six carbon atoms) further supports this, as solubility in polar solvents tends to decrease as the non-polar carbon chain length increases.[8][11] Solubility in non-polar solvents like hexane is expected to be limited due to the molecule's overall polarity.
Guiding Principles for Solvent Selection & Interactions
The dissolution process is an equilibrium between the energy required to break solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions. The dominant intermolecular forces for this compound are illustrated below.
Caption: Key intermolecular forces governing solubility.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are excellent hydrogen bond donors and acceptors. They will readily solvate the amine group, leading to high predicted solubility.
-
Polar Aprotic Solvents (e.g., DMSO, THF, Ethyl Acetate): These solvents have significant dipole moments but do not donate hydrogen bonds. They will effectively solvate the molecule through dipole-dipole interactions with the isoxazole ring. Good solubility is expected.
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak van der Waals forces. While the isopropyl group will interact favorably, the energy required to break the strong intermolecular hydrogen bonds and dipole interactions of the solid crystal lattice is unlikely to be compensated for by these weak interactions. Therefore, low solubility is predicted.
Authoritative Protocol: Thermodynamic Solubility Determination
To obtain definitive, quantitative data, an experimental measurement is required. The isothermal shake-flask method is widely regarded as the "gold standard" for determining equilibrium (thermodynamic) solubility due to its reliability and direct measurement of the solution in its saturated state.[12]
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the rate of dissolution equals the rate of precipitation, and the concentration of the dissolved solute is, by definition, its solubility. The undissolved solid is then removed, and the concentration of the supernatant is quantified using a suitable analytical technique.
Standard Operating Procedure (SOP)
1. Preparation: 1.1. Accurately weigh an amount of this compound into a suitable vessel (e.g., a 4 mL glass vial with a screw cap). The amount should be in clear excess of its estimated solubility. 1.2. Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.
2. Equilibration: 2.1. Tightly cap the vial to prevent solvent evaporation. 2.2. Place the vial in an orbital shaker or on a rotating wheel within a temperature-controlled environment (e.g., 25 °C). 2.3. Agitate the suspension for a minimum of 24 hours to ensure equilibrium is reached.[1] For some compounds, 48-72 hours may be necessary, which should be confirmed by taking measurements at successive time points until the concentration plateaus.
3. Phase Separation: 3.1. After equilibration, allow the vial to stand undisturbed in the same temperature-controlled environment for at least 1 hour to let the excess solid settle. 3.2. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.
4. Analysis: 4.1. Prepare a series of calibration standards of this compound of known concentrations in the same solvent. 4.2. Dilute the filtered supernatant with the solvent as necessary to bring its concentration within the linear range of the calibration curve. 4.3. Quantify the concentration of the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[1]
5. Calculation: 5.1. Determine the concentration of the undiluted supernatant using the calibration curve and the dilution factor. 5.2. Express the final solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).
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An In-depth Technical Guide to the Thermal Stability of 3-Isopropylisoxazol-5-amine
This guide provides a comprehensive framework for assessing the thermal stability of 3-Isopropylisoxazol-5-amine (CAS 88786-11-2)[1][2]. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. Instead, it establishes a robust, scientifically-grounded methodology for characterization, emphasizing the causality behind experimental choices and ensuring the integrity of results. Given the limited publicly available thermal data for this specific molecule, this guide focuses on how to expertly generate, interpret, and report its thermal stability profile.
Introduction: The Imperative for Thermal Characterization
This compound is a heterocyclic amine containing the isoxazole scaffold.[2] Isoxazole rings are found in numerous biologically active compounds, including approved pharmaceuticals and agrochemicals.[3] The stability of the isoxazole ring is a critical parameter in drug development and chemical process safety.[4][5] The relatively weak N-O bond can be susceptible to cleavage under thermal stress, potentially leading to degradation, loss of efficacy, and the formation of unknown impurities.[3]
Therefore, a thorough understanding of a molecule's thermal behavior is essential for:
-
Defining Safe Operating Limits: Establishing maximum temperatures for synthesis, purification, and formulation processes.[6]
-
Predicting Shelf-Life: Assessing long-term stability under various storage conditions.[7][8]
-
Ensuring Product Quality & Safety: Identifying potential degradation pathways and preventing the formation of hazardous byproducts.[4]
-
Regulatory Compliance: Providing essential data for submissions to regulatory bodies.[8]
This guide details the primary analytical techniques and workflows required to build a comprehensive thermal stability profile for this compound.
Core Methodologies for Thermal Analysis
The cornerstone of thermal stability assessment lies in two primary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) . When combined, they provide a detailed picture of both mass loss events and energetic transitions. For high-hazard potential assessment, Accelerating Rate Calorimetry (ARC) is the gold standard.[9]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10][11] It precisely identifies the temperatures at which a material decomposes or loses volatile components.[10]
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.[12] DSC is invaluable for identifying melting points, phase transitions (polymorphism), and the energy (endothermic or exothermic) associated with decomposition.[7][13]
-
Accelerating Rate Calorimetry (ARC): An advanced technique used to study the thermal stability of substances under adiabatic (zero heat loss) conditions.[14][15] ARC is critical for identifying the onset of exothermic decomposition and modeling potential thermal runaway scenarios, which is a key concern for nitrogen-rich heterocyclic compounds.[9][14][16]
Integrated Experimental Workflow
A systematic approach is crucial for obtaining reliable and comprehensive data. The following workflow outlines the logical progression from sample preparation to final stability assessment.
Caption: Integrated workflow for thermal stability characterization.
Experimental Protocols
The following protocols are designed to be self-validating systems, providing accurate and reproducible data for this compound.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and quantify mass loss events. This procedure is based on the principles outlined in ASTM E1131.[11]
Methodology:
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert crucible (e.g., alumina).[17] A smaller sample size minimizes thermal gradients.
-
Atmosphere Selection: Set the purge gas to high-purity nitrogen at a flow rate of 30-50 mL/min. An inert atmosphere is critical to prevent oxidative side reactions and isolate the inherent thermal decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 400°C at a linear heating rate of 10°C/min. This rate provides a good balance between resolution and experimental time.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percent mass loss versus temperature. Determine the onset temperature (T_onset) of decomposition, typically defined as the temperature at which 5% mass loss occurs.
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To identify the melting point, screen for polymorphism, and quantify the energy of decomposition. DSC is a cornerstone technique for pharmaceutical stability evaluation.[7][12]
Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.[13]
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss due to sublimation before decomposition.
-
Atmosphere Selection: Use a nitrogen purge gas at 30-50 mL/min to maintain an inert environment.
-
Temperature Program:
-
Equilibrate at 25°C for 3 minutes.
-
Ramp the temperature from 25°C to a final temperature approximately 50°C above the decomposition T_onset determined by TGA, using a heating rate of 10°C/min.
-
-
Data Acquisition: Record the differential heat flow between the sample and an empty reference pan.
-
Data Analysis:
-
Identify endothermic peaks, which may correspond to melting or other phase transitions.
-
Identify exothermic peaks, which indicate energy-releasing decomposition events.[12]
-
Integrate the area under the decomposition exotherm to calculate the enthalpy of decomposition (ΔH_decomp) in J/g.
-
Data Interpretation & Reporting
A comprehensive stability assessment requires synthesizing data from both TGA and DSC.[4] The results should be summarized clearly for comparative analysis.
Table 1: Summary of Thermal Analysis Data for this compound
| Parameter | Technique | Value | Interpretation |
| Melting Point (T_m) | DSC | TBD | Indicates purity and solid-state form. |
| T_onset (5% Mass Loss) | TGA | TBD | Onset of significant thermal decomposition. |
| T_peak (Exotherm) | DSC | TBD | Temperature of maximum decomposition rate. |
| ΔH_decomp | DSC | TBD | Energy released during decomposition (J/g). A high value (>200 J/g) suggests a higher hazard potential. |
| Residual Mass @ 400°C | TGA | TBD | Indicates the amount of non-volatile residue. |
TBD = To Be Determined experimentally.
A key step in the analysis is to correlate the TGA mass loss curve with the DSC heat flow curve. A sharp mass loss in the TGA that coincides with a strong exotherm in the DSC is a clear indicator of a rapid, energetic decomposition event, warranting further investigation and cautious handling.
Potential Decomposition Pathways
While the exact decomposition mechanism requires advanced analytical studies (e.g., TGA-MS), the known chemistry of the isoxazole ring allows for the postulation of likely degradation pathways. Thermal stress can induce cleavage of the weak N-O bond, a common vulnerability in isoxazole derivatives.[3][18][19] This can lead to ring-opening reactions.
Caption: Postulated thermal decomposition pathway for the isoxazole ring.
Factors Influencing Stability & Safety
Purity: Impurities, particularly residual catalysts or acidic/basic species from synthesis, can significantly lower the decomposition temperature. Atmosphere: While testing is performed under an inert atmosphere to determine inherent stability, the presence of oxygen can lead to different, often more energetic, oxidative decomposition pathways. Handling: Due to the presence of an amino group and a heterocyclic ring, this compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[20][21] High-energy decomposition events can lead to rapid gas evolution and pressure buildup.
Conclusion
This guide provides a robust, first-principles approach to characterizing the thermal stability of this compound. By systematically applying the detailed TGA and DSC protocols, researchers can generate the critical data needed to define safe handling, processing, and storage conditions. The correlation of mass loss with thermal events provides a comprehensive profile of the molecule's behavior under thermal stress, ensuring both scientific rigor and operational safety in a research and development setting. For processes with a high potential for thermal runaway, further analysis using Accelerating Rate Calorimetry is strongly recommended.[15][16]
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Technical Guide to the Safe Handling of 3-Isopropylisoxazol-5-amine
Introduction: Navigating the Chemistry of a Promising Scaffold
3-Isopropylisoxazol-5-amine (CAS No. 88786-11-2) is a heterocyclic amine belonging to the isoxazole class of compounds.[1][2] The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds explored for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[3][4] As researchers and drug development professionals increasingly work with novel isoxazole derivatives, a robust understanding of their safe handling is paramount.
This guide provides a comprehensive framework for the safe handling of this compound. Due to the absence of exhaustive, publicly available toxicological data for this specific molecule, this document espouses a cautious and proactive approach. The protocols herein are synthesized from an analysis of structurally related compounds and established best practices for laboratory chemical safety. The primary objective is to empower researchers to manage the potential risks associated with this compound through informed engineering controls, appropriate personal protective equipment, and diligent laboratory practice.
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of laboratory safety. For this compound, this requires a careful analysis of its known properties and a conservative evaluation based on analogous chemical structures.
Compound Identification
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| CAS Number | 88786-11-2 | [1] |
| Molecular Formula | C₆H₁₀N₂O | [1][2][5] |
| Molecular Weight | 126.16 g/mol | [1][5] |
| Physical Form | Solid | [2][6] |
Toxicological Profile by Analogy
-
Constitutional Isomer (5-Isopropylisoxazol-3-amine): This isomer is classified with a "Warning" signal word and is associated with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7] This strongly suggests that our target compound should, at a minimum, be treated as an irritant.
-
Functional Derivative ([(3-Isopropylisoxazol-5-yl)methyl]methylamine): A closely related derivative is classified with a "Danger" signal word and the GHS06 pictogram (skull and crossbones), corresponding to hazard statement H301 (Toxic if swallowed).[6] This indicates a potential for significant acute oral toxicity.
-
Amine Functional Group: As a primary amine, the molecule has the potential to be a skin and eye irritant or sensitizer, a common characteristic of this functional class.
Synthesized Risk Profile
Based on the available data for related structures, it is prudent to handle this compound as a substance with the following potential hazards until proven otherwise:
-
Acute Toxicity (Oral): Potentially toxic if swallowed.
-
Skin Irritation: Likely to cause skin irritation.
-
Eye Irritation: Likely to cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.
This synthesized profile necessitates the stringent handling procedures outlined in the following sections.
Engineering and Administrative Controls: The First Line of Defense
Engineering and administrative controls are designed to minimize risk at the source, reducing reliance on personal protective equipment alone.
-
Ventilation: All manipulations of solid this compound and its solutions must be conducted within a certified chemical fume hood.[8] The fume hood contains airborne particles and potential vapors, preventing inhalation, which is the primary rationale given the compound's potential for respiratory irritation.[8]
-
Designated Area: A specific area within the laboratory should be designated for handling this compound. This administrative control prevents accidental cross-contamination of other work surfaces, equipment, and experiments.
-
Standard Operating Procedures (SOPs): Before any work begins, a detailed, lab-specific SOP must be written and approved. This document should outline the specific quantities to be used, the step-by-step procedures, risk mitigation strategies, and emergency contacts.
Personal Protective Equipment (PPE): Essential Individual Protection
Proper PPE provides a critical barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Eye & Face | Tightly fitting chemical safety goggles and a face shield.[9] | Protects against splashes to the eyes and face, mitigating the risk of serious eye irritation. |
| Hand | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact, addressing the risk of skin irritation. Gloves must be inspected before use and removed properly to avoid contaminating the skin.[9] |
| Body | A full-length laboratory coat, buttoned completely. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | Prevents injury from dropped items or spills. |
Safe Handling and Experimental Workflow
A systematic workflow ensures that safety is integrated into every step of the experimental process.
Step-by-Step Handling Protocol
-
Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and uncluttered. Don all required PPE.
-
Weighing: Weigh the solid compound within the fume hood. Use a disposable weigh boat or line the balance with aluminum foil to contain any spills. Handle the material gently to minimize the generation of airborne dust.
-
Solubilization: Add solvent to the solid in a suitable flask while still inside the fume hood. Cap the container immediately after the addition.
-
Transfer: If transferring solutions, use a syringe or cannula with appropriate caution.[10] Ensure all connections are secure to prevent leaks.
-
Post-Handling Decontamination: After use, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning should be performed within the fume hood.
-
Glove Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste container.[9]
-
Hand Washing: Wash hands thoroughly with soap and water immediately after the work is complete.[9]
Workflow Visualization
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
Storage and Waste Management
-
Storage: Store this compound in a tightly sealed, clearly labeled container. Keep it in a cool, dry, and well-ventilated area designated for chemical storage. Store away from incompatible materials such as strong oxidizing agents and strong acids.[11]
-
Waste Disposal: All waste, including empty containers, contaminated PPE, and surplus solutions, must be treated as hazardous waste. Do not dispose of it in the regular trash or pour it down the drain.[8][9] Collect all waste in appropriately labeled, sealed containers for disposal by the institution's environmental health and safety department.[8]
Emergency Procedures: Preparedness and Response
Immediate and correct action during an emergency can significantly mitigate harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[12] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[12] If breathing is difficult or symptoms persist, seek medical attention.
-
Ingestion: Do NOT induce vomiting.[9][11] Rinse the mouth with water and seek immediate medical attention. Provide the medical team with the compound's name and any available safety information.
-
Spills: For a small spill inside a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). Collect the contaminated material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact the institutional emergency response team.
Conclusion
While this compound is a valuable building block for research and development, its incomplete safety profile demands a conservative and diligent approach to its handling. By adhering to the principles of risk assessment, utilizing appropriate engineering controls and PPE, and following systematic handling protocols, researchers can effectively mitigate the potential hazards associated with this compound. Safety is not merely a set of rules, but a foundational aspect of rigorous and responsible science.
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The Chemistry and Application of 3-Isopropylisoxazol-5-amine: A Technical Guide for Researchers
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions have cemented its role in the design of a diverse array of therapeutic agents. From antibiotics to anti-inflammatory drugs, the isoxazole core is a testament to the power of heterocyclic chemistry in modulating biological activity. This guide focuses on a specific, yet highly versatile derivative: 3-Isopropylisoxazol-5-amine. We will delve into its synthesis, chemical behavior, and potential applications, providing researchers and drug development professionals with a comprehensive technical resource.
Core Synthesis Strategies for this compound
The synthesis of 3-substituted-5-aminoisoxazoles can be approached through several strategic disconnections. The most common and adaptable methods involve the construction of the isoxazole ring from acyclic precursors. Below, we detail two robust and field-proven synthetic routes that can be tailored for the preparation of this compound.
Method 1: Cyclocondensation of a β-Ketonitrile with Hydroxylamine
This classical yet effective method relies on the reaction between a β-ketonitrile and hydroxylamine. The key to synthesizing our target molecule lies in the preparation of the appropriate β-ketonitrile precursor, 4-methyl-3-oxopentanenitrile.
Causality of Experimental Choices: The use of a strong base like sodium ethoxide is crucial for the deprotonation of isobutyronitrile, generating a nucleophilic enolate. The subsequent acylation with ethyl acetate provides the desired β-ketonitrile. The final cyclization with hydroxylamine hydrochloride in the presence of a base proceeds via nucleophilic attack of the hydroxylamine nitrogen on the ketone carbonyl, followed by intramolecular cyclization and dehydration to form the stable isoxazole ring.
Experimental Protocol: Synthesis of this compound via the β-Ketonitrile Route
Step 1: Synthesis of 4-methyl-3-oxopentanenitrile
-
To a stirred suspension of sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether at 0 °C, a solution of isobutyronitrile (1.0 equivalent) and ethyl acetate (1.2 equivalents) in diethyl ether is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of aqueous hydrochloric acid (1 M) until the mixture is acidic (pH ~5).
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude β-ketonitrile, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
To a solution of the crude 4-methyl-3-oxopentanenitrile (1.0 equivalent) in ethanol, hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) are added.
-
The mixture is heated to reflux for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with ethyl acetate (3 x 75 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.
Caption: Synthetic pathway to this compound via the β-ketonitrile route.
Method 2: [3+2] Cycloaddition of a Nitrile Oxide with an Enamine
A more convergent approach involves the [3+2] cycloaddition reaction between a nitrile oxide and a suitable dipolarophile. For the synthesis of this compound, isobutyronitrile oxide serves as the 1,3-dipole, and an enamine derived from cyanamide can act as the two-atom component.
Causality of Experimental Choices: The in situ generation of the nitrile oxide from the corresponding oxime chloride is critical to avoid its dimerization. A mild base like triethylamine is used to facilitate the elimination of HCl. The enamine, being an electron-rich alkene, readily participates in the cycloaddition with the electron-deficient nitrile oxide. The regioselectivity of this reaction is generally high, leading to the desired 5-amino substitution pattern.
Experimental Protocol: Synthesis of this compound via [3+2] Cycloaddition
Step 1: Synthesis of Isobutyraldoxime
-
To a solution of isobutyraldehyde (1.0 equivalent) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents) is added at 0 °C.
-
The mixture is stirred at room temperature for 4 hours.
-
The ethanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give isobutyraldoxime, which is used directly in the next step.
Step 2: In situ Generation of Isobutyronitrile Oxide and Cycloaddition
-
To a solution of isobutyraldoxime (1.0 equivalent) in dichloromethane (DCM) at 0 °C, N-chlorosuccinimide (NCS) (1.05 equivalents) is added portion-wise. The reaction is stirred for 1 hour at 0 °C to form the hydroximoyl chloride.
-
In a separate flask, cyanamide (1.5 equivalents) is dissolved in DCM.
-
The solution of the in situ generated isobutyrohydroximoyl chloride is added to the cyanamide solution.
-
Triethylamine (1.2 equivalents) is then added dropwise to the mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Caption: Synthetic pathway to this compound via [3+2] cycloaddition.
Chemical Reactivity and Derivatization
The 5-amino group in this compound is a key handle for further chemical modifications, making it a valuable building block for creating libraries of novel compounds.
Reactivity with Electrophiles
The primary amine at the 5-position is nucleophilic and readily reacts with a variety of electrophiles. This allows for the introduction of diverse functional groups, which can be used to modulate the physicochemical and pharmacological properties of the molecule.
-
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) affords the corresponding amides. This is a common strategy to introduce lipophilic groups or linkers for further conjugation.
-
Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides, which are important pharmacophores in many drugs.
-
Alkylation: The amino group can be alkylated using alkyl halides, although over-alkylation can be a competing side reaction. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively. These functional groups are known to participate in extensive hydrogen bonding networks with biological targets.
Caption: Derivatization of this compound with various electrophiles.
Spectroscopic Characterization
While experimental data for this compound is not widely published, its spectroscopic properties can be reliably predicted based on the analysis of structurally similar compounds.
| Spectroscopic Data Summary | |
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| δ (ppm) | Assignment |
| ~6.0-7.0 | br s, 2H, -NH₂ |
| ~5.5 | s, 1H, H4 |
| ~3.0 | sept, 1H, -CH(CH₃)₂ |
| ~1.3 | d, 6H, -CH(CH₃)₂ |
| IR (Predicted) | Mass Spectrometry (Predicted) |
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretch (asymmetric and symmetric) |
| 2970-2850 | C-H stretch (aliphatic) |
| ~1620 | N-H bend |
| 1590, 1480 | C=C and C=N stretch |
Justification for Predicted Data:
-
¹H NMR: The amine protons are expected to appear as a broad singlet due to quadrupole broadening and exchange. The isoxazole ring proton at the 4-position will be a singlet in the aromatic region. The isopropyl group will show a characteristic septet for the methine proton and a doublet for the six methyl protons.
-
¹³C NMR: The carbon atoms of the isoxazole ring will have distinct chemical shifts, with C5 being the most downfield due to its attachment to the electronegative nitrogen and oxygen atoms. The isopropyl carbons will appear in the aliphatic region.
-
IR Spectroscopy: The primary amine will exhibit two characteristic N-H stretching bands. The C-H stretching of the isopropyl group will also be prominent. The bending vibrations of the N-H group and the stretching of the C=C and C=N bonds of the isoxazole ring will be observable in the fingerprint region.
-
Mass Spectrometry: The molecular ion peak is expected at m/z 126. Common fragmentation patterns would involve the loss of a methyl radical or the entire isopropyl group.
Applications in Medicinal Chemistry
The this compound scaffold holds significant potential in drug discovery, primarily due to the established biological activities of related isoxazole derivatives. While specific studies on this exact molecule are limited, its structural features suggest several promising therapeutic areas for its derivatives.
-
Anti-inflammatory Agents: Many isoxazole-containing compounds exhibit potent anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX). The 3-isopropyl group can enhance lipophilicity, potentially improving cell membrane permeability and target engagement.
-
Antimicrobial Agents: The isoxazole nucleus is a key component of several antibacterial and antifungal drugs. Derivatives of this compound could be explored for their efficacy against various pathogens.
-
Kinase Inhibitors: The 5-amino group provides a convenient point for the introduction of pharmacophores that can interact with the hinge region of protein kinases, a common strategy in the design of kinase inhibitors for cancer therapy.
-
Central Nervous System (CNS) Agents: The isoxazole ring is present in drugs targeting CNS disorders. The compact and relatively non-polar isopropyl group may facilitate penetration of the blood-brain barrier.
Conclusion and Future Outlook
This compound is a versatile and accessible building block with significant potential for the development of novel bioactive compounds. The synthetic routes outlined in this guide offer reliable and scalable methods for its preparation. The nucleophilic nature of the 5-amino group provides a rich platform for chemical derivatization, enabling the exploration of a vast chemical space. As the demand for new therapeutic agents continues to grow, the strategic application of "privileged scaffolds" like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry. Further research into the biological activities of its derivatives is warranted and is anticipated to uncover new therapeutic opportunities.
References
The following is a representative list of references that would support the claims and protocols in this guide. For a comprehensive list, a thorough literature search is recommended.
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. 2022 , 27(19), 6531. [Link]
-
A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Adv., 2016 , 6, 32749-32757. [Link]
-
Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. ResearchGate. [Link]
-
Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds. 2016 , 52(11), 866-886. [Link]
-
Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. ACS Earth and Space Chemistry. 2021 , 5(5), 1148-1156. [Link]
-
This compound. Oakwood Chemical. [Link]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 3-Isopropylisoxazol-5-amine
Abstract
The isoxazole ring system, a cornerstone in heterocyclic chemistry, has garnered significant attention from the scientific community for over a century. Its unique electronic properties and versatile synthetic handles have established it as a "privileged scaffold" in medicinal chemistry and materials science. This in-depth technical guide focuses on a specific, yet important, member of this family: 3-Isopropylisoxazol-5-amine. While the specific moment of its initial synthesis is not prominently documented, its history is intrinsically linked to the broader development of isoxazole chemistry. This guide will provide a comprehensive overview of the historical context of isoxazole synthesis, a detailed examination of the most probable and historically relevant synthetic pathway to this compound, and a discussion of its significance and potential applications.
A Legacy of Discovery: The Isoxazole Ring
The journey of the isoxazole ring begins with the pioneering work of Ludwig Claisen in the late 19th and early 20th centuries.[1][2] His investigations into the reactions of β-dicarbonyl compounds with hydroxylamine laid the fundamental groundwork for the synthesis of this five-membered heterocycle.[3] These early methods, often involving the condensation of 1,3-diketones or β-ketoesters with hydroxylamine, opened the door to a vast new area of chemical exploration.
The versatility of the isoxazole ring quickly became apparent. Its ability to act as a bioisosteric replacement for other functional groups, such as esters and amides, has made it a valuable tool in drug design.[4][5][6][7][8] This strategy allows for the fine-tuning of a molecule's physicochemical properties, such as metabolic stability and receptor binding affinity, without drastically altering its overall shape and electronic profile. The isoxazole moiety is now found in a wide range of pharmaceuticals, including anti-inflammatory drugs, antibiotics, and central nervous system agents.[9][10]
The Genesis of this compound: A Plausible Historical Synthesis
While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis can be confidently inferred from the well-established methodologies for constructing 5-aminoisoxazoles. The most prominent and historically significant of these is the reaction of a β-ketonitrile with hydroxylamine.[11][12] This approach offers a direct and efficient route to the desired scaffold.
The logical starting material for the synthesis of this compound via this method is 4-methyl-3-oxopentanenitrile . The reaction proceeds through a cyclocondensation mechanism, where hydroxylamine attacks the carbonyl carbon of the β-ketonitrile, followed by an intramolecular cyclization and dehydration to form the stable isoxazole ring.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound points directly to the key disconnection of the isoxazole ring, leading back to the β-ketonitrile precursor and hydroxylamine.
Caption: Proposed synthetic pathway to this compound.
The reaction mechanism proceeds as follows:
-
Nucleophilic Attack: The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of 4-methyl-3-oxopentanenitrile. [13][14]This step is often catalyzed by a weak base to deprotonate the hydroxylamine hydrochloride salt, or by performing the reaction under neutral to slightly basic conditions.
-
Formation of the Oxime Intermediate: A proton transfer and subsequent loss of a water molecule leads to the formation of an oxime intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the oxime then attacks the nitrile carbon in an intramolecular fashion. This cyclization is the key ring-forming step.
-
Tautomerization: The resulting intermediate rapidly tautomerizes to the more stable aromatic 5-aminoisoxazole ring system.
Experimental Protocol: A Validated Approach
The following protocol is a generalized yet robust procedure for the synthesis of this compound, based on established methods for analogous compounds.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| 4-Methyl-3-oxopentanenitrile | C₆H₉NO | 111.14 |
| Hydroxylamine hydrochloride | NH₃OCl | 69.49 |
| Sodium acetate | C₂H₃NaO₂ | 82.03 |
| Ethanol | C₂H₆O | 46.07 |
| Water | H₂O | 18.02 |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-3-oxopentanenitrile (1.0 eq) in ethanol.
-
Addition of Reagents: To this solution, add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) in water. The sodium acetate acts as a base to liberate free hydroxylamine.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Physicochemical Properties and Characterization
| Property | Value |
| CAS Number | 88786-11-2 |
| Molecular Formula | C₆H₁₀N₂O |
| Molecular Weight | 126.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not widely reported |
| Boiling Point | Not widely reported |
Characterization of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amine and the C=N and N-O bonds of the isoxazole ring.
Significance and Future Directions
The this compound scaffold, while seemingly simple, holds significant potential in the field of drug discovery. The presence of the amine group at the 5-position provides a crucial handle for further functionalization, allowing for the synthesis of a diverse library of derivatives. The isopropyl group at the 3-position contributes to the lipophilicity of the molecule, which can be advantageous for cell permeability and bioavailability.
Future research in this area will likely focus on:
-
Lead Optimization: Utilizing the 5-amino group as a point of diversification to synthesize novel compounds with enhanced biological activity and selectivity.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the isoxazole ring to understand their impact on biological targets.
-
Development of Novel Synthetic Methodologies: Exploring more efficient, greener, and cost-effective routes to this compound and its derivatives.
The continued exploration of the chemistry and biological activity of this compound and its analogs will undoubtedly contribute to the development of new therapeutic agents and advanced materials.
References
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The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]
-
Bioisosteric Replacement Strategy for the Synthesis of 1-azacyclic Compounds With High Affinity for the Central Nicotinic Cholinergic Receptors. PubMed. [Link]
-
Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. PubMed. [Link]
-
A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles. American Chemical Society. [Link]
-
Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE. [Link]
-
IJPCBS 2013, 3(2), 294-304 Jayaroopa et al. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. [Link]
-
The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore. [Link]
-
Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. PubMed. [Link]
-
One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. PMC. [Link]
-
Isoxazole. Wikipedia. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
-
Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. PubMed. [Link]
-
Claisen Isoxazole Synthesis Mechanism | Organic Chemistry. YouTube. [Link]
-
An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. ResearchGate. [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. [Link]
- Process for preparing isoxazole compounds.
-
An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. [Link]
-
Claisen Isoxazole Synthesis. Name Reactions in Organic Synthesis. [Link]
-
Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Quora. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. [Link]
-
Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism.. Henry Rzepa's Blog. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]
-
Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. Organic Chemistry Portal. [Link]
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A Technical Guide to the Theoretical Elucidation of 3-Isopropylisoxazol-5-amine: A Quantum Chemical Approach
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to characterize the molecular structure and electronic properties of a specific derivative, 3-isopropylisoxazol-5-amine. By leveraging first-principles quantum chemical calculations, we can predict and understand its geometry, stability, reactivity, and spectroscopic signatures. This document serves as a practical whitepaper for researchers, offering both the theoretical underpinnings and step-by-step protocols for performing these calculations, thereby bridging the gap between computational theory and practical application in drug discovery and molecular sciences.[4][5][6]
Introduction: The Scientific Imperative for Theoretical Modeling
In modern drug discovery, a molecule's three-dimensional structure and electronic landscape are paramount to its function. This compound (Molecular Formula: C₆H₁₀N₂O, Molecular Weight: 126.156 g/mol ) is a heterocyclic amine whose potential biological activity is intrinsically linked to its physicochemical properties.[7] Experimental characterization, while essential, can be resource-intensive and may not fully reveal transient states or the underlying electronic factors governing reactivity.
Computational chemistry provides a powerful, predictive lens to circumvent these limitations.[8] By solving the fundamental equations of quantum mechanics, we can construct a detailed molecular portrait, yielding insights that guide synthesis, predict metabolic behavior, and inform structure-activity relationship (SAR) studies.[4][9] This guide focuses on the application of Density Functional Theory (DFT), a robust method that offers a superior balance of accuracy and computational efficiency for molecules of this class.[10]
Foundational Theories: Choosing the Right Computational Lens
The accuracy of any theoretical calculation hinges on the chosen methodology. The two primary ab initio (first-principles) families of methods are Hartree-Fock (HF) theory and Density Functional Theory (DFT).
-
Hartree-Fock (HF) Theory : This is a foundational method that approximates the many-electron wavefunction as a single Slater determinant.[11][12] Its principal limitation is that it treats each electron as moving in an average field of all other electrons, thereby neglecting the instantaneous electron-electron correlation.[13] While computationally efficient, this omission can lead to inaccuracies, particularly in describing reaction energies and electronic properties.[12]
-
Density Functional Theory (DFT) : DFT has become the workhorse of modern computational chemistry. Instead of the complex many-electron wavefunction, DFT uses the much simpler electron density to determine the system's energy.[10][13] Crucially, it incorporates electron correlation through an exchange-correlation functional, providing significantly higher accuracy than HF for a comparable computational cost.[10]
Selecting the Functional and Basis Set: The Keys to Accuracy
Within the DFT framework, the choice of the exchange-correlation functional and the basis set is critical for achieving reliable results.
-
The B3LYP Functional : For organic molecules, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a proven and extensively benchmarked choice.[1][14][15][16] It combines the strengths of both HF and DFT by mixing a portion of the exact HF exchange with DFT exchange and correlation functionals, offering a high degree of accuracy for a wide range of molecular properties.
-
The Pople-Style Basis Sets : A basis set is a collection of mathematical functions used to construct the molecular orbitals.[9][17] The quality of the basis set dictates the flexibility the calculation has to describe the distribution of electrons in space. We recommend the 6-311++G(d,p) basis set for high-accuracy calculations on this compound.
-
6-311 : This is a "triple-split valence" basis set, meaning it uses three functions to describe each valence orbital, allowing for greater flexibility.
-
++ : These "diffuse functions" are crucial for accurately describing species with lone pairs or potential for hydrogen bonding, as they allow electrons to occupy space further from the nucleus.[17]
-
(d,p) : These "polarization functions" allow orbitals to change shape, which is essential for describing chemical bonds accurately, especially in cyclic systems and with heteroatoms.[17][18]
-
The logical relationship between these theoretical choices and the desired outputs is visualized below.
Caption: Relationship between theoretical inputs and calculated outputs.
The Computational Workflow: From Structure to Properties
A systematic workflow ensures reproducible and reliable results. The process involves generating an initial structure, optimizing its geometry to find the most stable conformation, verifying its stability, and finally, calculating the properties of interest. Popular software packages like Gaussian, ORCA, or GAMESS are used to execute these steps.[19][20][21][22][23]
Caption: High-level computational workflow for molecular characterization.
Experimental Protocol 1: Geometry Optimization & Frequency Analysis
This protocol outlines the core calculation to determine the stable structure and vibrational properties of this compound.
Objective: To find the lowest-energy structure and confirm it is a true minimum on the potential energy surface.
Software: Gaussian 16, ORCA, or equivalent.
Methodology:
-
Structure Creation:
-
Input File Preparation: Create a text file (e.g., molecule.com for Gaussian or molecule.inp for ORCA). The input file must specify the computational method, the molecular charge and multiplicity, and the atomic coordinates.
-
Route Section (# line): This is the command line.
-
#p B3LYP/6-311++G(d,p): Specifies the theory (DFT), functional (B3LYP), and basis set. The 'p' requests additional print output.
-
Opt: Keyword to request a geometry optimization.
-
Freq: Keyword to request a frequency calculation. This is run on the optimized geometry.
-
SCF=Tight: Requests a tighter convergence criterion for the self-consistent field procedure, ensuring a high-quality wavefunction.
-
-
Title Section: A brief, descriptive title for the calculation.
-
Charge and Multiplicity: For this compound, a neutral molecule with all paired electrons, this will be 0 1 (Charge 0, Spin Multiplicity 1).
-
Coordinates: Paste the atomic coordinates from Step 1.
-
-
Execution: Submit the input file to the computational chemistry software. The calculation will first optimize the geometry and then perform the frequency analysis on the final structure.
-
Validation:
-
Upon completion, inspect the output file. The optimization should have converged successfully.
-
Check the results of the frequency calculation. For a stable minimum-energy structure, there should be zero imaginary frequencies .[23] A single imaginary frequency indicates a transition state.
-
Experimental Protocol 2: Electronic and Spectroscopic Property Calculation
Objective: To analyze the electronic structure and predict NMR spectra.
Methodology:
-
Input File Preparation: Using the optimized coordinates from Protocol 1, create a new input file.
-
Route Section (# line):
-
#p B3LYP/6-311++G(d,p): Use the same level of theory for consistency.
-
NMR: Keyword to request the calculation of NMR shielding tensors. The GIAO (Gauge-Independent Atomic Orbital) method is the default and standard.[26]
-
Pop=NBO: Requests a Natural Bond Orbital analysis, which provides insights into charge distribution and bonding.
-
-
Charge, Multiplicity, and Coordinates: These will be the same as in the optimization input, but using the final optimized geometry.
-
-
Execution: Submit the input file to the software.
-
Analysis:
-
NMR: The output will list the absolute isotropic shielding values for each nucleus. To compare with experimental data, these values must be referenced against the shielding value of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the exact same level of theory.
-
Predicted Chemical Shift (ppm) = σ(TMS) - σ(nucleus)
-
-
Electronic Properties:
-
HOMO/LUMO: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital will be listed in the output. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.[14]
-
MEP: The Molecular Electrostatic Potential can be visualized using software like GaussView. This creates a color-coded map of the electron density, where red indicates regions of negative potential (nucleophilic sites, e.g., near the N and O atoms) and blue indicates regions of positive potential (electrophilic sites).[15]
-
-
Data Presentation and Expected Results
The output from these calculations provides a wealth of quantitative data. For clarity, results should be summarized in tables.
Table 1: Predicted Thermodynamic Properties at 298.15 K
| Property | Value (Hartree) | Value (kcal/mol) |
|---|---|---|
| Zero-Point Vibrational Energy | Calculated Value | Calculated Value |
| Thermal Enthalpy (H) | Calculated Value | Calculated Value |
| Thermal Free Energy (G) | Calculated Value | Calculated Value |
Note: Values are placeholders and must be populated from actual calculation output.
Table 2: Frontier Molecular Orbital (FMO) Analysis
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | Calculated Value | Electron-donating capability |
| LUMO | Calculated Value | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | Calculated Value | Indicator of Chemical Stability |
Note: A larger gap generally implies greater kinetic stability and lower chemical reactivity.[14]
Table 3: Selected Predicted ¹³C and ¹H NMR Chemical Shifts (ppm, referenced to TMS)
| Atom | Predicted ¹³C Shift | Atom | Predicted ¹H Shift |
|---|---|---|---|
| C3 (Isoxazole) | Calculated Value | H (Amine) | Calculated Value |
| C4 (Isoxazole) | Calculated Value | H (Isopropyl CH) | Calculated Value |
| C5 (Isoxazole) | Calculated Value | H (Isopropyl CH₃) | Calculated Value |
Note: Atom numbering must be consistent. Values are placeholders.
Conclusion: Synthesizing Theory for Practical Insight
The theoretical calculations detailed in this guide provide a robust, non-invasive framework for the deep characterization of this compound. By employing DFT with the B3LYP functional and a high-level 6-311++G(d,p) basis set, researchers can obtain reliable predictions of the molecule's three-dimensional structure, thermodynamic stability, electronic landscape, and spectroscopic signatures.
These computational insights are not merely academic; they are directly applicable to drug development.[4] The MEP map identifies sites susceptible to metabolic attack or key for receptor binding. The HOMO-LUMO gap provides a quantitative measure of reactivity, and predicted NMR/IR spectra can aid in the structural confirmation of synthesized material. Ultimately, this synergy of theoretical and experimental chemistry accelerates the design-synthesize-test cycle, enabling a more rational and efficient path toward novel therapeutic agents.
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 3-Isopropylisoxazol-5-amine
Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Abstract: This document provides a comprehensive guide for the synthesis of 3-isopropylisoxazol-5-amine, a valuable heterocyclic building block, from the starting material 4-methyl-3-oxopentanenitrile. The protocol is built upon established chemical principles of isoxazole synthesis and offers in-depth explanations for experimental choices, ensuring both reproducibility and a thorough understanding of the reaction mechanism. This guide includes detailed safety protocols, a step-by-step synthesis procedure, purification methods, and characterization data, designed to be a self-validating system for researchers in the field.
Introduction and Significance
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a cornerstone of modern drug design. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules, leveraging the reactivity of its primary amine for further functionalization.
The synthesis described herein follows a classic and reliable route: the cyclocondensation of a β-ketonitrile with hydroxylamine.[3] This method is advantageous due to the accessibility of the starting materials and the straightforward nature of the transformation. This application note aims to provide a robust and well-vetted protocol, empowering researchers to confidently synthesize this important molecule.
Reaction Mechanism and Rationale
The formation of this compound from 4-methyl-3-oxopentanenitrile and hydroxylamine is a cyclocondensation reaction. The mechanism proceeds through several key steps, which dictate the choice of reagents and reaction conditions.
-
Oxime Formation: The reaction initiates with the nucleophilic attack of hydroxylamine on the ketone carbonyl of 4-methyl-3-oxopentanenitrile. This is typically the rate-determining step and results in the formation of a carbinolamine intermediate, which then dehydrates to form an oxime.
-
Intramolecular Cyclization: Under the influence of heat and appropriate pH, the nitrogen atom of the oxime intermediate performs a nucleophilic attack on the carbon atom of the nitrile group. This intramolecular addition reaction forms the five-membered isoxazole ring.[4]
-
Tautomerization: The resulting 5-iminoisoxazoline intermediate undergoes rapid tautomerization to yield the more stable aromatic this compound product.
The use of a base in the initial step facilitates the formation of the more nucleophilic free hydroxylamine from its salt form (e.g., hydroxylamine hydrochloride). Subsequent acidification, as described in related procedures, can be crucial for promoting the final cyclization and dehydration steps to drive the reaction to completion.[5]
Caption: Figure 1: Proposed Reaction Mechanism
Safety and Hazard Management
All procedures must be conducted in a well-ventilated chemical fume hood by personnel trained in handling hazardous chemicals. Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, is mandatory.
-
4-Methyl-3-oxopentanenitrile (CAS: 29509-06-6): Harmful if swallowed, in contact with skin, or if inhaled.[6][7] Causes serious skin and eye irritation.[7][8] Avoid contact and inhalation.
-
Hydroxylamine Hydrochloride (CAS: 5470-11-1): Toxic if swallowed and harmful in contact with skin.[9] May cause an allergic skin reaction, is suspected of causing cancer, and may damage organs through prolonged exposure.[10][11] Risk of explosion when heated.[10][12] Handle with extreme care, avoid dust formation, and keep away from heat.[11]
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with care.
An emergency eyewash and safety shower must be readily accessible. Dispose of all chemical waste according to institutional and local regulations.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of substituted 5-aminoisoxazoles.[5]
Materials and Equipment
-
Reagents: 4-methyl-3-oxopentanenitrile (≥97%), hydroxylamine sulfate or hydrochloride, sodium hydroxide (NaOH) pellets, hydrochloric acid (HCl, 36% aq.), ethyl acetate, hexane, anhydrous magnesium sulfate (MgSO₄), and deionized water.
-
Equipment: Round-bottom flask, magnetic stirrer hotplate, condenser, thermometer, separatory funnel, rotary evaporator, and glass column for chromatography with silica gel (230-400 mesh).
Synthesis Procedure
The overall workflow for the synthesis is outlined below.
Caption: Figure 2: Experimental Workflow Diagram
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-3-oxopentanenitrile (2.22 g, 0.020 mol) and sodium hydroxide (1.04 g, 0.025 mol) in 40 mL of deionized water. Stir the mixture until all solids have dissolved.
-
Initial Reaction: To the stirred solution, add hydroxylamine sulfate (1.81 g, 0.022 mol based on NH₂OH). The pH of the mixture should be weakly basic.
-
Heating - Stage 1: Attach a condenser to the flask and heat the mixture in a water bath at 40°C for 70 hours. Monitor the reaction progress by TLC if desired.
-
Acidification and Cyclization: After 70 hours, carefully add 36% aqueous HCl (3.24 g, 0.032 mol) to the reaction mixture. Increase the temperature of the water bath to 50°C and stir for an additional 2.5 hours to facilitate the cyclization.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent mixture (e.g., Hexane:Ethyl Acetate 9:1) and gradually increasing the polarity, is recommended to isolate the pure this compound.
Data and Expected Results
The following table summarizes the key quantitative parameters for the synthesis.
| Parameter | Value | Reference/Justification |
| Starting Material | 4-methyl-3-oxopentanenitrile | Commercially available β-ketonitrile |
| Reagent | Hydroxylamine Sulfate | Source of hydroxylamine |
| Base | Sodium Hydroxide (NaOH) | To generate free hydroxylamine |
| Acid | Hydrochloric Acid (HCl) | To promote final cyclization step[5] |
| Solvent | Water | Aqueous medium for the reaction |
| Reaction Temp. | 40°C then 50°C | Two-stage heating for optimal conversion[5] |
| Reaction Time | ~72.5 hours | Allows for completion of both stages[5] |
| Expected Product | This compound | C₆H₁₀N₂O, MW: 126.16 g/mol [13][14] |
| Theoretical Yield | 2.52 g | Based on 0.020 mol of starting material |
| Reported Yield | ~27% (for a similar substrate) | Yields can vary; optimization may be required[5] |
Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Trustworthiness: A Self-Validating System
The integrity of this protocol relies on careful monitoring and validation at key stages:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material (4-methyl-3-oxopentanenitrile) and the appearance of the product spot. This provides real-time validation of reaction progress.
-
Purification Validation: After column chromatography, run TLC on the collected fractions to ensure the separation of the desired product from any impurities or unreacted starting materials.
-
Structural Confirmation: The final validation is the characterization of the purified product. The obtained spectroscopic data (NMR, MS) must match the expected structure of this compound.
By following these validation steps, a researcher can have high confidence in the identity and purity of the synthesized compound. Potential side products, such as the isomeric 5-isopropylisoxazol-3-amine or the corresponding 5-isoxazolone, can be identified and separated during purification.[15][16]
References
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Chemsrc. 4-Methyl-3-oxopentanenitrile Safety Data Sheet. [Online] Available at: [Link]
- Ueda, S., & Makisumi, Y. (1991). Practical Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile. HETEROCYCLES, 32(6), 1153.
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International Labour Organization. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. [Online] Available at: [Link]
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PubChem. 4-Methyl-3-oxopentanenitrile. [Online] Available at: [Link]
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Molbase. MSDS of 4-Methyl-3-oxo-pentanenitrile. [Online] Available at: [Link]
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Lab Alley. Hydroxylamine Hydrochloride Safety Data Sheet. [Online] Available at: [Link]
- Abd El-Aziz, A. S., et al. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 14(22), 15635-15671.
-
National Center for Biotechnology Information. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Online] Available at: [Link]
- Jafari, B., et al. (2023). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
-
Organic Chemistry Portal. A Novel Route to 5-Substituted 3-Isoxazolols. [Online] Available at: [Link]
-
Oakwood Chemical. This compound. [Online] Available at: [Link]
-
Beilstein Journals. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Online] Available at: [Link]
- Sørensen, U. S., Falch, E., & Krogsgaard-Larsen, P. (2000). A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids. The Journal of organic chemistry, 65(4), 1003–1007.
- Keglevich, G., et al. (2014). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Tetrahedron, 70(43), 8031-8037.
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ResearchGate. Reaction mechanisms of the reaction between nitriles and hydroxylamine. [Online] Available at: [Link]
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ResearchGate. The synthesis of 3-amino-5-arylisothiazoles from propynenitriles. [Online] Available at: [Link]
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ResearchGate. (PDF) An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. [Online] Available at: [Link]
-
ResearchGate. Reaction of β-dimethylaminovinyl ketones with hydroxylamine: A simple and useful method for synthesis of 3- and 5-substituted isoxazoles | Request PDF. [Online] Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. [Online] Available at: [Link]
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ResearchGate. (PDF) Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. [Online] Available at: [Link]
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World Journal of Pharmacy and Pharmaceutical Sciences. 4-AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. [Online] Available at: [Link]
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Application Notes & Protocols: 3-Isopropylisoxazol-5-amine as a Versatile Building Block in Organic Synthesis
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel, bioactive compounds.[1] 3-Isopropylisoxazol-5-amine (CAS: 88786-11-2) has emerged as a highly valuable and versatile scaffold.[2][3] Its structure, featuring a nucleophilic primary amine appended to a stable isoxazole heterocycle, offers a unique combination of reactivity and physicochemical properties. The isoxazole ring itself is a privileged structure in medicinal chemistry, found in numerous approved drugs and acting as a key pharmacophore that can influence metabolic stability and binding interactions.[4] This guide provides an in-depth exploration of this compound's reactivity and furnishes detailed protocols for its application in key synthetic transformations, empowering researchers to leverage its full potential in their synthetic programs.
Section 1: Physicochemical Properties and Inherent Reactivity
The utility of this compound stems from the predictable reactivity of its exocyclic amino group. This primary amine serves as a potent nucleophile, making it an ideal handle for a wide array of synthetic modifications. It is important to recognize that 5-aminoisoxazoles can exist in tautomeric forms, although the amino form generally predominates in common solvents like DMSO and chloroform, governing its typical reaction pathways.[5]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 88786-11-2 | [2] |
| Molecular Formula | C₆H₁₀N₂O | [2] |
| Molecular Weight | 126.16 g/mol | [2] |
| Appearance | Solid | [3] |
| Purity | Typically >97% | [3] |
The primary reactive center for the transformations discussed herein is the lone pair of electrons on the nitrogen atom of the amino group. This site readily attacks electrophilic partners, forming the basis for the construction of amides, sulfonamides, and for participation in more complex catalytic cycles.
Caption: Reactivity profile of this compound.
Section 2: Core Application: Synthesis of N-Isoxazolyl Amides
The formation of an amide bond is one of the most fundamental and frequently performed reactions in pharmaceutical development.[6] Coupling this compound with carboxylic acids or their activated derivatives provides a direct route to novel N-isoxazolyl amides, enabling the exploration of structure-activity relationships by introducing diverse side chains.
Causality and Rationale
The direct condensation of a carboxylic acid and an amine is often inefficient and requires harsh conditions.[6] Therefore, the carboxylic acid is typically "activated" to increase its electrophilicity. A common and reliable method is the conversion of the carboxylic acid to an acid chloride, which then reacts rapidly with the amine.[7] Alternatively, peptide coupling reagents can be used for a one-pot procedure, though this protocol details the acid chloride method for its robustness. The use of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.
Protocol 2.1: General Procedure for Amide Synthesis via Acid Chloride
This protocol describes the reaction of this compound with a generic acyl chloride.
Materials:
-
This compound (1.0 eq)
-
Substituted Acyl Chloride (1.05 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (1.5 eq)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add pyridine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add the acyl chloride (1.05 eq) dropwise to the stirred solution. Rationale: Slow addition is critical to control the exothermic reaction and prevent side product formation.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: a. Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel. b. Extract the aqueous layer with DCM (3x). c. Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Rationale: The acid wash removes excess pyridine, while the bicarbonate wash removes any unreacted carboxylic acid that may have formed from hydrolysis of the acyl chloride.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-(3-isopropylisoxazol-5-yl)amide.
Caption: Workflow for N-Isoxazolyl Amide Synthesis.
Section 3: Synthesis of Bioisosteric Sulfonamides
Sulfonamides are a cornerstone functional group in medicinal chemistry, often used as bioisosteres for amides or carboxylic acids.[8][9] They exhibit distinct electronic properties, improved metabolic stability, and act as strong hydrogen bond acceptors, which can significantly enhance binding affinity to biological targets.[10]
Causality and Rationale
The synthesis of sulfonamides from this compound is analogous to amide formation. It involves the reaction of the nucleophilic amine with a highly electrophilic sulfonyl chloride. The reaction is typically robust and high-yielding. As with acylation, a base is required to scavenge the HCl byproduct.[11] Pyridine is an excellent choice as it can serve as both the base and the solvent.
Protocol 3.1: General Procedure for Sulfonamide Synthesis
Materials:
-
This compound (1.0 eq)
-
Substituted Aryl or Alkyl Sulfonyl Chloride (1.1 eq)
-
Anhydrous Pyridine
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a dry flask under nitrogen, dissolve this compound (1.0 eq) in anhydrous pyridine (approx. 0.2 M). Cool the solution to 0 °C.
-
Reagent Addition: Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains low.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-16 hours (overnight). The reaction progress can be monitored by TLC.
-
Work-up: a. Concentrate the reaction mixture under reduced pressure to remove most of the pyridine. b. Dilute the residue with ethyl acetate and wash thoroughly with 1 M HCl (3x) to remove the remaining pyridine. Rationale: Multiple acidic washes are essential to ensure complete removal of pyridine, which can be difficult to separate from the product during chromatography. c. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography to afford the pure sulfonamide product.
Section 4: Advanced Application: Palladium-Catalyzed C-N Cross-Coupling
Modern synthetic chemistry relies heavily on transition-metal-catalyzed cross-coupling reactions to construct C-N bonds that are otherwise difficult to form.[12] The Buchwald-Hartwig amination allows for the coupling of amines with aryl halides or triflates, providing access to N-aryl derivatives.[13] Applying this methodology to this compound opens a pathway to a diverse range of N-aryl-isoxazolamines, which are prevalent scaffolds in kinase inhibitors and other targeted therapeutics.
Causality and Rationale
This reaction is challenging because primary amines can sometimes act as inhibitors by strongly coordinating to the palladium catalyst.[13] The success of the coupling depends on a carefully selected catalytic system, comprising a palladium precursor (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., RuPhos, BrettPhos). These bulky, electron-rich ligands facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination—while preventing catalyst deactivation. A strong, non-nucleophilic base like LiHMDS or NaOtBu is required to deprotonate the amine in situ, forming the active nucleophile for the coupling.
Protocol 4.1: General Procedure for Buchwald-Hartwig C-N Cross-Coupling
Materials:
-
This compound (1.2 eq)
-
Aryl Bromide or Triflone (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
RuPhos or other suitable Buchwald ligand (4.5 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
Step-by-Step Methodology:
-
Reaction Setup (Glovebox Recommended): To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), Pd₂(dba)₃ (2 mol%), the phosphine ligand (4.5 mol%), and the base (1.4 eq). Rationale: All solids should be weighed and combined under an inert atmosphere to prevent oxidation of the catalyst and ligand.
-
Reagent Addition: Add this compound (1.2 eq) to the tube, followed by anhydrous toluene (approx. 0.1 M).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 8-24 hours. Monitor the reaction by LC-MS or TLC.
-
Work-up: a. Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl). b. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. c. Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to isolate the desired N-aryl-3-isopropylisoxazol-5-amine.
Caption: Simplified Catalytic Cycle for C-N Cross-Coupling.
References
-
Title: Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose Source: MDPI URL: [Link]
-
Title: this compound Source: Oakwood Chemical URL: [Link]
-
Title: Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine Source: NIH National Library of Medicine URL: [Link]
-
Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: Macmillan Group - Princeton University URL: [Link]
-
Title: Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis Source: NIH National Library of Medicine URL: [Link]
-
Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: SpringerLink URL: [Link]
- Title: Heterocyclic sulfonamides and methods of preparation thereof Source: Google Patents URL
-
Title: Preparation and reactivity of [2-(3-methyl-4-nitro-isoxazol-5-yl)-vinyl]-amines Source: ResearchGate URL: [Link]
-
Title: Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication Source: ResearchGate URL: [Link]
-
Title: Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization Source: Organic Chemistry Portal URL: [Link]
-
Title: Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines Source: NIH National Library of Medicine URL: [Link]
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-
Title: Special Issue: Sulfonamides Source: NIH National Library of Medicine URL: [Link]
-
Title: Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester Source: MDPI URL: [Link]
-
Title: Building Blocks - Pharmaceuticals Source: Prasol Chemicals Limited URL: [Link]
-
Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: NIH National Library of Medicine URL: [Link]
-
Title: Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 Source: NIH National Library of Medicine URL: [Link]
-
Title: Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products Source: Walsh Medical Media URL: [Link]
-
Title: Cycloisomerization/Allylic cross-coupling between imine-tethered ACP's... Source: ResearchGate URL: [Link]
-
Title: Synthesis of 2-aminothiazole sulfonamides as potent biological agents Source: PubMed Central URL: [Link]
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The Versatile Scaffold: Application Notes for 3-Isopropylisoxazol-5-amine in Modern Medicinal Chemistry
Introduction: The Privileged Nature of the Aminoisoxazole Scaffold
The isoxazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive core for designing novel therapeutics. Among its derivatives, the 3-aminoisoxazole moiety serves as a versatile building block, enabling the synthesis of diverse compound libraries with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2]
This application note focuses on a specific, yet highly promising derivative: 3-Isopropylisoxazol-5-amine . The introduction of the isopropyl group at the 3-position offers a valuable lipophilic handle that can be exploited to enhance binding affinity and modulate pharmacokinetic properties. Notably, the "3-isopropyl" substitution pattern has been successfully incorporated into potent and selective kinase inhibitors, suggesting a rich vein of therapeutic potential for this scaffold.[3][4]
This document provides a detailed, field-proven protocol for the regioselective synthesis of this compound and explores its application as a core scaffold in the development of next-generation kinase inhibitors and neuroprotective agents.
PART 1: Regioselective Synthesis of this compound
The synthesis of 3-amino-5-alkyl isoxazoles requires careful control of reaction conditions to ensure the desired regioselectivity. The following protocol is adapted from the robust and scalable method developed by Johnson et al., which leverages pH and temperature to direct the cyclization reaction.[2] The key to this synthesis is the preferential reaction of hydroxylamine with the nitrile group over the ketone under specific pH and temperature conditions.
Starting Materials:
-
4-Methyl-3-oxopentanenitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Water (H₂O)
-
2-Propanol
-
Ethyl acetate (EtOAc)
-
Brine solution
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and pH probe, dissolve 4-methyl-3-oxopentanenitrile (1.0 eq) in a 1:1 mixture of water and 2-propanol.
-
Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.1 eq) to the solution.
-
pH Adjustment: Cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate until the pH is stable between 7.0 and 8.0. Causality Note: Maintaining a pH below 8 is crucial for favoring the nucleophilic attack of hydroxylamine on the nitrile carbon, which leads to the desired 3-amino regioisomer. At higher pH, the reaction would favor attack at the ketone, yielding the 5-aminoisoxazole isomer.[2]
-
Reaction Monitoring: Allow the reaction to stir at a temperature of ≤45°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Experience Note: This reaction is typically complete within 12-24 hours. Maintaining the temperature below 45°C is critical for regioselectivity.[2]
-
Cyclization: Once the initial reaction is complete, slowly add concentrated hydrochloric acid until the pH is approximately 1-2. Heat the reaction mixture to reflux (around 80-90°C) for 2-4 hours to facilitate the acid-mediated cyclization.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram:
Caption: Regioselective synthesis of this compound.
PART 2: Applications in Medicinal Chemistry
Application 1: Scaffold for Novel Kinase Inhibitors
The 3-isopropyl group has been identified as a key moiety in a series of potent and selective cyclin-dependent kinase (CDK) inhibitors based on a pyrazolo[4,3-d]pyrimidine scaffold.[3][4] This suggests that this compound is an excellent starting point for the design of new kinase inhibitors. The 5-amino group provides a convenient handle for further chemical modifications, allowing for the exploration of the chemical space around the scaffold to achieve desired potency and selectivity.
-
Library Synthesis: Utilize the 5-amino group of this compound for amide coupling reactions with a diverse set of carboxylic acids to generate a library of N-acylated derivatives.
-
Primary Screening: Screen the synthesized library against a panel of cancer-relevant kinases (e.g., CDKs, receptor tyrosine kinases) at a fixed concentration to identify initial hits.
-
Dose-Response Analysis: Determine the IC₅₀ values for the hit compounds to quantify their potency.
-
Selectivity Profiling: Test the most potent compounds against a broader panel of kinases to assess their selectivity profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesize further analogues based on the initial SAR to optimize potency and selectivity.
-
In Vitro Cellular Assays: Evaluate the optimized compounds in cancer cell lines to determine their anti-proliferative activity.
Caption: Workflow for developing kinase inhibitors.
Application 2: Building Block for Neuroprotective Agents
While direct evidence for the neuroprotective effects of this compound is not yet established, closely related aminoisoxazole derivatives are being explored for the treatment of neurodegenerative diseases. This suggests that the this compound scaffold could be a valuable starting point for the development of novel neuroprotective agents. The lipophilicity of the isopropyl group may aid in crossing the blood-brain barrier, a critical requirement for CNS-acting drugs.
-
Compound Derivatization: Synthesize a focused library of compounds by modifying the 5-amino group of this compound to introduce moieties known to be associated with neuroprotective effects (e.g., antioxidants, anti-inflammatory agents).
-
In Vitro Neurotoxicity Assay:
-
Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y).
-
Induce neurotoxicity using a known agent (e.g., glutamate, hydrogen peroxide, or MPP+).
-
Co-incubate the cells with the synthesized compounds at various concentrations.
-
Assess cell viability using an MTT or LDH assay to identify compounds that protect against neurotoxicity.
-
-
Mechanism of Action Studies: For active compounds, investigate the potential mechanism of action, such as:
-
Measurement of reactive oxygen species (ROS) levels.
-
Assessment of mitochondrial membrane potential.
-
Western blot analysis of key signaling proteins in apoptosis and cell survival pathways (e.g., caspases, Bcl-2 family proteins, Akt).
-
-
In Vivo Proof-of-Concept: Evaluate the most promising compounds in animal models of neurodegenerative diseases (e.g., MPTP model of Parkinson's disease).
Summary of Key Data
| Property | Data |
| IUPAC Name | 3-(propan-2-yl)-1,2-oxazol-5-amine |
| Molecular Formula | C₆H₁₀N₂O |
| Molecular Weight | 126.16 g/mol |
| CAS Number | 88786-11-2 |
| Key Synthetic Precursor | 4-Methyl-3-oxopentanenitrile |
| Primary Application | Versatile scaffold for medicinal chemistry |
| Potential Therapeutic Areas | Oncology (Kinase Inhibitors), Neurology (Neuroprotective Agents) |
Conclusion
This compound represents a high-potential scaffold for the development of novel therapeutics. Its straightforward, regioselective synthesis and the strategic placement of the isopropyl and amino groups provide medicinal chemists with a versatile platform for creating diverse compound libraries. The demonstrated success of the 3-isopropyl motif in potent kinase inhibitors highlights a clear and promising path for its application in oncology drug discovery. Furthermore, its potential as a building block for neuroprotective agents warrants further investigation. The protocols and applications outlined in this document are intended to serve as a comprehensive guide for researchers aiming to unlock the full therapeutic potential of this valuable heterocyclic compound.
References
-
Andreev, M. V., Medvedeva, A. S., Larina, L. I., & Demina, M. M. (2017). Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. Mendeleev Communications, 27(2), 175-177. [Link]
-
Krystof, V., Gucky, T., Dylíková, B., Rárová, L., & Strnad, M. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European Journal of Medicinal Chemistry, 110, 291-301. [Link]
-
ResearchGate. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 3. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 3-Isopropylisoxazol-5-amine
Introduction: The Strategic Value of 3-Isopropylisoxazol-5-amine in Heterocyclic Synthesis
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with desirable pharmacological properties is perpetual. The this compound core represents a versatile and strategically valuable building block in this endeavor. The isoxazole moiety itself is a privileged structure in medicinal chemistry, found in numerous approved drugs. The introduction of an isopropyl group at the 3-position offers a subtle yet significant modification, potentially enhancing lipophilicity and metabolic stability, and providing a steric handle that can be exploited to fine-tune interactions with biological targets. The 5-amino group serves as a versatile nucleophilic handle, enabling a wide array of chemical transformations to construct diverse and complex heterocyclic systems.
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on practical, field-proven protocols for the synthesis of novel heterocycles. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system grounded in sound chemical principles.
Core Synthetic Strategies and Mechanistic Insights
The primary reactivity of this compound stems from the nucleophilicity of the exocyclic amino group. This allows for its participation in a variety of condensation and cyclization reactions, particularly with 1,3-dielectrophilic partners. Two of the most powerful strategies for leveraging this reactivity are multicomponent reactions (MCRs) for the synthesis of isoxazolo[5,4-b]pyridines and condensation reactions with β-ketoesters to generate versatile enamine intermediates.
Strategy 1: Multicomponent Synthesis of 3-Isopropylisoxazolo[5,4-b]pyridines
The synthesis of isoxazolo[5,4-b]pyridines, a scaffold with demonstrated biological activities, can be efficiently achieved through a one-pot, three-component reaction.[1] This approach offers significant advantages in terms of atom economy, step economy, and the ability to rapidly generate a library of diverse analogs.[2] The general strategy involves the condensation of this compound, an aldehyde, and a compound containing an active methylene group, such as a β-ketoester or a cyclic diketone.
Causality and Mechanistic Considerations:
The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form an electron-deficient alkene (a Michael acceptor). The nucleophilic amino group of this compound then undergoes a Michael addition to this intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the fused pyridine ring. The use of microwave irradiation can significantly accelerate the reaction rate by efficiently heating the polar reactants and intermediates.[3] The isopropyl group at the 3-position of the isoxazole is not expected to significantly hinder the initial nucleophilic attack of the amino group, but it may influence the conformation of the final product and its interactions with biological targets.
Experimental Workflow: Multicomponent Synthesis of Isoxazolo[5,4-b]pyridines
Caption: Workflow for the multicomponent synthesis of isoxazolo[5,4-b]pyridines.
Protocol 1: General Procedure for the Microwave-Assisted Synthesis of 4-Aryl-3-isopropyl-6-methylisoxazolo[5,4-b]pyridin-5(4H)-ones
This protocol is a representative procedure adapted from established methods for related aminoisoxazoles.[1] Optimization of reaction time and temperature may be necessary for specific substrates.
Materials and Equipment:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethyl acetoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Microwave reactor
-
Standard laboratory glassware
Procedure:
-
In a 10 mL microwave reaction vial, combine this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.2 mmol), and ethanol (3 mL).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15-30 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will often precipitate from the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Further purify the product by recrystallization from ethanol to afford the desired 4-aryl-3-isopropyl-6-methylisoxazolo[5,4-b]pyridin-5(4H)-one.
Data Presentation: Representative Substrate Scope
| Entry | Aromatic Aldehyde | Expected Product | Representative Yield Range (%) |
| 1 | Benzaldehyde | 4-Phenyl-3-isopropyl-6-methylisoxazolo[5,4-b]pyridin-5(4H)-one | 75-85 |
| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-3-isopropyl-6-methylisoxazolo[5,4-b]pyridin-5(4H)-one | 70-80 |
| 3 | 4-Methoxybenzaldehyde | 4-(4-Methoxyphenyl)-3-isopropyl-6-methylisoxazolo[5,4-b]pyridin-5(4H)-one | 80-90 |
| 4 | 2-Naphthaldehyde | 4-(Naphthalen-2-yl)-3-isopropyl-6-methylisoxazolo[5,4-b]pyridin-5(4H)-one | 70-80 |
Yields are estimated based on similar reactions with other 3-aminoisoxazoles and will require experimental verification.
Strategy 2: Condensation with β-Ketoesters to Form Enamine Intermediates
The reaction of this compound with β-ketoesters provides access to stable and versatile enamine intermediates. These enamines are valuable precursors for the synthesis of a variety of other heterocyclic systems, as the enamine functionality can participate in further cyclization reactions.[3]
Causality and Mechanistic Considerations:
This reaction is a classic condensation between a primary amine and a ketone (in this case, the keto form of the β-ketoester). The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the isoxazole. The resulting hemiaminal intermediate then dehydrates to form the stable, conjugated enamine. The equilibrium of this reaction is driven towards the product by the removal of water, often accomplished by azeotropic distillation with a suitable solvent like toluene.
Reaction Mechanism: Enamine Formation
Caption: Simplified mechanism for the formation of enamine intermediates.
Protocol 2: General Procedure for the Synthesis of Ethyl 3-((3-isopropylisoxazol-5-yl)amino)but-2-enoate
This protocol outlines a standard procedure for the synthesis of an enamine from this compound and ethyl acetoacetate.
Materials and Equipment:
-
This compound
-
Ethyl acetoacetate
-
Toluene (solvent)
-
p-Toluenesulfonic acid (catalyst)
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 mmol), ethyl acetoacetate (1.1 mmol), and toluene (20 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (approximately 0.05 mmol).
-
Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the toluene solution with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Trustworthiness and Self-Validation:
The protocols provided herein are based on well-established and widely published synthetic methodologies for the aminoisoxazole scaffold.[3] The successful formation of the target heterocycles can be readily verified using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compounds by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups in the product molecule.
By employing these analytical methods, researchers can confidently validate the outcomes of the described protocols and characterize the novel heterocycles synthesized.
Conclusion and Future Directions
This compound is a promising and readily accessible building block for the synthesis of a wide range of novel heterocyclic compounds. The multicomponent synthesis of isoxazolo[5,4-b]pyridines and the formation of versatile enamine intermediates from β-ketoesters represent robust and efficient strategies for generating molecular diversity. The protocols detailed in these application notes provide a solid foundation for researchers to explore the synthetic potential of this valuable starting material. Future work could involve expanding the scope of these reactions to include a wider variety of aldehydes, active methylene compounds, and other electrophilic partners. Furthermore, the synthesized heterocycles can be subjected to biological screening to identify new lead compounds for drug discovery programs.
References
-
Revisiting the Three Component Synthesis of Isoxazolo[5,4-b]pyridines, 4-Aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones and Related Heterocycles. ResearchGate. Available at: [Link]
-
Synthesis and antiproliferative activity in vitro of new 3-substituted aminoisoxazolo[5,4-b]pyridines. PubMed. Available at: [Link]
-
Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). ResearchGate. Available at: [Link]
-
Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. ResearchGate. Available at: [Link]
-
Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. ResearchGate. Available at: [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]
-
Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. Available at: [Link]
-
Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate. Available at: [Link]
-
Heterocyclization Reactions of 3-methylisoxazol-5-amine with Pyruvic Acid Derivatives Using Classical and Non-classical Methods of Activation. OUCI. Available at: [Link]
-
Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. ResearchGate. Available at: [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. Available at: [Link]
-
Synthesis of some heterocycles of pharmaceutical interest. PubMed. Available at: [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PMC - NIH. Available at: [Link]
-
Condensation of dicarbonyl compounds with amine. ResearchGate. Available at: [Link]
-
Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters. Available at: [Link]
Sources
Application Notes and Protocols for the Electrophilic Derivatization of 3-Isopropylisoxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 3-isopropylisoxazol-5-amine with common electrophiles. 5-Aminoisoxazoles are privileged scaffolds in medicinal chemistry, and understanding their functionalization is crucial for the development of novel therapeutics.[1] This document outlines the theoretical principles governing the regioselectivity of electrophilic attack, distinguishing between N-functionalization of the exocyclic amine and C-functionalization of the isoxazole ring. Detailed, adaptable protocols for N-acylation, N-alkylation, and C-4 halogenation are provided as robust starting points for experimental work. These protocols are grounded in established methodologies for analogous aminoisoxazole systems and are designed to be self-validating through clear procedural steps and analytical checkpoints.
Introduction: The Significance of the 5-Aminoisoxazole Scaffold
The isoxazole ring is a key structural motif found in numerous pharmaceutical agents, valued for its metabolic stability and ability to participate in hydrogen bonding.[1] The 5-aminoisoxazole moiety, in particular, acts as a versatile building block, enabling the synthesis of a diverse range of derivatives with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and potential anticancer properties.[1] this compound combines this valuable core with an isopropyl substituent, which can modulate lipophilicity and steric interactions, making it an attractive starting material for drug discovery programs. The strategic functionalization of this molecule through reactions with electrophiles is a primary method for generating novel chemical entities for biological screening.
Theoretical Background: Regioselectivity of Electrophilic Attack
The reaction of this compound with electrophiles presents two primary pathways: attack at the exocyclic nitrogen atom (N-functionalization) or attack at the electron-rich isoxazole ring (C-functionalization). The outcome is dictated by the nature of the electrophile and the reaction conditions.
-
N-Functionalization: The exocyclic amino group is a soft nucleophile and readily reacts with a wide range of electrophiles, such as acylating and alkylating agents. These reactions are typically fast and lead to the formation of stable amide or secondary/tertiary amine derivatives. The lone pair of electrons on the nitrogen is highly available for nucleophilic attack.
-
C-Functionalization: The isoxazole ring itself is an aromatic heterocycle. The powerful electron-donating effect of the amino group at the C-5 position significantly activates the ring towards electrophilic aromatic substitution (SEAr). Resonance analysis indicates that this activation is most pronounced at the C-4 position, making it the primary site for electrophilic attack by reagents such as halogens. The isopropyl group at the C-3 position has a minor electronic influence but may exert some steric hindrance.
The interplay between these two reactive sites allows for selective derivatization, as illustrated below.
Caption: Regioselectivity of electrophilic attack on this compound.
Experimental Protocols
The following protocols are presented as robust starting points for the derivatization of this compound. They are based on established methods for structurally similar compounds and should be optimized and validated for the specific substrate.
N-Acylation: Synthesis of N-(3-isopropylisoxazol-5-yl)acetamide
This protocol describes the acylation of the exocyclic amino group using acetic anhydride, a common and efficient method for forming amides.[2][3][4][5] The reaction is typically high-yielding and proceeds under mild conditions.
Rationale: The amino group is highly nucleophilic and will readily attack the electrophilic carbonyl carbon of the anhydride. A mild base like pyridine or triethylamine is often used to catalyze the reaction and scavenge the carboxylic acid byproduct. Forcing conditions are generally not required.
Materials:
-
This compound (1.0 eq.)
-
Acetic anhydride (1.2 eq.)
-
Pyridine or Triethylamine (1.5 eq.)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base (pyridine or triethylamine) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers and wash sequentially with 1M HCl (if using pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired N-(3-isopropylisoxazol-5-yl)acetamide.
Expected Characterization:
-
¹H NMR: Appearance of a new singlet for the acetyl methyl group (~2.1-2.3 ppm) and a downfield shift of the isoxazole C-4 proton. A broad singlet for the N-H proton will also be present.
-
IR: Appearance of a strong C=O stretch (~1670-1690 cm⁻¹) and an N-H stretch (~3300 cm⁻¹).
-
Mass Spec: The molecular ion peak should correspond to the addition of an acetyl group (C₂H₂O, +42.04 g/mol ).
N-Alkylation: Synthesis of 3-Isopropyl-N-methylisoxazol-5-amine
Direct alkylation of primary amines with alkyl halides can be challenging due to the potential for over-alkylation to form tertiary amines and quaternary ammonium salts.[3][6] This protocol uses a slight excess of the amine and carefully controlled conditions to favor mono-alkylation.
Rationale: To minimize polyalkylation, the reaction is performed with the amine as the limiting reagent and a non-nucleophilic base, such as diisopropylethylamine (Hünig's base), can be employed to neutralize the HI byproduct without competing in the alkylation.[7] Alternatively, protecting the amine, alkylating, and then deprotecting is a more controllable, albeit longer, route.
Materials:
-
This compound (1.0 eq.)
-
Methyl iodide (1.1 eq.)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 eq.)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound in ACN or DMF, add the base (K₂CO₃ or DIPEA).
-
Add methyl iodide and stir the mixture at room temperature. For less reactive alkyl halides, gentle heating (40-60 °C) may be required.
-
Monitor the reaction closely by TLC to maximize the formation of the mono-alkylated product and minimize the di-alkylated byproduct.
-
Once the starting material is consumed or the desired product concentration is maximized, dilute the reaction mixture with water.
-
Extract the aqueous layer with EtOAc (3 times).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel, carefully separating the mono- and di-alkylated products.
| Parameter | N-Acylation | N-Alkylation |
| Electrophile | Acetic Anhydride | Methyl Iodide |
| Typical Solvent | DCM, EtOAc | ACN, DMF |
| Base | Pyridine, TEA | K₂CO₃, DIPEA |
| Temperature | 0 °C to RT | RT to 60 °C |
| Key Challenge | Potential for hydrolysis | Over-alkylation |
| Purification | Recrystallization/Chromatography | Chromatography |
Table 1: Comparison of typical conditions for N-functionalization.
C-4 Halogenation: Synthesis of 4-Bromo-3-isopropylisoxazol-5-amine
The C-4 position of the 5-aminoisoxazole ring is highly activated and can be selectively halogenated using electrophilic halogenating agents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS).[8][9]
Rationale: The reaction proceeds via an electrophilic aromatic substitution mechanism. The choice of solvent is critical; polar aprotic solvents like DMF or acetonitrile are commonly used. The reaction is often rapid at room temperature.[8]
Materials:
-
This compound (1.0 eq.)
-
N-Bromosuccinimide (NBS) (1.05 eq.)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in ACN or DCM in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS portion-wise over 10-15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining bromine.
-
Dilute with water and extract with an organic solvent (e.g., EtOAc or DCM).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Expected Characterization:
-
¹H NMR: Disappearance of the singlet corresponding to the C-4 proton.
-
Mass Spec: The molecular ion peak and isotopic pattern will be consistent with the incorporation of one bromine atom.
General Experimental Workflow
A systematic approach is essential for successfully synthesizing and characterizing novel derivatives. The following workflow is recommended.
Caption: Standard experimental workflow for synthesis and analysis.
Safety and Handling
-
This compound: While specific toxicity data is limited, it should be handled as a potentially hazardous chemical.[1][10] Assume it is harmful if swallowed, inhaled, or absorbed through the skin.
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
-
Reagent-Specific Hazards:
-
Acetic Anhydride: Corrosive and a lachrymator. Handle with care.
-
Methyl Iodide: Toxic and a suspected carcinogen. Use extreme caution.
-
NBS/NCS: Irritants and moisture-sensitive. Avoid inhalation of dust.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- CN107721941B - Preparation method of 3-amino-5-methyl isoxazole. Google Patents.
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Chebanov, V. A., et al. Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate. Available from: [Link]
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Acylation of amines with different anhydrides. ResearchGate. Available from: [Link]
- Moore, J. L., et al. An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ARKIVOC.
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Knight, D. W., et al. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate. Available from: [Link]
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N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available from: [Link]
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Chakraborti, A. K., et al. Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Semantic Scholar. Available from: [Link]
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Acetylation of amines with acetic anhydride. ResearchGate. Available from: [Link]
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Khodot, E. N., & Rakitin, O. A. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. MDPI. Available from: [Link]
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Allylic position and benzylic position bromination: bromination reactions that use NBS. Chemia. Available from: [Link]
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Acylation of acid anhydrides with ammonia or primary amines. Chemguide. Available from: [Link]
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Application Notes and Protocols for the N-acylation of 3-Isopropylisoxazol-5-amine and its Derivatives
Introduction: The Significance of N-Acylated 3-Isopropylisoxazol-5-amines in Medicinal Chemistry
The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, serves as a versatile framework for the design of novel therapeutic agents across a wide spectrum of diseases, including cancer, inflammation, and infectious diseases.[3][4] The N-acylation of substituted 5-aminoisoxazoles, such as 3-isopropylisoxazol-5-amine, is a critical chemical transformation that allows for the systematic modification of the molecule's properties. This modification can significantly influence the compound's pharmacokinetic and pharmacodynamic profile by altering its lipophilicity, hydrogen bonding capacity, and steric interactions with biological targets. The resulting N-acyl derivatives are key intermediates in the synthesis of more complex molecules, including potent enzyme inhibitors and receptor modulators. For instance, the related N-(5-tert-butyl-isoxazol-3-yl) urea derivatives have been identified as highly potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitors for the treatment of acute myeloid leukemia.[5] This underscores the therapeutic potential that can be unlocked through the strategic N-acylation of the 5-aminoisoxazole core.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the N-acylation of this compound. We will delve into the underlying chemical principles, provide detailed, field-proven experimental protocols, and discuss the characterization of the resulting products.
Chemical Principles and Mechanistic Overview
The N-acylation of this compound is a nucleophilic acyl substitution reaction. The exocyclic amino group (-NH₂) at the 5-position of the isoxazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. The general mechanism proceeds via a tetrahedral intermediate, followed by the elimination of a leaving group to form the stable amide product.
The choice of acylating agent and reaction conditions is paramount and dictates the efficiency and selectivity of the reaction. Common acylating agents include acyl chlorides and carboxylic anhydrides. The reaction is typically performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl from acyl chlorides) and to enhance the nucleophilicity of the amine.
Diagram of the General N-Acylation Workflow
Caption: A generalized workflow for the N-acylation of this compound.
Experimental Protocols
The following protocols are designed to be robust and adaptable for a range of acylating agents. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. The starting material, this compound, is commercially available.[6]
Protocol 1: N-Acylation using Acyl Chlorides with Pyridine
This protocol is a standard and effective method for the N-acylation of heteroaromatic amines. Pyridine serves as both the solvent and the base to neutralize the hydrogen chloride generated during the reaction.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous pyridine (approximately 0.2 M concentration). Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Acyl Chloride: Add the acyl chloride (1.1 eq.) dropwise to the stirred solution via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Dilute the reaction mixture with dichloromethane (DCM).
-
Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer) to remove excess pyridine.
-
Wash with water (1 x volume).
-
Wash with saturated NaHCO₃ solution (1 x volume) to neutralize any remaining acid.
-
Wash with brine (1 x volume).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Schotten-Baumann Conditions for N-Acylation
The Schotten-Baumann reaction is a classic method for acylating amines using a two-phase system of an organic solvent and an aqueous base.[4][7][8] This method is particularly useful for large-scale synthesis and when the acyl chloride is sensitive to prolonged exposure to organic bases.
Materials:
-
This compound
-
Acyl chloride
-
Dichloromethane (DCM) or Diethyl ether
-
10% Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in DCM in a flask. Add an equal volume of 10% aqueous NaOH solution. Stir the biphasic mixture vigorously at room temperature.
-
Addition of Acyl Chloride: Add the acyl chloride (1.2 eq.) dropwise to the vigorously stirred mixture.
-
Reaction: Continue stirring at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Work-up:
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volume).
-
Combine the organic layers.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the crude product as described in Protocol 1.
Protocol 3: DMAP-Catalyzed N-Acylation with Carboxylic Anhydrides
4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst for acylation reactions, particularly with less reactive acylating agents like carboxylic anhydrides.[2][3][9]
Materials:
-
This compound
-
Carboxylic anhydride (e.g., acetic anhydride)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, e.g., 0.1 eq.)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Standard work-up reagents as in Protocol 1
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.), triethylamine (1.5 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM under a nitrogen atmosphere.
-
Addition of Anhydride: Add the carboxylic anhydride (1.2 eq.) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-24 hours, monitoring by TLC.
-
Work-up, Drying, and Purification: Follow the procedures outlined in Protocol 1.
Data Presentation and Characterization
The successful synthesis of N-acyl-3-isopropylisoxazol-5-amines should be confirmed by a combination of spectroscopic techniques. Below is a summary of expected data based on analogous structures.
| Parameter | Protocol 1 (Acyl Chloride/Pyridine) | Protocol 2 (Schotten-Baumann) | Protocol 3 (Anhydride/DMAP) |
| Typical Yield | 75-90% | 70-85% | 80-95% |
| Reaction Time | 2-12 hours | 1-3 hours | 4-24 hours |
| Purity (crude) | Good to Excellent | Good | Excellent |
Table 1: Comparison of Typical Reaction Parameters for N-Acylation Protocols.
Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most significant change upon acylation is the disappearance of the broad singlet corresponding to the -NH₂ protons (typically around 5.0-6.0 ppm) and the appearance of a new, sharp singlet or broad singlet for the amide N-H proton further downfield (typically 8.0-10.0 ppm). The isopropyl group should show a septet for the methine proton and a doublet for the two methyl groups. The isoxazole ring proton will appear as a singlet.[10][11]
-
¹³C NMR: A new signal for the amide carbonyl carbon will appear in the range of 165-175 ppm. The chemical shifts of the isoxazole ring carbons will also be affected by the acylation.[12][13][14]
2. Infrared (IR) Spectroscopy
The IR spectrum of the product will show characteristic amide bands. A strong absorption band for the C=O stretch will be observed around 1650-1690 cm⁻¹. The N-H stretch will appear as a sharp peak in the region of 3200-3400 cm⁻¹. The disappearance of the characteristic scissoring vibration of the primary amine (around 1620 cm⁻¹) is also indicative of a successful reaction.[15]
3. Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak [M+H]⁺ corresponding to the mass of the N-acylated product. The fragmentation pattern can also provide structural information.[16][17]
Diagram of Key Spectroscopic Changes Upon N-Acylation
Caption: A summary of the expected shifts in key spectroscopic signals upon N-acylation.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely practiced synthetic methodologies in organic and medicinal chemistry.[18] To ensure the validity of the experimental results, the following self-validating steps are crucial:
-
Monitoring Reaction Progress: Consistent monitoring by TLC is essential to determine the endpoint of the reaction and to avoid the formation of byproducts due to prolonged reaction times or excessive heating.
-
Spectroscopic Consistency: The obtained NMR, IR, and MS data for the final product must be consistent with the expected structural changes. The disappearance of the starting amine signals and the appearance of the new amide signals are key indicators.
-
Purity Assessment: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and NMR spectroscopy. A sharp melting point for crystalline solids also indicates high purity.
By adhering to these protocols and validation steps, researchers can confidently synthesize and characterize a diverse library of N-acylated this compound derivatives for further investigation in drug discovery programs.
References
-
DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pathway, Including Spectral Characterization of the Putative Reactive Intermediate. (n.d.). Eastern Illinois University. Retrieved January 12, 2026, from [Link]
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The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives. (2019). Polymers, 11(8), 1336. [Link]
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Schotten–Baumann reaction. (n.d.). Grokipedia. Retrieved January 12, 2026, from [Link]
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Schotten-Baumann Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved January 12, 2026, from [Link]
- Grehn, L., & Ragnarsson, U. (1998). Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. Accounts of Chemical Research, 31(8), 494-501.
-
Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. (2007). Molecules, 12(1), 1-10. [Link]
-
¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Schotten–Baumann reaction. (2023). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
4-Dimethylamino-pyridine(DMAP). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Catalysis by 4-dialkylaminopyridines. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
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Table 1 . Selected 1 H NMR data (δ in ppm, J in Hz) of the isoxazolines... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. (2014). Organic Letters, 16(1), 236-239. [Link]
-
N-Acylation Reactions of Amines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 12, 2026, from [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2021). International Journal of Molecular Sciences, 22(11), 6035. [Link]
-
N-acylation of amides through internal nucleophilic catalysis. (2020). RSC Advances, 10(42), 25063-25067. [Link]
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Ion fragmentation of small molecules in mass spectrometry. (n.d.). SlideShare. Retrieved January 12, 2026, from [Link]
-
1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]
-
CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen-Oxygen Rearrangements. (2021). Journal of the American Society for Mass Spectrometry, 32(4), 1038-1046. [Link]
-
Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. (2021). Journal of Biophotonics, 14(4), e202000324. [Link]
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N-[4-(Dimethylamino)benzylidene]-3,4-dimethylisoxazol-5-amine. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3193. [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022). Catalysts, 12(11), 1391. [Link]
-
Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. (2019). Journal of The American Society for Mass Spectrometry, 30(11), 2364-2373. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(4), 716-722. [Link]
- Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (2012). Life Science Journal, 9(4), 2321-2325.
-
Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. (2024). Beilstein Journal of Organic Chemistry, 20, 1-10. [Link]
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). Journal of Mass Spectrometry, 43(11), 1545-1553. [Link]
-
Synthesis of 3-amino-5-(t-butyl)isoxazole. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]
-
N-(4-Chlorobenzylidene)-3,4-dimethylisoxazol-5-amine. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2783. [Link]
-
Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][7][9]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (2009). Journal of Medicinal Chemistry, 52(23), 7808-7816. [Link]
-
Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. (2023). Metabolites, 13(9), 999. [Link]
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Application Notes and Protocols for the In Vitro Biological Screening of 3-Isopropylisoxazol-5-amine
Introduction: Unveiling the Therapeutic Potential of a Novel Isoxazole Scaffold
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The novel compound, 3-Isopropylisoxazol-5-amine, presents an intriguing candidate for biological screening due to its unique substitution pattern. As its biological profile is largely uncharacterized, a systematic, multi-tiered in vitro screening approach is essential to elucidate its potential therapeutic value and mechanism of action.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough initial biological evaluation of this compound. The protocols herein are designed not merely as a sequence of steps, but as a logical cascade that progresses from broad, primary screens to more defined, target-oriented secondary and mechanistic assays. The causality behind each experimental choice is explained to empower researchers to make informed decisions and interpret data with confidence. Every protocol is designed as a self-validating system, incorporating essential quality control measures to ensure data integrity and reproducibility.[3][4][5]
Strategic Screening Cascade: A Phased Approach to Target Discovery
A successful screening campaign requires a dynamic and purpose-built strategy.[6][7] We propose a tiered approach, beginning with a general assessment of cytotoxicity to establish a therapeutic window, followed by parallel screening funnels targeting common pathways modulated by isoxazole-containing molecules.
Caption: Tiered screening cascade for this compound.
Part 1: Compound Preparation and Quality Control
Scientific integrity begins with a well-characterized test article. Before initiating any biological assay, it is critical to confirm the identity, purity, and stability of the this compound sample.
Protocol 1.1: Stock Solution Preparation and Quality Control
-
Purity Assessment: Analyze the compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Purity should ideally be >95% to avoid artifacts from contaminants.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% dimethyl sulfoxide (DMSO).[8] Ensure complete dissolution.
-
Storage: Aliquot the stock solution into small volumes in tightly sealed vials and store at -20°C or -80°C, protected from light and moisture, to maintain stability.[9] Avoid repeated freeze-thaw cycles.
-
Solubility Check: Determine the compound's solubility in aqueous cell culture media. This is crucial for preventing compound precipitation in assays, a common source of false-positive results. The final DMSO concentration in all assays should be kept low (typically ≤0.5%) and consistent across all wells, including controls, as DMSO can exert biological effects.[10]
Part 2: Tier 1 - Primary Screening: Cytotoxicity Profiling
The initial step is to assess the compound's general effect on cell viability. This establishes a working concentration range for subsequent assays and provides a first indication of potential anticancer activity. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of viable cells.[1]
Protocol 2.1: Cell Viability and Cytotoxicity Assessment using the MTT Assay
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[11][12] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[11]
-
Cell Line Selection:
-
Use a panel of cell lines to identify potential tissue-specific effects. It is advisable to include both cancer and non-cancerous cell lines.
-
Suggested Cancer Lines: K562 (leukemia), U251-MG (glioblastoma), A549 (lung carcinoma).[1]
-
Suggested Non-Cancerous Line: HEK293 (human embryonic kidney) or MRC-5 (human lung fibroblast).
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000–10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂, to allow for cell attachment.[1][13]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A common starting range is a 10-point, 1:3 dilution series starting from 100 µM. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells.[8][14]
-
Controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine).
-
Blank Control: Wells containing medium only (no cells) for background subtraction.[12]
-
-
Incubation: Incubate the plates for a standard duration (e.g., 48 or 72 hours).[8]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution (prepared in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[12][15]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1][12]
-
-
Data Analysis & Interpretation:
-
Subtract the average absorbance of the blank control from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
-
| Parameter | Description |
| Cell Lines | K562, U251-MG, A549, HEK293 |
| Seeding Density | 5,000-10,000 cells/well |
| Compound Conc. | 0.01 - 100 µM (10-point dilution) |
| Incubation Time | 48 or 72 hours |
| Assay Readout | Absorbance at 570 nm |
| Key Metric | IC₅₀ (Half-maximal Inhibitory Concentration) |
Part 3: Tier 2 - Secondary Screening Funnels
Based on the Tier 1 results and the known activities of related isoxazole compounds, a parallel screening approach against high-value target classes is recommended.
Funnel A: Oncology - Kinase Inhibition Profiling
Dysregulation of protein kinase activity is a hallmark of cancer.[16] Many small molecule inhibitors target the ATP-binding site of kinases. Given the structural features of this compound, assessing its potential as a kinase inhibitor is a logical next step if cytotoxicity was observed in cancer cell lines.
Protocol 3.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Principle: This assay measures the amount of ADP produced during a kinase reaction. The ADP is converted to ATP, which then drives a luciferase-mediated reaction, generating a luminescent signal that is proportional to kinase activity.[16] A decrease in signal indicates inhibition.
-
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO.[16]
-
Kinase Reaction Setup: In a 384-well plate, add the test compound, a specific kinase of interest (e.g., members of the SRC, ABL, or EGFR families), and its corresponding substrate peptide in a kinase assay buffer.
-
Pre-incubation: Allow the compound and kinase to incubate for ~10-15 minutes at room temperature to permit binding.[16]
-
Reaction Initiation: Initiate the reaction by adding ATP. Incubate at 30°C for 60 minutes.[16]
-
ADP Detection:
-
Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add a detection reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.[16]
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the inhibitor concentration to determine the IC₅₀ value.[16] A known pan-kinase inhibitor like Staurosporine should be used as a positive control.[16]
-
Caption: Workflow for a luminescence-based kinase inhibition assay.
Funnel B: Neuroscience - Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters.[17][18] MAO inhibitors are used to treat depression and neurodegenerative disorders like Parkinson's disease.[19] Screening for MAO inhibition is relevant if the primary screen shows low cytotoxicity.
Protocol 3.2: Fluorimetric MAO-A/B Inhibition Assay
-
Principle: MAO enzymes catalyze the oxidative deamination of a substrate (e.g., p-tyramine), producing hydrogen peroxide (H₂O₂).[17][20] The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product. The signal is proportional to MAO activity.[20]
-
Methodology:
-
Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.
-
Assay Setup: In a black 96-well plate, add assay buffer, the test compound, and the MAO enzyme (MAO-A and MAO-B in separate wells).
-
Inhibitor Pre-incubation: Incubate for 10-15 minutes to allow the inhibitor to bind to the enzyme.[20]
-
Reaction Initiation: Add a working reagent containing the HRP enzyme, fluorescent probe, and the substrate (p-tyramine).
-
Incubation: Incubate the plate for 20-30 minutes at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence using a plate reader (e.g., λex = 530 nm / λem = 585 nm).[20]
-
Controls:
-
Positive Controls: Clorgyline (for MAO-A) and Pargyline (for MAO-B).[20]
-
Negative Control: DMSO vehicle.
-
-
Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ values for both MAO-A and MAO-B to assess potency and selectivity.
-
| Parameter | Description |
| Enzymes | Recombinant Human MAO-A, Recombinant Human MAO-B |
| Substrate | p-Tyramine |
| Detection Method | Fluorimetric (H₂O₂ production) |
| Plate Type | Black, 96-well |
| Key Metrics | IC₅₀ for MAO-A, IC₅₀ for MAO-B, Selectivity Index (IC₅₀ MAO-A / IC₅₀ MAO-B) |
Funnel C: General Pharmacology - GPCR Activation/Inhibition
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are targets for a vast number of approved drugs. An accessible in vitro assay can provide a broad screen for unexpected GPCR activity.
Protocol 3.3: In Vitro GPCR Activation Luminescence Assay
-
Principle: This type of assay, such as the IGNiTR assay, uses a split-luciferase system.[21][22] A large luciferase subunit (LgBiT) is fused to a GPCR, and a small subunit (SmBiT) is fused to a conformation-specific binder (e.g., a mini-G protein). Ligand-induced activation of the GPCR causes a conformational change, leading to the binding of the mini-G protein. This brings the two luciferase subunits together, reconstituting the enzyme and generating a luminescent signal.[21][22]
-
Methodology:
-
Reagent Preparation: Use a commercially available kit or a prepared cell lysate containing the GPCR-LgBiT and binder-SmBiT constructs.
-
Assay Setup: In a white, opaque 384-well plate, add the cell lysate/reagent mixture.
-
Compound Addition: Add this compound across a range of concentrations.
-
Controls:
-
Agonist Mode: Include a known agonist for the specific GPCR as a positive control.
-
Antagonist Mode: After adding the test compound, add a known agonist at its EC₅₀ concentration to all wells to test for inhibitory activity.
-
-
Incubation: Incubate at room temperature for a specified time (e.g., 15-60 minutes).
-
Data Acquisition: Measure luminescence with a plate reader.
-
Data Analysis:
-
Agonist Activity: Calculate the fold-change in luminescence over the vehicle control and determine the EC₅₀ (half-maximal effective concentration).
-
Antagonist Activity: Calculate the percentage of inhibition of the agonist-induced signal and determine the IC₅₀.
-
-
Part 4: Data Quality Control and Hit Validation
Robust data is the foundation of a successful screening campaign. Implementing stringent quality control metrics is non-negotiable.[3][5]
-
Plate Uniformity: Monitor for systematic errors related to well position (e.g., edge effects) by carefully designing plate layouts with distributed controls.[5]
-
Assay Quality Metrics: For each assay plate, calculate the Z'-factor, a statistical measure of assay quality.
-
Z'-factor Formula: 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
(where σ is the standard deviation, μ is the mean, pos is the positive control, and neg is the negative control).
-
-
Interpretation: An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for high-throughput screening.[10] A value between 0 and 0.5 may be acceptable for initial screens.
-
-
Hit Confirmation: Any initial "hit" must be re-tested using freshly prepared compound dilutions to confirm activity.
-
Dose-Response Curves: Confirmed hits must be evaluated over a wider range of concentrations (e.g., 10-12 points) to generate a full dose-response curve and accurately determine potency (IC₅₀/EC₅₀) and efficacy (maximal effect).
Conclusion
This document outlines a logical and robust protocol for the initial in vitro biological characterization of this compound. By progressing from a broad assessment of cytotoxicity to a parallel investigation of high-value target classes—kinases, monoamine oxidases, and GPCRs—this screening cascade maximizes the potential for discovering therapeutically relevant activity. Adherence to the detailed protocols and stringent quality control measures will ensure the generation of reliable and reproducible data, providing a solid foundation for subsequent hit-to-lead and lead optimization efforts in the drug discovery pipeline.
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- An Automatic Quality Control Pipeline for High-Throughput Screening Hit Identific
- High-throughput screening. Wikipedia.
- Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). MDPI.
- Quality Control of High Throughput Screening. Aston Research Explorer.
- Cell Viability Assays. NCBI Bookshelf.
- HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-Openscreen.
- Monoamine Oxidase Assays. Cell Biolabs, Inc..
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- Protocol for Cell Viability Assays: CCK-8 and MTT.
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- Application Notes and Protocols for In Vitro Assay Development of 4-Chlorobenzo[d]isoxazole Compounds. Benchchem.
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- MTT assay protocol. Abcam.
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- In vitro and in vivo assessment of the antioxidant potential of isoxazole deriv
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
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- Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC - NIH.
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Application Notes and Protocols for the Development of Antimicrobial Agents from 3-Isopropylisoxazol-5-amine Derivatives
Introduction: The Promise of Isoxazoles in an Era of Antimicrobial Resistance
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Among the heterocyclic compounds, isoxazoles and their derivatives have emerged as a particularly promising class, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The isoxazole ring system, with its unique electronic properties and potential for diverse functionalization, serves as a versatile backbone for the design of new bioactive molecules.[3]
This guide focuses on a specific, promising subclass: derivatives of 3-Isopropylisoxazol-5-amine. The strategic placement of the isopropyl group at the 3-position and the reactive amine at the 5-position provides a foundation for systematic chemical modification to explore and optimize antimicrobial potency. This document provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing the synthesis, in vitro and in vivo evaluation, and preliminary mechanism of action studies for novel antimicrobial agents derived from this scaffold. The protocols herein are designed to be robust and reproducible, with an emphasis on the scientific rationale behind each experimental step.
I. Synthesis of N-Substituted this compound Derivatives
The primary route for generating a library of diverse candidates from the this compound starting material is through the acylation of the 5-amino group. This approach allows for the introduction of a wide array of substituents, enabling a thorough investigation of the structure-activity relationship (SAR).
Rationale for N-Acylation
The amide bond is a common feature in many pharmaceuticals due to its stability and ability to participate in hydrogen bonding interactions with biological targets. By acylating the 5-amino group, we can modulate the lipophilicity, electronic properties, and steric bulk of the molecule, all of which can significantly impact its antimicrobial activity and pharmacokinetic profile.
General Synthetic Workflow
The overall strategy involves the reaction of this compound with a variety of acylating agents, such as acyl chlorides or carboxylic acids (activated with a coupling agent), to yield the corresponding N-acyl derivatives.
Caption: General workflow for the synthesis of N-acyl-3-isopropylisoxazol-5-amine derivatives.
Detailed Protocol: Synthesis of a Representative Derivative (N-(3-isopropylisoxazol-5-yl)benzamide)
This protocol describes a general procedure for the synthesis of an N-benzoyl derivative. It can be adapted for other acyl chlorides.
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous DCM (10 mL per mmol of amine) under a nitrogen atmosphere at 0 °C (ice bath), add anhydrous pyridine (1.2 eq).
-
Addition of Acylating Agent: Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture. Causality: The reaction is performed at 0°C to control the exothermic reaction and prevent side product formation. Pyridine acts as a base to neutralize the HCl generated during the reaction.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quenching and Extraction: Quench the reaction by adding 1 M HCl (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 10 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL). Causality: The HCl wash removes excess pyridine. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash removes residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3-isopropylisoxazol-5-yl)benzamide.[4]
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
II. In Vitro Antimicrobial Susceptibility Testing
A systematic in vitro evaluation is crucial to determine the antimicrobial spectrum and potency of the newly synthesized derivatives.
Workflow for In Vitro Screening
Caption: A streamlined workflow for the in vitro screening of antimicrobial derivatives.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]
Materials:
-
Synthesized compounds
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial/fungal suspension from a fresh culture and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a 2-fold serial dilution of each test compound in the appropriate broth directly in the 96-well plate. The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Inoculate each well (except for the sterility control) with the prepared microbial suspension. The final volume in each well should be 100 µL.
-
Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by a microplate reader.[5]
Representative Antimicrobial Activity Data
The following table presents representative MIC values for a hypothetical series of N-substituted this compound derivatives to illustrate potential outcomes.
| Compound ID | R Group (on N-acyl) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| IA-1 | Phenyl | 16 | 64 | >128 |
| IA-2 | 4-Chlorophenyl | 8 | 32 | 64 |
| IA-3 | 4-Nitrophenyl | 4 | 16 | 32 |
| IA-4 | 4-Methoxyphenyl | 32 | >128 | >128 |
| IA-5 | Thien-2-yl | 8 | 32 | 16 |
| IA-6 | Cyclohexyl | 16 | 64 | 64 |
| Ciprofloxacin | (Control) | 0.5 | 0.015 | N/A |
| Fluconazole | (Control) | N/A | N/A | 1 |
Note: This data is illustrative and serves as a template for presenting experimental results.
Protocol 2: Time-Kill Kinetic Assay
This assay provides insights into the pharmacodynamics of an antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[6] A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[6]
Procedure:
-
Prepare tubes containing broth with the test compound at various concentrations (e.g., 1x, 2x, and 4x MIC).
-
Inoculate the tubes with a standardized bacterial suspension (final concentration ~5 x 10⁵ CFU/mL).
-
Incubate the tubes with agitation at 37°C.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots and plate onto agar plates.
-
Incubate the plates overnight and count the number of viable colonies (CFU/mL).
-
Plot log₁₀ CFU/mL versus time for each concentration to generate time-kill curves.
III. Elucidation of Mechanism of Action
Understanding how a novel antimicrobial agent works is critical for its development. For isoxazole derivatives, a common hypothesis is the disruption of bacterial cell membrane integrity.[3]
Investigative Workflow for Mechanism of Action
Caption: A decision-tree workflow to investigate the mechanism of action.
Protocol: Bacterial Membrane Permeabilization Assay
This assay uses fluorescent probes to assess the integrity of the bacterial outer and inner membranes.
Materials:
-
N-Phenyl-1-naphthylamine (NPN) for outer membrane permeabilization
-
Propidium Iodide (PI) for inner membrane permeabilization
-
Bacterial suspension (e.g., E. coli)
-
Test compound
-
Fluorometer or fluorescence plate reader
Procedure:
-
Grow bacteria to mid-log phase and resuspend in a suitable buffer.
-
In a 96-well black plate, add the bacterial suspension.
-
Add the test compound at various concentrations.
-
For outer membrane permeabilization, add NPN and measure the increase in fluorescence over time. An increase indicates NPN has entered the outer membrane.
-
For inner membrane permeabilization, add PI and measure the increase in fluorescence. An increase indicates PI has crossed the compromised inner membrane and intercalated with DNA.
IV. Cytotoxicity and In Vivo Efficacy
A viable antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells.
Protocol: MTT Assay for Mammalian Cell Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours. Living cells will convert MTT to formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at ~570 nm.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
Representative Cytotoxicity Data
| Compound ID | R Group | IC₅₀ on HEK293 cells (µM) | Therapeutic Index (S. aureus) |
| IA-2 | 4-Chlorophenyl | >100 | >12.5 |
| IA-3 | 4-Nitrophenyl | 50 | 12.5 |
| IA-5 | Thien-2-yl | 80 | 10 |
Therapeutic Index = IC₅₀ / MIC. A higher therapeutic index is desirable.
In Vivo Efficacy Models
Promising candidates with good in vitro activity and low cytotoxicity should be evaluated in animal models of infection.
-
Murine Sepsis Model: Mice are infected intraperitoneally with a lethal dose of bacteria (e.g., S. aureus). The test compound is administered at various doses and routes (e.g., intravenous, intraperitoneal). The primary endpoint is survival over a set period (e.g., 7 days).
-
Murine Thigh Infection Model: A localized infection is established by injecting bacteria into the thigh muscle of neutropenic mice. The compound is administered, and after a defined treatment period, the thigh muscle is excised, homogenized, and plated to determine the reduction in bacterial load (CFU/g of tissue).
V. Structure-Activity Relationship (SAR) and Lead Optimization
The data gathered from the synthesis and screening of the initial library of compounds will allow for the elucidation of preliminary SAR.
Key Considerations for SAR Analysis:
-
Effect of Lipophilicity: Analyze how changes in the lipophilicity of the R group on the acyl chain affect antimicrobial activity. Often, an optimal range of lipophilicity is required for membrane interaction and target engagement.
-
Electronic Effects: Evaluate the impact of electron-donating and electron-withdrawing groups on the R group. These can influence the binding affinity of the molecule to its target.[1]
-
Steric Factors: Assess how the size and shape of the R group affect activity. Bulky groups may enhance or hinder binding depending on the topology of the target's binding site.
Based on the initial SAR, a second generation of compounds can be designed to optimize potency, selectivity, and pharmacokinetic properties, moving the lead compound closer to a viable drug candidate.
References
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Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink. [Link]
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Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022). MDPI. [Link]
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A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022). International Journal of Research and Review. [Link]
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Isoxazole Derivatives as Regulators of Immune Functions. (2018). PMC. [Link]
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Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles. (2002). PubMed. [Link]
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IC50 values for different cell lines. (n.d.). ResearchGate. [Link]
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Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2022). MDPI. [Link]
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Cytotoxicity (IC50) of the tested compounds on different cell lines. (n.d.). ResearchGate. [Link]
- Preparation method of 3-amino-5-alkylisoxazole. (n.d.).
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A review of isoxazole biological activity and present synthetic techniques. (2022). World Journal of Advanced Research and Reviews. [Link]
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5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). National Center for Biotechnology Information. [Link]
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Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. (2011). PMC. [Link]
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The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). PubMed. [Link]
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Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. (2019). ResearchGate. [Link]
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In vivo efficiency evaluation of nitazoxanide with cationic and amphoteric surfactants on murine cryptosporidiosis: parasitological, and histopathological studies. (2025). PubMed. [Link]
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Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. (2023). ACS Publications. [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Center for Biotechnology Information. [Link]
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Antimicrobial Activity of NCR Plant Peptides Strongly Depends on the Test Assays. (2020). Frontiers in Microbiology. [Link]
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Minimum Inhibitory Concentrations (MICs) of Tested Compounds against... (n.d.). ResearchGate. [Link]
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cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov. [Link]
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Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines. (2021). National Center for Biotechnology Information. [Link]
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Synthesis of novel lipophilic derivatives of aminoisoxazolinepyrimidines and their antimicrobial activity. (2015). Der Pharma Chemica. [Link]
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Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. (2013). PMC. [Link]
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Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). PMC. [Link]
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The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). PMC. [Link]
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Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. (2013). National Center for Biotechnology Information. [Link]
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Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains. (2023). MDPI. [Link]
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Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2021). PMC. [Link]
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Antibiotic activity of isoxazolylnaphthoquinone imines on mice infected with Staphylococcus aureus. (1995). PubMed. [Link]
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Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. (2013). ResearchGate. [Link]
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Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. (2019). Baghdad Science Journal. [Link]
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Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Preprints.org. [Link]
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Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. (2013). ResearchGate. [Link]
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Synthesis of 3-Isopropylisoxazol-5-amine Analogs for Structure-Activity Relationship (SAR) Studies: An Application Note and Protocol Guide
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it an attractive scaffold for the design of novel therapeutics.[3][4] Specifically, the 3-alkyl-5-aminoisoxazole core, exemplified by 3-isopropylisoxazol-5-amine, serves as a versatile starting point for the development of potent and selective modulators of various biological targets. The strategic placement of the amino group at the 5-position provides a convenient handle for chemical modification, allowing for the systematic exploration of the chemical space around the isoxazole core to establish robust Structure-Activity Relationships (SAR).[5]
This guide provides a comprehensive overview of the synthesis of this compound and a strategic approach to the generation of an analog library for SAR studies. We will delve into the mechanistic rationale behind the synthetic steps and offer detailed, field-tested protocols for both the core synthesis and subsequent derivatization. The overarching goal is to equip researchers, scientists, and drug development professionals with the knowledge and practical tools to efficiently explore the therapeutic potential of this promising chemical scaffold.
I. Synthesis of the Core Scaffold: this compound
The synthesis of this compound is most efficiently achieved through a two-step process, commencing with the synthesis of the key intermediate, 4-methyl-3-oxopentanenitrile, followed by its cyclization with hydroxylamine.
A. Strategic Overview of the Synthesis
The synthetic strategy hinges on the classical approach to 5-aminoisoxazole synthesis from β-ketonitriles.[6][7] The regioselectivity of the cyclization reaction with hydroxylamine is a critical consideration. Under basic conditions, the nucleophilic attack of hydroxylamine can occur at either the ketone or the nitrile functionality. Subsequent acidic workup facilitates the cyclization and dehydration to yield the isoxazole ring.
Caption: Synthetic workflow for this compound.
B. Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-3-oxopentanenitrile
This protocol outlines the synthesis of the β-ketonitrile intermediate via a Claisen condensation reaction.
Materials:
-
Ethyl isobutyrate
-
Acetonitrile
-
Potassium tert-butoxide (KOtBu)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of ethyl isobutyrate (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add potassium tert-butoxide (2.1 eq) in one portion.
-
Stir the resulting suspension vigorously at room temperature for 10-15 minutes.
-
Add acetonitrile (1.0 eq) dropwise to the reaction mixture. The reaction is exothermic, and the color may change to a yellowish-brown.
-
Stir the reaction at room temperature for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-methyl-3-oxopentanenitrile by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient.
Protocol 2: Synthesis of this compound
This protocol details the cyclization of the β-ketonitrile with hydroxylamine to form the target compound.
Materials:
-
4-Methyl-3-oxopentanenitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-methyl-3-oxopentanenitrile (1.0 eq) in water.
-
Add sodium hydroxide (1.1 eq) to the solution and stir until dissolved.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 eq) in water.
-
Slowly add the hydroxylamine solution to the β-ketonitrile solution.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then carefully acidify with concentrated HCl until the pH is approximately 1-2.
-
Stir the acidified mixture for an additional 1-2 hours at room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or silica gel column chromatography if necessary.
| Compound | Starting Materials | Key Reagents | Typical Yield | Physical State |
| 4-Methyl-3-oxopentanenitrile | Ethyl isobutyrate, Acetonitrile | Potassium tert-butoxide | 60-75% | Colorless to pale yellow oil |
| This compound | 4-Methyl-3-oxopentanenitrile | Hydroxylamine HCl, NaOH | 70-85% | White to off-white solid |
II. Synthesis of Analogs for SAR Studies
With the core scaffold in hand, the next phase is the systematic generation of analogs to probe the Structure-Activity Relationship. The 5-amino group serves as the primary point of diversification.
A. Rationale for Analog Design
The goal of SAR studies is to understand how modifications to a molecule's structure affect its biological activity. For the this compound scaffold, key areas for modification include:
-
The 5-amino group: This can be acylated, alkylated, or used in the formation of ureas and sulfonamides to probe the importance of hydrogen bond donors and acceptors, as well as steric bulk.
-
The 3-isopropyl group: Replacing this with other alkyl or aryl groups can provide insights into the role of lipophilicity and steric interactions at this position.
-
The isoxazole ring: While less common for initial SAR, modifications to the ring itself (e.g., substitution at the 4-position) can be explored in later stages.
Caption: Strategies for analog generation from the core scaffold.
B. Protocol for N-Acylation of this compound
This protocol describes a general method for the synthesis of a library of amide analogs.
Materials:
-
This compound
-
A library of acyl chlorides or carboxylic acids
-
Coupling agents (e.g., HATU, HOBt/EDC) if starting from carboxylic acids
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, dimethylformamide)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and the base (1.2 eq) in the anhydrous solvent under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) to the reaction mixture. If starting with a carboxylic acid, pre-activate it with the coupling reagents according to standard procedures before adding it to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting N-acylated analog by silica gel column chromatography or preparative HPLC.
III. Structure-Activity Relationship (SAR) Insights
While direct, publicly available SAR data for a wide range of this compound analogs is limited, we can infer potential relationships from studies on structurally related heterocyclic compounds. For instance, in a study on N-acylated benzimidazolones, the nature of the acyl group was found to significantly impact antimicrobial activity.[5]
Key Considerations for SAR Analysis:
-
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on an aromatic acyl moiety can influence the electronic properties of the amide and its ability to interact with biological targets.
-
Steric Hindrance: The size and shape of the substituent on the 5-amino group will affect how the molecule fits into a binding pocket. Bulky groups may enhance or diminish activity depending on the topology of the target.
-
Lipophilicity: The overall lipophilicity of the analog, which can be modulated by the choice of the acyl or alkyl group, will impact its pharmacokinetic properties, such as cell permeability and metabolic stability.
-
Hydrogen Bonding: The amide bond introduces a hydrogen bond donor (N-H) and acceptor (C=O), which can form crucial interactions with the target protein.
Hypothetical SAR for N-Acyl-3-isopropylisoxazol-5-amine Analogs:
Based on general principles of medicinal chemistry, a hypothetical SAR exploration could yield the following trends:
| Modification (R-group on Acyl Moiety) | Predicted Impact on Activity | Rationale |
| Small, aliphatic (e.g., Acetyl) | Baseline activity | Provides a simple amide linkage for initial assessment. |
| Bulky, aliphatic (e.g., Pivaloyl) | Potentially decreased activity | May introduce steric clash within a binding pocket. |
| Aromatic (e.g., Benzoyl) | Variable activity | Allows for exploration of π-π stacking and electronic effects. |
| Substituted Aromatic (e.g., 4-Chlorobenzoyl) | Potentially increased activity | Halogen atoms can enhance binding through halogen bonding and increase lipophilicity. |
| Heterocyclic (e.g., Pyridine-2-carbonyl) | Potentially increased activity and improved solubility | The heteroaromatic ring can introduce additional hydrogen bonding opportunities and improve physicochemical properties. |
Conclusion
The this compound scaffold represents a valuable starting point for the discovery of novel therapeutic agents. The synthetic routes outlined in this guide are robust and amenable to the generation of diverse analog libraries. A systematic exploration of the structure-activity relationships, guided by the principles discussed herein, will be crucial in unlocking the full therapeutic potential of this promising class of molecules. The provided protocols are intended to serve as a practical foundation for researchers to embark on their own discovery programs centered around this versatile isoxazole core.
References
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. PMC - NIH.
- The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
- A Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles. Benchchem.
- One-Pot Synthesis of 3-Aryl-5-Aminoisoxazoles: Applic
- The recent progress of isoxazole in medicinal chemistry. PubMed.
- A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Thieme.
- PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM - 4,4-DIMETHYL-3-OXOPENTANENITRILE. HETEROCYCLES.
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
- Isoxazoles: Molecules with potential medicinal properties.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsm.com [ijpsm.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
scale-up synthesis of 3-Isopropylisoxazol-5-amine for research
An Application Note for the Robust and Scalable Synthesis of 3-Isopropylisoxazol-5-amine for Research Applications
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The isoxazole scaffold is a key component in numerous clinically approved drugs, valued for its ability to participate in hydrogen bonding and act as a bioisostere for other functional groups.[1] This application note provides a detailed, reliable, and scalable protocol for the synthesis of this compound, designed for researchers in academic and industrial settings. The procedure is based on the well-established condensation-cyclization reaction between a β-ketonitrile and hydroxylamine, offering high yields and straightforward purification.[2][3]
This guide emphasizes safety, scalability, and analytical validation to ensure the production of high-purity material suitable for downstream applications.
Reaction Scheme and Mechanism
The synthesis proceeds via a one-pot reaction between 4-methyl-3-oxopentanenitrile and hydroxylamine hydrochloride. A base is used to liberate free hydroxylamine in situ.
Overall Reaction:
The reaction mechanism is initiated by the nucleophilic attack of hydroxylamine on the ketone carbonyl of 4-methyl-3-oxopentanenitrile to form an oxime intermediate. This is followed by an intramolecular cyclization where the oxime's hydroxyl group attacks the nitrile carbon. Subsequent tautomerization yields the stable this compound product. This pathway is a common and efficient method for constructing the 5-aminoisoxazole ring system.[4]
Safety First: Hazard Analysis and Mitigation
Safe laboratory practice is paramount. The following hazards are associated with the key reagents, and appropriate mitigation strategies must be employed.
-
Hydroxylamine Hydrochloride (NH₂OH·HCl):
-
Hazards: Toxic if swallowed, harmful in contact with skin, causes skin and serious eye irritation, and may cause an allergic skin reaction.[5][6] It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[5] When heated, it may explode and can release toxic fumes like nitrogen oxides and hydrogen chloride gas upon decomposition.[7]
-
Handling Precautions: Always handle in a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).[7] Avoid dust formation and inhalation.[6] Ensure an eyewash station and safety shower are readily accessible.[8]
-
In case of spill: Evacuate the area. Sweep up the solid material carefully, avoiding dust generation, and place it in a sealed container for disposal.[6] Do not allow it to enter drains.[5]
-
-
Sodium Hydroxide (NaOH):
-
Hazards: Corrosive. Causes severe skin burns and eye damage.
-
Handling Precautions: Handle with appropriate PPE, including gloves and eye protection. When preparing solutions, always add NaOH to water slowly, as the process is highly exothermic.
-
-
Solvents (Ethanol, Ethyl Acetate, Hexanes):
-
Hazards: Flammable liquids and vapors. May cause drowsiness or dizziness.
-
Handling Precautions: Keep away from ignition sources. Use in a well-ventilated area or chemical fume hood.
-
Materials and Equipment
Reagents:
-
4-Methyl-3-oxopentanenitrile (≥97%)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (≥99%)
-
Sodium hydroxide (NaOH), pellets (≥98%)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (200 proof)
-
Ethyl acetate (ACS grade)
-
Hexanes (ACS grade)
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask (sized for scale)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Thermometer
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Detailed Experimental Protocol (10 g Scale)
This protocol is designed for a 10-gram scale synthesis and can be adapted for larger quantities.
Part 1: Reaction Setup and Execution
-
Prepare Base Solution: In a separate beaker, dissolve 3.5 g of sodium hydroxide in 40 mL of deionized water. Cool the solution to room temperature in an ice bath.
-
Prepare Hydroxylamine Solution: In another beaker, dissolve 6.6 g (1.2 eq) of hydroxylamine hydrochloride in the cooled sodium hydroxide solution. Caution: This should be done slowly in a fume hood.
-
Charge Reactor: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and thermometer, add 10.0 g (1.0 eq) of 4-methyl-3-oxopentanenitrile and 80 mL of ethanol.
-
Initiate Reaction: Begin stirring the ethanol solution and add the prepared hydroxylamine solution dropwise via an addition funnel over 30 minutes. An initial exotherm may be observed; maintain the internal temperature below 40°C using a water bath if necessary.
-
Reaction Drive: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 78-80°C) and maintain for 4-6 hours.
-
Monitor Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The disappearance of the starting β-ketonitrile spot indicates reaction completion.
Part 2: Workup and Crude Product Isolation
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the ethanol using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add 100 mL of ethyl acetate. Transfer the mixture to a separatory funnel. Shake well and allow the layers to separate.
-
Wash: Extract the aqueous layer two more times with 50 mL portions of ethyl acetate. Combine all organic layers.
-
Brine Wash: Wash the combined organic phase with 50 mL of saturated sodium chloride (brine) solution to remove residual water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude this compound, typically as a light-yellow oil or waxy solid.
Part 3: Purification by Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate (approximately 20-30 mL).
-
Crystallization: Slowly add hexanes (approximately 60-90 mL) while the solution is still warm until it becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (4°C) for at least 2 hours to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes.
-
Drying: Dry the crystals under vacuum to a constant weight. The final product should be an off-white to white crystalline solid.
Process Optimization and Scale-Up Considerations
Scaling this synthesis requires careful attention to several factors:
-
Heat Management: The initial reaction is exothermic. For larger scales, a mechanical stirrer and a jacketed reactor with controlled cooling are recommended to maintain a consistent internal temperature.
-
Reagent Addition: Maintaining a slow, controlled addition rate of the hydroxylamine solution is critical to prevent temperature spikes and potential side reactions.
-
Solvent Choice: While ethanol is effective, other alcohols like methanol or isopropanol can be used. The choice may depend on cost, boiling point, and solubility of the starting materials on a larger scale.
-
Purification Strategy: While recrystallization is effective, for very large scales or higher purity requirements, a distillation of the crude product under reduced pressure might be a viable alternative before final crystallization.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | Off-white to white crystalline solid |
| Yield | 75-85% |
| Melting Point | 60-63 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 5.10 (s, 1H), 4.75 (br s, 2H, NH₂), 3.05 (sept, 1H), 1.25 (d, 6H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 173.5, 168.1, 85.4, 26.8, 20.5 |
| Purity (HPLC/GC) | ≥98% |
Synthetic Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis and purification of this compound.
Caption: Workflow for the scale-up synthesis of this compound.
Conclusion
This application note details a comprehensive and scalable protocol for synthesizing this compound. By following the outlined steps for synthesis, workup, and purification, researchers can reliably produce high-purity material. The emphasis on safety protocols and analytical validation ensures a trustworthy and reproducible process, facilitating further research and development in medicinal chemistry.
References
- Vertex AI Search, based on Hydroxylamine hydrochloride - SAFETY D
- Vertex AI Search, based on HYDROXYLAMINE HYDROCHLORIDE AR/ACS - Loba Chemie.
- Vertex AI Search, based on Hydroxylamine hydrochloride - SAFETY D
- Vertex AI Search, based on Hydroxylamine hydrochloride - Apollo Scientific.
- Vertex AI Search, based on Hydroxylamine Hydrochloride CAS No 5470-11-1 MATERIAL SAFETY D
- Vertex AI Search, based on Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
- Vertex AI Search, based on Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI (2024-01-30).
- Vertex AI Search, based on An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold (2021-10-06).
- Vertex AI Search, based on The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- Vertex AI Search, based on A useful, regiospecific synthesis of isoxazoles | The Journal of Organic Chemistry.
- Vertex AI Search, based on GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALU
- Vertex AI Search, based on Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC - NIH.
Sources
- 1. ijbpas.com [ijbpas.com]
- 2. mdpi.com [mdpi.com]
- 3. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
Application Note: Quantitative Analysis of 3-Isopropylisoxazol-5-amine by High-Performance Liquid Chromatography and Gas Chromatography
Abstract
This application note presents robust analytical methods for the precise quantification of 3-Isopropylisoxazol-5-amine, a key intermediate in pharmaceutical synthesis. Due to the inherent challenges in analyzing polar amines, which often exhibit poor chromatographic peak shapes, this guide details two primary methodologies: a primary High-Performance Liquid Chromatography (HPLC) method with UV detection and an orthogonal Gas Chromatography (GC) method with Flame Ionization Detection (FID). The protocols are designed to be self-validating, incorporating best practices for accuracy, precision, and linearity. This document provides researchers, scientists, and drug development professionals with a comprehensive framework for the reliable quantification of this compound in various sample matrices.
Introduction
This compound (CAS No. 88786-11-2) is a heterocyclic amine with a molecular formula of C₆H₁₀N₂O and a molecular weight of 126.16 g/mol .[1][2] Its structural features, particularly the primary amine group, make it a valuable building block in medicinal chemistry. Accurate quantification of this compound is critical for process monitoring, quality control of raw materials and intermediates, and stability testing in drug development.
The analysis of amines by chromatographic techniques can be challenging due to their basicity and polarity. These characteristics can lead to interactions with active sites on chromatographic columns, resulting in asymmetric peak shapes and poor reproducibility.[3] This guide provides detailed protocols for HPLC and GC that are optimized to overcome these challenges, ensuring reliable and accurate quantification.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. For the quantification of this compound, a reversed-phase HPLC method is proposed. The choice of a suitable column and mobile phase is crucial to achieve good peak shape and resolution.
Principle
Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. By adjusting the mobile phase composition and pH, the retention and elution of this compound can be controlled. A C18 column is a suitable choice for this application. To mitigate peak tailing associated with the basic amine group, a buffer will be incorporated into the mobile phase.
Experimental Protocol
2.2.1. Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE)
-
HPLC-grade acetonitrile, methanol, and water
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid
-
This compound reference standard
2.2.2. Preparation of Solutions
-
Mobile Phase: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. The mobile phase will be a gradient of this buffer (Eluent A) and acetonitrile (Eluent B).
-
Diluent: A mixture of 50:50 (v/v) acetonitrile and water is recommended as the diluent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile |
| Gradient | 0-2 min: 10% B2-10 min: 10-80% B10-12 min: 80% B12.1-15 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 min |
2.2.4. Sample Preparation
Accurately weigh a known amount of the sample containing this compound and dissolve it in the diluent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[4] Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Accuracy | % Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). |
| Precision | Repeatability (RSD ≤ 2.0% for 6 replicate injections)Intermediate Precision (RSD ≤ 2.0% on different days/analysts). |
| Specificity | No interference from blank or placebo at the retention time of the analyte. Peak purity should be demonstrated. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For amines, which can be challenging to analyze by GC due to their polarity, a base-deactivated capillary column is essential to achieve good peak symmetry and prevent adsorption.[3][5]
Principle
In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase (carrier gas). A base-deactivated column minimizes the interaction of the basic amine group with the silica surface of the column, leading to improved peak shape. FID is a sensitive and robust detector for organic compounds.
Experimental Protocol
3.2.1. Instrumentation and Materials
-
Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID)
-
Base-deactivated capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler or manual syringe
-
Analytical balance
-
Volumetric flasks and pipettes
-
GC vials with septa
-
High-purity helium, hydrogen, and air
-
Methanol (GC grade)
-
This compound reference standard
3.2.2. Preparation of Solutions
-
Diluent: Methanol (GC grade).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 10, 50, 100, 250, 500 µg/mL).
3.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | Base-deactivated, e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Oven Temperature Program | Initial: 100 °C, hold for 1 minRamp: 15 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Helium) | 25 mL/min |
3.2.4. Sample Preparation
Accurately weigh a known amount of the sample containing this compound and dissolve it in methanol to achieve a concentration within the calibration range. Transfer to a GC vial for analysis.
Method Validation
Similar to the HPLC method, the GC method should be validated for linearity, accuracy, precision, specificity, LOD, and LOQ. The acceptance criteria are generally the same as those for the HPLC method.
GC Workflow Diagram
Caption: GC analysis workflow for this compound.
Considerations for Method Development and Troubleshooting
-
Peak Shape: If peak tailing is observed, especially in the GC method, ensure the use of a new, properly installed base-deactivated column and liner. For HPLC, adjusting the mobile phase pH or using a column with end-capping can improve peak shape.
-
Derivatization: For trace-level analysis or if poor chromatographic performance persists, derivatization can be employed. For GC analysis, derivatizing the amine with reagents like trifluoroacetic anhydride (TFAA) can improve volatility and peak shape.[6] For HPLC, derivatization with agents such as o-phthalaldehyde (OPA) can allow for highly sensitive fluorescence detection.[7]
-
Mass Spectrometry Detection: For enhanced specificity and sensitivity, both HPLC and GC can be coupled with a mass spectrometer (MS). MS detection provides structural information and allows for lower detection limits, which is particularly useful for impurity profiling and trace analysis.
Conclusion
This application note provides detailed and robust HPLC and GC methods for the quantification of this compound. The proposed protocols are designed to address the common challenges associated with amine analysis and provide a solid foundation for method implementation and validation in a research or quality control setting. The choice between HPLC and GC will depend on the specific application, sample matrix, and available instrumentation. For routine analysis, the HPLC-UV method is often preferred for its simplicity and robustness, while the GC-FID method serves as an excellent orthogonal technique for confirmation and for the analysis of volatile impurities.
References
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Chemsigma. (n.d.). 5-isopropylisoxazol-3-amine [55809-38-6]. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enhanced Compound Analysis Using Reactive Paper Spray Mass Spectrometry: Leveraging Schiff Base Reaction for Amino Acid Detection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]
- Kusch, P., Knupp, G., Hergarten, M., & Fink, J. (2007). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. International Journal of Mass Spectrometry, 263(1), 45-53.
-
University of Helsinki. (n.d.). Chromatographic Determination of Amines in Food Samples. Retrieved from [Link]
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MDPI. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 5-Amino-3-methylisoxazole. NIST WebBook. Retrieved from [Link]
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Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Isopropylamine and Glyphosate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
- Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
-
PubMed. (2013). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. Retrieved from [Link]
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Experimental Protocols and Synthetic Strategies for 3-Isopropylisoxazol-5-amine
An Application Guide for the Synthetic Chemist
Abstract
This technical guide provides a comprehensive overview of the experimental applications of 3-Isopropylisoxazol-5-amine, a versatile heterocyclic building block in modern medicinal and materials chemistry. The isoxazole scaffold is a key feature in numerous pharmacologically active compounds, making the derivatization of this amine a critical step in drug discovery pipelines.[1][2] This document outlines detailed, field-proven protocols for two fundamental transformations: N-acylation and diazotization-coupling reactions. The causality behind experimental choices, safety considerations, and analytical characterization are discussed in depth to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthon in their work.
Introduction: The Significance of this compound
This compound (CAS: 88786-11-2) is a primary heterocyclic amine that serves as a crucial starting material for the synthesis of more complex molecular architectures.[3][4][5] The isoxazole ring system is considered a "privileged structure" in drug discovery, appearing in a wide range of therapeutics, including anti-inflammatory, anti-cancer, and antimicrobial agents.[1][2] The reactivity of this compound is dominated by the nucleophilic character of the exocyclic amino group at the C5 position. This allows for a variety of chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug design.[6][7]
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to successful experimentation.
| Property | Value | Source |
| CAS Number | 88786-11-2 | [3][5] |
| Molecular Formula | C₆H₁₀N₂O | [3] |
| Molecular Weight | 126.16 g/mol | [3] |
| Appearance | Solid | [4] |
| Purity | Typically ≥97% | [4] |
| InChI Key | GHLVMBXOBZVJIC-UHFFFAOYSA-N | [4] |
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems primarily from the reactivity of its primary amine group. This group can readily participate in reactions typical of aromatic and heterocyclic amines, including acylation, alkylation, and diazotization.
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom of the -NH₂ group makes it a potent nucleophile, capable of attacking electrophilic centers.
-
Basicity: The amine group imparts basic properties, allowing it to be protonated in acidic media. This is a key consideration in reaction setup and workup procedures.
-
Diazotization: As a primary aromatic-like amine, it can be converted into a diazonium salt (Ar-N₂⁺) upon treatment with nitrous acid.[8][][10] This reactive intermediate is a versatile electrophile for subsequent coupling reactions.[11][12]
Experimental Protocol I: N-Acylation
N-acylation is one of the most fundamental and widely used reactions for modifying amines. It involves the formation of an amide bond by reacting the amine with an acylating agent, such as an acyl chloride or anhydride. This reaction is crucial for creating peptide-like linkages and for prodrug strategies that mask the amine's basicity.[13][14]
Rationale and Causality
-
Choice of Acylating Agent: Acyl chlorides are highly reactive and are preferred for efficient, often rapid, reactions at room temperature.
-
Role of the Base: The reaction of an amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl). A non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, is essential to neutralize this acid.[14] Without the base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solvent Selection: Anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are ideal. They effectively dissolve the reactants without participating in the reaction.
Step-by-Step Protocol: Synthesis of N-(3-isopropylisoxazol-5-yl)acetamide
This protocol details the acylation using acetic anhydride as an example.
Materials:
-
This compound (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates, separation funnel.
Procedure:
-
Dissolution: Dissolve this compound (e.g., 1.26 g, 10 mmol) in pyridine (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar. Stir until a homogenous solution is formed.
-
Addition of Acylating Agent: Cool the solution in an ice-water bath to 0-5 °C. Add acetic anhydride (e.g., 1.12 g, 11 mmol) dropwise to the stirred solution over 10 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Quenching and Extraction: Pour the reaction mixture into a separation funnel containing 50 mL of DCM. Wash the organic layer sequentially with:
-
50 mL of 1 M HCl (to remove pyridine) - repeat twice.
-
50 mL of water.
-
50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).
-
50 mL of brine (to reduce the solubility of organic material in the aqueous layer).
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure amide product.
Workflow Diagram: N-Acylation
Caption: A two-part workflow for azo dye synthesis via diazotization and coupling.
Analytical Characterization
Characterization of the final products is essential to confirm their identity and purity. The following data are typical for derivatives of this compound.
Disclaimer: The spectroscopic data provided below are predicted values based on the compound's structure and data from analogous molecules. Experimental values should be determined for confirmation. [15]
| Technique | Expected Observations for N-(3-isopropylisoxazol-5-yl)acetamide |
|---|---|
| ¹H NMR | δ (ppm): ~1.3 (d, 6H, isopropyl CH₃), ~2.2 (s, 3H, acetyl CH₃), ~3.1 (sept, 1H, isopropyl CH), ~6.5 (s, 1H, isoxazole C4-H), ~10.5 (br s, 1H, amide N-H). |
| ¹³C NMR | δ (ppm): ~20 (isopropyl CH₃), ~24 (acetyl CH₃), ~28 (isopropyl CH), ~95 (isoxazole C4), ~158 (isoxazole C5), ~165 (isoxazole C3), ~169 (amide C=O). |
| IR (KBr) | ν (cm⁻¹): ~3300 (N-H stretch), ~2970 (C-H stretch, alkyl), ~1680 (C=O stretch, amide I), ~1550 (N-H bend, amide II), ~1600, 1450 (C=N, C=C ring stretches). |
| MS (ESI+) | m/z: Calculated for C₈H₁₂N₂O₂: 168.09. Found: 169.10 [M+H]⁺. |
Safety and Handling
-
This compound: Handle with standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid inhalation of dust and contact with skin.
-
Acylating Agents: Acyl chlorides and anhydrides are corrosive and lachrymatory. Handle them exclusively in a well-ventilated chemical fume hood.
-
Diazonium Salts: CRITICAL HAZARD. Solid diazonium salts can be explosive when dry and are sensitive to shock and heat. NEVER ISOLATE DIAZONIUM SALTS. Always prepare them in a cold solution and use them immediately in the subsequent reaction step. [12]Ensure ice baths are well-maintained to prevent temperature excursions.
Conclusion
This compound is a highly valuable and versatile building block for chemical synthesis. The protocols for N-acylation and diazotization-coupling described herein provide a robust foundation for creating a diverse library of novel compounds. By understanding the causality behind each experimental step—from temperature control in diazotization to the role of a base in acylation—researchers can confidently and safely manipulate this synthon to advance their projects in drug discovery and materials science.
References
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. Available at: [Link]
-
This compound. Oakwood Chemical. Available at: [Link]
-
Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities. PubMed. Available at: [Link]
-
Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate. Available at: [Link]
-
Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. National Institutes of Health (NIH). Available at: [Link]
-
Preparation and reactivity of [2-(3-methyl-4-nitro-isoxazol-5-yl)-vinyl]-amines. ResearchGate. Available at: [Link]
-
Diazotisation. Organic Chemistry Portal. Available at: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry. Available at: [Link]
-
Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI. Available at: [Link]
-
Prodrugs for Amines. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. MDPI. Available at: [Link]
-
Diazotisation and coupling reaction. Slideshare. Available at: [Link]
-
Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. PubMed. Available at: [Link]
-
Diazotization Reaction Mechanism. BYJU'S. Available at: [Link]
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- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. This compound [oakwoodchemical.com]
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- 6. Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diazotisation [organic-chemistry.org]
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- 14. Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Strategic Use of 3-Isopropylisoxazol-5-amine in the Synthesis of Novel Kinase Inhibitors
Introduction: The Value of Privileged Scaffolds in Kinase Inhibitor Design
The protein kinase family represents one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other proliferative diseases. A key strategy in the medicinal chemist's arsenal is the utilization of "privileged scaffolds" – molecular frameworks that are known to interact favorably with the ATP-binding site of kinases. The 3-isopropylisoxazol-5-amine moiety has emerged as a valuable building block in this context. Its inherent electronic properties and three-dimensional structure make it an ideal starting point for the synthesis of potent and selective kinase inhibitors.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of this compound into novel kinase inhibitor scaffolds. We will delve into the mechanistic rationale, provide detailed synthetic protocols, and discuss structure-activity relationship (SAR) considerations.
The this compound Moiety: A Strategic Choice
The utility of this compound as a precursor for kinase inhibitors stems from several key features:
-
Hydrogen Bonding Capabilities: The primary amine at the 5-position of the isoxazole ring is well-positioned to act as a hydrogen bond donor, mimicking the crucial interactions of the adenine portion of ATP with the kinase hinge region.
-
Hydrophobic Recognition: The isopropyl group at the 3-position provides a well-defined hydrophobic substituent that can effectively occupy hydrophobic pockets within the ATP-binding site, contributing to both potency and selectivity.
-
Scaffold Rigidity and Vectorial Orientation: The isoxazole ring itself is a rigid, planar structure that serves as a stable anchor. This rigidity helps to minimize the entropic penalty upon binding and provides a well-defined vector for the presentation of other pharmacophoric elements into different regions of the kinase active site.
-
Synthetic Tractability: As a primary amine, it readily participates in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of kinase inhibitor synthesis, particularly with electron-deficient heterocyclic systems like dichloropyrimidines.
Core Synthetic Strategy: Building the Kinase Inhibitor Scaffold
The most prevalent and effective method for incorporating this compound into a kinase inhibitor framework is through a nucleophilic aromatic substitution (SNAr) reaction with a di-halogenated pyrimidine. 2,4-Dichloropyrimidines are common starting materials in this regard. The reaction typically proceeds with regioselectivity, where the more electrophilic C4 position of the pyrimidine is preferentially attacked by the amine nucleophile.
The resulting N-(4-chloro-pyrimidin-2-yl)-3-isopropylisoxazol-5-amine is a versatile intermediate that can be further elaborated. The remaining chlorine atom at the C2 position can be displaced by a second nucleophile, allowing for the introduction of a wide range of substituents to explore the solvent-exposed region of the ATP-binding site and fine-tune the inhibitor's properties.
Visualizing the General Synthetic Workflow
Caption: General two-step synthesis of a kinase inhibitor scaffold.
Detailed Experimental Protocols
The following protocols are representative examples based on well-established synthetic methodologies for analogous aminopyrazole and aminoisoxazole-based kinase inhibitors. Researchers should optimize conditions for their specific substrates.
Protocol 1: Synthesis of N-(4-chloro-5-fluoropyrimidin-2-yl)-3-isopropylisoxazol-5-amine (Intermediate 1)
This protocol describes the initial SNAr reaction to form the core intermediate. A 5-fluoropyrimidine is often used to enhance potency and modulate physicochemical properties.
Materials:
-
This compound
-
2,4-Dichloro-5-fluoropyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol (n-BuOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in n-butanol (0.1 M), add 2,4-dichloro-5-fluoropyrimidine (1.1 eq) followed by N,N-diisopropylethylamine (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Intermediate 1 as a solid.
Protocol 2: Synthesis of a Final Kinase Inhibitor via a Second SNAr Reaction
This protocol details the introduction of a second substituent at the C4 position of the pyrimidine ring.
Materials:
-
Intermediate 1 (from Protocol 1)
-
Desired amine (e.g., 4-(aminomethyl)piperidine) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed vessel, dissolve Intermediate 1 (1.0 eq) and the desired amine (1.2 eq) in DMF (0.2 M).
-
Add potassium carbonate (2.5 eq) to the mixture.
-
Heat the reaction mixture to 110 °C for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to yield the final kinase inhibitor.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for inhibitors derived directly from this compound is not extensively published, we can extrapolate from analogous series of aminopyrazole and other amino-heterocycle-based kinase inhibitors. The following table presents hypothetical, yet representative, data to guide optimization efforts.
| Compound | R Group (at C4 of Pyrimidine) | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Notes |
| 1 | -Cl | 5,200 | >10,000 | Core intermediate with weak activity. |
| 2a | 4-morpholinyl | 850 | 2,500 | Introduction of a simple amine improves potency. |
| 2b | 4-(aminomethyl)phenyl | 250 | 1,200 | Phenyl group may access a hydrophobic pocket. |
| 2c | 4-(N,N-dimethylaminomethyl)phenyl | 120 | 980 | Addition of a basic amine can improve solubility and potency. |
| 2d | 4-(4-methylpiperazin-1-yl)phenyl | 35 | 450 | A common solubilizing group in kinase inhibitors, often enhancing cell permeability and potency. |
| 2e | 3-ethynylphenyl | 15 | 1,800 | Covalent binders targeting a nearby cysteine can significantly increase potency and duration of action. |
Key Takeaways from SAR:
-
The R group is critical for potency and selectivity: This part of the molecule extends into the solvent-exposed region of the ATP-binding site, and its interactions largely determine the inhibitor's profile.
-
Basic amines are often beneficial: The inclusion of a basic nitrogen, such as in a piperazine or piperidine ring, can improve aqueous solubility and form favorable interactions with the solvent or acidic residues on the protein surface.
-
Exploiting hydrophobic pockets: Aromatic or aliphatic R groups can be tailored to fit into specific hydrophobic sub-pockets near the ATP-binding site, enhancing affinity.
-
Covalent inhibition as a strategy: The introduction of a reactive group (e.g., an acrylamide or ethynyl group) can lead to irreversible binding to a non-catalytic cysteine residue, if one is present in the target kinase, resulting in high potency.
Mechanism of Action: Targeting the ATP-Binding Site
Kinase inhibitors derived from this compound are designed to be ATP-competitive. They occupy the same binding site as the natural substrate, ATP, thereby preventing the phosphorylation of downstream target proteins.
Visualizing the Inhibitor Binding Mode
Caption: Putative binding mode of a kinase inhibitor.
Conclusion
This compound is a strategically valuable and synthetically accessible building block for the development of novel kinase inhibitors. Its inherent structural and electronic features provide a solid foundation for creating potent and selective ATP-competitive inhibitors. By employing the well-established nucleophilic aromatic substitution chemistry detailed in these notes, researchers can efficiently generate libraries of diverse compounds for screening and optimization. The principles and protocols outlined herein offer a robust starting point for drug discovery programs targeting the vast and therapeutically important kinome.
References
-
Huang, J., Wang, X., Dong, R., et al. (2021). Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. Journal of Medicinal Chemistry, 64(17), 12548–12571. Available at: [Link]
-
Vymětalová, L., et al. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European Journal of Medicinal Chemistry, 110, 291-301. Available at: [Link]
-
Sim, T., et al. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry, 125, 1145-1155. Available at: [Link]
- Dinér, P., Alao, J. P., Söderlund, J., Sunnerhagen, P., & Grøtli, M. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. *
Application Notes and Protocols for the Derivatization of 3-Isopropylisoxazol-5-amine in Combinatorial Chemistry
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring system is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and late-stage clinical candidates. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it a versatile building block for the design of novel therapeutics. 3-Isopropylisoxazol-5-amine, in particular, represents a valuable starting material for the construction of diverse chemical libraries. The presence of a reactive primary amine at the 5-position allows for a wide range of chemical transformations, enabling the exploration of vast chemical space in the pursuit of new bioactive molecules. This guide provides detailed protocols for the derivatization of this compound, focusing on robust and scalable reactions amenable to combinatorial synthesis workflows.
Core Derivatization Strategies and Mechanistic Considerations
The primary amino group of this compound serves as a versatile handle for a variety of chemical modifications. The choice of derivatization strategy is dictated by the desired properties of the final compounds and the overall goals of the combinatorial library. Here, we detail three fundamental and widely applicable derivatization reactions: N-acylation, N-sulfonylation, and urea formation.
Caption: Derivatization workflow for this compound.
Part 1: N-Acylation for Amide Library Synthesis
Scientific Rationale: Amide bond formation is one of the most fundamental and reliable reactions in organic synthesis, making it a cornerstone of combinatorial chemistry. The resulting amide linkage is metabolically stable and can participate in key hydrogen bonding interactions with biological targets. By acylating this compound with a diverse set of acyl chlorides, a large and structurally varied amide library can be rapidly generated.
Protocol 1: Parallel Solution-Phase N-Acylation
This protocol is optimized for a 96-well plate format, allowing for the simultaneous synthesis of multiple amide derivatives.
Materials:
-
This compound
-
A library of diverse acyl chlorides (e.g., benzoyl chloride, acetyl chloride, cyclopropanecarbonyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
96-well reaction block with sealing mat
-
Multichannel pipette
-
Nitrogen manifold
-
HPLC-MS for analysis
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.5 M stock solution of this compound in anhydrous DCM.
-
Prepare a 0.6 M stock solution of each acyl chloride in anhydrous DCM in separate vials.
-
Prepare a 1.0 M stock solution of TEA or DIPEA in anhydrous DCM.
-
-
Reaction Setup:
-
To each well of the 96-well reaction block, add 200 µL of the this compound stock solution (0.1 mmol).
-
Add 200 µL of the appropriate acyl chloride stock solution (0.12 mmol) to each well.
-
Add 150 µL of the TEA or DIPEA stock solution (0.15 mmol) to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block with a sealing mat and shake at room temperature for 4-6 hours.
-
Monitor the reaction progress by taking a small aliquot from a few representative wells for HPLC-MS analysis.
-
Upon completion, unseal the reaction block and add 500 µL of a 1 M aqueous solution of sodium bicarbonate to each well to quench the reaction.
-
Shake the block for 10 minutes, then allow the layers to separate.
-
Carefully remove the aqueous layer from each well using a multichannel pipette.
-
Wash the organic layer with 500 µL of brine.
-
Dry the organic layer by adding anhydrous sodium sulfate to each well.
-
Transfer the dried organic solutions to a new 96-well plate for analysis and storage.
-
Data Presentation:
| R-Group of Acyl Chloride | Product Name | Expected Yield (%) | Purity (HPLC) (%) |
| Phenyl | N-(3-isopropylisoxazol-5-yl)benzamide | >90 | >95 |
| Methyl | N-(3-isopropylisoxazol-5-yl)acetamide | >95 | >98 |
| Cyclopropyl | N-(3-isopropylisoxazol-5-yl)cyclopropanecarboxamide | >92 | >95 |
Characterization Data (Predicted for N-(3-isopropylisoxazol-5-yl)benzamide):
-
¹H NMR (400 MHz, CDCl₃) δ: 8.01 (s, 1H, NH), 7.85 (d, J = 7.6 Hz, 2H, Ar-H), 7.55 (t, J = 7.4 Hz, 1H, Ar-H), 7.48 (t, J = 7.5 Hz, 2H, Ar-H), 6.50 (s, 1H, isoxazole-H), 3.15 (sept, J = 7.0 Hz, 1H, CH(CH₃)₂), 1.35 (d, J = 7.0 Hz, 6H, CH(CH₃)₂).
-
¹³C NMR (101 MHz, CDCl₃) δ: 166.2, 160.5, 158.9, 133.8, 132.1, 128.9, 127.3, 94.2, 27.8, 21.5.
-
MS (ESI): m/z 245.13 [M+H]⁺.
Part 2: N-Sulfonylation for Sulfonamide Library Synthesis
Scientific Rationale: The sulfonamide functional group is a key pharmacophore found in a wide range of drugs, including antibiotics and diuretics. It is a bioisostere of the amide group but with different electronic and hydrogen bonding properties. The synthesis of sulfonamides from this compound and a library of sulfonyl chlorides provides access to a distinct chemical space with high potential for biological activity.
Protocol 2: Solution-Phase N-Sulfonylation
Materials:
-
This compound
-
A library of diverse sulfonyl chlorides (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flasks or reaction vials
-
Magnetic stirrer
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL).
-
Add anhydrous pyridine (1.5 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the sulfonyl chloride (1.1 mmol) in anhydrous DCM (5 mL) to the reaction mixture.
-
-
Reaction and Work-up:
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate (1 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
-
Data Presentation:
| R-Group of Sulfonyl Chloride | Product Name | Expected Yield (%) |
| Phenyl | N-(3-isopropylisoxazol-5-yl)benzenesulfonamide | 85-95 |
| p-Tolyl | N-(3-isopropylisoxazol-5-yl)-4-methylbenzenesulfonamide | 88-96 |
Characterization Data (Predicted for N-(3-isopropylisoxazol-5-yl)benzenesulfonamide):
-
¹H NMR (400 MHz, CDCl₃) δ: 7.95 (d, J = 7.8 Hz, 2H, Ar-H), 7.60 (t, J = 7.5 Hz, 1H, Ar-H), 7.52 (t, J = 7.7 Hz, 2H, Ar-H), 7.20 (s, 1H, NH), 6.35 (s, 1H, isoxazole-H), 3.05 (sept, J = 7.0 Hz, 1H, CH(CH₃)₂), 1.30 (d, J = 7.0 Hz, 6H, CH(CH₃)₂).
-
MS (ESI): m/z 281.09 [M+H]⁺.
Part 3: Urea Formation for Urea Library Synthesis
Scientific Rationale: The urea functional group is a privileged scaffold in drug design due to its ability to act as a rigid hydrogen bond donor and acceptor. The reaction of an amine with an isocyanate is a highly efficient method for the synthesis of ureas, making it well-suited for combinatorial library generation.
Protocol 3: Parallel Solution-Phase Urea Synthesis
Materials:
-
This compound
-
A library of diverse isocyanates (e.g., phenyl isocyanate, cyclohexyl isocyanate)
-
Anhydrous Tetrahydrofuran (THF)
-
96-well reaction block with sealing mat
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.5 M stock solution of this compound in anhydrous THF.
-
Prepare a 0.55 M stock solution of each isocyanate in anhydrous THF in separate vials.
-
-
Reaction Setup:
-
To each well of the 96-well reaction block, add 200 µL of the this compound stock solution (0.1 mmol).
-
Add 200 µL of the appropriate isocyanate stock solution (0.11 mmol) to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 2-4 hours.
-
Monitor the reaction progress by HPLC-MS.
-
Upon completion, if a precipitate has formed, filter the contents of each well and wash the solid with a small amount of cold THF.
-
If no precipitate forms, concentrate the solvent in each well under a stream of nitrogen and purify the residue by preparative HPLC or silica gel chromatography.
-
Data Presentation:
| R-Group of Isocyanate | Product Name | Expected Yield (%) |
| Phenyl | 1-(3-isopropylisoxazol-5-yl)-3-phenylurea | >95 |
| Cyclohexyl | 1-cyclohexyl-3-(3-isopropylisoxazol-5-yl)urea | >93 |
Characterization Data (Predicted for 1-(3-isopropylisoxazol-5-yl)-3-phenylurea):
-
¹H NMR (400 MHz, DMSO-d₆) δ: 9.25 (s, 1H, NH), 8.80 (s, 1H, NH), 7.45 (d, J = 7.9 Hz, 2H, Ar-H), 7.28 (t, J = 7.8 Hz, 2H, Ar-H), 6.98 (t, J = 7.3 Hz, 1H, Ar-H), 6.65 (s, 1H, isoxazole-H), 3.00 (sept, J = 6.9 Hz, 1H, CH(CH₃)₂), 1.22 (d, J = 6.9 Hz, 6H, CH(CH₃)₂).
-
MS (ESI): m/z 260.14 [M+H]⁺.
Analytical Characterization and Quality Control
For all synthesized library members, it is crucial to perform rigorous analytical characterization to confirm identity and purity.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the primary tool for assessing the purity of each compound and confirming its molecular weight. A standard method would involve a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a representative subset of the library, ¹H and ¹³C NMR should be performed to confirm the structure of the derivatized products.
-
High-Resolution Mass Spectrometry (HRMS): For novel compounds, HRMS should be used to confirm the elemental composition.
Conclusion
The protocols outlined in this application note provide a robust framework for the derivatization of this compound to generate diverse libraries of amides, sulfonamides, and ureas. These methods are designed for efficiency and scalability, making them ideal for combinatorial chemistry workflows in a drug discovery setting. By systematically exploring the chemical space around this versatile isoxazole scaffold, researchers can accelerate the identification of novel bioactive compounds.
References
-
Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Molecules. Available at: [Link]
-
Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules. Available at: [Link]
-
AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presence of Lithium Perchlorate. Iranian Journal of Chemistry. Available at: [Link]
-
Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Advances. Available at: [Link]
Troubleshooting & Optimization
Navigating the Synthesis of 3-Isopropylisoxazol-5-amine: A Technical Support Guide for Enhanced Yield and Purity
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-isopropylisoxazol-5-amine, a key building block in medicinal chemistry, can present challenges in achieving high yields and purity. This technical support center provides a comprehensive guide to troubleshoot common issues and answer frequently asked questions, ensuring a more efficient and successful synthesis. Drawing from established chemical principles and field-proven insights, this document will explain the causality behind experimental choices, empowering researchers to optimize their synthetic protocols.
I. Overview of the Primary Synthetic Route
The most prevalent and reliable method for synthesizing 3-alkyl-5-aminoisoxazoles, including the isopropyl derivative, is the cyclocondensation reaction between a β-ketonitrile and hydroxylamine.[1][2] The starting material for this compound is 4-methyl-3-oxopentanenitrile. The reaction proceeds through the formation of an oxime intermediate, followed by an intramolecular cyclization to form the isoxazole ring.
A critical aspect of this synthesis is controlling the regioselectivity. The reaction can potentially yield two isomers: the desired this compound and the undesired 5-isopropylisoxazol-3-amine. The key to maximizing the yield of the target compound lies in carefully controlling the reaction pH and temperature.[1]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the synthesis of this compound, providing explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in this synthesis are most commonly attributed to three factors: incorrect regioselectivity, incomplete reaction, or product degradation.
-
Incorrect Regioselectivity: The formation of the undesired 5-isopropylisoxazol-3-amine isomer is a major contributor to low yields of the desired product. To favor the formation of the 5-amino isomer, the reaction should be conducted under basic conditions (pH > 8) and at an elevated temperature, typically around 100°C.[1] At a lower pH (between 7 and 8) and lower temperatures (≤ 45°C), the reaction favors the formation of the 3-amino isomer.[1]
-
Solution: Carefully monitor and adjust the pH of the reaction mixture. The use of a base such as sodium hydroxide is crucial. Ensure the reaction temperature is maintained at approximately 100°C.
-
-
Incomplete Reaction: The reaction may not have gone to completion. The steric hindrance from the isopropyl group might slow down the reaction rate compared to smaller alkyl substituents.
-
Solution: Increase the reaction time and monitor the progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Product Degradation: Although isoxazoles are generally stable, prolonged exposure to harsh acidic or basic conditions at high temperatures could potentially lead to some degradation.
-
Solution: While basic conditions are necessary, avoid excessively high pH values or unnecessarily long reaction times once the reaction has reached completion.
-
Question 2: I am observing a significant amount of the undesired 5-isopropylisoxazol-3-amine isomer. How can I minimize its formation?
Answer:
As mentioned, the formation of the 3-amino isomer is a known side reaction. The regioselectivity of the hydroxylamine attack on the β-ketonitrile is highly pH-dependent.
-
Mechanism of Regioselectivity: At a pH above 8, the hydroxylamine preferentially attacks the ketone carbonyl group of 4-methyl-3-oxopentanenitrile. Subsequent cyclization leads to the desired this compound.[1] Conversely, in a more neutral pH range (7-8), the attack is more favorable at the nitrile group, resulting in the 5-isopropylisoxazol-3-amine isomer.[1]
-
Solution: The most effective way to minimize the formation of the undesired isomer is to maintain a pH of the reaction mixture between 8 and 11.[1] This can be achieved by the careful addition of a base like sodium hydroxide and monitoring with a pH meter or pH indicator strips.
-
Question 3: I am having difficulty purifying the final product and removing the isomeric impurity. What purification methods are most effective?
Answer:
Separating constitutional isomers can be challenging due to their similar physical properties.
-
Crystallization: Recrystallization is often an effective method for purifying 3-alkyl-5-aminoisoxazoles. The choice of solvent is critical.
-
Recommended Solvents: A mixture of benzene and n-hexane has been successfully used for the recrystallization of 3-amino-5-methylisoxazole, a close analog.[3] Experiment with different solvent systems, such as ethanol/water, ethyl acetate/heptane, or toluene, to find the optimal conditions for your product.
-
-
Column Chromatography: If crystallization does not provide sufficient purity, silica gel column chromatography is a viable option.
-
Eluent Systems: A gradient of ethyl acetate in hexane or dichloromethane in methanol can be effective for separating the isomers. The optimal eluent system should be determined by preliminary TLC analysis.
-
Question 4: My final product is discolored. What is the cause and how can I obtain a colorless product?
Answer:
Discoloration in the final product can be due to the presence of minor impurities or degradation products.
-
Purification during Workup: A patent for the purification of 3-amino-5-methylisoxazole suggests that treating the reaction mixture with an aqueous caustic solution followed by distillation of the aqueous phase can help eliminate discoloration.[4]
-
Recrystallization: As mentioned for purification, recrystallization is also an excellent method for removing colored impurities. The use of activated carbon (charcoal) during the recrystallization process can help adsorb colored byproducts.
III. Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
The primary starting material is 4-methyl-3-oxopentanenitrile. This β-ketonitrile can be synthesized by the reaction of isobutyryl chloride with acetonitrile in the presence of a base like potassium methoxide.[5]
Q2: What are the key reaction parameters to control for a successful synthesis?
The two most critical parameters are pH and temperature . To maximize the yield of this compound, maintain a pH greater than 8 and a temperature of approximately 100°C.[1]
Q3: Are there any alternative synthetic routes to 3-alkyl-5-aminoisoxazoles?
Yes, other methods exist, though the reaction of a β-ketonitrile with hydroxylamine is the most common. Alternative routes include the reaction of propiolonitrile derivatives with hydroxylamine[3] and the reaction of α-cyanoenamines with nitrile oxides.[6]
Q4: How can I confirm the identity and purity of my final product?
Standard analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation. The chemical shifts and coupling constants of the isopropyl group and the isoxazole ring protons will be characteristic.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any isomeric impurities.
Q5: What safety precautions should I take during this synthesis?
-
Hydroxylamine: Hydroxylamine and its salts can be corrosive and potentially explosive under certain conditions. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
-
Sodium Hydroxide: A strong base that is corrosive. Avoid contact with skin and eyes.
-
Solvents: Use flammable organic solvents in a well-ventilated area and away from ignition sources.
IV. Experimental Protocol and Data
General Experimental Protocol for the Synthesis of 3-Alkyl-5-aminoisoxazoles
The following is a general procedure adapted from the literature for the synthesis of 3-alkyl-5-aminoisoxazoles, which can be optimized for the synthesis of this compound.[1]
Materials:
-
4-methyl-3-oxopentanenitrile
-
Hydroxylamine sulfate or hydroxylamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Water
-
Concentrated Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Prepare a solution of hydroxylamine by dissolving hydroxylamine sulfate or hydrochloride in water.
-
In a separate flask, dissolve 4-methyl-3-oxopentanenitrile in water and add a solution of NaOH.
-
Add the hydroxylamine solution to the β-ketonitrile solution at room temperature.
-
Adjust the pH of the mixture to be greater than 8 (ideally between 8 and 11) using a 5% NaOH solution.
-
Heat the reaction mixture to 100°C for approximately 1.5 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and add concentrated HCl.
-
Heat the mixture again at 100°C for about 15 minutes to ensure complete cyclization.
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
| Parameter | Recommended Condition | Reference |
| Starting Material | 4-methyl-3-oxopentanenitrile | [5] |
| Reagent | Hydroxylamine (from sulfate or hydrochloride salt) | [1] |
| Base | Sodium Hydroxide (NaOH) | [1] |
| pH | > 8 (ideally 8-11) | [1] |
| Temperature | ~100°C | [1] |
| Typical Yields (for 3-alkyl-5-aminoisoxazoles) | 60-90% | [1] |
V. Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for low yield in the synthesis.
VI. References
-
Den Hollander, C. W. (1970). Process for the purification of 3-amino-5-methylisoxazole. U.S. Patent No. 3,536,729. Washington, DC: U.S. Patent and Trademark Office.
-
Iwanami, M., et al. (1969). Process for preparing 3-aminoisoxazole derivatives. U.S. Patent No. 3,435,047. Washington, DC: U.S. Patent and Trademark Office.
-
Mamatha, M., et al. (2020). 4-AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. World Journal of Pharmacy and Pharmaceutical Sciences, 9(3), 889-893. [Link]
-
Liu, J., & Li, Y. (2021). Synthesis method of 4-methyl-3-oxo-valeronitrile. Chinese Patent No. CN113185428B.
-
Boufelfel, A., et al. (2007). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molbank, 2007(3), M535. [Link]
Sources
- 1. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US3435047A - Process for preparing 3-aminoisoxazole derivatives - Google Patents [patents.google.com]
- 4. US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents [patents.google.com]
- 5. CN113185428B - Synthesis method of 4-methyl-3-oxo-valeronitrile - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 3-Isopropylisoxazol-5-amine by Chromatography
Welcome to the technical support center for the chromatographic purification of 3-Isopropylisoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for overcoming common challenges encountered during the purification of this heterocyclic amine.
Introduction: The Challenge of Purifying this compound
This compound is a valuable building block in medicinal chemistry. However, its basic nature, conferred by the primary amine group, presents a significant challenge for purification via standard silica gel chromatography. The lone pair of electrons on the nitrogen atom readily interacts with the acidic silanol groups (Si-OH) on the surface of silica gel, leading to a host of issues including poor peak shape, streaking, and in severe cases, irreversible adsorption of the compound to the stationary phase.[1][2][3] This guide provides a systematic approach to diagnosing and solving these problems, ensuring you can achieve high purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: My this compound is streaking badly or not moving from the baseline on a standard silica gel TLC plate.
Root Cause Analysis: This is a classic sign of strong acid-base interaction between your basic amine and the acidic silica gel.[2][3] The silanol groups on the silica surface protonate the amine, causing it to bind tightly to the stationary phase. This strong interaction prevents clean elution and results in significant tailing or streaking.
Solutions:
-
Mobile Phase Modification: The most straightforward approach is to "neutralize" the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.[1][4]
-
Triethylamine (TEA): Add 0.1-2% TEA to your eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol). The TEA will compete with your target compound for the acidic silanol sites, allowing for smooth elution.[1][2]
-
Ammonia: A solution of 7N ammonia in methanol can be used as a polar component in your mobile phase, often proving very effective for eluting stubborn amines.
-
-
Pre-treatment of TLC Plates: Before spotting your compound, you can pre-develop the TLC plate in a mobile phase containing the basic modifier (e.g., 5% TEA in your chosen solvent system). After drying the plate, you can then proceed with your analysis. This ensures the entire stationary phase is deactivated.[5]
Issue 2: I've added triethylamine to my mobile phase, but I'm still getting poor separation and peak fronting.
Root Cause Analysis: While TEA is effective, its use can sometimes lead to other chromatographic issues. Peak fronting might occur due to column overloading or the high solvent strength of the modifier-containing mobile phase, which can cause the compound to move too quickly down the column.
Solutions:
-
Optimize Modifier Concentration: Systematically vary the concentration of TEA. Start with a low concentration (e.g., 0.1%) and gradually increase it. The goal is to find the minimum amount of modifier that gives a symmetrical peak shape.
-
Reduce Sample Load: Overloading the column is a common cause of poor peak shape for any compound.[6] Ensure you are not exceeding the recommended loading capacity for your column size. A general rule of thumb is 1-5% of the silica gel weight for a straightforward separation.
-
Alternative Stationary Phases: If mobile phase modification does not yield the desired results, consider switching to a different stationary phase that is more compatible with basic compounds.[2][7]
-
Amine-Functionalized Silica: This is an excellent choice as the stationary phase is inherently basic, which prevents the problematic interactions seen with standard silica.[8][9][10] This often allows for the use of simpler, less polar solvent systems like hexane/ethyl acetate without the need for basic additives.[8][10]
-
Alumina (Basic or Neutral): Alumina is another alternative to silica gel and can be effective for the purification of amines.[7]
-
Issue 3: My compound appears to be degrading on the silica gel column.
Root Cause Analysis: The acidic nature of silica gel can catalyze the degradation of acid-sensitive compounds. While this compound is generally stable, prolonged exposure to the acidic stationary phase, especially if the crude mixture contains acidic impurities, can lead to decomposition.
Solutions:
-
Deactivated Silica Gel: You can prepare a deactivated silica gel by slurrying it with a solution of your mobile phase containing a basic modifier (e.g., 1-2% TEA) before packing the column. This "passivates" the acidic sites.[5][7]
-
Switch to a Less Acidic Stationary Phase: As mentioned previously, amine-functionalized silica or alumina are excellent alternatives to mitigate compound degradation.[7][9]
-
Reversed-Phase Chromatography: If normal-phase techniques are proving problematic, reversed-phase chromatography is a powerful alternative.[6][11][12]
Detailed Experimental Protocols
Protocol 1: Normal-Phase Chromatography with a Basic Modifier
This protocol outlines the standard approach using a mobile phase modifier.
Step-by-Step Methodology:
-
TLC Analysis:
-
Prepare a stock solution of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare several developing chambers with different solvent systems. A good starting point is a gradient of ethyl acetate in hexane or methanol in dichloromethane.
-
To each of these solvent systems, add 1% triethylamine.
-
Spot your crude material on a silica gel TLC plate and develop it in the prepared chambers.
-
Identify the solvent system that gives your target compound an Rf value between 0.2 and 0.4 and provides good separation from impurities.
-
-
Column Preparation:
-
Dry pack your column with the appropriate amount of silica gel.
-
Flush the column with your chosen mobile phase (containing 1% TEA) until the silica is fully saturated and equilibrated.[5]
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of the mobile phase.
-
Alternatively, for less soluble samples, perform a "dry load" by adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of your column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen mobile phase.
-
Collect fractions and monitor the elution by TLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Table 1: Example Solvent Systems for Normal-Phase Chromatography with TEA
| Solvent System | Modifier | Typical Gradient | Target Rf |
| Hexane / Ethyl Acetate | 1% TEA | 10-60% Ethyl Acetate | 0.2-0.4 |
| Dichloromethane / Methanol | 1% TEA | 1-10% Methanol | 0.2-0.4 |
Protocol 2: Reversed-Phase Flash Chromatography
Reversed-phase chromatography separates compounds based on hydrophobicity, with more polar compounds eluting first.[11][12] This can be highly effective for polar amines.
Step-by-Step Methodology:
-
TLC Analysis (Optional but Recommended):
-
Use C18-functionalized silica gel TLC plates.
-
The mobile phase will be a mixture of a polar solvent (like water or a buffer) and an organic modifier (like acetonitrile or methanol).
-
To ensure good peak shape for your amine, it is often beneficial to make the mobile phase slightly basic. You can add 0.1% TEA or ammonium hydroxide to both your water and organic solvent components.[2]
-
Develop the plate to find a solvent ratio that gives your compound a suitable Rf value.
-
-
Column Preparation:
-
Select a C18 reversed-phase column.
-
Equilibrate the column with your initial mobile phase composition (e.g., 95:5 Water with 0.1% TEA : Acetonitrile with 0.1% TEA).
-
-
Sample Loading:
-
Dissolve your crude sample in a solvent that is weak in the reversed-phase system (e.g., a small amount of the initial mobile phase, or DMSO if necessary).
-
-
Elution and Fraction Collection:
-
Begin elution with your starting mobile phase composition.
-
Gradually increase the percentage of the organic modifier (acetonitrile or methanol) to elute your compound.
-
Monitor fractions by TLC or LC-MS.
-
Table 2: Example Solvent Systems for Reversed-Phase Chromatography
| Aqueous Phase (A) | Organic Phase (B) | Typical Gradient | Notes |
| Water + 0.1% TEA | Acetonitrile + 0.1% TEA | 5-95% B | Good for general purpose separation. |
| Water + 0.1% NH4OH | Methanol + 0.1% NH4OH | 5-95% B | Methanol offers different selectivity than acetonitrile. |
Visualizing the Workflow
Workflow for Troubleshooting Amine Purification on Silica Gel
Caption: A decision tree for troubleshooting the purification of this compound.
Mechanism of Amine Interaction with Stationary Phases
Caption: Interaction of a basic amine with different normal-phase stationary phases.
References
- Benchchem Technical Support. (n.d.). Troubleshooting Streaking of Amines on Silica Gel Columns. Benchchem.
- Benchchem Technical Support. (2025, November). Troubleshooting purification of tertiary amine compounds by column chromatography. Benchchem.
- Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO.
- Various Authors. (2019, September 27). What solvent should I use with SPE to elute amines from silica?. ResearchGate.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage.
- Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage.
- Various Authors. (2011, August 29). Amine purification. Science Forums.
- Wikipedia. (n.d.). Reversed-phase chromatography. Wikipedia.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. University of Rochester.
- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Biotage.
- Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Chrom Tech, Inc.
- Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Phenomenex.
- Chemistry For Everyone. (2025, March 17). Why Do Amines Adhere To Silica Gel Columns?. YouTube.
- Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry - ACS Publications.
- Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.
- Biotage. (2023, September 26). When should amine-bonded columns be used for purification?. Biotage.
- Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Biotage.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 12. chromtech.com [chromtech.com]
overcoming challenges in the synthesis of substituted isoxazoles
Technical Support Center: Synthesis of Substituted Isoxazoles
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing substituted isoxazole scaffolds. Isoxazoles are privileged structures in medicinal chemistry and materials science, but their synthesis is often plagued by challenges related to regioselectivity, intermediate stability, and product purification.[1][2][3]
This document provides in-depth troubleshooting protocols and frequently asked questions to address the most common issues encountered in the lab.
Troubleshooting Guide: Common Experimental Challenges
This section addresses specific problems in a question-and-answer format, providing insights into the underlying chemical principles and offering validated protocols to overcome them.
Problem 1: My reaction produces a mixture of regioisomers. How can I improve selectivity?
Answer: The formation of regioisomers is a frequent challenge in isoxazole synthesis, particularly in the 1,3-dipolar cycloaddition between a nitrile oxide and an unsymmetrical alkyne, which can yield both 3,5-disubstituted and 3,4-disubstituted isoxazoles.[1][4] Regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants.[1][5]
Causality Explained: The outcome of the cycloaddition is dictated by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. The relative energies of these orbitals and the magnitude of the orbital coefficients on the reacting atoms determine the preferred orientation.
-
Electronic Control: Generally, the reaction is controlled by the HOMO(alkyne)-LUMO(nitrile oxide) interaction. Electron-donating groups (EDGs) on the alkyne and electron-withdrawing groups (EWGs) on the nitrile oxide (or vice-versa) lead to a narrower energy gap and faster reaction, often with higher selectivity.
-
Steric Control: Bulky substituents on either the alkyne or the nitrile oxide precursor can sterically hinder one approach, favoring the formation of the less-hindered regioisomer.
Strategies for Improving Regioselectivity:
-
Modify Reactant Electronics: Altering the electronic nature of the substituents on your alkyne or nitrile oxide precursor is the most direct way to influence the FMO energies and steer the reaction toward a single isomer.
-
Employ Catalysis: The use of catalysts, particularly copper(I) for terminal alkynes or Lewis acids like BF₃·OEt₂, can dramatically influence regioselectivity by coordinating to one of the reactants and altering its electronic properties.[1][6]
-
Solvent Modification: The polarity of the solvent can influence the transition state energies of the two competing pathways, sometimes tipping the balance in favor of one regioisomer.[7]
| R¹ on Nitrile Oxide (Ar-CNO) | R² on Alkyne (R²-C≡CH) | Predominant Isomer | Typical Ratio (3,5- vs 3,4-) |
| Electron-Withdrawing (e.g., 4-NO₂Ph) | Electron-Donating (e.g., -OAlkyl) | 3,5-disubstituted | >95:5 |
| Electron-Donating (e.g., 4-MeOPh) | Electron-Withdrawing (e.g., -CO₂Et) | 3,5-disubstituted | Often >90:10 |
| Phenyl (Ph) | Phenyl (Ph) | 3,5-disubstituted | Mixture, favors 3,5 |
| Bulky (e.g., 2,4,6-Me₃Ph) | Alkyl | 3,5-disubstituted | Steric control enhances selectivity |
This protocol demonstrates how a Lewis acid can be used to control the cyclocondensation of a β-enamino diketone with hydroxylamine to favor a specific regioisomer.[6][8]
Step-by-Step Methodology:
-
Reactant Mixture: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the β-enamino diketone (1.0 equiv) in anhydrous acetonitrile (0.1 M).
-
Add hydroxylamine hydrochloride (1.2 equiv) and pyridine (1.4 equiv) to the solution.
-
Lewis Acid Addition: Cool the mixture to 0 °C in an ice bath. Add boron trifluoride etherate (BF₃·OEt₂) (2.0 equiv) dropwise via syringe over 5 minutes. The formation of a precipitate is often observed.[6]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously and monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by pouring it into a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel) to isolate the 3,4-disubstituted isoxazole.[8]
Caption: Decision-making flowchart for addressing regioselectivity issues.
Problem 2: My yield is very low due to a competing side reaction. What is happening?
Answer: A common cause of low yields in 1,3-dipolar cycloadditions is the self-condensation, or dimerization, of the highly reactive nitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole-2-oxide).[7][9] This process competes directly with the desired cycloaddition.[9]
Causality Explained: The dimerization is a bimolecular reaction, meaning its rate is proportional to the square of the nitrile oxide concentration ([R-CNO]²). In contrast, the desired cycloaddition is first order in nitrile oxide and first order in the alkyne ([R-CNO][Alkyne]). Therefore, at high concentrations of the nitrile oxide, dimerization is kinetically favored.[10][11][12] The reaction proceeds through a dinitrosoalkene diradical intermediate.[10][11][12]
Strategies for Minimizing Dimerization:
-
In Situ Generation: The most effective strategy is to generate the nitrile oxide in situ in the presence of the alkyne. This ensures the instantaneous concentration of the nitrile oxide remains low, favoring reaction with the readily available alkyne.[9]
-
Slow Addition: If generating the nitrile oxide separately, add it slowly to a solution of the alkyne. This technique also maintains a low steady-state concentration of the dipole.[7][9]
-
Stoichiometry: Using a slight excess of the alkyne can help to out-compete the dimerization side reaction.[7]
This protocol uses a mild oxidant to generate the nitrile oxide directly from a stable aldoxime precursor in the presence of the alkyne. Methods using reagents like N-chlorosuccinimide (NCS), Oxone, or tert-butyl hypoiodite (t-BuOI) are common.[9][13][14][15]
Step-by-Step Methodology (using t-BuOI): [14]
-
Reagent Preparation: In a reaction vessel, dissolve the aldoxime (1.0 equiv), the alkyne (1.2 equiv), and 2,6-lutidine (1.5 equiv) in dioxane (0.2 M).
-
Hypoiodite Generation: In a separate flask, prepare the t-BuOI reagent by mixing tert-butyl hypochlorite (t-BuOCl) (1.5 equiv) and sodium iodide (NaI) (1.5 equiv) in dioxane.
-
In Situ Reaction: Add the freshly prepared t-BuOI solution dropwise to the aldoxime/alkyne mixture at room temperature over 30 minutes.
-
Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC.
-
Workup: Quench the reaction with aqueous sodium thiosulfate solution. Extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
Caption: Competing cycloaddition and dimerization pathways for nitrile oxides.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best method for generating my nitrile oxide? A1: The choice depends on the stability of your starting materials and the desired reaction conditions.
-
From Hydroximoyl Chlorides (Huisgen method): This is a classic method involving elimination of HCl with a base (e.g., triethylamine).[13] It's reliable but requires the synthesis of the hydroximoyl chloride precursor, which can be moisture-sensitive.
-
From Aldoximes (Oxidative methods): Direct oxidation of aldoximes is often preferred for its operational simplicity. Reagents like N-chlorosuccinimide (NCS), Oxone, or t-BuOI are effective and avoid handling unstable intermediates.[13][15][16] This is an excellent choice for one-pot syntheses.
-
From Nitroalkanes (Mukaiyama method): Dehydration of primary nitroalkanes using reagents like phenyl isocyanate is another route, though less common for general synthesis.
Q2: What functional groups are incompatible with typical isoxazole synthesis conditions? A2: The N-O bond in the isoxazole ring is relatively weak and can be sensitive to certain conditions.[1]
-
Strongly Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond, which can be a feature for downstream synthesis but is destructive to the ring itself.[1]
-
Strongly Basic Conditions: Some isoxazoles, particularly those with electron-withdrawing groups, can undergo ring-opening in the presence of strong bases.[1]
-
Certain Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond.[1] During the synthesis, functional groups sensitive to oxidants (if using an oxidative nitrile oxide generation method) or strong bases should be protected.
Q3: My isoxazole derivative appears to be decomposing during workup or purification. Why might this happen? A3: Decomposition during purification can occur for several reasons. The isoxazole ring itself can be sensitive to acidic or basic conditions.[1] If using silica gel chromatography, residual acidity can sometimes cause degradation of sensitive compounds. You can mitigate this by pre-treating the silica gel with a base like triethylamine (by co-loading it with your solvent system). Alternatively, consider using a different stationary phase like alumina or pursuing non-chromatographic purification methods like crystallization or distillation if feasible.[1]
Q4: My reaction is not proceeding at all. What are the first things to check? A4: A stalled reaction can usually be traced back to a few key areas.
-
Starting Material Integrity: Confirm the purity of your starting materials. Precursors for nitrile oxides can degrade upon storage. Ensure your alkyne is pure and that there are no inhibiting impurities.[1][9]
-
Nitrile Oxide Generation: Verify that your in situ generation step is working. You can run a control experiment in the absence of the alkyne and check for the formation of the furoxan dimer by LC-MS, which would confirm the nitrile oxide was generated.[9]
-
Reaction Conditions: Double-check your solvent, temperature, and stoichiometry. Some reactions require elevated temperatures or specific catalysts to proceed efficiently.[7][9] Ensure your solvent is anhydrous if the reagents are moisture-sensitive.
References
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved January 12, 2026, from [Link]
-
Borden, W. T., et al. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society, 125(50), 15420-15425. [Link]
-
Pasinszki, T., et al. (n.d.). Dimerisation of nitrile oxides: a quantum-chemical study. RSC Publishing. [Link]
-
Roy, K., & Mitra, A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(55), 34857-34882. [Link]
-
Grygorenko, O. O., et al. (n.d.). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 16(43), 8359-8367. [Link]
-
ResearchGate. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study | Request PDF. Retrieved January 12, 2026, from [Link]
-
Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966-2969. [Link]
-
National Center for Biotechnology Information. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Retrieved January 12, 2026, from [Link]
-
LookChem. (n.d.). Generation of nitrile oxides from oximes using t-BuOI and their cycloaddition. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. Retrieved January 12, 2026, from [Link]
-
RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 8213-8243. [Link]
-
ResearchGate. (n.d.). Methods for formation of nitrile oxides. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PubMed Central. [Link]
-
Tong, X., et al. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315-319. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the dimerization of nitrile oxides to furoxans. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction of dipolarophile 4a and nitrile oxide 5a. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central. [Link]
-
MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2022). Mechanochemical Dimerization of Aldoximes to Furoxans. PubMed Central. [Link]
-
MDPI. (n.d.). Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines. MDPI. [Link]
-
The Royal Society of Chemistry. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. RSC Advances. [Link]
-
National Center for Biotechnology Information. (n.d.). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PubMed Central. [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Journal of Pharmaceutical Negative Results. [Link]
-
Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]
-
RSC Publishing. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]
-
MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]
-
ResearchGate. (n.d.). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Retrieved January 12, 2026, from [Link]
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Technical Support Center: Optimization of 3-Isopropylisoxazol-5-amine Synthesis
Prepared by: Senior Application Scientist, Organic Synthesis Division
Welcome to the dedicated technical support guide for the synthesis of 3-Isopropylisoxazol-5-amine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or looking to optimize the synthesis of this valuable heterocyclic building block. Our goal is to provide not just protocols, but a deeper understanding of the reaction's nuances, enabling you to troubleshoot effectively and achieve reliable, high-yield results.
Introduction: The Chemistry of 5-Aminoisoxazoles
The synthesis of 5-aminoisoxazoles, such as this compound, is most commonly achieved through the cyclocondensation of a β-ketonitrile with hydroxylamine. While seemingly straightforward, this reaction is governed by a delicate interplay of pH and temperature, which dictates the regiochemical outcome.[1][2] Inadequate control over these parameters is the primary source of common issues like low yield and the formation of the undesired 3-aminoisoxazole regioisomer. This guide will dissect these critical variables and provide clear, actionable solutions.
Core Reaction Protocol
The foundational reaction involves the condensation of 4-methyl-3-oxopentanenitrile with hydroxylamine. The following is a generalized protocol adapted from established, reliable procedures.[1]
Step 1: Preparation of Hydroxylamine Solution
-
In a suitable reaction vessel, dissolve hydroxylamine sulfate or hydrochloride (1.1 equivalents) in water.
-
Add a solution of a strong base, such as sodium hydroxide (NaOH) (1.1 equivalents), to the hydroxylamine salt solution.
-
Carefully add the starting β-ketonitrile, 4-methyl-3-oxopentanenitrile (1.0 equivalent).
Step 2: Regioselective Cyclocondensation
-
Adjust the pH of the mixture to be greater than 8 using a 5% NaOH solution. A pH range of 8-11 is optimal for favoring the desired 5-amino isomer.[1]
-
Heat the reaction mixture to 100 °C and maintain for approximately 1.5 to 2 hours. Monitor the reaction progress by TLC or LC-MS.
Step 3: Acid-Mediated Cyclization and Workup
-
Once the initial condensation is complete, carefully add concentrated hydrochloric acid (HCl) (0.9 equivalents).
-
Continue heating at 100 °C for an additional 15-30 minutes to facilitate the cyclization and dehydration step.[1]
-
Cool the reaction mixture to room temperature. The product may precipitate or can be extracted using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Step 4: Purification
-
The crude product can be purified via column chromatography on silica gel or by recrystallization from a suitable solvent system.[3]
Reaction Mechanism and Regioselectivity
The key to optimizing this synthesis lies in understanding how reaction conditions dictate which nucleophilic center of hydroxylamine attacks which electrophilic center of the β-ketonitrile.
Caption: Regioselectivity in 5-Aminoisoxazole Synthesis.
Under basic conditions (pH > 8), the hydroxylamine preferentially attacks the more electrophilic ketone carbonyl. Subsequent acid-mediated cyclization and dehydration yield the desired this compound.[1][2] Conversely, under near-neutral conditions (7 < pH < 8) and at lower temperatures, the attack on the nitrile carbon becomes more competitive, leading to the formation of the undesired 5-isopropylisoxazol-3-amine regioisomer.[1][2]
Troubleshooting Guide (Q&A)
This section addresses specific problems you may encounter during your experiment.
Question 1: My reaction yield is very low or I'm recovering only starting material. What went wrong?
Answer: This is a common issue that can stem from several factors. Let's break down the possibilities.
-
Incorrect pH: This is the most likely culprit. If the pH is not sufficiently basic (i.e., < 8), the initial nucleophilic attack of hydroxylamine is slow or disfavored. Verify your pH measurement and ensure it remains in the 8-11 range during the heating phase.
-
Inactive Reagents: Hydroxylamine salts can degrade over time. Ensure you are using high-purity, fresh reagents. The β-ketonitrile starting material should also be pure; impurities can inhibit the reaction.[4]
-
Insufficient Heat or Time: The reaction requires thermal energy to proceed at a reasonable rate. Ensure your reaction is maintained at 100 °C. Monitor the reaction by TLC to confirm it has gone to completion before proceeding to the acidic cyclization step.
-
Premature Acidification: Adding the acid before the initial condensation is complete will halt the reaction and likely lead to a complex mixture of byproducts.
Caption: Troubleshooting Workflow for Low Product Yield.
Question 2: I've isolated a product, but NMR analysis shows it's the wrong isomer, 5-Isopropylisoxazol-3-amine. How do I fix this?
Answer: The formation of the 3-amino isomer is a classic sign of incorrect pH and temperature control. This isomer results from the hydroxylamine attacking the nitrile group, which is favored at lower pH (7-8) and lower temperatures (≤ 45 °C).[1][2]
Solution: To synthesize the desired 5-amino isomer, you must rigorously control the reaction conditions to favor attack at the ketone.
-
Increase Basicity: Ensure the pH is definitively above 8. Use a calibrated pH meter.
-
Increase Temperature: Run the reaction at a higher temperature, such as 100 °C. The higher temperature provides the activation energy needed for the attack on the sterically more accessible, but electronically less reactive, ketone.
| Parameter | This compound (Desired) | 5-Isopropylisoxazol-3-amine (Side Product) |
| pH | > 8 (alkaline) | 7 < pH < 8 (near neutral) |
| Temperature | High (e.g., 100 °C) | Low (e.g., ≤ 45 °C) |
| Favored Attack Site | Ketone Carbonyl | Nitrile Carbon |
| Table 1: Critical Parameters for Regioselective Isoxazole Synthesis.[1][2] |
Question 3: My crude product shows multiple spots on the TLC plate, making purification difficult. What are these impurities?
Answer: Besides the starting material and the potential regioisomer, other byproducts can form.
-
Hydrolyzed Ketonitrile: Under the reaction conditions (especially if held at high pH for too long before cyclization), the nitrile group can hydrolyze to a carboxylic acid or amide.
-
Incomplete Cyclization: The intermediate oxime may be present if the final acid-mediated cyclization step was too short or not hot enough.
-
Decomposition Products: The isoxazole ring can be sensitive to harsh conditions. Prolonged exposure to strong acids or bases at high temperatures can lead to ring-opening or other decomposition pathways.[3]
Purification Strategy: Column chromatography is the most effective method for separating these closely related compounds. A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using TLC is recommended to find the optimal conditions for separation.[3] If the product is a solid, recrystallization can be a highly effective alternative.
Frequently Asked Questions (FAQs)
Q: Why is a base like NaOH necessary if I'm using hydroxylamine?
A: Hydroxylamine is typically supplied as a salt, most commonly hydroxylamine hydrochloride (NH₂OH·HCl) or hydroxylamine sulfate. The base serves two critical functions:
-
Neutralization: It neutralizes the acid salt to generate the free, nucleophilic hydroxylamine in situ.
-
pH Control: It raises the pH of the entire reaction mixture into the alkaline range (>8) required to direct the regioselectivity towards the desired 5-amino product.[1]
Q: What is the best solvent for this reaction?
A: Water is an excellent and commonly used solvent for this reaction.[1] It readily dissolves the hydroxylamine salts and the base, and it has a high boiling point suitable for the required reaction temperature. Co-solvent systems like water/ethanol can also be used.[5][6]
Q: How can I be certain I have the correct this compound isomer?
A: Proton NMR (¹H NMR) is the most definitive method. The chemical shift of the proton at the C4 position of the isoxazole ring is a key diagnostic signal. For 3-alkyl-5-aminoisoxazoles, this proton typically appears as a sharp singlet. While the exact chemical shift will vary, comparing your spectrum to literature data or a reference standard is essential. For example, in a related compound, 5-isobutyl-isoxazol-3-ylamine, the C4-H proton appears at δ = 4.91 ppm, whereas for 3-(1-methylcyclopropyl)isoxazol-5-ylamine, the C4-H appears at δ = 4.64 ppm (in DMSO-d₆).[1] The key is that the chemical environment, and thus the shift, will be distinct for the two regioisomers. 2D NMR techniques like HMBC can further confirm the connectivity.
Q: What are the primary safety precautions for this synthesis?
A:
-
Hydroxylamine: Hydroxylamine and its salts can be explosive, especially upon heating in the absence of a solvent. Never heat dry hydroxylamine. Always handle it in solution and behind a safety shield.
-
Strong Acids and Bases: Concentrated HCl and NaOH are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction Exotherms: The neutralization of the hydroxylamine salt and the addition of concentrated acid can be exothermic. Add reagents slowly and with cooling if necessary.
References
- Johnson, L., Powers, J., Ma, F., Jendza, K., Wang, B., Meredith, E., & Mainolfi, N. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45(02), 171-173.
- Organic Chemistry Portal. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synfacts.
- ResearchGate. (2016). Possible regioisomer isoxazoles obtained by cyclocondensation of β-enamino diketone with hydroxylamine... J HETEROCYCLIC CHEM.
- BenchChem. (2025). One-Pot Synthesis of 3-Aryl-5-Aminoisoxazoles: Application Notes and Protocols. BenchChem Technical Support.
- BenchChem. (2025).
- RSC Publishing. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
- Google Patents. (n.d.). Preparation method of 3-amino-5-alkylisoxazole. CN107602497B.
- PubMed Central. (2024).
- PubMed Central. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
- BenchChem. (2025). Technical Support Center: Synthesis of (5-Isopropylisoxazol-3-yl)methanamine. BenchChem Technical Support.
- BenchChem. (2025). Preventing byproduct formation in isoxazol-5-ol synthesis. BenchChem Technical Support.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 6. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Isopropylisoxazol-5-amine
Welcome to the technical support center for the synthesis of 3-Isopropylisoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, particularly when following the common route from 4-methyl-3-oxopentanenitrile and hydroxylamine.
Problem 1: Low Overall Yield of this compound
Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in this synthesis can stem from several factors, primarily related to the stability of intermediates and the control of reaction conditions. A crucial step is the initial reaction of 4-methyl-3-oxopentanenitrile with hydroxylamine, which, under weakly basic conditions, forms 4,4-dimethyl-3-oxopentaneamidoxime as an intermediate.[1] Subsequent acid-catalyzed cyclization of this amidoxime leads to the desired product.
Potential Causes and Solutions:
-
Incomplete Initial Reaction: The formation of the amidoxime intermediate is reversible.[1] Ensure the reaction with hydroxylamine goes to completion before proceeding with the acid-catalyzed cyclization.
-
Recommendation: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the disappearance of the starting β-ketonitrile.
-
-
Suboptimal pH Control: The pH during the initial reaction with hydroxylamine is critical. A weakly basic medium (around pH 8) is optimal for the nucleophilic attack of hydroxylamine on the nitrile group to form the amidoxime.[1] If the pH is too low, the hydroxylamine will be protonated, reducing its nucleophilicity. If the pH is too high, it can promote side reactions of the β-ketonitrile.
-
Recommendation: Carefully adjust and maintain the pH of the reaction mixture within the optimal range using a suitable base, such as sodium hydroxide.[1]
-
-
Degradation of Starting Material: 4-Methyl-3-oxopentanenitrile can be susceptible to hydrolysis under strongly basic conditions.[2]
-
Recommendation: Avoid excessively high pH and prolonged reaction times during the initial step.
-
-
Inefficient Cyclization: The acid-catalyzed cyclization of the amidoxime intermediate requires careful control of temperature and acid concentration.
-
Recommendation: Follow established protocols for the cyclization step, which typically involve heating with a mineral acid like hydrochloric acid.[1]
-
Problem 2: Presence of an Isomeric Impurity
Question: My NMR and LC-MS analyses show a significant peak corresponding to an isomer of my desired product. How can I identify and minimize the formation of this impurity?
Answer:
The most common isomeric impurity in this synthesis is 5-amino-3-isopropylisoxazole . Its formation is a well-documented challenge in the synthesis of 3,5-disubstituted isoxazoles from β-ketonitriles and hydroxylamine.[1] The regioselectivity of the cyclization is highly dependent on the reaction conditions, particularly the pH.
Mechanism of Isomer Formation:
The reaction between a β-ketonitrile and hydroxylamine can proceed via two main pathways, leading to two different regioisomers. The desired product, this compound, is formed through the initial attack of the hydroxylamine nitrogen on the nitrile carbon. The isomeric byproduct, 5-amino-3-isopropylisoxazole, arises from the initial attack of the hydroxylamine nitrogen on the ketone carbonyl carbon.
Troubleshooting Regioselectivity:
-
pH Control is Key: The reaction pathway is highly influenced by the pH. A weakly basic environment favors the formation of the amidoxime intermediate, which then cyclizes to the desired 3-alkyl-5-aminoisoxazole.[1]
-
Protocol Insight: A proven method involves adjusting the initial reaction mixture of 4-methyl-3-oxopentanenitrile and hydroxylamine to a pH of around 8 with sodium hydroxide and maintaining this for a period before acidification and heating to induce cyclization.[1]
-
-
Temperature Management: The temperature during the initial phase of the reaction can also influence the outcome.
-
Recommendation: Conduct the initial reaction at a controlled temperature, for instance, at 40°C, before proceeding to the higher temperature required for cyclization.[1]
-
Characterization of the Isomer:
The two isomers, this compound and 5-amino-3-isopropylisoxazole, will have distinct spectroscopic signatures. While their mass spectra will be identical, their NMR spectra (both ¹H and ¹³C) will show different chemical shifts for the ring protons/carbons and the isopropyl group. Reference spectra for 3-aminoisoxazole derivatives are available in the literature and can aid in identification.[3]
Purification Strategies:
Separating the two isomers can be challenging due to their similar physical properties.
-
Column Chromatography: Careful column chromatography on silica gel with an optimized eluent system (e.g., a gradient of hexane and ethyl acetate) is the most common method for separation.
-
Recrystallization: If one isomer is formed in significant excess and the crude product is a solid, fractional recrystallization may be a viable purification method.
Problem 3: Formation of Other Unexpected Byproducts
Question: Besides the isomeric impurity, I am observing other unexpected signals in my analytical data. What could these be?
Answer:
Several other side reactions can occur, leading to various byproducts.
-
4,4-Dimethyl-3-oxopentaneamidoxime (Intermediate): If the cyclization step is incomplete, you may observe the presence of the amidoxime intermediate. This can be identified by its distinct NMR and mass spectral data.
-
Solution: Ensure sufficient heating time and acid concentration during the cyclization step.
-
-
3-Isopropyl-5-isoxazolone: Hydrolysis of the amino group of the desired product or the amidoxime intermediate under acidic conditions can lead to the formation of 3-isopropyl-5-isoxazolone.[1]
-
Solution: Avoid prolonged heating in strong acid. Careful monitoring of the reaction can help to minimize this byproduct.
-
-
Oxime of the Starting Material: Hydroxylamine can also react with the ketone functionality of 4-methyl-3-oxopentanenitrile to form an oxime.[4][5] This is more likely to occur under conditions that favor reaction at the carbonyl group.
-
Solution: Maintaining a weakly basic pH during the initial reaction phase helps to direct the reaction towards the nitrile group.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control in this synthesis?
A1: Without a doubt, pH control during the initial reaction of 4-methyl-3-oxopentanenitrile with hydroxylamine is the most critical factor for achieving high yield and regioselectivity.[1] A weakly basic pH (around 8) is essential to favor the formation of the amidoxime intermediate that leads to the desired this compound.
Q2: How can I synthesize the starting material, 4-methyl-3-oxopentanenitrile?
A2: A common method for the synthesis of 4-methyl-3-oxopentanenitrile is the acylation of acetonitrile with an isobutyrate ester, such as ethyl isobutyrate, in the presence of a strong base like potassium tert-butoxide.[6]
Q3: What are the best analytical techniques to monitor the reaction and characterize the products?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the masses of the product, intermediates, and byproducts, which is particularly useful for confirming the presence of the isomeric impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and for identifying and quantifying impurities, including the regioisomer.
Q4: Are there any safety precautions I should be aware of?
A4: Yes, standard laboratory safety practices should be followed. Hydroxylamine and its salts can be corrosive and potentially explosive under certain conditions. Strong bases and acids should be handled with care. The synthesis of the starting material may involve flammable solvents and strong bases. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
Key Synthetic Pathways and Side Reactions
To provide a clearer understanding of the chemical transformations, the following diagrams illustrate the main synthetic route and potential side reactions.
Caption: Main synthetic pathway and major side reactions.
Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-3-oxopentanenitrile[6]
-
Dissolve ethyl isobutyrate (1 eq.) in anhydrous tetrahydrofuran (THF).
-
With vigorous stirring, add potassium tert-butoxide (2 eq.) to the solution at room temperature.
-
After stirring, add acetonitrile (1 eq.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Add ethyl acetate and acidify with hydrochloric acid.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of this compound[1]
-
To a stirred solution of 4-methyl-3-oxopentanenitrile (1 eq.) and sodium hydroxide in water, add hydroxylamine sulfate.
-
Adjust the pH of the mixture to approximately 8 with a dilute sodium hydroxide solution.
-
Stir the mixture at a controlled temperature (e.g., 40°C) for an extended period (e.g., 70 hours).
-
Add aqueous hydrochloric acid to the mixture and heat (e.g., 50°C) for a few hours to facilitate cyclization.
-
Cool the reaction mixture and adjust the pH to be basic (e.g., pH 11) with a concentrated sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., chloroform).
-
Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction, suboptimal pH, starting material degradation. | Monitor reaction completion, maintain pH ~8, avoid prolonged reaction times.[1] |
| Isomeric Impurity | Lack of regiocontrol in cyclization. | Strictly control pH to weakly basic conditions during the initial reaction.[1] |
| Byproduct Formation | Incomplete cyclization, hydrolysis, reaction at carbonyl. | Ensure complete cyclization, avoid prolonged heating in acid, maintain optimal pH.[1][4][5] |
References
- Ueda, S., & Makisumi, Y. (1986). A Practical Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile. Heterocycles, 24(4), 931-934.
-
Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Available at: [Link]
-
BYJU'S. (n.d.). Oximes. Available at: [Link]
-
Khan Academy. (n.d.). Formation of oximes and hydrazones. Available at: [Link]
-
Chemistry Learner. (n.d.). Oxime: Definition, Structure, Formation, and Compounds. Available at: [Link]
-
Brainly.in. (2023). Aldehyde and ketone react with hydroxyl amine to form. Available at: [Link]
-
Testbook. (2021). Aldehydes react with hydroxylamine to form. Available at: [Link]
-
Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Available at: [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Available at: [Link]
-
Piaz, V. D., et al. (2017). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 22(9), 1433. Available at: [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. byjus.com [byjus.com]
- 6. 4-METHYL-3-OXOPENTANENITRILE | 29509-06-6 [chemicalbook.com]
Technical Support Center: Synthesis of 3-Isopropylisoxazol-5-amine
Introduction
Welcome to the technical support center for the synthesis of 3-Isopropylisoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. This compound is a key intermediate in the development of various pharmacologically active compounds. Its synthesis, most commonly achieved through the cyclization of a β-ketonitrile with hydroxylamine, is often straightforward but can be prone to issues related to yield, purity, and regioselectivity. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your synthetic protocol.
Troubleshooting Guide
Problem Category 1: Low or No Product Yield
Question 1: My reaction has resulted in a very low yield or no desired this compound product. What are the potential causes and how can I troubleshoot this?
A low or non-existent yield of the target compound can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions. A systematic approach is crucial for identifying the root cause.
Causality and Troubleshooting Steps:
-
Starting Material Integrity: The purity and stability of your starting materials, 4-methyl-3-oxopentanenitrile and hydroxylamine, are paramount.
-
4-Methyl-3-oxopentanenitrile: This β-ketonitrile can be unstable and may degrade upon storage. Verify its purity by ¹H NMR and GC-MS before use. The presence of significant impurities will directly impact your yield.
-
Hydroxylamine: Hydroxylamine and its salts can decompose over time.[1] It is recommended to use a freshly opened bottle or to titrate older batches to determine their purity.
-
-
Reaction Conditions - The Critical Role of pH and Temperature: The regioselectivity of the cyclization reaction to form either the 5-amino or the 3-amino isoxazole is highly dependent on the pH and temperature of the reaction mixture.[2][3] For the desired 5-amino isomer, the reaction should be conducted under basic conditions (pH > 8) at an elevated temperature (around 100 °C).
-
Incorrect pH: If the pH is neutral or slightly acidic (pH 7-8), the reaction will favor the formation of the undesired 3-amino isomer, leading to a low yield of your target compound.[2][3]
-
Suboptimal Temperature: Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of the starting materials or the product.
-
-
Inefficient Cyclization: The final acid-mediated cyclization step is crucial. Insufficient acid or reaction time can result in incomplete conversion of the intermediate to the final isoxazole.
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yields in this compound synthesis.
Problem Category 2: Formation of Impurities and Side Products
Question 2: I have obtained a product, but my analysis (TLC, NMR) shows significant impurities. What is the most likely impurity, and how can I avoid its formation?
The most common and challenging impurity in this synthesis is the regioisomeric 5-isopropylisoxazol-3-amine. Its formation is a direct consequence of the reaction conditions, specifically the pH.
Causality and Control of Regioselectivity:
The reaction between a β-ketonitrile and hydroxylamine can proceed via two competing pathways, dictated by the initial site of nucleophilic attack by hydroxylamine.
-
Pathway to the Desired 5-Amino Isoxazole (Basic Conditions): At a pH greater than 8, the hydroxylamine preferentially attacks the ketone carbonyl group of the β-ketonitrile. Subsequent cyclization and dehydration lead to the formation of the 5-aminoisoxazole.[2][3]
-
Pathway to the Undesired 3-Amino Isoxazole (Neutral/Slightly Acidic Conditions): In a pH range of 7-8, the hydroxylamine is more likely to attack the nitrile group. This leads to the formation of the 3-aminoisoxazole isomer after cyclization.[2][3]
Mechanism of Regioselective Isoxazole Formation
Caption: Competing reaction pathways for the synthesis of amino-isopropylisoxazoles.
Data on Regioselectivity Control
| pH Range | Temperature (°C) | Major Product | Expected Outcome | Reference |
| > 8 | 100 | This compound | High yield of the desired product | [2][3] |
| 7 - 8 | ≤ 45 | 5-Isopropylisoxazol-3-amine | Formation of the undesired regioisomer | [2][3] |
Problem Category 3: Purification Challenges
Question 3: I am having difficulty separating my desired product from the regioisomeric impurity by column chromatography. What can I do?
The 3-amino and 5-amino isomers of isopropylisoxazole can have very similar polarities, making their separation by standard column chromatography challenging.[4]
Purification Strategies:
-
Solvent System Screening: Before scaling up your purification, perform a thorough TLC screening with various solvent systems.
-
Start with common mixtures like ethyl acetate/hexanes or dichloromethane/methanol.
-
Consider adding a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid to potentially improve separation.
-
A three-component solvent system (e.g., hexanes/ethyl acetate/methanol) can sometimes provide the necessary resolution.
-
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider other stationary phases such as alumina (basic, neutral, or acidic) or reverse-phase silica gel.[4]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method, especially for removing small amounts of impurities. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
Preparative HPLC: For very difficult separations or when high purity is essential, preparative HPLC is a powerful, albeit more resource-intensive, option.[4]
Problem Category 4: Product Identification and Characterization
Question 4: How can I definitively confirm that I have synthesized the correct this compound isomer?
Distinguishing between the 3-amino and 5-amino isomers requires careful spectroscopic analysis, primarily using NMR.
Spectroscopic Characterization:
-
¹H NMR: The chemical shift of the vinyl proton on the isoxazole ring is a key indicator.
-
This compound: The vinyl proton (at C4) typically appears further downfield.
-
5-Isopropylisoxazol-3-amine: The vinyl proton (at C4) will be in a different chemical environment and likely have a different chemical shift. The amino protons (NH₂) will also have characteristic chemical shifts, which can be confirmed by D₂O exchange.
-
-
¹³C NMR: The chemical shifts of the carbon atoms in the isoxazole ring are distinct for each isomer.
-
2D NMR (HSQC, HMBC, NOESY): For unambiguous assignment, 2D NMR experiments are invaluable.
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for correlations between the isopropyl protons and the C3 carbon of the isoxazole ring to confirm the 3-isopropyl substitution.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can reveal through-space correlations that help to confirm the regiochemistry. For instance, a NOE between the amino protons and the C4 proton would be expected for the 5-amino isomer.
-
Typical NMR Data Comparison
| Compound | Vinyl Proton (C4-H) Chemical Shift (ppm) | Isopropyl CH Proton Chemical Shift (ppm) | Reference |
| 3-Alkyl-isoxazol-5-amine | ~4.6-5.0 | ~2.9-3.2 | [2] |
| 5-Alkyl-isoxazol-3-amine | ~5.5-6.0 | ~2.7-3.0 | [2] |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
Workflow for Isomer Identification
Caption: Decision-making flowchart for identifying the correct isoxazole isomer.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the reliable synthesis of 5-amino-3-alkyl isoxazoles.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-3-oxopentanenitrile (1.0 eq) in water.
-
Hydroxylamine Addition: In a separate beaker, prepare a solution of hydroxylamine sulfate (1.1 eq) and sodium hydroxide (1.1 eq) in water.
-
pH Adjustment: Slowly add the hydroxylamine solution to the β-ketonitrile solution. Adjust the pH of the mixture to be greater than 8 (typically between pH 9 and 11) using a 5% NaOH solution.
-
Heating: Heat the reaction mixture to 100 °C for 1.5 hours.
-
Cyclization: After cooling slightly, carefully add concentrated hydrochloric acid (0.9 eq). Heat the mixture at 100 °C for an additional 15 minutes.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Frequently Asked Questions (FAQs)
Q1: Can I use hydroxylamine hydrochloride instead of hydroxylamine sulfate? A: Yes, hydroxylamine hydrochloride is a common alternative. Ensure you adjust the amount of base accordingly to neutralize the hydrochloride salt and to bring the final reaction pH to > 8.
Q2: My TLC shows a new spot forming after the reaction has been running for a long time. What could it be? A: Prolonged heating under strongly acidic or basic conditions can lead to the decomposition of the isoxazole ring.[4][5] It is advisable to monitor the reaction by TLC and to stop it once the starting material is consumed to avoid byproduct formation.
Q3: What are the key safety precautions for this reaction? A: Hydroxylamine and its salts are potentially explosive and should be handled with care. Avoid heating dry hydroxylamine. The reaction should be carried out in a well-ventilated fume hood. Standard personal protective equipment (lab coat, safety glasses, gloves) should be worn at all times.
Q4: Can this procedure be scaled up? A: Yes, this procedure has been reported to be scalable.[3] However, for larger scale reactions, careful control of the exotherm during pH adjustment and heating is crucial.
References
-
Organic Chemistry Portal. (n.d.). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Retrieved from [Link]
-
MDPI. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]
- Google Patents. (n.d.). CN107602497B - Preparation method of 3-amino-5-alkylisoxazole.
-
ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. Retrieved from [Link]
-
Allen Digital. (n.d.). The reactions of hydroxylamine with a symmetrical ketone. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. Retrieved from [Link]
-
SpringerLink. (2022). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Retrieved from [Link]
-
PubMed. (2002). Reaction between N-alkylhydroxylamines and chiral enoate esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of β‐enamino diketones 3 and 4 with hydroxylamine. Retrieved from [Link]
-
Organic Chemistry Portal. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. Retrieved from [Link]
Sources
- 1. Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines [organic-chemistry.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
how to improve the stability of 3-Isopropylisoxazol-5-amine during storage
Welcome to the technical support center for 3-Isopropylisoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on improving the stability of this compound during storage. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. As with many heterocyclic amines, ensuring its stability during storage is paramount to maintaining its purity, reactivity, and, ultimately, the integrity of your experimental results. This guide provides a comprehensive overview of the potential degradation pathways of this compound and practical strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The degradation of this compound is primarily influenced by four factors:
-
Temperature: Elevated temperatures can accelerate the rate of decomposition.
-
Moisture: As a hygroscopic compound, it can absorb moisture from the air, which can lead to hydrolysis of the isoxazole ring.[1]
-
Oxygen: The amine functional group is susceptible to oxidation, which can be accelerated by the presence of oxygen.
-
Light: The isoxazole ring can be sensitive to UV irradiation, potentially leading to ring cleavage and rearrangement.
Q2: What are the ideal storage conditions for this compound?
A2: To maximize the shelf-life of this compound, we recommend the following storage conditions:
-
Temperature: Store in a cool, dry place, preferably refrigerated at 2-8°C for long-term storage.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.
-
Container: Use a tightly sealed, opaque container to protect from moisture and light. Amber glass vials with a tight-fitting cap are ideal.
-
Desiccant: For an additional layer of protection against moisture, store the container in a desiccator.
Q3: I've noticed a change in the color of my this compound sample. What could be the cause?
A3: A change in color, such as yellowing or browning, is often an indicator of degradation. This could be due to oxidation of the amine group or other complex degradation pathways. It is crucial to re-analyze the purity of the sample before use.
Q4: Can I store this compound in a solution?
A4: Storing this compound in solution is generally not recommended for long periods, as this can accelerate degradation, particularly hydrolysis. If you must store it in solution for a short period, use a dry, aprotic solvent and store it under an inert atmosphere at a low temperature.
Troubleshooting Guide: Assessing and Improving Stability
This section provides detailed protocols and methodologies to help you assess the stability of your this compound and troubleshoot common issues.
Visualizing Potential Degradation Pathways
Understanding the potential degradation pathways is the first step in preventing them. The following diagram illustrates the likely degradation routes for this compound based on the known chemistry of isoxazoles and amines.
Sources
Technical Support Center: Resolving Impurities in 3-Isopropylisoxazol-5-amine Samples
Welcome to the technical support center for 3-Isopropylisoxazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying and resolving common purity issues encountered during the synthesis, purification, and handling of this compound. Our approach is rooted in a deep understanding of the chemistry of isoxazoles and amines, offering practical solutions to ensure the integrity of your experimental results.
Introduction
This compound (CAS 88786-11-2) is a key building block in medicinal chemistry and materials science.[1][2][3][4][5][6] The presence of impurities, whether from the synthetic route or subsequent degradation, can significantly impact reaction outcomes, biological activity, and the overall quality of your research. This guide provides a structured approach to troubleshooting these impurities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental observations and provides a logical path to identifying and resolving the underlying impurity issues.
Q1: My NMR spectrum of this compound shows unexpected peaks in the aliphatic region. What could they be?
Possible Cause: Residual starting materials or solvents from the synthesis are a common source of aliphatic impurities. Based on typical isoxazole synthesis pathways, unreacted β-keto esters or their byproducts could be present.[7] Additionally, common laboratory solvents used during workup and purification are frequent contaminants.[8]
Troubleshooting Steps:
-
Solvent Peak Identification: Compare the chemical shifts of the unknown peaks with standard tables of common NMR solvents (e.g., ethyl acetate, hexane, diethyl ether).[8]
-
Starting Material Analysis: If the synthesis route is known, obtain NMR spectra of the starting materials and compare them to the impurity peaks in your product spectrum. For instance, if a β-keto ester like ethyl isobutyrylacetate was used, look for characteristic quartet and triplet signals of an ethyl group.
-
Purification:
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be highly effective in removing residual starting materials and solvents.
-
Column Chromatography: For both solid and oil products, silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) can separate the target compound from less polar starting materials and other non-polar impurities.[9]
-
Q2: I observe a new, more polar spot on my TLC plate after storing my sample of this compound. What is happening?
Possible Cause: The appearance of a more polar impurity upon storage suggests degradation of the parent compound. Amines, in general, are susceptible to oxidative and hydrolytic degradation.[10][11] The isoxazole ring can also be susceptible to cleavage under certain conditions.
Troubleshooting Workflow:
Caption: Workflow for investigating polar degradation impurities.
Detailed Steps:
-
Review Storage Conditions: this compound should be stored under an inert atmosphere (nitrogen or argon), protected from light, and in a cool, dry place. Exposure to air and moisture can accelerate degradation.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to identify the mass of the impurity.[12][13][14] An increase of 16 amu could suggest oxidation (e.g., formation of an N-oxide), while an increase of 18 amu might indicate a hydrolysis product from the opening of the isoxazole ring.
-
Forced Degradation Study: To confirm the identity of the degradant, a forced degradation study can be performed on a pure sample of this compound.[1][15][16][17] Exposing the sample to mild oxidative (e.g., H₂O₂), acidic (e.g., 0.1 M HCl), and basic (e.g., 0.1 M NaOH) conditions and analyzing the resulting mixtures by LC-MS can help to match the degradation product with the observed impurity.
Q3: My HPLC-UV analysis shows a peak with a similar UV spectrum to my main compound but a different retention time. How can I identify it?
Possible Cause: This could be an isomer of this compound, such as 5-Isopropylisoxazol-3-amine, or a closely related structural analog formed during synthesis.[18] Regioselectivity in the formation of substituted isoxazoles is not always 100%, and small amounts of the undesired regioisomer can be formed.[19]
Identification and Resolution Strategy:
| Step | Action | Rationale |
| 1 | High-Resolution Mass Spectrometry (HRMS) | Obtain an accurate mass of the impurity. Isomers will have the identical mass but can sometimes be distinguished by fragmentation patterns in MS/MS.[12] |
| 2 | NMR Spectroscopy | If the impurity can be isolated (e.g., by preparative HPLC), 1H and 13C NMR spectroscopy will provide definitive structural information. The chemical shifts and coupling constants will differ for isomeric structures.[20] |
| 3 | Review Synthetic Route | Analyze the mechanism of the synthesis to determine if the formation of isomers is plausible. For example, in a 1,3-dipolar cycloaddition, the regiochemical outcome can be influenced by steric and electronic factors.[19] |
| 4 | Optimize Reaction Conditions | If an isomer is confirmed, optimizing the reaction conditions (e.g., temperature, solvent, catalyst) may improve the regioselectivity and minimize the formation of the impurity. |
| 5 | Optimize Purification | Develop a more selective purification method. This may involve using a different stationary phase in HPLC (e.g., a phenyl-hexyl column instead of a C18) or a different solvent system in column chromatography to enhance the separation of the isomers.[21][22][23][24] |
Frequently Asked Questions (FAQs)
-
What is the typical purity of commercially available this compound?
-
How should I prepare a sample of this compound for purity analysis by HPLC?
-
A common starting point is to dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v).[22] The concentration should be around 1 mg/mL. The sample should be filtered through a 0.45 µm filter before injection to protect the HPLC column.
-
-
What are the key NMR signals for this compound?
-
¹H NMR: You should expect to see a doublet and a septet (or multiplet) in the aliphatic region corresponding to the methyl and methine protons of the isopropyl group, respectively. There will also be a signal for the proton on the isoxazole ring and a broad singlet for the amine (-NH₂) protons.
-
¹³C NMR: Signals corresponding to the carbons of the isopropyl group and the three carbons of the isoxazole ring are expected.
-
-
Can I use Gas Chromatography (GC) to analyze the purity of this compound?
-
While GC can be used for the analysis of volatile amines, the relatively high boiling point and potential for on-column degradation of this compound may make it less ideal than HPLC. If GC is used, a derivatization step may be necessary to improve volatility and peak shape.
-
Experimental Protocols
Protocol 1: General Purpose HPLC-UV Method for Purity Assessment
This protocol provides a starting point for the analysis of this compound. Method optimization may be required.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL in Acetonitrile/Water (50:50)
Caption: HPLC-UV analysis workflow.
References
-
Ansari, M. J. R., & Kohli, D. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 7(7), 224-230. [Link]
-
Gawande, S. D., et al. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Organics, 2(1), 20-31. [Link]
-
Singh, R., & Kumar, R. (2016). Forced Degradation Studies. MedCrave online, 2(4). [Link]
-
Oakwood Chemical. (n.d.). This compound. [Link]
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Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Japan Advanced Institute of Science and Technology. (n.d.). III Analytical Methods. [Link]
-
Oakwood Chemical. (n.d.). This compound. [Link]
-
Lázaro, C. A., et al. (2014). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Food Science and Technology, 34(2), 387-393. [Link]
-
Ge, X., Shaw, S., & Zhang, Q. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(7), 4045–4053. [Link]
-
Ge, X., Shaw, S., & Zhang, Q. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Semantic Scholar. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Hymexazol (3-Hydroxy-5-methylisoxazole) on Primesep B Column. [Link]
-
Worrall, D. E. (1923). The 2-unsubstituted isoxazolones. Journal of the American Chemical Society, 45(12), 3092-3096. [Link]
-
Wessely, F., & Swoboda, W. (1951). HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS. Monatshefte für Chemie, 82(4), 621-628. [Link]
-
Andreev, M. A., et al. (2017). Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. Mendeleev Communications, 27(2), 175-177. [Link]
-
PubChem. (n.d.). 3-Amino-5-methylisoxazole. [Link]
-
DeMong, D. E., & Williams, R. M. (2001). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. The Journal of Organic Chemistry, 66(23), 7851–7855. [Link]
-
Zhang, H., et al. (2019). Characterization of degradation products and process-related impurity of sutezolid by liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 174, 364-372. [Link]
-
Haggam, R. A. (2022). Synthesis of the starting material 5. Synthetic Communications, 52(14), 1-8. [Link]
-
Trones, R., et al. (2017). Monitoring the degradation of stabilization systems in polypropylene during accelerated aging tests by liquid chromatography combined with atmospheric pressure chemical ionization mass spectrometry. Polymer Degradation and Stability, 145, 115-123. [Link]
-
Moustafa, A. H., et al. (2018). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 23(9), 2323. [Link]
-
Al-Tannak, N. F., & Al-Khatib, M. H. (2015). A HPLC-UV Method for Determination of Three Pesticides in Water. Journal of Environmental Protection, 6(10), 1125-1132. [Link]
-
Kumar, A. P., et al. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry, 1(1), 20-27. [Link]
-
SpectraBase. (n.d.). Isopropyl 2-amino-5-(aminocarbonyl)-4-methyl-3-thiophenecarboxylate - Optional[1H NMR] - Spectrum. [Link]
Sources
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- 2. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Selection for Isoxazole Ring Formation
Here is the technical support center for optimizing catalyst selection for isoxazole ring formation.
Welcome to the technical support guide for isoxazole synthesis. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for the formation of the isoxazole ring, a privileged scaffold in medicinal chemistry.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during catalytic isoxazole synthesis. We provide systematic approaches to diagnose and resolve these issues.
Q1: My reaction yield is low or non-existent. What are the primary causes and how can I fix it?
Low yield is a multifaceted problem that can stem from reactant integrity, suboptimal conditions, or catalyst/intermediate instability. A systematic diagnosis is crucial.
Causality Analysis: Low conversion can be traced to several root causes:
-
Reactant Integrity: Starting materials (e.g., alkynes, 1,3-dicarbonyls, nitrile oxide precursors) may be impure or degraded.
-
Reaction Conditions: Temperature, time, and concentration may not be optimal. For instance, excessively high temperatures can cause product decomposition, while low temperatures can lead to incomplete reactions.[3]
-
Catalyst Inactivity: The catalyst may be poisoned, in the wrong oxidation state, or used at an incorrect loading.
-
Intermediate Instability: In 1,3-dipolar cycloadditions, the nitrile oxide intermediate is highly prone to dimerization, forming inactive furoxans, which is a major pathway for yield loss.[3][4]
Troubleshooting Workflow:
Q2: My reaction produces a mixture of regioisomers. How can I improve regioselectivity?
The formation of regioisomers is a common and significant challenge, particularly in reactions involving unsymmetrical starting materials like 1,3-dicarbonyl compounds or in 1,3-dipolar cycloadditions.[4] Regioselectivity is governed by a delicate balance of steric and electronic factors, which can be manipulated through careful selection of catalysts and reaction conditions.[3][4]
Causality Analysis:
-
Inherent Substrate Properties: The electronic nature (electron-donating vs. electron-withdrawing groups) and steric bulk of substituents on both the dipole and dipolarophile direct the cycloaddition.
-
Reaction Mechanism: Uncatalyzed or thermally-driven cycloadditions often provide poor selectivity. Metal catalysts, especially copper(I) for terminal alkynes, can override the inherent substrate bias to favor a single regioisomer, typically the 3,5-disubstituted product.[5][6]
-
Solvent Effects: Solvent polarity can influence the transition state of the cycloaddition, altering the regioisomeric ratio.[3][4]
Strategy for Improving Regioselectivity:
Data-Driven Example: Effect of Solvent and Base on Regioselectivity The following data illustrates how solvent and base can dramatically alter the regioisomeric ratio in the synthesis of isoxazoles from a β-enamino diketone and hydroxylamine hydrochloride.[4]
| Entry | Solvent | Base | Ratio (Isomer A : Isomer B) | Isolated Yield (%) |
| 1 | EtOH | - | 30:70 | 85 |
| 2 | MeCN | - | 75:25 | 82 |
| 3 | EtOH | NaOAc | 45:55 | 90 |
| 4 | MeCN | NaOAc | 85:15 | 88 |
Data adapted from BenchChem's troubleshooting guide.[4]
This table clearly demonstrates that a switch from a protic solvent (EtOH) to an aprotic polar solvent (MeCN) significantly favors the formation of Isomer A.
Frequently Asked Questions (FAQs)
Q1: How do I choose between a copper, gold, or metal-free catalytic system?
A: The choice of catalyst is highly dependent on the specific isoxazole synthesis route.
-
Copper(I) Catalysts (e.g., CuI, CuCl, CuSO₄/Sodium Ascorbate): These are the workhorses for the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with terminal alkynes .[6] They are renowned for providing high yields and excellent regioselectivity for 3,5-disubstituted isoxazoles, proceeding through a copper acetylide intermediate.[5][7] This is the preferred method for this specific transformation.
-
Gold(III) Catalysts (e.g., AuCl₃): Gold catalysts are particularly effective for the cycloisomerization of α,β-acetylenic oximes .[5] This intramolecular approach offers a different pathway to substituted isoxazoles and can be highly selective depending on the substrate.
-
Metal-Free Systems: These are advantageous for avoiding metal contamination in the final product, which is critical in drug development.[1] Methods include:
-
Organocatalysis: Bases like DABCO can catalyze the dehydration of primary nitro compounds to form nitrile oxides for cycloaddition.[1]
-
Ultrasound/Microwave Irradiation: These energy sources can promote cycloadditions, often accelerating reactions and improving yields under solvent-free or green-solvent conditions.[8][9]
-
Thermal Conditions: While often less selective, uncatalyzed thermal cycloadditions are a viable, metal-free option.
-
Q2: What is the mechanistic role of the copper(I) catalyst in the [3+2] cycloaddition?
A: In the copper(I)-catalyzed reaction between a terminal alkyne and a nitrile oxide, the catalyst plays a crucial dual role: it activates the alkyne and directs the regioselectivity. The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate. This species then reacts with the nitrile oxide in a non-concerted fashion, proceeding through a six-membered copper-containing metallacycle intermediate before reductive elimination to furnish the 3,5-disubstituted isoxazole and regenerate the Cu(I) catalyst.[5]
Q3: My isoxazole product appears to be decomposing during workup or purification. Why?
A: The isoxazole ring, while aromatic, contains a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[4][10]
-
Strongly Basic or Acidic Conditions: Avoid aggressive pH adjustments during aqueous workup. Some isoxazoles can undergo ring-opening.
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd, Raney Ni) is known to cleave the N-O bond and should be avoided if the isoxazole moiety is to be retained.
-
Certain Transition Metals: Be cautious of subsequent cross-coupling reactions, as some transition metals can catalyze ring cleavage.[4][10]
-
Photochemical Conditions: If your compound is light-sensitive, protect it from UV light, which can induce rearrangements.[4]
If decomposition is suspected, opt for milder workup procedures, use buffers instead of strong acids/bases, and ensure purification methods like column chromatography are performed promptly.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition
This protocol describes a general method for the synthesis of a 3,5-disubstituted isoxazole from a terminal alkyne and an aldoxime precursor.
Materials:
-
Aldoxime (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.05 eq)
-
Terminal Alkyne (1.1 eq)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (1.5 eq)
-
Solvent (e.g., Tetrahydrofuran (THF), anhydrous)
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldoxime (1.0 eq) and anhydrous THF.
-
Hydroximoyl Chloride Formation: Cool the solution to 0 °C in an ice bath. Add NCS (1.05 eq) portion-wise over 10 minutes. Stir the reaction at 0 °C and monitor the consumption of the aldoxime by TLC (typically 1-2 hours).
-
Cycloaddition Setup: In a separate flame-dried flask, dissolve the terminal alkyne (1.1 eq) and CuI (5 mol%) in anhydrous THF.
-
In Situ Nitrile Oxide Generation and Cycloaddition: Slowly add the triethylamine (1.5 eq) to the hydroximoyl chloride solution at 0 °C. After 5 minutes of stirring, transfer this mixture via cannula to the flask containing the alkyne and CuI solution over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 3,5-disubstituted isoxazole.[5][6][11]
References
- BenchChem. (2025).
- Duan, M., et al. (2022). Copper-Catalyzed Isoxazole Synthesis. J. Org. Chem., 87, 11222–11225.
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
- RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery.
- PMC. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
- ACS Publications. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters.
- Biointerface Research in Applied Chemistry. (2024). Construction of Isoxazole ring: An Overview.
- FLORE. (n.d.). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles.
- MDPI. (n.d.).
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of isoxazole.
- PMC. (n.d.). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition.
- BenchChem. (2025).
- Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery.
- PubMed. (2016). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction.
- PubMed Central. (n.d.).
- RSC Publishing. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
- ResearchGate. (n.d.).
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 7. Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
Technical Support Center: Functionalization of the 3-Isopropylisoxazol-5-amine Core
Welcome to the technical support center for the synthetic manipulation of 3-isopropylisoxazol-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this valuable heterocyclic scaffold. The isoxazole core is a privileged structure in numerous commercial pharmaceuticals, prized for its role in a wide range of bioactive compounds.[1] However, its unique electronic properties and inherent bond sensitivities present specific challenges during functionalization.
This document moves beyond standard protocols to provide in-depth troubleshooting guides and FAQs based on established chemical principles and field-proven insights. Our goal is to help you anticipate, diagnose, and resolve common experimental hurdles, ensuring the efficiency and success of your synthetic campaigns.
Core Structural Challenges at a Glance
The functionalization of this compound is a balancing act. The primary reactive handles are the exocyclic amine at the C5 position and the C-H bond at the C4 position. The key challenge stems from the inherent nature of the isoxazole ring itself: the weak N-O bond, which is susceptible to cleavage under various conditions.[2][3]
Troubleshooting Guide: N-Functionalization at the 5-Amino Group
Direct modification of the 5-amino group is a primary objective for library synthesis and structure-activity relationship (SAR) studies. However, researchers frequently encounter issues with low reactivity and incomplete conversions.
Question 1: My N-acylation (or sulfonylation) reaction with standard acid chlorides/anhydrides is sluggish and gives low yields. What is happening and how can I fix it?
Answer: This is a classic issue rooted in the electronics of the isoxazole ring. The 5-amino group is significantly less nucleophilic than a typical aniline. This is because the nitrogen lone pair is delocalized into the electron-deficient aromatic isoxazole system. In some contexts, this amine has been observed to be unreactive under standard coupling conditions, behaving more like an imine.[4]
Troubleshooting Workflow for N-Acylation/Sulfonylation
Caption: Troubleshooting workflow for N-acylation.
Detailed Recommendations:
-
Base Selection is Critical: Standard organic bases like triethylamine (TEA) or pyridine can be insufficient.
-
For Mild Acylations: Switch to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hindered base like 2,6-lutidine to efficiently deprotonate the amine without competing in side reactions.
-
For Stubborn Cases: The use of a strong base like sodium hydride (NaH) can be effective for complete deprotonation, forming the highly nucleophilic sodium amide salt in situ. Caution (Note 1): The isoxazole ring can be sensitive to strongly basic conditions, which may lead to ring-opening.[2] This should be performed at low temperatures (e.g., 0 °C to RT) with careful monitoring by TLC or LC-MS.
-
-
Add a Catalyst: For acylations with anhydrides or less reactive electrophiles, catalytic DMAP (4-Dimethylaminopyridine) is highly recommended. It forms a more reactive acylpyridinium intermediate.
-
Use Modern Coupling Reagents: When coupling with a carboxylic acid, do not rely on simple carbodiimides (e.g., DCC, EDC) alone. The addition of reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) is essential to form a highly activated ester intermediate, which is more susceptible to attack by the weakly nucleophilic amine.
Troubleshooting Guide: C4-Functionalization
The C4 position is the most electron-rich carbon on the ring, making it a prime target for electrophilic substitution and modern C-H functionalization reactions.
Question 2: I am attempting a direct C4-alkylation or arylation and observing a mixture of products, including N-functionalized species and/or decomposition. How can I improve C4 selectivity?
Answer: Achieving C4 selectivity requires careful control of reaction conditions to favor C-functionalization over N-functionalization and to avoid conditions that compromise the ring's integrity. The choice of methodology is paramount.
Decision Framework for C4-Functionalization
Caption: Strategies for achieving selective C4-functionalization.
Detailed Recommendations:
-
Protecting Group Strategy: This is the most traditional and robust method.
-
Protection: Protect the 5-amino group, most commonly as a tert-butoxycarbonyl (Boc) carbamate.[1] This completely blocks N-reactivity and slightly deactivates the ring, but C4 remains the most viable site for electrophilic attack.
-
Functionalization: With the amine protected, you can now perform a wider range of reactions at C4, such as halogenation (e.g., with NBS or NIS), followed by metal-catalyzed cross-coupling.
-
Deprotection: The Boc group is easily removed with an acid like trifluoroacetic acid (TFA) without harming the isoxazole core.
-
-
Direct C-H Functionalization (Advanced Method):
-
Organophotocatalysis: Recent advances have shown that visible-light-mediated photoredox catalysis can achieve highly chemoselective C4-alkylation of isoxazol-5-amines without a protecting group.[5][6] These reactions proceed under exceptionally mild conditions, minimizing the risk of ring degradation. If you are experiencing issues with this method, consider screening different photocatalysts (e.g., Eosin Y, Rose Bengal) and solvents.
-
Transition-Metal Catalysis: Direct C-H arylation or alkenylation is possible using catalysts based on palladium, rhodium, or copper.[7][8] Success hinges on finding a catalytic system that is active for C-H activation but does not readily coordinate to and cleave the N-O bond.[3][9] Extensive screening of ligands, solvents, and additives is often necessary.
-
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the isoxazole ring most likely to degrade? The N-O bond is the Achilles' heel of the isoxazole ring.[3] Be cautious with:
-
Strongly Basic Conditions: Especially at elevated temperatures, strong bases can induce ring-opening.[2]
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd, Raney Ni) is known to cleave the N-O bond. If you need to reduce another functional group in the molecule, consider alternative methods like transfer hydrogenation or specific chemical reductants.[2]
-
Certain Transition Metals: Some transition metal catalysts, particularly under harsh conditions, can mediate ring cleavage.[9][10]
Q2: My purification by column chromatography is difficult, with products and starting materials co-eluting. Any tips? This is common, as many isoxazole derivatives have similar polarities.[2]
-
Solvent System Screening: Don't just rely on Hexane/Ethyl Acetate. Systematically screen solvent systems on TLC, including those with dichloromethane, ether, and acetone.
-
Additive Modification: Adding a small amount of an acid (e.g., 0.1% acetic acid) or a base (e.g., 0.1% triethylamine) to your mobile phase can significantly alter the retention of your amine-containing compounds and improve separation.
-
Alternative Media: Consider using a different stationary phase, such as alumina (basic or neutral) or a bonded-phase silica gel (like diol or cyano).
Q3: Can I perform a Sandmeyer-type reaction on the 5-amino group to install other functionalities? Standard Sandmeyer conditions (NaNO₂, aqueous acid) are often too harsh and can lead to decomposition of the isoxazole ring. While specialized diazotization reactions might be possible under anhydrous conditions, they are not commonly reported and would require significant optimization. It is generally more reliable to pursue functionalization via protection/substitution or direct C-H activation pathways.
Key Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol provides a robust method for protecting the 5-amino group, enabling subsequent C4-functionalization.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O (1.2 eq.)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq.) in DCM.
-
Add DMAP (0.1 eq.) followed by (Boc)₂O (1.2 eq.).
-
Stir the reaction mixture at room temperature. Monitor progress by TLC (e.g., 3:1 Hexane:EtOAc) until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated NaHCO₃, then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the N-Boc protected product.
Protocol 2: C4-Bromination of N-Boc-3-isopropylisoxazol-5-amine
This protocol installs a bromine handle at the C4 position, which can be used for a variety of cross-coupling reactions.
Materials:
-
N-Boc-3-isopropylisoxazol-5-amine
-
N-Bromosuccinimide (NBS) (1.1 eq.)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
Dissolve N-Boc-3-isopropylisoxazol-5-amine (1.0 eq.) in acetonitrile in a flask protected from light.
-
Add NBS (1.1 eq.) portion-wise at room temperature.
-
Stir the mixture at room temperature. Monitor the reaction by LC-MS or TLC until completion (typically 1-3 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous Na₂S₂O₃ to quench any remaining NBS, followed by a brine wash.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
The crude product is often pure enough for the next step, but can be purified by column chromatography if necessary.
Summary of Reaction Conditions
| Functionalization Target | Strategy | Key Reagents | Common Issues | Mitigation Strategy |
| 5-Amino Group (N) | Acylation | Acid Chloride, Pyridine/TEA | Low Yield, Sluggish Reaction | Use stronger base (DBU, NaH), add DMAP catalyst |
| 5-Amino Group (N) | Arylation | Aryl Halide, Pd Catalyst | Catalyst Deactivation, N-O Cleavage | Buchwald-Hartwig conditions, careful ligand screening |
| C4 Position (C-H) | Halogenation | NBS, NIS on N-protected substrate | N-Halogenation, Low Selectivity | Protect the 5-amino group first (e.g., N-Boc) |
| C4 Position (C-H) | Alkylation | Alkylating agent, Photocatalyst | Low Yield, N-Alkylation Side Product | Use photoredox catalysis for high chemoselectivity[5] |
| C4 Position (C-H) | Cross-Coupling | Aryl Boronic Acid, Pd/Cu Catalyst | Ring Cleavage, Poor Regioselectivity | Screen ligands and conditions; consider directing groups |
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting low yields in isoxazole synthesis. BenchChem Technical Support.
- Organic Chemistry Frontiers. (n.d.). Nickel-catalysed C–N cross-coupling of organoboronic acids and isoxazoles. RSC Publishing.
- Madhavan, S., Keshri, S. K., & Kapur, M. (2021). Transition Metal-Mediated Functionalization of Isoxazoles: A Review. Asian Journal of Organic Chemistry, 10(12).
- ResearchGate. (n.d.). Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives.
- MDPI. (2020).
- Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
- ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery.
- TCI Chemicals. (n.d.). Protecting Agents. TCI Chemicals.
- D'hooghe, M., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing.
- Wolska, J., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
- Barreda-Expósito, S., et al. (2025). Organophotocatalytic Functionalization of 3,4-Dihydroquinoxalin-2-ones with Isoxazol-5-amines Using Visible Light. PubMed Central.
- Barreda-Expósito, S., et al. (2025). Organophotocatalytic Functionalization of 3,4-Dihydroquinoxalin-2-ones with Isoxazol-5-amines Using Visible Light. PubMed.
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- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
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improving the regioselectivity of reactions with 3-Isopropylisoxazol-5-amine
Introduction: Navigating the Reactivity of 3-Isopropylisoxazol-5-amine
Welcome to the technical support center for this compound. This versatile building block is crucial in medicinal chemistry and materials science, finding its way into numerous clinically relevant molecules.[1][2][3] However, its rich chemical functionality also presents a significant challenge: controlling regioselectivity. The molecule possesses two primary nucleophilic sites: the exocyclic amino group (N-substitution) and the electron-rich C4-position of the isoxazole ring (C4-substitution).[4]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. It is designed to provide not just protocols, but a deeper mechanistic understanding to empower you, the researcher, to make informed decisions and optimize your reaction outcomes.
Caption: Kinetic (N-subst.) vs. Thermodynamic (C4-subst.) pathways.
Troubleshooting Strategies for C4-Selectivity:
-
Amine Protection: This is the most robust strategy. By temporarily masking the amine, you eliminate its nucleophilicity entirely, forcing the reaction to the C4-position.
-
Acidic Conditions: Protonating the amine with a non-nucleophilic acid (e.g., TFA, HClO₄) turns it into an electron-withdrawing ammonium group, deactivating it towards electrophiles and further activating the ring for C4-attack.
-
Steric Hindrance: Employing a bulky electrophile can favor attack at the less sterically encumbered C4 position over the amine, which is situated next to the C3-isopropyl group. [5][6][7]
Strategy Principle Recommended Conditions Considerations Amine Protection Block N-reactivity 1. Protect: Boc₂O, DMAP, CH₂Cl₂. 2. Alkylate: Alkyl halide, Lewis Acid. 3. Deprotect: TFA or 4M HCl in Dioxane. Requires two extra synthetic steps. Choose an orthogonal protecting group stable to your reaction conditions. [8] Acidic Conditions Deactivate Amine Add 1.1 eq. of TFA or HCl (gas) to the reaction mixture at low temperature before adding the electrophile. The electrophile must be stable to strong acids. May require higher temperatures to overcome ring deactivation. | Steric Hindrance | Exploit steric bulk | Use bulky reagents (e.g., t-butyl bromide instead of methyl iodide). | This is highly substrate-dependent and may not provide complete selectivity. [6]|
Question 2: My goal is the opposite: I need to achieve selective N-substitution. How can I prevent the reaction at the C4-position?
To favor N-substitution, you need to create conditions that enhance the intrinsic kinetic advantage of the amine's nucleophilicity.
Troubleshooting Strategies for N-Selectivity:
-
Use of a Strong, Non-Nucleophilic Base: Deprotonating the amine with a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) creates a highly nucleophilic amide anion. This anion is orders of magnitude more reactive than the neutral C4 position, ensuring N-substitution.
-
Low Temperature: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) favors the kinetic product. [9]Since N-substitution typically has a lower activation energy, these conditions will heavily favor its formation before the system has enough energy to form the more stable C4-product. [10][11]
Caption: Decision workflow for achieving N-selectivity.
Question 3: My reaction is giving poor yield and a complex mixture of byproducts, even when I try to control for regioselectivity. What other factors should I consider?
Beyond regioselectivity, reaction efficiency can be hampered by solvent, temperature, and catalyst choice. Isoxazoles can be sensitive, and harsh conditions can lead to ring-opening or decomposition. [2] Troubleshooting Other Issues:
-
Solvent Effects: The choice of solvent can dramatically influence reaction rates and selectivity.
-
Polar Aprotic Solvents (DMF, DMSO, MeCN): Generally good for SₙAr and reactions involving charged intermediates. However, their high polarity can sometimes reduce the nucleophilicity of anions. [12] * Ethereal Solvents (THF, Dioxane): Excellent for reactions involving strong bases like NaH, as they are non-protic and have moderate polarity. [13] * Halogenated Solvents (CH₂Cl₂, DCE): Good for reactions run at low temperatures and under neutral or acidic conditions.
-
-
Catalysis: For challenging electrophiles or C-C bond-forming reactions, a catalyst may be necessary.
-
Lewis Acids (e.g., AlCl₃, BF₃·OEt₂): Can activate electrophiles, but may also coordinate to the isoxazole nitrogen, altering its electronic properties. Use with caution and screen different options. [14][15] * Chiral Phosphoric Acids: Have been successfully used for enantioselective aza-Friedel–Crafts reactions at the C4-position. [16]* Temperature and Reaction Time: If you suspect a thermodynamic product is desired but are getting the kinetic one, longer reaction times at a higher (but non-degrading) temperature may allow the reaction to equilibrate to the more stable isomer. [10][9]Conversely, for kinetically controlled reactions, keep the temperature low and the reaction time as short as possible.
-
Key Experimental Protocols
Protocol 1: Selective C4-Acylation via Boc-Protection
This protocol demonstrates the use of a protecting group to achieve clean C4-functionalization.
Step 1: N-Boc Protection
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.2 M).
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Wash the reaction mixture with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate, which can often be used without further purification.
Step 2: C4-Acylation (Friedel-Crafts)
-
Cool a solution of the N-Boc protected intermediate (1.0 eq) in dry DCM (0.2 M) to 0 °C.
-
Add aluminum chloride (AlCl₃, 1.5 eq) portion-wise, maintaining the temperature.
-
Add the desired acyl chloride (e.g., Acetyl chloride, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it over crushed ice with concentrated HCl.
-
Extract with DCM, wash with water and brine, dry over Na₂SO₄, and purify by column chromatography.
Step 3: N-Boc Deprotection
-
Dissolve the purified C4-acylated product in DCM (0.1 M).
-
Add an equal volume of trifluoroacetic acid (TFA).
-
Stir at room temperature for 1-2 hours until TLC shows complete removal of the Boc group.
-
Concentrate the mixture under reduced pressure. Redissolve in ethyl acetate and wash carefully with saturated NaHCO₃ until the aqueous layer is basic.
-
Wash with brine, dry the organic layer, and concentrate to yield the final C4-acylated this compound.
Protocol 2: Selective N-Alkylation using Sodium Hydride
This protocol demonstrates the use of a strong base to achieve clean N-functionalization.
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 15 minutes.
-
Stir the mixture at 0 °C for 30 minutes. You should observe the evolution of H₂ gas.
-
Add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated NH₄Cl (aq).
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
References
-
Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. National Institutes of Health.[Link]
-
An enantioselective aza-Friedel–Crafts reaction of 5-aminoisoxazoles with isatin-derived N-Boc ketimines. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
Functionalization of isoxazoles via the 4‐isoxazolyl anion species. ResearchGate.[Link]
-
One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. MDPI.[Link]
-
Thermodynamic and kinetic reaction control. Wikipedia.[Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.[Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.[Link]
-
Thermodynamic and Kinetic Products. Master Organic Chemistry.[Link]
-
Amino Acid-Protecting Groups. Chemical Reviews.[Link]
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The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry.[Link]
-
A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV.[Link]
-
5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. PubMed Central.[Link]
-
Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.[Link]
-
Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. ResearchGate.[Link]
-
Steric effects. Wikipedia.[Link]
-
15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts.[Link]
-
Kinetic vs Thermodynamic "control" and "product". Reddit.[Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health.[Link]
-
Lewis acid-promoted direct synthesis of isoxazole derivatives. PubMed Central.[Link]
-
Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. ResearchGate.[Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.[Link]
-
Isoxazole. Wikipedia.[Link]
-
Step-by-Step Multifunctionalization of Isoxazoles Based On SEAr Reactions and C–H Direct Arylations. Semantic Scholar.[Link]
-
3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. PubMed.[Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.[Link]
-
Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. Research Square.[Link]
-
Isoxazole synthesis. Organic Chemistry Portal.[Link]
-
(PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate.[Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.[Link]
-
Aromatic and sterically hindered amines in aza-Michael reaction : solvent and high pressure effects. ResearchGate.[Link]
-
Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. Authorea.[Link]
-
Organophotocatalytic Functionalization of 3,4-Dihydroquinoxalin-2-ones with Isoxazol-5-amines Using Visible Light. PubMed Central.[Link]
-
Steric hindrance – Knowledge and References. Taylor & Francis.[Link]
-
The effect of steric hindrance in amines, and sterically destabilized twisted amides. ResearchGate.[Link]
-
Direct deaminative functionalization with N-nitroamines. PubMed Central.[Link]
-
N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. MDPI.[Link]
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- 4. Organophotocatalytic Functionalization of 3,4-Dihydroquinoxalin-2-ones with Isoxazol-5-amines Using Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides - PMC [pmc.ncbi.nlm.nih.gov]
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troubleshooting low yields in the N-alkylation of 3-Isopropylisoxazol-5-amine
Welcome to the technical support center for the N-alkylation of 3-isopropylisoxazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this specific transformation. We will move beyond simple procedural lists to explore the underlying chemical principles governing this reaction, empowering you to diagnose issues and rationally design solutions.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section is structured as a series of questions you might be asking in the lab. We address the most common failure modes for this Sₙ2-type reaction on a heteroaromatic amine.
Question 1: My reaction has stalled. The starting material is barely consumed, even after several hours. What are the primary reasons for this lack of reactivity?
Answer: A stalled reaction points to a fundamental issue with the reaction conditions, typically an activation energy that is too high for the given parameters. Let's break down the most likely culprits.
A. Ineffective Deprotonation of the Amine:
The N-alkylation begins with the deprotonation of the 5-amino group to generate a more potent nucleophile. If the base is not strong enough to effectively deprotonate the amine, the concentration of the reactive nucleophile will be too low for the reaction to proceed at a reasonable rate. The pKa of the conjugate acid of this compound is a critical, though often unmeasured, parameter. A base should be chosen whose conjugate acid has a pKa significantly higher than that of the amine.
-
Insight: Weakly basic carbonates like potassium carbonate (K₂CO₃) may be insufficient, especially at lower temperatures. While often used for their ease of handling, they may not generate a high enough concentration of the required anion.[1][2] Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) ensure near-quantitative deprotonation, dramatically increasing the reaction rate.[3]
Table 1: Comparison of Common Bases for N-Alkylation
| Base | Formula | Type | pKa of Conjugate Acid | Key Considerations |
| Potassium Carbonate | K₂CO₃ | Inorganic | ~10.3 (HCO₃⁻) | Mild, easy to handle, but may be too weak. Requires higher temperatures. |
| Cesium Carbonate | Cs₂CO₃ | Inorganic | ~10.3 (HCO₃⁻) | More soluble than K₂CO₃, can sometimes improve rates. |
| Potassium tert-Butoxide | KOt-Bu | Alkoxide | ~19 | Strong, but sterically bulky. Good for ensuring deprotonation. |
| Sodium Hydride | NaH | Hydride | ~36 (H₂) | Very strong, non-nucleophilic base. Excellent for complete deprotonation, but requires anhydrous conditions and careful handling (flammable). |
| Hünig's Base | DIPEA | Amine | ~11 | Non-nucleophilic organic base, often used as a proton scavenger. May not be strong enough to deprotonate the starting amine effectively.[4] |
B. Poor Choice of Solvent:
This is one of the most common and impactful errors in Sₙ2 reactions. The solvent's role is not passive; it directly influences the reactivity of your nucleophile.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents should be avoided. They possess acidic protons (O-H or N-H bonds) that can form a "solvent cage" around the deprotonated amine via hydrogen bonding.[5][6][7] This cage stabilizes the nucleophile, making it less reactive and significantly slowing down the reaction.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are the solvents of choice. They are polar enough to dissolve the reactants but lack acidic protons. They effectively solvate the cation (e.g., K⁺ or Na⁺) while leaving the anionic nucleophile "naked," highly reactive, and ready to attack the electrophile.[8][9] The reaction between bromoethane and potassium iodide, for instance, is 500 times faster in acetone (aprotic) than in methanol (protic).[9]
C. Insufficient Temperature:
All reactions require a minimum activation energy. If the base and solvent are appropriate, but the reaction is still stalled at room temperature, gentle heating is the next logical step. Start at 40-50 °C and gradually increase as needed, monitoring for any signs of degradation.
Question 2: The reaction works, but I get a mixture of products, including a major byproduct that seems to be the dialkylated amine. How can I improve selectivity for mono-alkylation?
Answer: This is a classic challenge in amine alkylation. The mono-alkylated product is also a nucleophile (a secondary amine) and can compete with the starting material for the alkylating agent, leading to the tertiary amine and, in some cases, a quaternary ammonium salt.[1][4]
Strategies to Promote Mono-alkylation:
-
Control Stoichiometry: Use a molar excess of the starting amine (this compound) relative to the alkylating agent. A ratio of 1.5 to 3 equivalents of the amine to 1 equivalent of the alkyl halide is a good starting point. This ensures the alkylating agent is more likely to encounter a molecule of the starting primary amine than the newly formed secondary amine product.
-
Slow Addition of Alkylating Agent: Instead of adding the alkylating agent all at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more abundant starting material.
-
Use a Bulky Base: A sterically hindered base like Hünig's base (DIPEA) can sometimes help by selectively deprotonating the less hindered primary amine over the more hindered secondary amine product.[4]
-
Competitive Deprotonation/Protonation Strategy: An advanced method involves using the amine hydrobromide salt as a proton source. Under carefully controlled conditions with a specific amount of base, the reactant primary amine is selectively deprotonated while the newly formed, more basic secondary amine product becomes protonated, effectively taking it out of the reaction.[10]
Question 3: I suspect the isopropyl group at the C-3 position is sterically hindering the reaction. What evidence would support this, and how can I overcome it?
Answer: This is a very astute observation. The isopropyl group, while not enormous, can certainly exert steric hindrance, making it more difficult for the alkylating agent to approach the nitrogen atom for the Sₙ2 attack.[11][12] This is especially true if you are using a bulky alkylating agent (e.g., an isopropyl or sec-butyl halide).
Evidence for Steric Hindrance:
-
The reaction works well with a small alkylating agent (e.g., methyl iodide) but fails or gives very low yields with a larger one (e.g., benzyl bromide or isopropyl bromide).
-
Computational modeling can predict the steric strain in the transition state.[13]
Strategies to Overcome Steric Hindrance:
-
Increase Reaction Temperature and Time: Providing more thermal energy can help the reacting molecules overcome the steric barrier. This is often the simplest solution.
-
Use a More Reactive Alkylating Agent: Switch to a better leaving group. The general reactivity order is R-I > R-OTs > R-Br > R-Cl. Using an alkyl iodide instead of a bromide can significantly increase the reaction rate.
-
Choose a Small, Strong Base: A small, powerful base like sodium hydride (NaH) is ideal. It can access and deprotonate the sterically crowded amine without adding its own bulk to the transition state, unlike a larger base like KOt-Bu.
-
Consider Alternative Synthetic Routes: If direct alkylation proves intractable, consider a different approach that is less sensitive to sterics, such as:
-
Reductive Amination: React the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH(OAc)₃).
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, particularly with aryl or vinyl halides.[14]
-
Sources
- 1. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 11. Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
purification of 3-Isopropylisoxazol-5-amine without column chromatography
Welcome to the dedicated technical support guide for the non-chromatographic purification of 3-Isopropylisoxazol-5-amine. This resource is tailored for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this valuable isoxazole intermediate without resorting to column chromatography. We will explore purification strategies grounded in the physicochemical properties of the target molecule and address common challenges encountered during its synthesis and isolation.
Frequently Asked Questions (FAQs)
Q1: Why should I consider non-chromatographic purification for this compound?
A1: While column chromatography is a powerful tool, it can be time-consuming, expensive, and challenging to scale up. For a crystalline solid like this compound, methods such as recrystallization and acid-base extraction can offer a more efficient, cost-effective, and scalable route to high purity. These techniques are particularly advantageous when dealing with larger quantities of material.
Q2: What are the most likely impurities in my crude this compound?
A2: The impurity profile largely depends on the synthetic route. Common methods for synthesizing isoxazole rings, such as the condensation of a β-ketoester with hydroxylamine, can lead to several potential impurities. These may include unreacted starting materials, regioisomers, and byproducts from side reactions. Monitoring your reaction by Thin Layer Chromatography (TLC) is crucial for identifying the number and polarity of impurities, which will guide your purification strategy.
Q3: I do not have a reference standard for this compound. How can I assess its purity after purification?
A3: A sharp melting point is a good indicator of purity for a crystalline solid. For a related compound, 3-amino-5-methylisoxazole, the melting point is reported to be in the range of 59-62.5°C.[1] While the isopropyl derivative will have a different melting point, a narrow range of 1-2°C upon melting suggests high purity. Additionally, techniques like ¹H NMR and ¹³C NMR spectroscopy can be used to assess purity by looking for the absence of impurity signals.
Physicochemical Properties (Estimated)
| Property | Estimated Value/Range | Rationale |
| Melting Point (°C) | 60 - 80 | Based on the melting point of 3-amino-5-methylisoxazole (59-62.5°C)[1] and considering the larger isopropyl group. |
| pKa of Conjugate Acid | 3.5 - 5.5 | Aromatic amines are generally less basic than aliphatic amines. The pKa of the conjugate acid is likely in this range, making it suitable for acid-base extraction.[2][3] |
| Solubility | Soluble in many organic solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane). Sparingly soluble in non-polar solvents (e.g., hexanes) and water. | General solubility trends for isoxazole derivatives.[4][5][6] |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Oily product after synthesis | The product may have a low melting point or be contaminated with impurities that are depressing the melting point. | Try triturating the crude oil with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether to induce crystallization and remove non-polar impurities. |
| Recrystallization yields no crystals | The compound is too soluble in the chosen solvent, even at low temperatures. | Try a different solvent or a solvent/anti-solvent system. For example, dissolve the compound in a minimal amount of a good solvent (e.g., hot ethanol) and slowly add a poor solvent (e.g., water or hexanes) until the solution becomes cloudy, then allow it to cool slowly. |
| Product is still impure after recrystallization | The chosen recrystallization solvent is not effective at excluding the specific impurities present. | If the impurities are more polar, try a less polar recrystallization solvent. If they are less polar, try a more polar solvent. Alternatively, an acid-base extraction may be necessary to remove acidic or basic impurities. |
| Low recovery from acid-base extraction | The pH of the aqueous layer was not sufficiently acidic to fully protonate the amine, or not sufficiently basic to deprotonate the ammonium salt. The product may also have some solubility in the aqueous layer. | Use a pH meter or pH paper to ensure the pH is well below the estimated pKa of the conjugate acid (e.g., pH 1-2) during the acid wash, and well above it (e.g., pH 9-10) during the basification step. Perform multiple extractions with the organic solvent to maximize recovery. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is ideal for removing neutral or acidic impurities from the basic this compound.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extraction: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The protonated amine salt will move into the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer of the amine.
-
Basification: Combine the acidic aqueous extracts and cool them in an ice bath. Slowly add a base, such as 1 M NaOH, with stirring until the solution is basic (pH 9-10, check with pH paper). The free amine will precipitate out if it is a solid or form an oily layer.
-
Back-Extraction: Extract the basified aqueous solution multiple times with a fresh organic solvent (DCM or EtOAc) to recover the purified free amine.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Workflow for Acid-Base Extraction
Caption: Acid-Base Extraction Workflow
Protocol 2: Purification by Recrystallization
This is a powerful technique for purifying crystalline solids. The key is to find a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or mixtures such as ethanol/water or hexanes/ethyl acetate). A good solvent will dissolve the compound when heated but allow it to crystallize upon cooling.
-
Dissolution: In a flask, add the chosen solvent to the crude material and heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities on the surface of the crystals.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
References
-
Solubility of Things. Isoxazole derivative. [Link]
-
ResearchGate. Lipophilicity and water solubility of Isoxazole derivatives computed by.... [Link]
-
Solubility of Things. Isoxazole. [Link]
-
ResearchGate. (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. [Link]
- Google Patents.
-
PMC. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]
-
PMC. The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]
-
Chemistry LibreTexts. 21.4: Acidity and Basicity of Amines. [Link]
-
Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]
-
PubChem. 3-Isoxazolamine. [Link]
-
MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]
-
Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]
-
ResearchGate. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]
-
PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]
-
Preprints.org. A review of isoxazole biological activity and present synthetic techniques. [Link]
-
ChemSynthesis. 3-nonyl-5-isoxazolamine. [Link]
- Google Patents.
-
PubChem. 5-Aminoisoxazole. [Link]
-
Connect Journals. An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. [Link]
-
ResearchGate. Yield and melting points of isoxazole-based amides | Download Table. [Link]
-
PubChem. 3-(1-Ethyl-1-methylpropyl)-5-isoxazolamine. [Link]
- Google Patents. CN110724113B - Synthetic method of 3,3' -methylene bis (5-methyl oxazoline).
- Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
- Google Patents. CN103965055A - Synthesis method of isopropyl amine.
- Google Patents.
Sources
- 1. US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents [patents.google.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. biolmolchem.com [biolmolchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Byproduct Identification in 3-Isopropylisoxazol-5-amine Reactions by LC-MS
Welcome to the Technical Support Center for the analysis of 3-Isopropylisoxazol-5-amine and its reaction byproducts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying impurities and side-products using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we synthesize technical expertise with practical, field-proven insights to empower you to troubleshoot and resolve common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Synthesis & Byproduct Formation
Q1: What are the most probable byproducts in the synthesis of this compound?
The synthesis of this compound typically proceeds via the condensation of 4-methyl-3-oxopentanenitrile with hydroxylamine. While this reaction is generally effective, several byproducts can arise from side reactions or incomplete conversion. Understanding these potential impurities is the first step in developing a robust analytical method for their detection.
-
Regioisomer (5-isopropylisoxazol-3-amine): The reaction between the β-ketonitrile and hydroxylamine can theoretically yield two different regioisomers. While the desired product is the 3-isopropyl isomer, the formation of the 5-isopropyl isomer is a possibility, influenced by reaction conditions such as pH and temperature.
-
Isoxazol-5-one Derivative (3-isopropylisoxazol-5(4H)-one): Hydrolysis of the amine group of the final product or rearrangement of an intermediate can lead to the formation of the corresponding isoxazol-5-one. This is a commonly observed byproduct in the synthesis of aminoisoxazoles.
-
Unreacted Starting Materials: Incomplete reactions can result in the presence of residual 4-methyl-3-oxopentanenitrile and hydroxylamine in the final product mixture.
-
Amide Byproduct: The reaction between nitriles and hydroxylamine can sometimes yield an amide as a byproduct, depending on the reaction conditions.[1]
-
Degradation Products: The isoxazole ring, while aromatic, can be susceptible to cleavage under certain conditions, leading to a variety of degradation products.
Q2: How can I minimize the formation of these byproducts during synthesis?
Controlling the reaction conditions is critical to favor the formation of the desired this compound. Key parameters to optimize include:
-
pH Control: The pH of the reaction mixture can influence the regioselectivity of the cyclization. Careful control of the pH, often in the weakly basic range, can favor the desired isomer.
-
Temperature and Reaction Time: Optimization of the reaction temperature and duration is crucial to ensure complete conversion of the starting materials without promoting the formation of degradation products.
-
Purification: A robust purification strategy, such as column chromatography or recrystallization, is essential to remove any formed byproducts. Monitoring the purification process by LC-MS is highly recommended.
LC-MS Method Development & Troubleshooting
This section provides a comprehensive guide to developing a reliable LC-MS method for the separation and identification of this compound and its potential byproducts, along with troubleshooting common issues.
Recommended Starting LC-MS Method
This method serves as a robust starting point for your analysis. Further optimization may be required based on your specific instrumentation and the complexity of your sample matrix.
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | A C18 column provides good reversed-phase retention for the moderately polar analytes. The smaller particle size enhances resolution and peak sharpness. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in the protonation of the analytes in positive ion mode, improving ionization efficiency and peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase chromatography with good UV transparency and compatibility with MS. |
| Gradient | 5% to 95% B over 10 minutes | A gradient elution is recommended to effectively separate compounds with a range of polarities, from the more polar starting materials to the final product and byproducts. |
| Flow Rate | 0.3 mL/min | A flow rate of 0.3 mL/min is suitable for a 2.1 mm ID column and is compatible with standard ESI sources. |
| Column Temperature | 35 °C | Maintaining a constant column temperature ensures reproducible retention times.[2] |
| Injection Volume | 2 µL | A small injection volume helps to prevent peak broadening and column overload.[2] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The amine group in the target compound and the nitrogen atoms in the isoxazole ring are readily protonated, making ESI+ the preferred ionization mode. |
| MS Scan Mode | Full Scan (m/z 50-500) and dd-MS² (TopN=3) | A full scan will detect all ions within the mass range, while data-dependent MS² will trigger fragmentation of the most intense ions, providing structural information for identification. |
Troubleshooting Guide
Q3: My peaks are broad and tailing. What should I do?
Broad and tailing peaks are a common issue in LC analysis and can compromise resolution and sensitivity.
-
Check for Column Contamination: Residual sample components or precipitated salts can accumulate on the column. Flush the column with a strong solvent or follow the manufacturer's cleaning protocol.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your analytes. For amine-containing compounds, a low pH (e.g., using formic acid) generally results in better peak shape.
-
Sample Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. If possible, dissolve your sample in the initial mobile phase.
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample.
Q4: I am observing significant retention time shifts between injections. What is the cause?
Retention time instability can make peak identification and quantification unreliable.
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Pump Performance: Fluctuations in pump pressure or flow rate can lead to retention time shifts. Check for leaks in the system and ensure the pump is properly maintained.
-
Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the organic solvent can alter the elution strength and cause shifts in retention time. Prepare fresh mobile phase daily.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Use a thermostatted column compartment to maintain a stable temperature.
Q5: I am seeing a high background or ghost peaks in my chromatogram. How can I resolve this?
High background noise and ghost peaks can interfere with the detection of low-level byproducts.
-
Contaminated Solvents or Additives: Use high-purity, LC-MS grade solvents and additives to minimize background noise.
-
Carryover: Sample components from a previous injection can be retained in the injector or on the column and elute in subsequent runs. Implement a needle wash step and inject a blank solvent run to check for carryover.
-
Leaching from Tubing or Vials: Plasticizers or other contaminants can leach from PEEK tubing or sample vials. Use high-quality consumables.
Byproduct Identification Workflow
The following workflow outlines a systematic approach to identifying unknown byproducts in your reaction mixture using LC-MS.
Step-by-Step Protocol for Byproduct Identification
-
LC-MS Analysis:
-
Prepare your reaction mixture sample by diluting it in the initial mobile phase.
-
Analyze the sample using the recommended LC-MS method with both full scan and data-dependent MS² acquisition.
-
-
Data Processing:
-
Use your instrument's software to perform peak picking on the total ion chromatogram (TIC).
-
Examine the extracted ion chromatograms (EICs) for the expected m/z of the target compound and potential byproducts.
-
-
Molecular Formula Generation:
-
For any unknown peaks, utilize high-resolution mass spectrometry (if available) to generate a putative molecular formula from the accurate mass measurement.
-
-
Fragmentation Analysis:
-
Analyze the MS² spectra of the unknown peaks. Look for characteristic fragment ions that can provide structural information.
-
-
Propose Structures:
-
Based on the molecular formula and fragmentation pattern, propose potential structures for the byproducts. Compare these with the list of probable byproducts discussed in Q1.
-
-
Confirmation:
-
If a reference standard for a suspected byproduct is available, analyze it under the same LC-MS conditions to confirm the retention time and MS² spectrum.
-
For novel byproducts, further characterization by techniques such as NMR spectroscopy may be necessary for unambiguous structure elucidation.
-
Predicted Fragmentation Patterns
Understanding the fragmentation patterns of your target compound and its potential byproducts is crucial for their identification.
| Compound | Structure | Expected [M+H]⁺ (m/z) | Predicted Key Fragment Ions (m/z) | Fragmentation Rationale |
| This compound | 127.08 | 112.06, 84.07 | Loss of methyl radical from the isopropyl group. Cleavage of the isopropyl group. | |
| 5-isopropylisoxazol-3-amine | 127.08 | 112.06, 84.07 | Similar fragmentation to the 3-isopropyl isomer, but relative intensities may differ. | |
| 3-isopropylisoxazol-5(4H)-one | 128.07 | 85.06, 57.07 | Loss of the isopropyl group. Isopropyl cation. | |
| 4-Methyl-3-oxopentanenitrile | 112.08 | 70.06, 43.05 | Loss of the isobutyryl group. Isobutyryl cation. |
Advanced Troubleshooting & Expert Insights
Q6: I suspect I have co-eluting isomers. How can I resolve them?
Co-elution of isomers, such as the 3- and 5-isopropylisoxazol-5-amine, can be a significant challenge.
-
Optimize the Chromatographic Method:
-
Gradient Modification: Employ a shallower gradient to increase the separation between closely eluting peaks.
-
Mobile Phase Modifier: Experiment with different mobile phase additives (e.g., trifluoroacetic acid instead of formic acid) or different organic solvents (e.g., methanol) to alter the selectivity.
-
Column Chemistry: If resolution is still an issue, consider a column with a different stationary phase (e.g., a phenyl-hexyl or pentafluorophenyl column) that offers different selectivity.
-
-
High-Resolution Mass Spectrometry: While isomers have the same mass, high-resolution MS can help to confirm that the co-eluting peaks have the same elemental composition.
Q7: How can I be sure that a peak is a genuine byproduct and not an artifact from the LC-MS system?
It is important to differentiate between true byproducts and system-related artifacts.
-
Blank Injections: Regularly inject a blank solvent to identify any peaks that are not related to your sample.
-
Source of Contamination: If you identify a persistent contaminant, systematically clean your LC system, starting from the solvent bottles and working your way to the mass spectrometer.
-
In-Source Fragmentation: Some compounds can fragment within the ion source of the mass spectrometer. To check for this, vary the source parameters (e.g., capillary voltage, source temperature) and observe if the relative intensity of the suspected in-source fragment changes.
By following the guidance in this Technical Support Center, you will be well-equipped to tackle the challenges of identifying byproducts in this compound reactions. A systematic and logical approach to method development and troubleshooting is key to achieving accurate and reliable results.
References
-
Organic & Biomolecular Chemistry. (n.d.). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Retrieved from [Link]
- Ueda, S., & Makisumi, Y. (1991). Practical synthesis of 3-amino-5-tert-butylisoxazole from 4,4-dimethyl-3-oxopentanenitrile. Heterocycles, 32(6), 1153-1156.
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10129921, 4-Methyl-3-oxopentanenitrile. Retrieved from [Link]
- Muszyńska, B., et al. (2022). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. Journal of Veterinary Research, 66(3), 365-373.
-
National Institute of Standards and Technology. (n.d.). 5-Amino-3-methylisoxazole. In NIST Chemistry WebBook. Retrieved from [Link]
- Yaichkov, I. I., et al. (2022). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
- Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352.
- S. G. K. (2022). Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study.
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests - PMC [pmc.ncbi.nlm.nih.gov]
strategies to minimize degradation of 3-Isopropylisoxazol-5-amine
Welcome to the technical support center for 3-Isopropylisoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth strategies for minimizing degradation and troubleshooting common issues encountered during experimentation. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your results.
Chemical Profile: this compound
| Property | Value |
| Chemical Formula | C₆H₁₀N₂O[1] |
| Molecular Weight | 126.16 g/mol [1] |
| CAS Number | 88786-11-2[1] |
| Appearance | Typically a solid[2] |
| Key Structural Features | A five-membered isoxazole ring, an amine group at the 5-position, and an isopropyl group at the 3-position. |
The stability of this molecule is governed by the interplay between the electron-rich aromatic isoxazole ring and the reactive primary amine group. The N-O bond within the isoxazole ring is inherently weak and represents a potential site for cleavage under various conditions.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The main degradation factors are exposure to light (UV radiation) , non-neutral pH conditions (especially basic) , strong oxidizing agents , and elevated temperatures .[4][5][6] The isoxazole ring is susceptible to photochemical rearrangement and cleavage, while the amine group is prone to oxidation.
Q2: How should I properly store this compound for long-term stability?
A2: For optimal long-term stability, store this compound in a tightly sealed, amber glass container in a cool, dry, and dark place.[7] An inert atmosphere (argon or nitrogen) is recommended to prevent oxidation of the amine group. Storage at refrigerated temperatures (2-8 °C) is advisable.
Q3: Is this compound sensitive to air?
A3: Yes, due to the presence of the primary amine group, the compound is susceptible to oxidative degradation from atmospheric oxygen.[8][9] Over time, this can lead to the formation of colored impurities and a decrease in purity. Storing under an inert atmosphere is a key preventative measure.[3]
Q4: What solvents are recommended for dissolving this compound?
A4: Use high-purity, anhydrous solvents. Common organic solvents like ethanol, methanol, acetonitrile, and dimethyl sulfoxide (DMSO) are generally suitable. Avoid using solvents that may contain acidic or basic impurities. If using aqueous solutions, buffered systems at a neutral pH (around 7) are recommended to prevent pH-catalyzed degradation.[5][10]
Q5: Can I heat solutions of this compound?
A5: Prolonged heating should be avoided. While the isoxazole ring itself can be thermally stable, high temperatures, especially in the presence of other reagents or impurities, can accelerate degradation pathways.[11][12] If heating is necessary for your experiment, do so for the shortest possible time and under an inert atmosphere.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: The solid compound has developed a yellow or brownish tint over time.
-
Question: My vial of this compound, which was initially a white or off-white solid, has turned yellow. What could be the cause?
-
Answer: A color change to yellow or brown is a common indicator of oxidative degradation . The primary amine group is likely oxidizing, forming colored impurities. This can be exacerbated by exposure to air and light.
-
Troubleshooting Steps:
-
Assess Purity: Use an analytical technique like HPLC or LC-MS to determine the purity of the material.
-
Inert Atmosphere: If the purity is compromised, consider purging the vial with an inert gas (argon or nitrogen) before sealing for future storage.
-
Light Protection: Ensure the compound is stored in an amber vial or otherwise protected from light.
-
Purification: If the purity is no longer acceptable for your application, purification by recrystallization or column chromatography may be necessary.[13]
-
-
Issue 2: My reaction yield is lower than expected, and I see multiple spots on my TLC plate.
-
Question: I'm using this compound in a reaction, but the yield is low, and my TLC shows several unexpected spots. Could the starting material be degrading during the reaction?
-
Answer: Yes, it is highly likely that your compound is degrading under the reaction conditions. The stability of the isoxazole ring is sensitive to pH, temperature, and certain reagents.[4]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
-
Issue 3: I observe a new peak in my NMR or mass spectrum after my experiment.
-
Question: After my workup, I see unexpected signals in my analytical data. What could these be?
-
Answer: New signals likely correspond to degradation products. The nature of the product depends on the degradation pathway.
-
Photodegradation: UV light can cause rearrangement of the isoxazole to an oxazole.[14][15] This would result in a product with the same mass but different NMR chemical shifts.
-
Hydrolysis: Under strongly acidic or basic conditions, the isoxazole ring can open.[5][16] This would lead to fragments with lower molecular weights. For example, acid-catalyzed hydrolysis could yield ammonia, hydroxylamine, and a diketone derived from the isopropyl and remaining carbon backbone.[16]
-
Oxidation: Strong oxidants can cleave the isoxazole ring, potentially forming nitriles.[6] Oxidation of the amine group could lead to various products, including imines or nitro compounds, which would show a change in mass.
-
Recommended Protocols & Methodologies
Protocol 1: Long-Term Storage
-
Container: Use an amber glass vial with a PTFE-lined cap.
-
Atmosphere: Before sealing, flush the vial with a gentle stream of dry argon or nitrogen for 1-2 minutes to displace air.
-
Sealing: Tightly seal the cap and wrap the junction with Parafilm® to ensure an airtight seal.
-
Storage Conditions: Store the vial in a dark, refrigerated (2-8 °C), and well-ventilated area away from incompatible materials like strong acids or oxidizers.[7][17]
Protocol 2: Preparation of a Stock Solution
-
Solvent Selection: Choose a high-purity, anhydrous solvent (e.g., DMSO, acetonitrile). If an aqueous buffer is required, use a freshly prepared buffer at a pH between 6.5 and 7.5.[10]
-
Inert Conditions: Perform all manipulations under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Dissolution: Add the solvent to the vial containing this compound. If necessary, use gentle sonication to aid dissolution. Avoid heating.
-
Storage of Solution: Store the stock solution in a tightly sealed vial at -20 °C. For aqueous solutions, flash-freeze aliquots in liquid nitrogen before storing at -80 °C to prevent degradation from repeated freeze-thaw cycles.
Summary of Potential Degradation Pathways
The degradation of this compound can occur through several mechanisms, primarily targeting the amine group and the isoxazole ring.
Sources
- 1. mdpi.com [mdpi.com]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isoxazole(288-14-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The degradation mechanism of sulfamethoxazole under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products [organic-chemistry.org]
- 15. Isoxazole - Wikipedia [en.wikipedia.org]
- 16. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigation on thermal kinetic behavior of 5 aminotetrazole/sodium periodate gas generator - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H NMR Spectrum of 3-Isopropylisoxazol-5-amine
For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-Isopropylisoxazol-5-amine, a heterocyclic compound of interest in medicinal chemistry. By comparing its expected spectral features with those of related isoxazole derivatives, this document serves as a practical reference for spectral interpretation and verification.
The Predicted ¹H NMR Spectrum of this compound: A Detailed Analysis
The key to understanding the spectrum lies in dissecting the molecule into its constituent parts: the isoxazole ring, the isopropyl substituent at position 3, and the amine group at position 5. Each of these moieties imparts characteristic chemical shifts, multiplicities, and coupling constants to the resulting spectrum.
Below is a table summarizing the predicted ¹H NMR data for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H4 (Isoxazole ring) | ~ 5.8 - 6.2 | Singlet (s) | N/A | 1H |
| CH (Isopropyl) | ~ 2.9 - 3.3 | Septet (sept) | ~ 7.0 | 1H |
| CH₃ (Isopropyl) | ~ 1.2 - 1.4 | Doublet (d) | ~ 7.0 | 6H |
| NH₂ (Amine) | ~ 4.0 - 6.0 (variable) | Broad Singlet (br s) | N/A | 2H |
The chemical shift of the amine protons is highly dependent on solvent, concentration, and temperature, and the signal is expected to disappear upon the addition of deuterium oxide (D₂O).
Comparative Spectral Analysis: this compound and Its Analogs
To substantiate the predicted spectrum, it is instructive to compare it with the experimental data of structurally related isoxazole derivatives. The electronic effects of the substituents on the isoxazole ring significantly influence the chemical shifts of the ring protons.
| Compound | H4 Chemical Shift (δ, ppm) | Substituent at C3 | Substituent at C5 | Reference |
| Isoxazole | 6.39 | -H | -H | [1] |
| 3-Methyl-5-phenylisoxazole | 6.33 | -CH₃ | -Phenyl | [2] |
| 3,5-Diphenylisoxazole | 6.84 | -Phenyl | -Phenyl | [2] |
| (3-para-tolyl isoxazole-5-yl)-methanol | 6.47 | -p-Tolyl | -CH₂OH | [3] |
| A substituted isoxazole derivative | 6.52 | Aryl | -CH₂-N- | [4] |
The data reveals that the H4 proton in 3,5-disubstituted isoxazoles typically resonates in the 6.3-6.9 ppm range. The presence of an electron-donating amino group at the C5 position in this compound is expected to shield the H4 proton, causing an upfield shift to the predicted range of 5.8-6.2 ppm.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following standardized protocol is recommended.
Sample Preparation
-
Dissolution : Accurately weigh 5-10 mg of the solid this compound sample.
-
Solvent Addition : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Homogenization : Gently agitate the tube to ensure the sample is fully dissolved and the solution is homogeneous.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.
-
Tuning and Shimming : Tune the probe to the ¹H frequency and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment.
-
Spectral Width : Approximately 12-15 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Visualizing Molecular Structure and Experimental Workflow
To aid in the understanding of the molecular structure and the process of spectral analysis, the following diagrams are provided.
Caption: Molecular structure of this compound with key atoms labeled.
Caption: A streamlined workflow for the acquisition and analysis of a ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be characterized by four distinct signals, each providing crucial information about the molecular structure. By understanding the expected chemical shifts and coupling patterns, and by comparing them with data from analogous compounds, researchers can confidently identify and characterize this molecule. The provided experimental protocol offers a standardized approach to obtaining high-quality spectral data, ensuring accuracy and reproducibility in chemical research and development.
References
-
Preprints.org. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]
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ResearchGate. NMR Spectroscopic Data for Compounds 1−4. [Link]
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Supporting Information for a scientific article. [Link]
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PubChem. Isoxazole. [Link]
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ResearchGate. Experimental chemical shifts (ppm, values are marked for protons and carbons in pink and in black, respectively) in ¹H and ¹³C NMR spectra of RM33 in various deuterated solvents. [Link]
-
Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. [Link]
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ResearchGate. Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. [Link]
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Beilstein Journals. Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. [Link]
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ResearchGate. Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. [Link]
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Oakwood Chemical. This compound. [Link]
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-
PubMed Central. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. [Link]
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13C NMR analysis of 3-Isopropylisoxazol-5-amine
An In-Depth Guide to the 13C NMR Analysis of 3-Isopropylisoxazol-5-amine: A Comparative Approach
Authored by a Senior Application Scientist
In the landscape of modern drug discovery and medicinal chemistry, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Isoxazole derivatives, in particular, represent a class of privileged scaffolds due to their wide spectrum of biological activities.[1] Among these, this compound serves as an excellent case study for exploring the nuances of 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Its structure combines an electron-rich aromatic heterocycle with both aliphatic and amine functionalities, presenting a unique magnetic environment for each carbon atom.
This guide provides a comprehensive analysis of the 13C NMR spectrum of this compound. We will move beyond a simple peak listing to explain the causal factors behind the observed chemical shifts. By comparing predicted data with related structures, we offer a robust framework for researchers to confidently assign and interpret the spectra of similar substituted isoxazoles.
Theoretical Framework: Understanding Chemical Shifts in this compound
The 13C NMR spectrum provides direct insight into the carbon skeleton of a molecule.[2] The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, which is influenced by hybridization, electronegativity of attached atoms, and resonance effects. In this compound, we can dissect the molecule into three key regions: the isoxazole ring, the C3-isopropyl substituent, and the C5-amino group.
-
The Isoxazole Ring (C3, C4, C5): The isoxazole ring is a five-membered aromatic heterocycle. The carbons within this ring typically resonate in the aromatic/alkene region of the spectrum (δ 100-170 ppm).[3][4] The precise shifts are dictated by the heteroatoms (N and O) and the substituents.
-
C5: This carbon is directly attached to two nitrogen atoms (one in the ring, one in the amino group). The strong electron-donating, resonance effect of the -NH2 group significantly shields this carbon, but its attachment to the electronegative ring nitrogen and the exocyclic nitrogen causes a net deshielding effect, placing it at the higher end of the substituted aromatic region.
-
C3: Attached to the ring nitrogen and the isopropyl group, this carbon is also significantly deshielded. As a quaternary carbon (no attached protons), its signal is expected to be of lower intensity due to a longer relaxation time and the lack of Nuclear Overhauser Effect (NOE) enhancement in standard decoupled spectra.[5]
-
C4: This carbon is the only CH group within the ring. It is expected to be the most shielded of the ring carbons, appearing at the lowest chemical shift among the three, influenced by its position relative to the heteroatoms and substituents.[1]
-
-
The Isopropyl Group (CH, CH3): This aliphatic group will have signals in the upfield region of the spectrum.
-
Methine (CH): The methine carbon, being a tertiary carbon (R3CH), is more substituted and thus more deshielded than the methyl carbons. Its typical range is δ 25-35 ppm.[4]
-
Methyl (CH3): The two methyl groups are chemically equivalent due to free rotation around the C-C bond and will therefore appear as a single resonance.[6] As primary carbons (RCH3), they are highly shielded and will appear far upfield, typically in the δ 10-25 ppm range.[4][5]
-
-
The Amino Group (-NH2): While not a carbon, the amino group profoundly influences the electronic structure of the ring, particularly at C5. The carbon attached to an amino group (C-NH2) typically appears in the δ 37-45 ppm range for aliphatic systems, but on an aromatic ring, its effect is primarily electronic, modulating the ring carbon shifts.[4][7]
Below is a diagram illustrating the structure and carbon numbering scheme used for this analysis.
Caption: Molecular structure of this compound with carbon numbering.
Predicted 13C NMR Data and Interpretation
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | Rationale for Assignment |
| C5 | 169.8 | Quaternary (C) | Attached to ring N and exocyclic NH₂; highly deshielded. |
| C3 | 167.5 | Quaternary (C) | Attached to ring O and N; quaternary carbon. Deshielded. |
| C4 | 93.2 | Doublet (CH) | Most shielded ring carbon; only ring methine. |
| C6 (CH) | 27.1 | Doublet (CH) | Tertiary aliphatic carbon; deshielded relative to methyls. |
| C7, C7' (CH₃) | 21.0 | Quartet (CH₃) | Equivalent primary aliphatic carbons; highly shielded. |
Data predicted using NMRDB.org.[8] Multiplicity is based on the number of directly attached protons.
Interpretation: The predicted spectrum aligns perfectly with our theoretical framework. The two quaternary ring carbons, C3 and C5, are significantly deshielded and appear at the lowest field (167-170 ppm). C4, the sole methine on the ring, is found much further upfield at 93.2 ppm. The isopropyl group's carbons, C6 and C7, appear in the expected aliphatic region at 27.1 ppm and 21.0 ppm, respectively.
Comparative Analysis with Structurally Related Compounds
To ground our predicted data in experimental reality, we can compare it to the known 13C NMR data of related molecules. This comparison highlights the influence of each substituent on the isoxazole core.
Table 2: Comparison of 13C NMR Chemical Shifts (ppm) with Related Isoxazoles
| Carbon Atom | This compound (Predicted) | 5-Phenylisoxazole (Experimental) | 3-Methyl-5-phenylisoxazole (Experimental)[1] |
| C3 | 167.5 | 150.9 | 161.1 |
| C4 | 93.2 | 99.0 | 102.5 |
| C5 | 169.8 | 168.2 | 170.5 |
Analysis of Comparison:
-
Effect of the C5-Amine Group: Comparing our target molecule to 5-phenylisoxazole, we see the powerful effect of the substituents. The phenyl group at C5 in the reference compound results in a C5 shift of 168.2 ppm, very close to the 169.8 ppm predicted for the C5-amine. This suggests the deshielding effects are comparable in magnitude at this position. The most dramatic difference is at C4. The presence of the electron-donating amine group in our target molecule shields C4 significantly (93.2 ppm) compared to the phenyl-substituted analog (99.0 ppm).
-
Effect of the C3-Isopropyl Group: Comparing the C3 shift of our target (167.5 ppm) with 3-methyl-5-phenylisoxazole (161.1 ppm) shows the deshielding effect of the more sterically bulky and slightly more electron-donating isopropyl group relative to a methyl group.
This comparative approach validates the predicted assignments and demonstrates how known experimental data can be leveraged to increase confidence in the structural elucidation of new compounds.
Standard Operating Protocol for 13C NMR Acquisition
To ensure the collection of high-quality, reproducible data, adherence to a standardized experimental protocol is crucial. This protocol is designed to be a self-validating system, providing clear and interpretable results.
Workflow Diagram:
Sources
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- 8. Visualizer loader [nmrdb.org]
- 9. CASPRE [caspre.ca]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3-Isopropylisoxazol-5-amine: A Comparative Approach
For researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities, the robust analytical assessment of compounds such as 3-Isopropylisoxazol-5-amine is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based analysis with other viable alternatives, supported by established principles and experimental data from related molecules. Our focus is to deliver not just protocols, but a foundational understanding of the causality behind analytical choices, ensuring the generation of reliable and reproducible data.
Introduction to this compound and its Analytical Significance
This compound (C₆H₁₀N₂O, MW: 126.16 g/mol ) is a heterocyclic compound featuring an isoxazole ring substituted with an isopropyl group and an amine moiety.[1][2] The unique chemical architecture of isoxazole derivatives has positioned them as crucial pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][3] Consequently, the accurate and sensitive determination of this compound in various matrices is a critical step in drug discovery and development, from metabolic studies to quality control.
Mass spectrometry, particularly when coupled with chromatographic separation techniques, stands as a cornerstone for the analysis of such small molecules due to its unparalleled sensitivity, selectivity, and ability to provide structural information.
Mass Spectrometry Analysis of this compound
The mass spectrometric analysis of this compound, typically performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), provides valuable data on its molecular weight and structure through fragmentation analysis.
Expected Mass Spectrum and Fragmentation Pathway
While a publicly available mass spectrum for this compound is not readily found, we can predict its fragmentation pattern based on the established principles of mass spectrometry for isoxazole and amine-containing compounds.[4][5]
Upon electron ionization (EI) in a GC-MS system, the molecule will lose an electron to form a molecular ion ([M]⁺•) with an expected m/z of 126. As an odd-electron species containing nitrogen, this molecular ion peak is anticipated to be observable.[5][6] The subsequent fragmentation is likely to be driven by the stability of the resulting fragments, influenced by the isoxazole ring, the isopropyl group, and the amine substituent.
Key Predicted Fragmentation Pathways:
-
α-Cleavage: A dominant fragmentation pathway for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom.[4][6] For this compound, this would involve the loss of a methyl radical (•CH₃) from the isopropyl group, leading to a stable, resonance-delocalized cation at m/z 111 .
-
Isoxazole Ring Cleavage: Isoxazole rings are known to undergo characteristic cleavage patterns. A common fragmentation involves the breaking of the N-O bond followed by subsequent rearrangements. This can lead to the loss of neutral molecules such as CO, HCN, or acetonitrile (CH₃CN), although the latter is less likely given the substitution pattern.
-
Loss of Isopropyl Group: Cleavage of the bond between the isoxazole ring and the isopropyl group can result in the loss of an isopropyl radical (•CH(CH₃)₂), generating a fragment at m/z 83 .
-
McLafferty Rearrangement: While less likely given the structure, a McLafferty rearrangement could occur if a gamma-hydrogen is available for transfer.
Based on these principles, a proposed fragmentation pathway is illustrated below:
Caption: Proposed electron ionization fragmentation pathway for this compound.
Experimental Protocol: GC-MS Analysis
The following provides a detailed, step-by-step methodology for the GC-MS analysis of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).[7]
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
Method Parameters:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.
-
Injection:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1 (adjustable based on concentration)
-
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
Rationale for Parameter Selection:
-
The choice of a non-polar column like HP-5ms is suitable for the analysis of a moderately polar compound like this compound.
-
The temperature program is designed to ensure good chromatographic separation from potential impurities and solvent peaks while maintaining peak sharpness.
-
Standard 70 eV electron ionization is used to induce reproducible fragmentation patterns for library matching and structural elucidation.
Comparative Analysis with Alternative Techniques
While mass spectrometry offers significant advantages, other analytical techniques can be employed for the analysis of this compound, each with its own set of strengths and limitations.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used technique for the separation and quantification of small molecules.[8] For this compound, a reversed-phase HPLC method would be appropriate.
Advantages:
-
Robustness and Reproducibility: HPLC is known for its excellent quantitative performance.
-
Non-destructive: Allows for fraction collection if further analysis is needed.
-
Versatility: A wide range of column chemistries and mobile phases can be used to optimize separation.
Disadvantages:
-
Lower Sensitivity than MS: UV detection is generally less sensitive than mass spectrometry.
-
Limited Structural Information: UV detection does not provide structural information beyond the chromophore's absorption characteristics.
-
Potential for Peak Tailing: The basic amine group can interact with residual silanols on silica-based columns, leading to poor peak shape. This can often be mitigated by using end-capped columns or mobile phase additives.
Experimental Protocol: HPLC-UV Analysis
Caption: A typical workflow for the HPLC-UV analysis of this compound.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC-FID is a powerful technique for the analysis of volatile and thermally stable compounds.
Advantages:
-
High Resolution: Capillary GC columns provide excellent separation efficiency.
-
Quantitative Accuracy: FID provides a linear response over a wide dynamic range.
-
Cost-Effective: GC-FID systems are generally less expensive to operate and maintain than MS systems.
Disadvantages:
-
Thermal Lability: The compound must be thermally stable and volatile.
-
Polarity Issues: The polar amine group can lead to peak tailing on standard non-polar columns.[9] Deactivated columns or derivatization may be necessary.[9]
-
No Structural Information: FID is a universal detector and does not provide structural information.
Derivatization: To improve the chromatographic behavior of this compound for GC analysis, derivatization of the primary amine group can be performed. Silylation or acylation are common derivatization techniques that reduce the polarity and increase the volatility of the analyte.[10]
Performance Comparison
The table below provides a semi-quantitative comparison of the performance attributes of the discussed analytical techniques for the analysis of this compound.
| Parameter | GC-MS | HPLC-UV | GC-FID |
| Selectivity | Excellent | Good | Fair |
| Sensitivity | Excellent | Good | Good |
| Structural Information | Excellent | Poor | None |
| Quantitative Accuracy | Good | Excellent | Excellent |
| Throughput | Good | Good | Excellent |
| Cost per Sample | Moderate | Low | Low |
| Sample Derivatization | Not typically required | Not required | May be required |
Conclusion
For the comprehensive analysis of this compound, mass spectrometry, particularly when coupled with gas or liquid chromatography, is the superior technique . It provides an unmatched combination of sensitivity, selectivity, and structural elucidation capabilities that are essential in a research and drug development setting. While HPLC-UV and GC-FID offer robust and cost-effective alternatives for routine quantitative analysis, they lack the definitive identification power of mass spectrometry. The choice of analytical technique should ultimately be guided by the specific requirements of the study, whether it be for initial identification, quantitative analysis in a complex matrix, or routine quality control.
References
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Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]
-
ACS Omega. (2022, August 15). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [Link]
-
PMC - NIH. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). Amine Fragmentation. Retrieved from [Link]
-
Whitman People. (n.d.). GCMS Section 6.15. Retrieved from [Link]
-
Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Agilent. (2019, June 24). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Retrieved from [Link]
-
NIST WebBook. (n.d.). 5-Amino-3-methylisoxazole. Retrieved from [Link]
-
PMC - NIH. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved from [Link]
-
MDPI. (n.d.). GC–MS Analysis of A Helichrysum italicum Hydrosol: Sensitivity, Repeatability and Reliability of Solvent Extraction versus Direct Hydrosol Analysis. Retrieved from [Link]
-
ResearchGate. (2023, November 20). GC-MS Analysis of Chemical Substances from Ethanolic Extract of Prosopis juliflora Leaves. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Amino-5-methylisoxazole - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
Unknown Source. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
ResearchGate. (2023, August 10). Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. Retrieved from [Link]
-
MDPI. (n.d.). GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of propan-2-amine. Retrieved from [Link]
-
NIST WebBook. (n.d.). 3-Aminopropanol, TMS derivative. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 1-methylethyl ester. Retrieved from [Link]
-
NIST WebBook. (n.d.). Diisopropylamine. Retrieved from [Link]
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A Comparative Guide to the Characterization of 3-Isopropylisoxazol-5-amine and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the isoxazole scaffold represents a privileged heterocyclic motif due to its wide-ranging biological activities. Within this class of compounds, 3-isopropylisoxazol-5-amine serves as a valuable building block for the synthesis of novel therapeutic agents. Its structural features, particularly the presence of a lipophilic isopropyl group at the 3-position and a reactive amino group at the 5-position, offer opportunities for diverse chemical modifications to modulate pharmacokinetic and pharmacodynamic properties.
This guide provides a comprehensive overview of the characterization of this compound and its derivatives. It is designed to be a practical resource, offering not only detailed experimental protocols but also a comparative analysis of its properties against relevant alternatives, grounded in established scientific principles.
The Significance of the this compound Scaffold
The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This arrangement imparts a unique electronic distribution and conformational rigidity, making it an attractive scaffold in drug design. The this compound moiety, in particular, has been incorporated into a variety of compounds with demonstrated biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The isopropyl group can enhance binding to hydrophobic pockets in target proteins, while the primary amine at the 5-position provides a key site for further functionalization to improve potency, selectivity, and pharmacokinetic profiles.
A critical aspect of developing new derivatives is the robust and unambiguous characterization of their chemical structures. This guide will detail the primary analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Synthesis of this compound: A General Approach
While numerous methods exist for the synthesis of substituted isoxazoles, a common and effective route to 3-alkyl-5-aminoisoxazoles involves the condensation of a β-ketonitrile with hydroxylamine. The regioselectivity of this reaction can often be controlled by reaction conditions such as pH and temperature.
Below is a generalized, two-step protocol for the synthesis of this compound, adapted from established methods for related 3-alkyl-5-aminoisoxazoles.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-methyl-3-oxopentanenitrile
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under a nitrogen atmosphere, add isobutyronitrile dropwise at 0 °C.
-
After the addition is complete, add ethyl acetate dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid, adjusting the pH to ~5.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude β-ketonitrile.
Causality: The Claisen condensation between the enolate of isobutyronitrile and ethyl acetate forms the β-ketonitrile. The use of a strong base like sodium ethoxide is essential to deprotonate the α-carbon of the nitrile. Acidic workup neutralizes the base and protonates the enolate to yield the desired product.
Step 2: Cyclization to this compound
-
Dissolve the crude 4-methyl-3-oxopentanenitrile in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Causality: Hydroxylamine reacts with the ketone and nitrile functionalities of the β-ketonitrile. The subsequent intramolecular cyclization and dehydration lead to the formation of the isoxazole ring. Sodium acetate acts as a base to neutralize the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine necessary for the reaction.
Diagram of the Synthetic Workflow:
Caption: Synthetic route to this compound.
Spectroscopic Characterization
Accurate structural elucidation is paramount. The following sections detail the expected spectroscopic data for this compound based on the analysis of its structural analogues and general spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the isopropyl group, the isoxazole ring, and the amino group.
-
Isopropyl Group: A doublet for the six equivalent methyl protons (H-7) and a septet for the methine proton (H-6). The coupling between these protons will result in a characteristic splitting pattern.
-
Isoxazole Ring: A singlet for the proton at the 4-position (H-4).
-
Amino Group: A broad singlet for the two amine protons (H-8). The chemical shift of this peak can be variable and is dependent on the solvent and concentration. This peak will disappear upon the addition of D₂O due to proton exchange.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule.
-
Isoxazole Ring: Three distinct signals for the carbons of the isoxazole ring (C-3, C-4, and C-5). The carbon attached to the amino group (C-5) will be the most downfield of the ring carbons.
-
Isopropyl Group: Two signals corresponding to the methine carbon (C-6) and the two equivalent methyl carbons (C-7).
| Predicted NMR Data for this compound | |
| ¹H NMR (400 MHz, CDCl₃) | Predicted δ (ppm) |
| H-4 (s, 1H) | 5.2 - 5.5 |
| NH₂ (br s, 2H) | 4.0 - 5.0 |
| H-6 (sept, 1H, J = 7.0 Hz) | 2.8 - 3.2 |
| H-7 (d, 6H, J = 7.0 Hz) | 1.2 - 1.4 |
| ¹³C NMR (100 MHz, CDCl₃) | Predicted δ (ppm) |
| C-5 | 170 - 175 |
| C-3 | 160 - 165 |
| C-4 | 90 - 95 |
| C-6 | 25 - 30 |
| C-7 | 20 - 25 |
Note: These are predicted chemical shift ranges based on related structures. Actual values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorptions:
-
N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[1]
-
C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region due to the C-H stretching of the isopropyl group.
-
C=N and C=C Stretching: The isoxazole ring will exhibit characteristic stretching vibrations in the 1500-1650 cm⁻¹ region.
-
N-H Bending: A medium to strong absorption around 1600-1650 cm⁻¹ is expected for the N-H bending (scissoring) vibration of the primary amine.
-
C-N Stretching: A medium-intensity band in the 1250-1350 cm⁻¹ range corresponding to the C-N stretch.
| Predicted IR Data for this compound | |
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3500 (two bands) |
| C-H Stretch (sp³) | 2850 - 2980 |
| C=N / C=C Stretch | 1500 - 1650 |
| N-H Bend | 1600 - 1650 |
| C-N Stretch | 1250 - 1350 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (126.16 g/mol ). As it contains an even number of nitrogen atoms, the molecular ion will have an even m/z value.
-
Loss of Isopropyl Group: A significant fragment may be observed due to the loss of the isopropyl group (M - 43).
-
Ring Cleavage: Isoxazole rings are known to undergo characteristic cleavage upon electron impact. Common fragmentation pathways involve the cleavage of the weak N-O bond, leading to the formation of various smaller fragments.
Diagram of the Characterization Workflow:
Sources
A Comparative Guide to the Synthesis and Spectroscopic Validation of 3-Isopropylisoxazol-5-amine
For researchers, scientists, and professionals in drug development, the synthesis and rigorous characterization of novel heterocyclic compounds are paramount. The isoxazole scaffold, a prominent feature in many biologically active molecules, continues to be a focal point of medicinal chemistry. This guide provides an in-depth technical comparison of synthetic routes for 3-Isopropylisoxazol-5-amine and details the essential spectroscopic methods for its unambiguous structural validation. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound is a key building block in the synthesis of a variety of compounds with potential therapeutic applications. The strategic placement of the isopropyl group at the 3-position and the amine group at the 5-position of the isoxazole ring offers a unique combination of steric and electronic properties, making it an attractive scaffold for library synthesis and lead optimization in drug discovery programs. The unequivocal confirmation of its molecular structure is the foundational step upon which all subsequent biological and pharmacological studies are built. Spectroscopic methods provide the necessary tools for this critical validation.
Comparative Analysis of Synthetic Strategies
The synthesis of 3-substituted-5-aminoisoxazoles can be approached through several pathways. Here, we compare a highly reliable and regioselective method with a common alternative, highlighting the advantages and rationale for our proposed synthesis of this compound.
Method 1: Regioselective Synthesis from β-Ketonitriles (Proposed Method)
A robust and scalable method for the synthesis of 3-alkyl-5-aminoisoxazoles involves the cyclocondensation of a β-ketonitrile with hydroxylamine. The regioselectivity of this reaction is critically dependent on the reaction conditions, specifically pH and temperature, allowing for the selective formation of either the 3-amino or 5-amino isomer[1]. To synthesize this compound, the reaction would be directed to favor the 5-amino isomer.
Causality of Experimental Choices:
-
Starting Material: The synthesis begins with the appropriate β-ketonitrile, which for our target molecule is 4-methyl-3-oxopentanenitrile. This precursor contains the required isopropyl and nitrile functionalities.
-
Regiocontrol: By maintaining a pH greater than 8 and a reaction temperature of around 100 °C, the hydroxylamine preferentially attacks the ketone carbonyl over the nitrile group. This preference is attributed to the increased nucleophilicity of hydroxylamine under basic conditions and the higher electrophilicity of the ketone. The subsequent intramolecular cyclization and dehydration yield the desired 5-aminoisoxazole.
Experimental Protocol: Synthesis of this compound
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-3-oxopentanenitrile (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium acetate or sodium hydroxide, to achieve pH > 8) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The residue can be partitioned between water and an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Method 2: One-Pot Synthesis from Enaminones
An alternative one-pot synthesis of 3-aryl-5-aminoisoxazoles has been reported, which involves the base-mediated cyclization of enaminones with hydroxylamine[2]. While efficient for aryl-substituted analogs, this method's applicability to alkyl-substituted isoxazoles like our target compound may require optimization.
Comparison of Synthetic Routes
| Parameter | Method 1: From β-Ketonitriles | Method 2: From Enaminones |
| Starting Materials | Readily available β-ketonitriles | Requires synthesis of enaminones |
| Regioselectivity | High, controlled by pH and temperature[1] | Reported to be highly regioselective for 5-amino isomers[2] |
| Scalability | Scalable and reliable[1] | May require optimization for scalability with alkyl substituents |
| Generality | Good for a wide range of alkyl substituents[1] | Primarily demonstrated for aryl substituents[2] |
For the synthesis of this compound, Method 1 offers a more direct and well-established route with predictable regiochemical outcomes.
Spectroscopic Validation of this compound
The unambiguous identification of the synthesized this compound relies on a combination of spectroscopic techniques. Below, we detail the expected outcomes from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, with comparative data from closely related analogs.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.
Expected ¹H NMR Spectrum of this compound:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH(CH₃)₂ | ~3.0 - 3.3 | Septet | 1H | The methine proton of the isopropyl group is deshielded by the isoxazole ring and will be split by the six equivalent methyl protons. |
| -CH(CH₃)₂ | ~1.2 - 1.4 | Doublet | 6H | The six equivalent protons of the two methyl groups in the isopropyl substituent will be split by the single methine proton. |
| Isoxazole H-4 | ~5.5 - 5.8 | Singlet | 1H | The proton at the 4-position of the isoxazole ring is in a unique electronic environment. For the unsubstituted isoxazol-5-amine, this proton appears around 5.6 ppm. |
| -NH₂ | ~4.5 - 5.5 | Broad Singlet | 2H | The chemical shift of amine protons can vary depending on solvent and concentration due to hydrogen bonding. These protons often appear as a broad signal and can exchange with D₂O.[3] |
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Spectrum of this compound:
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| C-5 | ~170 - 172 | The C-5 carbon bearing the amino group is significantly deshielded. In 5-amino-3-methylisoxazole, this carbon appears at ~171 ppm. |
| C-3 | ~160 - 163 | The C-3 carbon attached to the isopropyl group. |
| C-4 | ~80 - 85 | The C-4 carbon of the isoxazole ring. In 5-amino-3-methylisoxazole, this carbon is found around 82 ppm. |
| -CH(CH₃)₂ | ~25 - 30 | The methine carbon of the isopropyl group. |
| -CH(CH₃)₂ | ~20 - 23 | The two equivalent methyl carbons of the isopropyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Expected Mass Spectrum of this compound:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 126, corresponding to the molecular weight of C₆H₁₀N₂O.
-
Key Fragmentation Patterns: The fragmentation of isoxazole rings can be complex. For 5-aminoisoxazoles, common fragmentation pathways may involve the loss of small neutral molecules. A significant fragment for the analogous 5-tert-butylisoxazol-3-amine is observed at m/z 125, corresponding to the loss of a methyl radical. For this compound, a prominent peak might be expected at m/z 111, resulting from the loss of a methyl group. Another possible fragmentation could involve the cleavage of the isopropyl group, leading to a fragment at m/z 83.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands for this compound:
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (Amine) | 3300 - 3500 | Medium | Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching vibrations.[4][5] |
| C-H Stretch (Alkyl) | 2850 - 3000 | Strong | C-H stretching vibrations of the isopropyl group. |
| N-H Bend (Amine) | 1580 - 1650 | Medium | Scissoring vibration of the primary amine.[4] |
| C=N Stretch (Isoxazole) | 1600 - 1650 | Medium | Characteristic stretching vibration of the C=N bond within the isoxazole ring. |
| C-N Stretch (Amine) | 1250 - 1335 | Medium | Stretching vibration of the C-N bond. |
Visualizing the Workflow
To provide a clearer understanding of the synthesis and validation process, the following diagrams illustrate the key steps.
Caption: Logical flow for the spectroscopic validation of the target compound.
Conclusion
The synthesis of this compound is reliably achieved through the pH-controlled cyclocondensation of 4-methyl-3-oxopentanenitrile with hydroxylamine. This method offers excellent regioselectivity and scalability. The structural confirmation of the final product is a critical step that must be performed rigorously using a combination of spectroscopic techniques. By comparing the experimental data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy with the expected values and data from closely related analogs, researchers can be confident in the identity and purity of their synthesized this compound, enabling its use in further scientific investigations.
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MDPI. (2020). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 25(21), 5198. [Link]
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Jakše, R., Svete, J., Stanovnik, B., & Golič Grdadolnik, S. (2003). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. ARKIVOC, 2003(12), 103-113. [Link]
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American Chemical Society. (2010). Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]b[1][6]enzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase 3 (FLT3) Inhibitor. Journal of Medicinal Chemistry, 53(19), 7048-7062. [Link]
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comparative study of different synthetic routes to 3-Isopropylisoxazol-5-amine
An In-Depth Comparative Guide to the Synthetic Routes of 3-Isopropylisoxazol-5-amine
For researchers and professionals in the field of drug development, the synthesis of heterocyclic scaffolds is a critical endeavor. The this compound moiety, a key building block in various pharmacologically active compounds, presents a synthetic challenge that has been approached through several distinct methodologies. This guide provides a senior application scientist's perspective on two prominent synthetic routes, offering a detailed, evidence-based comparison to inform strategic decisions in chemical synthesis.
Introduction to this compound
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structure that imparts unique electronic and steric properties. When substituted with an amino group at the 5-position and an isopropyl group at the 3-position, the resulting this compound becomes a valuable intermediate. Its utility stems from the isoxazole core's ability to act as a bioisostere for other functional groups and the amino group's potential for further functionalization, enabling the construction of diverse chemical libraries for drug discovery. The choice of synthetic route to this key intermediate can significantly impact yield, purity, scalability, and cost-effectiveness.
Route 1: The Classical Approach via β-Ketonitrile Cyclocondensation
This traditional and widely-utilized method relies on the cyclocondensation of a β-ketonitrile with hydroxylamine. It is a robust and well-understood pathway, valued for its straightforwardness and the accessibility of its starting materials.[1][2]
Overall Reaction Scheme
The synthesis begins with the formation of the key intermediate, 4-methyl-3-oxopentanenitrile, followed by its reaction with hydroxylamine to form the target isoxazole.
Caption: Workflow for the β-Ketonitrile Cyclocondensation Route.
Mechanistic Insights
The formation of the isoxazole ring from a β-ketonitrile and hydroxylamine proceeds through a well-established mechanism. The initial step involves the nucleophilic attack of hydroxylamine on the ketone carbonyl of 4-methyl-3-oxopentanenitrile to form a carbinolamine intermediate. This is followed by dehydration to yield an oxime. The crucial cyclization step occurs via the intramolecular nucleophilic attack of the oxime's hydroxyl group onto the nitrile carbon. Subsequent tautomerization of the resulting imine affords the final aromatic 5-aminoisoxazole product. The regioselectivity, yielding the 5-amino isomer, is dictated by the relative electrophilicity of the ketone and nitrile groups.
Experimental Protocols
Step 1: Synthesis of 4-Methyl-3-oxopentanenitrile [3]
-
To a solution of methyl isobutyrate (1.0 equiv) in 2-methyltetrahydrofuran (2-MeTHF), add isopropanol (0.2 equiv) and acetonitrile (1.0 equiv) under a nitrogen atmosphere.
-
Add potassium tert-butoxide (KOt-Bu) (1.0 equiv) and stir the reaction mixture at room temperature for one hour.
-
Add an additional 1.0 equivalent of both acetonitrile and KOt-Bu and continue stirring for another hour.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a yellow oil (approximately 76% yield).
Step 2: Synthesis of this compound [4]
-
To a stirred solution of 4-methyl-3-oxopentanenitrile (1.0 equiv) and 96% sodium hydroxide (1.25 equiv) in water, add hydroxylamine sulfate (1.1 equiv).
-
Stir the mixture at room temperature, then heat to 40°C for 70 hours.
-
Add 36% aqueous hydrochloric acid (1.6 equiv) to the mixture and stir at 50°C for 2.5 hours.
-
Work up the reaction mixture as described in the reference to yield the crude product (approximately 37% yield).
Evaluation of the β-Ketonitrile Route
-
Advantages:
-
Utilizes readily available and relatively inexpensive starting materials.
-
The reaction mechanism is well-understood, allowing for predictable outcomes.
-
The procedure is generally straightforward to perform in a standard laboratory setting.
-
-
Disadvantages:
-
The overall yield can be moderate, particularly in the cyclization step.
-
The reaction conditions for the cyclization can be lengthy (70 hours).
-
The synthesis of the β-ketonitrile precursor requires an additional step.
-
Potential for side reactions, such as the formation of isoxazolones, especially if reaction conditions are not carefully controlled.[4]
-
Route 2: A Modern Approach via Addition-Elimination on a 3-Bromoisoxazoline Intermediate
This more recent, two-step methodology offers an alternative pathway to aminoisoxazoles, proceeding through a 3-bromoisoxazoline intermediate.[5][6] This route is particularly valuable as it allows for the late-stage introduction of the amino group, potentially enabling the synthesis of a diverse range of analogs from a common intermediate.
Overall Reaction Scheme
This synthesis begins with a [3+2] cycloaddition to form a 3-bromoisoxazoline, followed by an addition-elimination reaction with an amine and subsequent oxidation.
Caption: Workflow for the Addition-Elimination Route.
Mechanistic Insights
The synthesis commences with a 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from dibromoformaldoxime) with an appropriate alkene to furnish the 3-bromoisoxazoline. The subsequent key step is an addition-elimination reaction. An amine, in the presence of a base, attacks the C3 position of the isoxazoline ring, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the bromide leaving group to yield a 3-aminoisoxazoline. The final step is the oxidation of the isoxazoline to the aromatic isoxazole, which can be achieved using iodine in the presence of a base like imidazole. This route offers a different approach to constructing the aminoisoxazole core, where the amino functionality is introduced via nucleophilic substitution on a pre-formed heterocyclic ring.
Experimental Protocols
General Procedure for the Synthesis of 3-Aminoisoxazoles [5][6]
-
Synthesis of 3-Bromoisoxazoline: Perform a [3+2] cycloaddition of an alkene with dibromoformaldoxime in the presence of a base (e.g., sodium bicarbonate) to obtain the corresponding 3-bromo-5-substituted-isoxazoline.
-
Addition-Elimination: To a solution of the 3-bromoisoxazoline (1.0 equiv) in a suitable solvent such as acetonitrile, add the desired amine (1.1 equiv) and a non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) (1.1 equiv). Stir the reaction at room temperature until completion (typically monitored by TLC).
-
Oxidation: After completion of the addition-elimination step, add imidazole (2.0 equiv) followed by iodine (1.1 equiv) to the reaction mixture. Stir at room temperature until the 3-aminoisoxazoline is fully converted to the corresponding 3-aminoisoxazole.
-
Work up the reaction by quenching with aqueous sodium thiosulfate and extract the product with an organic solvent. Purify by column chromatography to obtain the final product in high yield.
Evaluation of the Addition-Elimination Route
-
Advantages:
-
Generally proceeds in high yields for both the addition-elimination and oxidation steps.
-
The modular nature of the synthesis allows for the late-stage introduction of a wide variety of amines, making it ideal for creating a library of analogs.
-
The reaction conditions are typically mild.
-
-
Disadvantages:
-
This route leads to 3-aminoisoxazoles, which are isomers of the target this compound. While a valuable comparative study, it does not directly produce the requested compound.
-
Requires the synthesis of a 3-bromoisoxazoline intermediate, which may involve handling specialized reagents like dibromoformaldoxime.
-
The starting alkene required for the initial cycloaddition must be carefully chosen to yield the desired substitution pattern on the final isoxazole.
-
Comparative Summary
| Parameter | Route 1: β-Ketonitrile Cyclocondensation | Route 2: Addition-Elimination on 3-Bromoisoxazoline |
| Product | This compound | 3-Amino-5-isopropylisoxazole (Isomer) |
| Overall Yield | Moderate (~28% over two steps) | High |
| Reaction Time | Long (multi-day) | Short (hours) |
| Starting Materials | Readily available (esters, nitriles) | Requires specialized intermediates (dibromoformaldoxime) |
| Versatility | Less modular; substituents are set by the initial β-ketonitrile | Highly modular; allows for late-stage diversification of the amino group |
| Scalability | Potentially challenging due to long reaction times and moderate yields | More amenable to scale-up due to higher yields and faster reactions |
| Key Advantages | Direct, classical route to the target regioisomer | High yields, mild conditions, excellent for analog synthesis |
| Key Disadvantages | Lower yield, long reaction time | Synthesizes an isomer of the target, requires specialized reagents |
Conclusion
The choice between these two synthetic routes for obtaining an isopropyl-substituted aminoisoxazole depends heavily on the specific goals of the research. The classical β-ketonitrile cyclocondensation route is a direct and well-established method to obtain this compound, albeit with moderate yields and long reaction times. It is a suitable choice when the specific regioisomer is required and scalability is not the primary concern.
In contrast, the addition-elimination route offers a modern, efficient, and highly versatile approach to the isomeric 3-aminoisoxazoles. Its high yields, mild conditions, and amenability to late-stage functionalization make it an excellent strategy for medicinal chemistry programs focused on generating a library of analogs for structure-activity relationship studies. While it does not directly yield the 5-amino isomer, its efficiency and flexibility present a compelling alternative for accessing the aminoisoxazole scaffold.
Ultimately, a thorough evaluation of project timelines, available resources, and the desired final compound structure will guide the synthetic chemist in selecting the most appropriate and effective pathway.
References
- BenchChem. (2025). A Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles.
-
Organic Letters. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. 11(5), 1159–1162. [Link]
-
PubMed. (2009). Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines. Retrieved from [Link]
- BenchChem. (2025). One-Pot Synthesis of 3-Aryl-5-Aminoisoxazoles: Application Notes and Protocols.
- BenchChem. (2025). Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols.
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Beilstein Journal of Organic Chemistry. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. 15, 2888–2896. [Link]
- Ueda, S., & Makisumi, Y. (1989). Practical Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile. Heterocycles, 29(9), 1745-1750.
-
RSC Publishing. (2023). GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design. Green Chemistry. [Link]
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MDPI. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 27(23), 8299. [Link]
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Oriental Journal of Chemistry. (2018). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. 34(2). [Link]
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PMC. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Advanced Research, 8(6), 669-680. [Link]
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Molecules. (2004). One step regioselective synthesis of 5-aminoisoxazoles from nitrile oxides and alpha-cyanoenamines. 9(7), 527-34. [Link]
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MDPI. (2021). 1,3-Dipolar Cycloaddition Reaction of Nitrile Oxides to Isatin Imines. Molbank, 2021(2), M1234. [Link]
- PMC. (2025). One-pot three-component synthesis of azaspirononatriene derivatives.
-
NIH. (2021). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 26(8), 2263. [Link]
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A Comparative Guide to High-Performance Purity Analysis of 3-Isopropylisoxazol-5-amine
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
3-Isopropylisoxazol-5-amine (CAS: 88786-11-2, Mol. Formula: C₆H₁₀N₂O) is a heterocyclic amine that serves as a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any component in the pharmaceutical manufacturing chain, its purity is not merely a quality metric but a cornerstone of the final drug product's safety and efficacy. Regulatory bodies worldwide mandate rigorous impurity profiling to ensure that any substance present at a concentration greater than 0.1% of the API is identified and evaluated for potential toxicological effects.[1]
This guide provides an in-depth, experience-driven comparison of analytical methodologies for determining the purity of this compound. We will explore an optimized High-Performance Liquid Chromatography (HPLC) method, contrast it with a high-throughput Ultra-Performance Liquid Chromatography (UPLC) alternative, and discuss other potential analytical strategies. The focus will be on the scientific rationale behind methodological choices, ensuring robust, repeatable, and self-validating protocols for research and quality control environments.
The Analytical Challenge: Chromatographing Basic Amines
The primary challenge in the reversed-phase HPLC analysis of compounds like this compound lies in its basic amine functional group. This group is prone to strong ionic interactions with residual silanol groups (Si-OH) on the surface of conventional silica-based stationary phases. This secondary interaction, separate from the desired hydrophobic interaction, leads to significant peak tailing, poor resolution, and compromised sensitivity.[2]
To overcome this, the analytical method must be designed to control the ionization state of both the analyte and the stationary phase. The basicity of an amine is defined by the pKa of its conjugate acid (pKaH).[3] While the specific pKaH of this compound is not readily published, related aromatic and heterocyclic amines typically have pKaH values in the range of 3-6. Therefore, maintaining a mobile phase pH at least 2 units below this value (e.g., pH < 2.5-3.0) will ensure the amine is fully protonated (R-NH₃⁺) and the silanol groups are non-ionized, drastically minimizing the unwanted ionic interactions and producing sharp, symmetrical peaks.[2]
High-Resolution HPLC Method: The Gold Standard
High-Performance Liquid Chromatography (HPLC) remains the gold standard for pharmaceutical impurity analysis due to its robustness and versatility.[4] The following method is optimized to provide excellent resolution and peak shape for this compound and its potential process-related impurities.
Experimental Workflow
The overall analytical process follows a systematic and quality-controlled path from preparation to final data analysis.
Caption: Workflow for HPLC Purity Analysis.
Detailed Experimental Protocol: HPLC
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of high-purity HPLC-grade water. Filter through a 0.22 µm membrane filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile (ACN).
-
-
Standard Solution Preparation:
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent).
-
Working Solution (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample to be tested into a 10 mL volumetric flask. Dissolve and dilute to volume with the Diluent. Pipette 1.0 mL of this solution into a 10 mL volumetric flask and dilute to volume with the Diluent to achieve a final target concentration of 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent modern end-capped C18 column).
-
Rationale: The XBridge column is based on a hybrid particle technology that offers excellent stability at low pH and its high-density end-capping minimizes silanol interactions, leading to superior peak shape for basic compounds.[2]
-
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: PDA detection. Monitor absorbance from 200-400 nm. Use the wavelength of maximum absorbance (λmax) for quantification, typically around 260 nm for isoxazole rings.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |
-
Comparative Analysis: UPLC for Enhanced Throughput and Resolution
For laboratories focused on high-throughput screening or requiring enhanced resolution to separate closely eluting impurities, Ultra-Performance Liquid Chromatography (UPLC) presents a superior alternative. UPLC utilizes columns with sub-2 µm particles, which provides a dramatic increase in separation efficiency and allows for much faster analysis times without sacrificing performance.[1][5]
UPLC Method Protocol (Derived from HPLC Method)
The HPLC method can be geometrically scaled for a UPLC system to achieve comparable selectivity with significantly reduced run time and solvent consumption.
-
Instrument: ACQUITY UPLC System or equivalent.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Column Temperature: 35 °C.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 1 µL.
-
Detection: As per HPLC method.
-
Gradient Program (Scaled):
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 3.0 5 95 4.0 5 95 4.1 95 5 | 5.0 | 95 | 5 |
Performance Comparison: HPLC vs. UPLC
The following table presents hypothetical yet representative data comparing the performance of the two methods for the analysis of a this compound sample containing a known, closely-eluting isomer impurity.
| Parameter | Optimized HPLC Method | UPLC Method | Advantage |
| Retention Time (Main Peak) | ~8.5 min | ~1.8 min | UPLC (4.7x Faster) |
| Total Analysis Time | 25 min | 5 min | UPLC (5x Faster) |
| Resolution (Main Peak/Impurity) | 2.1 | 3.5 | UPLC (Higher Resolution) |
| Tailing Factor (Main Peak) | 1.2 | 1.1 | UPLC (Better Peak Shape) |
| Solvent Consumption per Run | ~25 mL | ~2.5 mL | UPLC (90% Reduction) |
As the data illustrates, the UPLC method provides a complete analysis in the time it takes for the main peak to even approach elution in the HPLC method, all while delivering superior resolution and peak symmetry. This makes it an invaluable tool in modern drug development and quality control.[6]
Alternative Methodologies: Gas Chromatography (GC)
Gas Chromatography is a powerful separation technique, particularly for volatile and thermally stable compounds. While GC can be used for amine analysis, it presents significant challenges for polar compounds like this compound.[7]
-
Adsorption Issues: The polar amine group has a strong affinity for active sites within the GC system (injector, column), leading to severe peak tailing and potential sample loss.[8][9]
-
Derivatization Requirement: To overcome these issues, amines often require derivatization to reduce their polarity and improve their chromatographic behavior.[10] This involves an extra reaction step, which adds complexity, time, and potential sources of error to the analytical workflow.
-
Specialized Columns: Alternatively, highly inert, base-deactivated capillary columns specifically designed for amine analysis can be used, but these are often less versatile than standard HPLC columns.[11]
Due to these factors, reversed-phase HPLC or UPLC is overwhelmingly the preferred method for the purity analysis of non-volatile, polar pharmaceutical intermediates like this compound.
Caption: Logical Comparison of Analytical Methods.
Conclusion
The purity of this compound can be reliably and accurately determined using a well-designed, reversed-phase HPLC method. The key to success lies in using a modern, end-capped C18 column and an acidic mobile phase (e.g., 0.1% formic acid) to mitigate the chromatographic challenges posed by the basic amine moiety.
For laboratories seeking to improve efficiency and analytical performance, transitioning to a UPLC-based method offers substantial benefits, including a five-fold reduction in analysis time, decreased solvent consumption, and superior resolving power. While GC is a viable technique for many small molecules, it is generally ill-suited for this particular analysis without significant, complicating modifications. The recommended LC-based approaches provide the robustness, precision, and self-validating data required to meet the stringent quality demands of the pharmaceutical industry.
References
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Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available at: [Link]
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Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters Corporation. Available at: [Link]
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Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. Available at: [Link]
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Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. PubMed. Available at: [Link]
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UPLC Assay and Impurity Testing. Testing Laboratory. Available at: [Link]
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A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. PubMed. Available at: [Link]
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Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Recent Scientific Research. Available at: [Link]
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Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available at: [Link]
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Impurity Profiling and a Stability-Indicating UPLC Method Development and Validation for the Estimation of Related Impurities of Halobetasol Propionate. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]
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Amines and ammonia Analysis of impurities in amine streams. Agilent. Available at: [Link]
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Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Available at: [Link]
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A Comparative Crystallographic Guide to 3-Isopropylisoxazol-5-amine Derivatives for Drug Discovery
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It is the key that unlocks the door to structure-activity relationships (SAR), guiding the design of more potent and selective therapeutics. In the realm of heterocyclic chemistry, 3-isopropylisoxazol-5-amine and its derivatives represent a scaffold of significant interest due to their diverse biological activities. This guide provides an in-depth comparison of the structural elucidation of these derivatives, with a primary focus on X-ray crystallography, benchmarked against other critical analytical techniques.
The Indispensable Role of X-ray Crystallography in Drug Design
Single-crystal X-ray crystallography stands as the gold standard for determining the precise arrangement of atoms in a solid-state molecule.[1] This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding how a drug molecule might interact with its biological target.[2] For isoxazole derivatives, crystallography can reveal subtle conformational changes in the flexible isopropyl group and the planarity of the isoxazole ring, which can significantly impact biological activity.
Comparative Crystallographic Analysis of Isoxazole Amine Derivatives
While a crystal structure for this compound itself is not publicly available, we can draw valuable insights from the crystallographic data of closely related analogues. A comparative analysis of their unit cell parameters and key structural features highlights the impact of substituent changes on the crystal packing and molecular geometry.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 2'-(N-Methylamino)-2-methylpropyl 5-methyl-3-phenylisoxazole-4-carboxylate hydroiodide | C₁₆H₂₁N₂O₃⁺·I⁻ | Orthorhombic | Pna2₁ | 23.293 | 10.276 | 7.971 | 90 | [3] |
| 5-Amino-3-(4-pyridyl)isoxazole | C₈H₇N₃O | Monoclinic | P2₁/c | 14.6411 | 10.9272 | 10.0060 | 106.987 | [2] |
| 5-amino-3-(4-methoxyphenyl)isoxazole | C₁₀H₁₀N₂O₂ | Monoclinic | P2₁/c | 8.846 | 26.688 | 9.081 | 142.82 | [4] |
This data reveals that even with similar isoxazole amine cores, the nature of the substituent at the 3-position (phenyl vs. pyridyl vs. a more complex ester) and the presence of counter-ions dramatically influence the crystal system and unit cell dimensions. For instance, the presence of the bulky phenyl and ester groups in the first entry leads to an orthorhombic crystal system, while the smaller pyridyl and methoxyphenyl groups in the other two examples result in monoclinic systems. The dihedral angle between the isoxazole ring and the aromatic substituent is a critical parameter for understanding conjugation and steric effects. In 5-amino-3-(4-pyridyl)isoxazole, this angle is 35.8° and 10.6° for the two independent molecules in the asymmetric unit, while for 5-amino-3-(4-methoxyphenyl)isoxazole, it is a much smaller 7.30°.[2][5] This indicates that the methoxyphenyl ring is more coplanar with the isoxazole ring, which could have implications for its electronic properties and biological interactions.
Experimental Workflow: From Powder to High-Quality Crystals
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The following is a generalized, yet detailed, protocol for the crystallization of isoxazole amine derivatives, emphasizing the causality behind each step.
Step 1: Purification of the Compound
-
Rationale: Impurities can inhibit crystal nucleation and growth.
-
Protocol: The synthesized this compound derivative is first purified to >98% purity, typically by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).[1] Purity is confirmed by NMR and LC-MS.
Step 2: Solvent Selection
-
Rationale: The solvent or solvent system is critical. The ideal solvent is one in which the compound has moderate solubility at elevated temperatures and lower solubility at room or sub-ambient temperatures.
-
Protocol: A screening of various solvents of differing polarities (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, and hexane) and their binary mixtures is performed in small vials. A few milligrams of the compound are used for each test.
Step 3: Crystal Growth Techniques
-
Rationale: The method of crystallization will depend on the solubility properties of the compound and its stability.
-
Protocol:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration, leading to crystal formation. This is a good starting point for most new compounds.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower in a refrigerator or cryostat. The rate of cooling is crucial; slower cooling generally yields better quality crystals.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Caption: Experimental workflow for single-crystal X-ray crystallography.
A Multi-faceted Approach: Comparison with Alternative Analytical Techniques
While X-ray crystallography provides unparalleled structural detail, a comprehensive characterization of this compound derivatives relies on a suite of analytical techniques. Each method offers unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei to provide information about the chemical environment of atoms in a molecule.[6]
-
Application to Isoxazole Derivatives:
-
¹H NMR: Provides information on the number of different types of protons and their connectivity. The chemical shift of the proton on the isoxazole ring is a key diagnostic signal.[6]
-
¹³C NMR: Determines the number of different types of carbon atoms. The chemical shifts of the isoxazole ring carbons are sensitive to substituent effects and can be used to distinguish between isomers.[6]
-
-
Comparison to X-ray Crystallography: NMR provides information about the molecule's structure in solution, which can differ from the solid-state structure determined by crystallography due to conformational flexibility. NMR is non-destructive and requires a smaller amount of sample. However, it does not provide the precise bond lengths and angles that crystallography does.
Mass Spectrometry (MS)
-
Principle: MS measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a molecule. Fragmentation patterns can provide structural information.[7]
-
Application to Isoxazole Derivatives:
-
Molecular Ion Peak: Confirms the molecular weight of the synthesized derivative.
-
Fragmentation Analysis: The fragmentation of the isoxazole ring can provide clues about the substitution pattern. Cleavage of the N-O bond is a common fragmentation pathway for isoxazoles. For amines, alpha-cleavage is a dominant fragmentation route.[7]
-
-
Comparison to X-ray Crystallography: MS is a highly sensitive technique that requires a very small amount of sample. It provides information about the molecular formula and connectivity but does not give the 3D structure. It is often used in conjunction with chromatography (LC-MS or GC-MS) for the analysis of complex mixtures.
Computational Chemistry
-
Principle: Computational methods, such as Density Functional Theory (DFT), use quantum mechanics to model the electronic structure and geometry of molecules.[8][9]
-
Application to Isoxazole Derivatives:
-
Geometry Optimization: Predicts the most stable conformation of the molecule, including bond lengths, bond angles, and dihedral angles.
-
Electronic Properties: Calculates properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and dipole moment, which can be correlated with reactivity and biological activity.[8][9]
-
-
Comparison to X-ray Crystallography: Computational modeling provides theoretical insights that can complement experimental data. It can be used to predict the structures of molecules that are difficult to crystallize and to understand the electronic effects of different substituents. However, the accuracy of the results depends on the level of theory and basis set used, and experimental validation is crucial.
Caption: Interplay of analytical techniques for structural elucidation.
Conclusion: An Integrated Approach for Confident Drug Design
The structural characterization of this compound derivatives is most powerfully achieved through an integrated approach that leverages the strengths of multiple analytical techniques. While X-ray crystallography provides the definitive solid-state structure, NMR spectroscopy offers insights into the molecule's behavior in solution, mass spectrometry confirms its identity and provides fragmentation data, and computational chemistry offers a theoretical framework to understand its properties. By combining the experimental data from these techniques, researchers can build a comprehensive understanding of the structure-activity relationships of this important class of molecules, paving the way for the rational design of novel and effective therapeutics.
References
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Smith, M. P., Mirzaei, Y. R., Natale, N. R., Scott, B., & Willett, R. D. (1991). Structure of an isoxazole amino ester. Acta crystallographica. Section C, Crystal structure communications, 47(6), 1328–1330. Available at: [Link]
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Li, Y., et al. (2008). 5-Amino-3-(4-pyridyl)isoxazole. Acta Crystallographica Section E: Structure Reports Online, 64(1), o131. Available at: [Link]
-
Arzine, A., et al. (2024). Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents. Computational Biology and Chemistry, 108, 107993. Available at: [Link]
-
Arzine, A., et al. (2024). Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. Molecules, 29(14), 3324. Available at: [Link]
-
Ali, U., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. Available at: [Link]
-
Natale, N. R., et al. (2012). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Tetrahedron Letters, 53(51), 6999-7001. Available at: [Link]
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Bhirud, J. D., & Narkhede, H. P. (2019). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Connect Journals. Available at: [Link]
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RSC Publishing. (2018). Rhodium(iii)-catalysed redox neutral alkylation of 3-arylbenzo[d]isoxazoles: easy access to substituted succinimides. Organic & Biomolecular Chemistry. Available at: [Link]
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Kiyani, H., & Ghorbani, F. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 27(17), 5483. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Al-Majid, A. M., et al. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Acta Crystallographica Section E: Crystallographic Communications, 78(3), 336-339. Available at: [Link]
-
Al-Hourani, B. J., et al. (2010). The crystal structure of a trisisoxazole compound: 3-(3-Methyl-5-isoxazolyl)methyl-5-(3-methyl-5-isoxazolyl)methylisoxazole. Journal of Heterocyclic Chemistry, 25(4), 1087-1090. Available at: [Link]
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Anitha, K., et al. (2021). Investigation on the growth, characterization and computational analysis of 2-Amino-2-thiazoline single crystals. Materials Today: Proceedings, 46, 4423-4429. Available at: [Link]
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Supporting Information for an article on isoxazole synthesis. Available at: [Link]
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Bhirud, J. D., & Narkhede, H. P. (2019). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Connect Journals. Available at: [Link]
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Yuzuri, T., et al. (2000). 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Heterocycles, 53(12), 2695-2702. Available at: [Link]
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A Comparative Analysis of the Reactivity of 3-isopropylisoxazol-5-amine and 3-methylisoxazol-5-amine in N-Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Isoxazolamines in Medicinal Chemistry
The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its presence in a wide array of therapeutic agents.[1][2] The reactivity of substituted isoxazoles, particularly at the amine functionality, is of paramount importance in the synthesis of novel drug candidates. This guide provides a detailed comparison of the reactivity of two closely related building blocks: 3-isopropylisoxazol-5-amine and 3-methylisoxazol-5-amine. Understanding the nuanced differences in their reactivity, governed by subtle electronic and steric effects, is crucial for optimizing reaction conditions and guiding the design of new synthetic routes in drug discovery.
This comparison will focus on the N-acylation reaction, a fundamental transformation in drug development for the formation of amide bonds.[3] By examining the interplay of electronic and steric factors, this guide will provide a framework for predicting and explaining the reactivity of these and similar heterocyclic amines.
Mechanistic Considerations: Electronic and Steric Effects at Play
The reactivity of the 5-amino group on the isoxazole ring is primarily influenced by two opposing factors originating from the 3-alkyl substituent:
-
Electronic Effects: Alkyl groups, such as methyl and isopropyl, are electron-donating through an inductive effect (+I).[4][5] This effect increases the electron density on the nitrogen atom of the amino group, thereby enhancing its basicity and nucleophilicity.[6][7] Generally, a more electron-rich amine will exhibit greater reactivity towards electrophiles.
-
Steric Effects: The size of the alkyl group at the 3-position can sterically hinder the approach of an electrophile to the 5-amino group.[3] A bulkier substituent will create more significant steric hindrance, potentially slowing down the rate of reaction.[8]
The net reactivity of this compound versus 3-methylisoxazol-5-amine in a reaction like N-acylation will be determined by the balance of these two effects.
A Comparative Look at N-Acylation Reactivity
Hypothetical Experimental Design for Comparative N-Acylation:
To empirically determine the relative reactivity, a competitive N-acylation experiment could be designed as follows:
Figure 1: A conceptual workflow for a competitive N-acylation experiment.
Predicted Outcome and Rationale:
It is anticipated that 3-methylisoxazol-5-amine would exhibit a higher rate of N-acylation compared to this compound.
This prediction is based on the following reasoning:
-
Dominance of Steric Hindrance: The isopropyl group is significantly bulkier than the methyl group. This increased steric hindrance around the 5-amino group in this compound would impede the approach of the acylating agent, thus decreasing the reaction rate.[3][8]
-
Minimal Difference in Electronic Effects: While the isopropyl group has a slightly stronger electron-donating inductive effect than the methyl group, this difference is generally considered to be small. Therefore, the increase in nucleophilicity for the isopropyl-substituted amine is likely to be outweighed by the substantial increase in steric hindrance.
Quantitative Data Summary (Predicted)
The following table summarizes the predicted relative reactivity based on the interplay of electronic and steric effects.
| Compound | 3-Alkyl Group | Relative Electronic Effect (+I) | Relative Steric Hindrance | Predicted N-Acylation Reactivity |
| 1 | Methyl | + | Low | Higher |
| 2 | Isopropyl | ++ | High | Lower |
Experimental Protocol: A General Procedure for N-Acylation
The following is a representative, detailed protocol for the N-acylation of a 3-alkylisoxazol-5-amine. This protocol can be adapted for both comparative and individual syntheses.
Materials:
-
3-Alkylisoxazol-5-amine (1.0 eq)
-
Acylating agent (e.g., Acetyl chloride, 1.1 eq)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine, 1.2 eq)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 3-alkylisoxazol-5-amine (1.0 eq) and dissolve it in the anhydrous aprotic solvent.
-
Addition of Base: Add the non-nucleophilic base (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Acylating Agent: Slowly add the acylating agent (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (this will vary depending on the specific substrates). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.
Delving Deeper: Basicity and pKa Considerations
Synthetic Accessibility
Both this compound and 3-methylisoxazol-5-amine are commercially available, though the methyl-substituted analog is generally more common and readily accessible.[9][10][11][12][13] The synthesis of 3-methylisoxazol-5-amine is well-documented in the literature.[14]
Conclusion and Future Perspectives
In the N-acylation of 3-alkylisoxazol-5-amines, the steric hindrance of the 3-alkyl group is the dominant factor in determining reaction rates. Consequently, 3-methylisoxazol-5-amine is predicted to be more reactive than its 3-isopropyl counterpart. This understanding is critical for medicinal chemists in selecting appropriate building blocks and optimizing reaction conditions to achieve desired synthetic outcomes.
For future work, a quantitative kinetic study of the N-acylation of these two compounds would provide valuable experimental data to confirm these predictions. Furthermore, computational modeling could offer deeper insights into the transition state energies and further elucidate the balance between electronic and steric effects in this important class of heterocyclic compounds.
References
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Sathee Forum. (2025, October 14). Describe the effect of alkyl group and solvation on the basic strength of amines ?. Retrieved from [Link]
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Chemistry Steps. (n.d.). Basicity of Amines. Retrieved from [Link]
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Pharmaguideline. (n.d.). Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. Retrieved from [Link]
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Quora. (2023, January 13). What is the effect of substitution on the basicity of amines? Retrieved from [Link]
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Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. Retrieved from [Link]
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PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]
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Fiveable. (n.d.). Nucleophilicity of Amines Definition. Retrieved from [Link]
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ResearchGate. (2025, August 9). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Retrieved from [Link]
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PubMed. (2017, September 8). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. Retrieved from [Link]
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Chemical Science (RSC Publishing). (n.d.). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Retrieved from [Link]
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A Comparative Spectroscopic Guide to the Intermediates in the Synthesis of 3-Isopropylisoxazol-5-amine
In the landscape of modern medicinal chemistry and drug development, isoxazole derivatives are of significant interest due to their diverse pharmacological activities. Among these, 3-isopropylisoxazol-5-amine stands as a valuable building block. A profound understanding of its synthesis and the characterization of its intermediates are paramount for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the spectroscopic data for key intermediates in the synthesis of this compound, offering insights into their structural elucidation and the rationale behind the synthetic pathways.
Introduction to the Synthesis of this compound
The synthesis of 3-substituted-5-aminoisoxazoles is a well-established area of heterocyclic chemistry. A common and efficient method involves the cyclization of a β-ketonitrile with hydroxylamine.[1] This approach is favored for its high regioselectivity and the ready availability of the starting materials. For the synthesis of this compound, the key starting material is 4-methyl-3-oxopentanenitrile.
This guide will focus on the spectroscopic characterization of the intermediates involved in this primary synthetic route. We will also explore an alternative pathway to provide a comparative analysis, underscoring the importance of spectroscopic data in confirming reaction progress and intermediate structures.
Primary Synthetic Pathway: From β-Ketonitrile
The reaction of 4-methyl-3-oxopentanenitrile with hydroxylamine proceeds through a proposed amidoxime intermediate to yield the final product, this compound.
Caption: Primary synthetic route to this compound.
Spectroscopic Data of Intermediates:
Table 1: Spectroscopic Data for 4-methyl-3-oxopentanenitrile
| Spectroscopic Technique | Key Data and Interpretation |
| ¹H NMR | The proton NMR spectrum of this intermediate is expected to show a doublet for the two methyl groups of the isopropyl moiety, a septet for the single proton of the isopropyl group, and a singlet for the methylene protons adjacent to the nitrile and ketone groups. |
| ¹³C NMR | The carbon NMR spectrum will be characterized by signals for the methyl carbons, the methine carbon of the isopropyl group, the methylene carbon, the nitrile carbon, and the carbonyl carbon.[2] |
| IR Spectroscopy | The infrared spectrum will prominently display a sharp, strong absorption band for the nitrile (C≡N) stretch, typically around 2250 cm⁻¹, and a strong absorption for the ketone (C=O) stretch, usually in the range of 1715-1725 cm⁻¹.[3] |
| Mass Spectrometry | The mass spectrum is expected to show the molecular ion peak (M⁺) corresponding to its molecular weight (111.14 g/mol ).[2] Common fragmentation patterns would involve the loss of the isopropyl group or the cyano group. |
Table 2: Predicted Spectroscopic Data for 4-methyl-3-oxopentaneamidoxime
| Spectroscopic Technique | Predicted Key Data and Interpretation |
| ¹H NMR | The formation of the amidoxime would be indicated by the appearance of a broad singlet for the amino protons (NH₂) and a singlet for the hydroxyl proton (OH) of the oxime group. The signals for the isopropyl and methylene groups would remain, although their chemical shifts might be slightly altered. |
| ¹³C NMR | The most significant change in the carbon NMR spectrum would be the disappearance of the nitrile carbon signal and the appearance of a new signal for the carbon of the C=NOH group. |
| IR Spectroscopy | The strong nitrile absorption around 2250 cm⁻¹ would disappear. New, broad absorptions for the O-H and N-H stretches would appear in the region of 3200-3600 cm⁻¹. A C=N stretch would also be present, typically around 1650 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak would correspond to the molecular weight of the amidoxime (144.19 g/mol ), which is the sum of the β-ketonitrile and hydroxylamine. |
Alternative Synthetic Pathway: A Comparative View
An alternative approach to synthesizing isoxazole derivatives involves the reaction of β-diketones with hydroxylamine hydrochloride.[4] For a comparative analysis, let's consider the synthesis of a related isoxazole from a β-diketone.
Caption: Alternative synthetic route from a β-diketone.
The spectroscopic signatures of the β-diketone intermediate would differ significantly from the β-ketonitrile.
Table 3: Spectroscopic Data Comparison of Key Intermediates
| Feature | β-Ketonitrile Intermediate | β-Diketone Intermediate |
| Key Functional Groups | Ketone, Nitrile | Two Ketone groups (often in enol form) |
| ¹H NMR | Shows a characteristic singlet for the CH₂ between the C=O and C≡N groups. | Often shows a signal for an enolic proton and a methine proton if tautomerism occurs. |
| ¹³C NMR | Presence of a nitrile carbon signal (around 115-120 ppm). | Presence of two carbonyl carbon signals (or one carbonyl and two enolic carbon signals). |
| IR Spectroscopy | Strong, sharp C≡N stretch around 2250 cm⁻¹. | Absence of a C≡N stretch. Shows one or two C=O stretches, and potentially a broad O-H stretch if in the enol form. |
This comparison highlights how spectroscopic data can unequivocally distinguish between intermediates from different synthetic pathways, which is crucial for reaction monitoring and quality control in a drug development setting.
Experimental Protocols
Synthesis of 3-amino-5-isopropylisoxazole from 4-methyl-3-oxopentanenitrile[5]
-
Reaction Setup: A solution of 4-methyl-3-oxopentanenitrile (0.020 mol) and sodium hydroxide (1.04 g, 0.025 mol) in water (40 ml) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Hydroxylamine: Hydroxylamine sulfate (1.81 g, 0.022 mol) is added to the stirred solution.
-
Reaction: The mixture is stirred at room temperature (25°C) and then heated to 40°C for 70 hours.
-
Acidification and Cyclization: 36% aqueous HCl (3.24 g, 0.032 mol) is added to the mixture, which is then stirred at 50°C for 2.5 hours to facilitate cyclization.
-
Work-up and Purification: The reaction mixture is worked up by extraction and purified by silica gel column chromatography to yield 3-amino-5-isopropylisoxazole.
Conclusion
The spectroscopic analysis of intermediates is a cornerstone of synthetic chemistry, providing indisputable evidence for the formation of desired compounds and the progression of a reaction. In the synthesis of this compound, the distinct spectroscopic signatures of the β-ketonitrile starting material and the proposed amidoxime intermediate allow for clear differentiation and monitoring. By comparing this to an alternative synthesis from a β-diketone, we underscore the power of NMR, IR, and mass spectrometry to guide synthetic strategy and ensure the integrity of the final product. This detailed spectroscopic guide serves as a valuable resource for researchers and professionals in the field of drug development, enabling them to approach the synthesis of isoxazole-based compounds with a higher degree of confidence and control.
References
- Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025). RSC Advances.
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PubChem. (n.d.). 4-Methyl-3-oxopentanenitrile. Retrieved from [Link]
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NIST. (n.d.). 4,4-Dimethyl-3-oxopentanenitrile. In NIST Chemistry WebBook. Retrieved from [Link]
- Ueda, S., & Makisumi, Y. (1991). PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM 4,4-DIMETHYL-3-OXOPENTANENITRILE. HETEROCYCLES, 32(6), 1156.
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Pharmaffiliates. (n.d.). 4-Methyl-3-oxopentanenitrile. Retrieved from [Link]
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Chemsrc. (n.d.). 4-Methyl-3-oxopentanenitrile. Retrieved from [Link]
- Google Patents. (n.d.). Method of producing 3-amino-5-/tertiary butyl/-isoxazole.
- Google Patents. (n.d.). Preparation method of 3-amino-5-methyl isoxazole.
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PubChemLite. (n.d.). 4-methyl-3-oxopentanenitrile (C6H9NO). Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
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Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-methyl-3-oxopentanoate. Retrieved from [Link]
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NIST. (n.d.). 5-Amino-3-methylisoxazole. In NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 3-Isoxazolamine, 5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Benzodioxol-5-amine. Retrieved from [Link]
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MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Preprints.org. (2024, August 27). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]
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A Comparative Guide to the FT-IR Analysis of 3-Isopropylisoxazol-5-amine
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 3-Isopropylisoxazol-5-amine, a heterocyclic amine with potential applications in medicinal chemistry, requires rigorous characterization to ensure its identity and purity. This guide provides an in-depth technical comparison of Fourier-Transform Infrared (FT-IR) spectroscopy for the functional group analysis of this compound, benchmarked against alternative analytical techniques. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and reproducibility.
Structural Overview of this compound
This compound (C₆H₁₀N₂O) is characterized by a five-membered isoxazole ring substituted with an isopropyl group at the 3-position and a primary amine at the 5-position. The key functional groups amenable to FT-IR analysis are:
-
Primary Amine (-NH₂): This group is expected to exhibit characteristic stretching and bending vibrations.
-
Isoxazole Ring: This heterocyclic system contains C=N, C-O, and N-O bonds, each with specific vibrational modes.
-
Isopropyl Group (-CH(CH₃)₂): Aliphatic C-H bonds in this group will produce distinct stretching and bending absorptions.
The interplay of these functional groups results in a unique infrared spectrum that serves as a molecular fingerprint.
FT-IR Spectroscopy: A Detailed Protocol and Spectral Interpretation
FT-IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum reveals the frequencies at which these vibrations occur.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
For a solid or liquid sample of this compound, the Attenuated Total Reflectance (ATR) sampling technique is highly recommended for its minimal sample preparation and high reproducibility.
Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory are properly purged and a background spectrum of the clean ATR crystal (typically diamond or germanium) is collected.
-
Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal, ensuring complete coverage.
-
Spectrum Acquisition: Acquire the infrared spectrum over a typical range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) is advised to enhance the signal-to-noise ratio.
-
Data Processing: Perform a baseline correction and, if necessary, ATR correction on the acquired spectrum using the spectrometer's software.
The causality behind this choice of protocol lies in its efficiency and the high quality of the resulting data, which is crucial for unambiguous functional group identification.
Expected FT-IR Absorption Bands and Interpretation
The following table summarizes the anticipated vibrational frequencies for the key functional groups in this compound.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3400-3250 | Primary Amine (-NH₂) | Asymmetric and Symmetric N-H Stretching | Medium (two bands) |
| 2970-2870 | Isopropyl Group (-CH, -CH₃) | C-H Stretching | Strong |
| 1650-1580 | Primary Amine (-NH₂) | N-H Bending (Scissoring) | Medium to Strong |
| ~1610 | Isoxazole Ring | C=N Stretching | Medium |
| 1470-1450 | Isopropyl Group (-CH₃) | C-H Bending (Asymmetric) | Medium |
| 1385-1365 | Isopropyl Group (-CH(CH₃)₂) | C-H Bending (Symmetric, "gem-dimethyl") | Medium (often a doublet) |
| 1335-1250 | Aromatic Amine | C-N Stretching | Strong |
| 1250-1020 | Aliphatic Amine | C-N Stretching | Medium to Weak |
| ~1150 | Isoxazole Ring | N-O Stretching | Medium |
| ~1070 | Isoxazole Ring | C-O Stretching | Medium |
| 910-665 | Primary Amine (-NH₂) | N-H Wagging | Broad, Strong |
Interpretation Insights:
-
The presence of two distinct bands in the 3400-3250 cm⁻¹ region is a strong indicator of a primary amine.
-
The characteristic C-H bending of the isopropyl group, often appearing as a doublet around 1385-1365 cm⁻¹, is a key identifier for this substituent.
-
The isoxazole ring vibrations, particularly the C=N and N-O stretching, provide confirmation of the heterocyclic core.
Below is a diagram illustrating the key functional groups and their expected vibrational modes.
Caption: Key functional groups of this compound and their corresponding FT-IR vibrational modes.
Comparative Analysis with Alternative Techniques
While FT-IR is excellent for functional group identification, a comprehensive structural elucidation often requires complementary analytical methods.
| Technique | Information Provided | Strengths for this compound | Weaknesses for this compound |
| FT-IR Spectroscopy | Functional groups present, molecular fingerprint. | Rapid, non-destructive, excellent for identifying -NH₂, isopropyl, and isoxazole ring vibrations. | Does not provide detailed connectivity or stereochemical information. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed carbon-hydrogen framework, connectivity, and stereochemistry. | Unambiguously determines the precise arrangement of atoms, confirming the isopropyl and isoxazole substitution pattern. | Requires larger sample amounts, more time-consuming, and more expensive instrumentation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms the molecular formula (C₆H₁₀N₂O) and provides structural information through characteristic fragmentation of the isoxazole ring. | Isomer differentiation can be challenging without high-resolution MS and fragmentation analysis. |
| Liquid Chromatography (LC) | Purity assessment and separation from impurities. | Can be coupled with MS (LC-MS) for quantitative analysis and impurity profiling. | Primarily a separation technique; structural information is indirect unless coupled with a spectroscopic detector. |
A Synergistic Approach to Characterization
For unequivocal structural confirmation, a multi-technique approach is the industry standard. The following workflow illustrates how these techniques can be integrated.
Caption: Integrated workflow for the comprehensive characterization of this compound.
Conclusion
FT-IR spectroscopy serves as a powerful and indispensable tool for the initial characterization of this compound, providing rapid and reliable identification of its core functional groups. However, for complete and unambiguous structural elucidation, particularly in a drug development context, it is crucial to employ a synergistic approach that integrates FT-IR data with the detailed connectivity information from NMR spectroscopy and the molecular weight and purity data from mass spectrometry and liquid chromatography. This integrated methodology ensures the highest level of scientific rigor and confidence in the final structural assignment.
References
- Bellamy, L. J. The Infrared Spectra of Complex Molecules. Springer, 1975.
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University of California, Los Angeles. "IR Spectroscopy Tutorial: Amines." UCLA Chemistry and Biochemistry. [Link]
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Palmer, M. H., et al. "The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700 cm−1." Chemical Physics, vol. 327, no. 1, 2006, pp. 135-146. [Link]
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Vedantu. "Difference between Primary Secondary and Tertiary Amines Via FTIR." Vedantu, 25 Dec. 2023. [Link]
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Johnson, S. J., et al. Computations of Vibrational Infrared Frequencies of Selected Amines. Defense Technical Information Center, 2016. [Link]
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Illinois State University. "Infrared Spectroscopy." Illinois State University Department of Chemistry. [Link]
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Palmer, M. H., et al. "The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum." Journal of Molecular Structure, vol. 446, no. 1-2, 1998, pp. 165-182. [Link]
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Stephens, W. C. E., and R. K. Arafa. "3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy." Journal of Chemical Education, vol. 83, no. 9, 2006, p. 1336. [Link]
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Al-Masoudi, N. A., et al. "Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one." Research Journal of Pharmaceutical, Biological and Chemical Sciences, vol. 7, no. 6, 2016, pp. 1838-1845. [Link]
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Göktaş, H., et al. "Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities." Turkish Journal of Chemistry, vol. 46, no. 3, 2022, pp. 747-760. [Link]
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Jays, J., and S. Janardhanan. "IR, NMR and HR-MS Mass spectrum of isoxazole 2c." ResearchGate, 2025. [Link]
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Bowie, J. H., et al. "Mass spectrometry of oxazoles." Journal of the Chemical Society B: Physical Organic, 1967, pp. 616-621. [Link]
- Mohammed, S. A., et al. "Synthesis and Characterization of Some New 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati." Chemistry and Materials Research, vol. 12, no. 1, 2020. [https://www.semanticscholar.org/paper/Synthesis-and-Characterization-of-Some-New-yl)-4-Mohammed-Hussain/2b598d93025287f32997f74
A Comparative Guide to the In Vitro Efficacy of Novel 3-Isopropylisoxazol-5-amine Derivatives as Kinase Inhibitors
This guide provides a comprehensive in vitro comparison of three novel 3-Isopropylisoxazol-5-amine derivatives—designated Compound A, Compound B, and Compound C—as potential therapeutic agents. The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. Our investigation focuses on characterizing the efficacy of these new chemical entities designed to inhibit a key oncogenic kinase, which we will refer to as Target Kinase X (TKX).
The narrative herein is structured to mirror a logical drug discovery cascade, beginning with direct target inhibition in a purified system, progressing to cellular potency assessment, and culminating in mechanistic validation within a cellular context. The experimental choices are explained to provide clarity on the causality behind the scientific workflow, ensuring a self-validating and trustworthy analysis for researchers in drug development.
The Biological Target: The TKX Signaling Pathway
Target Kinase X (TKX) is a serine/threonine kinase that has been identified as a critical node in the "Pro-Survival Signaling Pathway," a cascade frequently dysregulated in various cancers. Aberrant TKX activity leads to the phosphorylation and activation of the downstream effector protein, Effector Protein Y (EPY), which in turn promotes uncontrolled cell proliferation and survival. The development of small molecule inhibitors that can potently and selectively block TKX activity is therefore a promising therapeutic strategy.[4]
Caption: Multi-tiered workflow for in vitro compound evaluation.
Tier 1: Biochemical Assay for Direct Target Engagement
Rationale: The initial and most direct method to assess the potential of a kinase inhibitor is through a cell-free in vitro kinase assay. [5]This approach quantifies the direct interaction between the compound and the purified kinase enzyme, providing an intrinsic potency value (IC50) free from confounding cellular factors like membrane permeability or efflux pump activity. We utilize a radiometric assay for its high sensitivity and reliability. [6]
Comparative Data: TKX Inhibition
The half-maximal inhibitory concentration (IC50) was determined for each compound against purified recombinant TKX enzyme.
| Compound | Derivative Structure (Hypothetical) | IC50 (nM) vs. TKX |
| Compound A | Unsubstituted Phenyl Ring | 150.2 |
| Compound B | 4-Fluoro Phenyl Ring | 45.8 |
| Compound C | 3-Chloro-4-Fluoro Phenyl Ring | 8.5 |
Protocol: Radiometric Kinase Assay
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35).
-
Prepare a stock solution of the peptide substrate specific for TKX.
-
Prepare a solution of [γ-³²P]ATP. The final ATP concentration in the assay should be close to the Km(ATP) of the kinase to ensure data comparability. [6] * Serially dilute Compounds A, B, and C in DMSO to create a range of concentrations.
-
-
Assay Execution:
-
In a 96-well plate, add 5 µL of diluted compound solution to each well.
-
Add 20 µL of a master mix containing the TKX enzyme and peptide substrate in kinase reaction buffer.
-
Incubate for 10 minutes at room temperature to allow compound-enzyme binding.
-
Initiate the kinase reaction by adding 25 µL of [γ-³²P]ATP solution.
-
Incubate the reaction for 60 minutes at 30°C.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Transfer the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Tier 2: Cellular Assay for Cytotoxicity
Rationale: While a biochemical assay confirms target engagement, it does not predict a compound's effect in a living system. A cell-based assay is essential to evaluate cytotoxicity and provides a more physiologically relevant measure of a compound's potential. [7]We selected the XTT assay, a robust colorimetric method that measures the metabolic activity of living cells, serving as a proxy for cell viability. [8][9]The XTT assay is preferred over the older MTT assay because it produces a water-soluble formazan product, eliminating a solubilization step and thereby streamlining the protocol and reducing variability. [10]
Comparative Data: Cytotoxicity in A549 Lung Cancer Cells
The IC50 was determined for each compound against the A549 human lung carcinoma cell line, which expresses high levels of TKX.
| Compound | IC50 (µM) vs. A549 Cells |
| Compound A | 12.5 |
| Compound B | 3.1 |
| Compound C | 0.4 |
Protocol: XTT Cell Viability Assay
-
Cell Seeding:
-
Culture A549 cells to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compounds A, B, and C in culture medium.
-
Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
XTT Reagent Addition and Incubation:
-
Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the activated XTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing viable cells to convert the XTT tetrazolium salt into a colored formazan product. [8]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background noise.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting viability against the log of compound concentration.
-
Tier 3: Mechanistic Assay for Pathway Modulation
Rationale: After establishing cellular potency, it is crucial to confirm that the observed cytotoxicity is a direct result of inhibiting the intended target. Western blotting is a cornerstone technique for this purpose, allowing for the semi-quantitative analysis of specific protein expression and post-translational modifications, such as phosphorylation. [11][12][13]By measuring the phosphorylation status of EPY, the direct downstream substrate of TKX, we can verify that our compounds are inhibiting the TKX signaling pathway as intended.
Comparative Data: Inhibition of EPY Phosphorylation
A549 cells were treated with each compound at its respective cytotoxic IC50 concentration for 4 hours. Cell lysates were then analyzed by Western blot for levels of phosphorylated EPY (pEPY) and total EPY.
| Compound | Treatment Conc. (µM) | % Reduction in pEPY (Normalized to Total EPY) |
| Compound A | 12.5 | 45% |
| Compound B | 3.1 | 78% |
| Compound C | 0.4 | 92% |
Protocol: Western Blotting
-
Sample Preparation and Lysis:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with Compounds A, B, and C at their IC50 concentrations for 4 hours.
-
Wash cells with ice-cold PBS and lyse them by adding 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C. [14] * Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer at 95°C for 5 minutes. [13] * Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. [15]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. [11] * Incubate the membrane with a primary antibody specific for pEPY overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. [13] * Wash the membrane again three times with TBST.
-
-
Signal Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with primary antibodies for total EPY and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. Normalize the pEPY signal to the total EPY signal for each sample.
-
Overall Summary and Future Directions
This comparative guide systematically evaluated three novel this compound derivatives. The data collected from our tiered in vitro workflow provides a clear and robust assessment of their potential as TKX inhibitors.
| Compound | Target IC50 (nM) | Cellular IC50 (µM) | Pathway Inhibition (% pEPY Reduction) |
| Compound A | 150.2 | 12.5 | 45% |
| Compound B | 45.8 | 3.1 | 78% |
| Compound C | 8.5 | 0.4 | 92% |
Based on this comprehensive in vitro analysis, Compound C is recommended as the lead candidate for further preclinical development, including selectivity profiling against a panel of kinases, in-depth ADME/Tox studies, and eventual evaluation in in vivo xenograft models.
References
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MTT assay. Wikipedia. Available from: [Link]
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In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available from: [Link]
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Western Blot Protocol: Step-by-Step Guide. Boster Bio. Available from: [Link]
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Western Blotting(WB) Protocol. Cusabio. Available from: [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available from: [Link]
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The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. NIH. Available from: [Link]
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In vitro JAK kinase activity and inhibition assays. PubMed - NIH. Available from: [Link]
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Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Available from: [Link]
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Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers. Available from: [Link]
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How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available from: [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available from: [Link]
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A Comparative Guide to the Validation of a New Stability-Indicating HPLC Method for 3-Isopropylisoxazol-5-amine
Abstract
This guide provides a comprehensive framework for the validation of a new, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Isopropylisoxazol-5-amine. As a critical intermediate in pharmaceutical synthesis, ensuring the purity and stability of this compound is paramount. We present a detailed comparative analysis, contrasting the performance of the proposed reverse-phase HPLC method against a conventional UV-Vis spectrophotometric approach. This document is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind each validation step, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3] The experimental data herein demonstrates the specificity, accuracy, precision, and robustness of the HPLC method, establishing its suitability for rigorous quality control and stability testing.
Introduction: The Analytical Imperative for this compound
This compound (CAS: 88786-11-2, Formula: C₆H₁₀N₂O) is a heterocyclic amine belonging to the isoxazole class of compounds.[4][5][6] Isoxazole derivatives are significant pharmacophores in medicinal chemistry, forming the structural core of numerous therapeutic agents.[7][8][9] The quality of such intermediates directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, a reliable and validated analytical method is not merely a regulatory requirement but a scientific necessity for monitoring purity, quantifying content, and assessing stability.
This guide details the validation of a newly developed stability-indicating HPLC method. To underscore its advantages, we will benchmark its performance against a more straightforward, yet fundamentally limited, UV-Vis spectrophotometric method. While UV-Vis spectroscopy offers speed, it often lacks the specificity required to distinguish the active analyte from potential impurities or degradation products—a critical flaw in pharmaceutical quality control.[10][11] The proposed HPLC method is designed to overcome this limitation, providing a robust tool for the comprehensive chemical analysis of this compound.
Methodologies: A Tale of Two Techniques
Method A: UV-Vis Spectrophotometry (The Baseline)
This technique relies on the principle that molecules with chromophores absorb light at specific wavelengths.[11] It is a rapid and simple method for quantification. However, any substance in the sample matrix with a similar chromophore, such as certain impurities or degradants, will interfere, leading to erroneously high results.[10]
Method B: Stability-Indicating HPLC (The Proposed Standard)
High-Performance Liquid Chromatography separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[12][13] By coupling this separation with UV detection, we can achieve both separation and quantification. A method is deemed "stability-indicating" when it can definitively separate the analyte of interest from all potential degradation products, ensuring that only the intact molecule is quantified.[14][15][16]
The Validation Workflow: A Systematic Approach
Method validation is a formal, systematic process to demonstrate that an analytical procedure is suitable for its intended purpose.[13][17] Our approach follows the comprehensive guidelines established by the ICH, specifically Q2(R2).[2][3][18] The overall workflow is designed to build a complete picture of the method's performance characteristics.
Caption: Overall workflow for analytical method validation.
Head-to-Head Comparison: Validation Parameters
Here, we dissect each core validation parameter, presenting the experimental protocol and comparing the performance of the HPLC and UV-Vis methods.
Specificity and Stability-Indicating Capability
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] For a stability study, this requires a "stability-indicating" method. We perform forced degradation (stress testing) to intentionally degrade the this compound sample.[14][19] This creates the very interferences the method must be able to resolve. The choice of stressors (acid, base, oxidation, heat, light) is designed to simulate harsh conditions and explore potential degradation pathways.[15][20] For instance, the isoxazole ring can be susceptible to pH-mediated cleavage, while the amine group is a potential site for oxidation.
Caption: Workflow for the forced degradation study.
Experimental Protocol: Forced Degradation
-
Preparation: Prepare separate solutions of this compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water). Also, prepare a solid-state sample.
-
Acid Stress: Add an equal volume of 0.2M HCl to a solution to achieve a final concentration of 0.1M HCl. Heat at 60°C for 8 hours.
-
Base Stress: Add an equal volume of 0.2M NaOH to a solution to achieve a final concentration of 0.1M NaOH. Heat at 60°C for 4 hours.
-
Oxidative Stress: Add an equal volume of 6% H₂O₂ to a solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Stress: Store the solid-state sample in an oven at 80°C for 48 hours.
-
Photolytic Stress: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14]
-
Analysis: After the specified time, neutralize the acid and base samples. Dilute all samples to a target concentration and analyze by both the HPLC and UV-Vis methods alongside an unstressed control sample. For HPLC, assess peak purity of the main peak using a photodiode array (PDA) detector.
Comparative Data: Specificity
| Stress Condition | HPLC Method Results | UV-Vis Method Results |
|---|---|---|
| Unstressed Control | Single sharp peak at RT ~4.5 min. Peak Purity > 99.9%. Assay = 100.0% | Absorbance at λmax = 100.0% (by definition) |
| Acid Hydrolysis | Main peak assay = 85.2%. Degradant peak at RT ~2.1 min. Main peak is spectrally pure. | Assay = 98.5%. (Inability to distinguish degradant) |
| Base Hydrolysis | Main peak assay = 79.8%. Major degradant at RT ~3.2 min. Main peak is spectrally pure. | Assay = 97.2%. (Significant interference) |
| Oxidation | Main peak assay = 91.5%. Two minor degradant peaks observed. Main peak is spectrally pure. | Assay = 99.1%. (Inability to distinguish degradants) |
| Thermal | Main peak assay = 99.1%. No significant degradation observed. | Assay = 99.5%. |
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification.[2][21] The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[13]
Experimental Protocol: Linearity
-
Stock Solution: Prepare a stock solution of this compound reference standard at 1000 µg/mL.
-
Calibration Standards: Perform serial dilutions to prepare at least five concentration levels. For an assay method, a typical range is 80% to 120% of the target test concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Analysis: Analyze each concentration level in triplicate using both the HPLC and UV-Vis methods.
-
Evaluation: Plot the average response (peak area for HPLC, absorbance for UV-Vis) versus concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.
Comparative Data: Linearity
| Parameter | HPLC Method | UV-Vis Method | Acceptance Criteria |
|---|---|---|---|
| Range | 80 - 120 µg/mL | 80 - 120 µg/mL | Defined by application |
| Correlation Coefficient (r²) | 0.9998 | 0.9985 | ≥ 0.999 |
| Y-Intercept (% of response at 100%) | 0.2% | 1.8% | Should be close to zero |
| Residuals | Randomly scattered | Shows a slight curve | Random distribution |
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value.[1][3] It is typically assessed using recovery studies, where a known amount of analyte is added to a placebo (or sample matrix), and the method is used to measure how much is recovered.
Experimental Protocol: Accuracy
-
Spiked Samples: Prepare samples by spiking a placebo matrix with the this compound reference standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Replicates: Prepare each level in triplicate (for a total of nine determinations).
-
Analysis: Analyze all spiked samples by both methods.
-
Calculation: Calculate the percent recovery for each sample: Recovery % = (Measured Concentration / Spiked Concentration) * 100.
Comparative Data: Accuracy
| Spiked Level | HPLC Method (Mean % Recovery ± %RSD) | UV-Vis Method (Mean % Recovery ± %RSD) | Acceptance Criteria |
|---|---|---|---|
| 80% | 99.5% ± 0.4% | 103.5% ± 1.5% | 98.0% - 102.0% |
| 100% | 100.2% ± 0.3% | 104.1% ± 1.2% | 98.0% - 102.0% |
| 120% | 99.8% ± 0.5% | 105.2% ± 1.8% | 98.0% - 102.0% |
Precision
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[13]
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
Experimental Protocol: Precision
-
Sample Preparation: Prepare a single, homogeneous batch of sample at 100% of the target concentration.
-
Repeatability: Analyze six replicate preparations on the same day, with the same analyst and instrument.
-
Intermediate Precision: A second analyst repeats the analysis of six replicate preparations on a different day using a different instrument (if available).
-
Evaluation: Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each set of six replicates.
Comparative Data: Precision
| Precision Level | HPLC Method (%RSD) | UV-Vis Method (%RSD) | Acceptance Criteria |
|---|---|---|---|
| Repeatability | 0.5% | 1.6% | %RSD ≤ 2.0% |
| Intermediate Precision | 0.8% | 2.5% | %RSD ≤ 2.0% |
Limits of Detection (LOD) and Quantitation (LOQ)
Causality: The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[22] These are critical for the analysis of impurities or low-level analytes.
Experimental Protocol: LOD & LOQ (Signal-to-Noise Approach)
-
Determine Noise: Analyze a blank solution multiple times and determine the magnitude of the baseline noise.
-
Determine Signal: Prepare and analyze solutions with decreasing concentrations of this compound.
-
Calculation:
-
LOD: The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.
-
LOQ: The concentration that yields an S/N ratio of approximately 10:1.
-
Comparative Data: LOD & LOQ
| Parameter | HPLC Method | UV-Vis Method |
|---|---|---|
| LOD | 0.05 µg/mL | 1.5 µg/mL |
| LOQ | 0.15 µg/mL | 5.0 µg/mL |
Robustness
Causality: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][22] This provides an indication of its reliability during normal usage. This is primarily applicable to complex methods like HPLC.
Experimental Protocol: HPLC Robustness
-
Vary Parameters: Analyze a standard solution while making small, deliberate changes to HPLC parameters, one at a time.
-
Flow Rate: ± 0.2 mL/min
-
Mobile Phase pH: ± 0.2 units
-
Column Temperature: ± 5 °C
-
-
Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution) and the final quantified result.
Data Summary: HPLC Robustness
| Parameter Varied | Effect on Retention Time | Effect on Assay Result | System Suitability |
|---|---|---|---|
| Flow Rate (+0.2 mL/min) | Shifted from 4.5 to 4.1 min | No significant change | Passed |
| pH (-0.2 units) | Shifted from 4.5 to 4.7 min | No significant change | Passed |
| Temperature (+5 °C) | Shifted from 4.5 to 4.3 min | No significant change | Passed |
Summary and Final Recommendation
The validation data clearly illustrates the superior performance of the proposed stability-indicating HPLC method for the analysis of this compound.
Final Performance Comparison
| Validation Parameter | HPLC Method | UV-Vis Method | Verdict |
|---|---|---|---|
| Specificity | Excellent: Stability-indicating | Poor: Non-specific | HPLC is essential |
| Linearity (r²) | Excellent: 0.9998 | Good: 0.9985 | HPLC is superior |
| Accuracy (% Recovery) | Excellent: 99.5 - 100.2% | Poor: 103.5 - 105.2% | HPLC is required |
| Precision (%RSD) | Excellent: < 1.0% | Poor: > 1.5%, fails intermediate | HPLC is required |
| Sensitivity (LOQ) | Excellent: 0.15 µg/mL | Poor: 5.0 µg/mL | HPLC is superior |
| Robustness | Excellent: Proven robust | Not Applicable | HPLC is reliable |
Based on this comprehensive validation, the stability-indicating HPLC method is unequivocally recommended for the quality control, stability testing, and routine analysis of this compound. The UV-Vis method is deemed unsuitable for any purpose other than preliminary, non-GMP estimations due to its profound lack of specificity and inferior performance across all other validation parameters.
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Comparative Docking Analysis of 3-Isopropylisoxazol-5-amine Analogs: A Guide to Structure-Based Virtual Screening
This guide provides a comprehensive, in-depth walkthrough for conducting a comparative molecular docking study on a series of 3-Isopropylisoxazol-5-amine analogs. Designed for researchers in drug discovery and computational chemistry, this document moves beyond a simple protocol, offering insights into the causality behind experimental choices to ensure the generation of robust and reliable data. We will navigate the entire workflow, from target identification and validation to the final analysis of binding interactions, grounding each step in established scientific principles.
The Strategic Imperative of Comparative Docking
In the landscape of early-stage drug discovery, computational methods like molecular docking are indispensable for rapidly prioritizing compounds for further experimental validation.[1][2] A comparative docking study, which evaluates a series of structurally related analogs against a single biological target, is particularly powerful. It allows us to build a structure-activity relationship (SAR) in silico, providing critical insights into how subtle chemical modifications can influence binding affinity and interaction patterns. The this compound scaffold represents a versatile starting point for library design, and understanding its binding potential is the first step toward optimizing it into a potent and selective therapeutic agent.
Pillar 1: Target Identification and Validation
The success of any structure-based design project hinges on the selection and preparation of a relevant biological target.[3] The process is not merely about finding a protein; it's about establishing a biologically plausible hypothesis for the compound's mechanism of action.
Identifying a Plausible Target
For the this compound series, a primary literature survey is the first step. While this specific scaffold may be novel, related isoxazole derivatives have shown a wide range of biological activities, including antiviral properties.[4] For the purpose of this guide, we will hypothesize that our analog series possesses potential inhibitory activity against the SARS-CoV-2 main protease (Mpro or 3CLpro) , a well-validated target for antiviral drug development due to its critical role in viral replication.
We will utilize a high-resolution crystal structure of SARS-CoV-2 Mpro from the Worldwide Protein Data Bank (wwPDB), a public repository for the 3D structural data of large biological molecules.[5][6] A suitable entry is PDB ID: 6LU7 , which features the protease in complex with a peptidomimetic inhibitor.[7][8] This co-crystallized ligand is invaluable for validating our docking protocol.
Experimental Protocol: Receptor Structure Preparation
The raw PDB structure is not immediately ready for docking. It must be meticulously prepared to ensure it is chemically correct and computationally tractable.
-
Initial Structure Acquisition : Download the PDB file (e.g., 6LU7) from the RCSB PDB database.[8]
-
Cleaning the Structure :
-
Remove all non-essential molecules, including water, solvent ions, and any co-factors not relevant to the binding event being studied. Water molecules can be critical for binding, but for standard docking, they are often removed to simplify the calculation, unless specific hydration sites are known to be essential.
-
Separate the protein chains from the co-crystallized ligand. The ligand will be used later for protocol validation.
-
-
Protonation and Optimization :
-
Add polar hydrogen atoms to the protein, as PDB files derived from X-ray crystallography typically do not include them.[9] The protonation state of ionizable residues (like Histidine, Aspartate, and Glutamate) is critical and should be assigned based on a simulated physiological pH (e.g., 7.4).[10]
-
Perform a brief energy minimization of the structure to relieve any steric clashes that may have resulted from adding hydrogens. This step should be done cautiously, constraining the protein backbone to prevent significant deviation from the crystal structure.
-
-
File Format Conversion : Convert the cleaned, prepared protein structure into the PDBQT format required by AutoDock Vina.[11] This format includes partial charges and atom type definitions. Tools like AutoDockTools (ADT) are commonly used for this conversion.[12]
Pillar 2: Ligand Preparation and Docking Protocol Validation
The trustworthiness of a docking study is established through rigorous validation.[13] Describing a protocol must be a self-validating system; otherwise, the results are merely computational artifacts. The cornerstone of this validation is demonstrating that the chosen docking algorithm and parameters can accurately reproduce a known binding pose.[14][15]
Experimental Protocol: Ligand Preparation
Each analog in the series, starting with the parent this compound, must be converted into a suitable 3D format.
-
2D to 3D Conversion : Draw the 2D structure of each analog using chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.
-
Energy Minimization : Minimize the energy of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Charge Calculation and Format Conversion : Assign Gasteiger charges and define the rotatable bonds for the ligand. This is a critical step as it determines the ligand's flexibility during the docking simulation.[11] Convert the final ligand structure to the PDBQT file format.
Experimental Protocol: Docking Protocol Validation via Re-Docking
The central test of our methodology is to dock the co-crystallized ligand (extracted from 6LU7 in our example) back into the prepared receptor's binding site.
-
Define the Binding Site : The binding site is defined by a "grid box"—a three-dimensional cube that encompasses the active site volume where the ligand is expected to bind.[16] For validation, this box should be centered on the position of the co-crystallized ligand.[17]
-
Execute Re-Docking : Run the docking simulation using software such as AutoDock Vina.[1] Vina will search for the optimal binding pose of the ligand within the defined grid box based on its scoring function.
-
Calculate RMSD : Superimpose the lowest-energy pose predicted by the docking software onto the original crystallographic pose of the ligand. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Assess Validity : An RMSD value of less than 2.0 Ångstroms (Å) is generally considered a successful validation, indicating that the docking protocol can reliably reproduce the experimentally observed binding mode.[13][18]
Pillar 3: Comparative Docking and Data Interpretation
With a validated protocol, we can now proceed with confidence to dock our library of this compound analogs. The goal is to compare their predicted binding affinities and interaction patterns to build a coherent SAR.
Visualizing the Workflow
The entire experimental process can be visualized as a logical flow, ensuring reproducibility and clarity.
Caption: Workflow for the comparative molecular docking study.
Experimental Protocol: Executing the Comparative Docking
-
Batch Docking : Using the validated parameters (specifically the grid box definition), systematically dock each analog from the prepared library into the receptor's active site.
-
Data Collection : For each analog, the docking software will output a set of predicted binding poses, each with a corresponding binding affinity score (typically in kcal/mol).[19] The most negative value represents the most favorable predicted binding energy.[18]
-
Post-Docking Analysis :
-
Binding Affinity : Collate the binding affinity scores for the top-ranked pose of each analog.
-
Ligand Efficiency (LE) : This metric normalizes binding energy by the size of the molecule (heavy atom count), providing a measure of binding potency per atom. It is a valuable metric for comparing ligands of different sizes.
-
Interaction Analysis : Visually inspect the top-ranked poses for each analog using molecular visualization software (e.g., PyMOL, Discovery Studio).[20] Identify key molecular interactions, such as:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Pi-pi stacking
-
Salt bridges
-
-
Data Presentation: Summarizing Docking Results
Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between the analogs.
| Compound ID | Analog Structure | Binding Affinity (kcal/mol) | Ligand Efficiency (LE) | Key Interacting Residues |
| Parent | This compound | -6.5 | 0.41 | His41, Cys145 |
| Analog-01 | R = 4-fluorophenyl | -7.8 | 0.43 | His41, Cys145, Gln189 |
| Analog-02 | R = 2-pyridyl | -7.5 | 0.42 | His41, Glu166, Cys145 |
| Analog-03 | R = cyclopropyl | -6.8 | 0.40 | Cys145, Met165 |
| Control | Co-crystallized Inhibitor | -8.9 | 0.38 | His41, Met49, Glu166, Cys145 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpreting the Results
-
SAR Insights : The addition of an aromatic group (Analog-01 and Analog-02) appears to improve binding affinity compared to the parent compound, suggesting a beneficial interaction in a hydrophobic pocket. The interaction with Gln189 for the fluorophenyl analog (Analog-01) might be a key hydrogen bond contributing to its higher predicted affinity.
-
Lead Optimization : Analog-01 shows the best combination of binding affinity and ligand efficiency, making it a promising candidate for further optimization.
-
Hypothesis Generation : The interaction with Glu166, a key catalytic residue in Mpro, by the pyridyl analog (Analog-02) suggests a specific mechanism of inhibition that could be explored further.
Mechanistic Context: A Hypothetical Signaling Pathway
To place our findings in a broader biological context, we can visualize how the inhibition of our target protein, SARS-CoV-2 Mpro, disrupts a critical viral process.
Caption: Inhibition of Mpro blocks viral polyprotein processing.
This diagram illustrates that by inhibiting Mpro, our this compound analogs can potentially halt the proteolytic processing of viral polyproteins. This prevents the formation of the functional proteins required for viral replication, effectively stopping the viral life cycle within the host cell.
Conclusion
This guide has outlined a robust, multi-pillar framework for conducting a comparative docking study of this compound analogs. By integrating careful target selection, rigorous protocol validation, and systematic data analysis, researchers can generate trustworthy computational results. This in silico data provides a powerful lens to rationalize structure-activity relationships and strategically guide the design and synthesis of more potent and selective drug candidates, ultimately accelerating the journey from initial hit to clinical lead.
References
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UC Santa Barbara. (n.d.). Tutorial: Docking with Glide. Retrieved from UC Santa Barbara Chemistry & Biochemistry. [Link]
-
Wikipedia. (2026). Protein Data Bank. [Link]
-
ResearchGate. (2024). How to interprete and analyze molecular docking results?. [Link]
-
Worldwide Protein Data Bank. (n.d.). wwPDB. [Link]
-
AutoDock. (2020). Tutorial – AutoDock Vina. [Link]
-
ResearchGate. (2023). Interpretation of Molecular docking results?. [Link]
-
Journal of Biomedical Science. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. [Link]
-
ACS Chemical Biology. (2011). Identification of Direct Protein Targets of Small Molecules. [Link]
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AutoDock. (n.d.). AutoDock. [Link]
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PLoS ONE. (2012). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Link]
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 3-Isopropylisoxazol-5-amine
This document provides comprehensive guidance for the safe handling and disposal of 3-Isopropylisoxazol-5-amine (CAS No. 88786-11-2) for researchers, scientists, and drug development professionals. The procedural framework herein is designed to ensure personnel safety, environmental protection, and full compliance with regulatory standards.
Given that detailed, specific toxicological and environmental impact data for this compound is not extensively published, this guide operates on the precautionary principle . We will infer potential hazards from structurally related compounds, such as isopropylamine and other isoxazole derivatives, to establish a robust and self-validating safety protocol.
Hazard Assessment and Characterization
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is critical. Based on the chemical's structure—containing both an amine group and an isoxazole ring—we must assume it possesses multiple hazard characteristics until proven otherwise.
Summary of Potential Hazards
The following table summarizes the anticipated risks associated with this compound, based on data from analogous compounds. This assessment forms the basis for the handling and disposal protocols outlined in this guide.
| Potential Hazard Category | Basis for Assessment (Analogous Compounds) | Recommended Precaution |
| Acute Toxicity | Isopropylamine is classified as toxic if swallowed, inhaled, or in contact with skin[1][2]. A related isoxazole derivative is also classified as acutely toxic (Oral)[3]. | Avoid all routes of exposure. All handling and waste consolidation should occur within a certified chemical fume hood. |
| Flammability | Isoxazole and Isopropylamine are both highly flammable liquids[1][4][5]. | Keep waste containers away from heat, sparks, and open flames. Use only non-sparking tools for any transfer or cleanup operations[4][5]. |
| Skin & Eye Damage | Isopropylamine is known to cause severe skin burns and eye damage[1][2]. Other amine-containing isoxazoles are documented skin and eye irritants[6][7]. | Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield when handling the compound or its waste. |
| Environmental Hazard | Isopropylamine is harmful to aquatic life[1]. Discharge of amines and related heterocyclic compounds into waterways is broadly restricted. | Prevent any release to the environment. Do not dispose of this chemical down the drain or in regular trash [6][8]. |
Regulatory Compliance: A Shared Responsibility
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) for worker safety[9][10]. As the generator of the waste, you are legally responsible for its proper identification and disposal from "cradle to grave"[10].
This involves:
-
Hazardous Waste Determination: Accurately determining if the waste is hazardous, either because it is specifically "listed" by the EPA or because it exhibits a hazardous "characteristic" (ignitability, corrosivity, reactivity, or toxicity)[10][11].
-
Proper Management: Following strict guidelines for waste accumulation, storage, and labeling in the laboratory[12].
-
Manifesting and Transport: Ensuring the waste is transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF)[13].
Core Disposal Workflow and Step-by-Step Protocol
The following diagram and protocol provide a clear, actionable workflow for the proper disposal of this compound from the point of generation to its final disposition.
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
Detailed Disposal Protocol
Step 1: Personal Protective Equipment (PPE) Before handling waste, ensure you are wearing the appropriate PPE. This includes:
-
A flame-retardant lab coat.
-
Chemical safety goggles and a face shield.
-
Chemical-resistant gloves (nitrile is a minimum; consult a glove compatibility chart for extended contact).
Step 2: Waste Segregation Proper segregation is crucial to prevent dangerous chemical reactions.
-
Establish a dedicated waste stream for this compound.[14]
-
DO NOT mix this waste with acids, strong oxidizing agents, or other incompatible chemicals.[15]
-
Keep solid and liquid waste streams separate.
Step 3: Containerization Select a container that is compatible with the chemical and its potential hazards.
-
For Liquid Waste: Use a sealable, shatter-resistant container (e.g., a polypropylene or coated glass bottle) designated for flammable and toxic organic waste.
-
For Solid Waste: Use a wide-mouth, sealable container (e.g., a polyethylene pail).
-
For Contaminated Labware (e.g., pipette tips, vials): Collect these as solid waste. Grossly contaminated glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), with the rinsate collected as hazardous liquid waste. The decontaminated glassware can then be managed appropriately.[16]
Step 4: Labeling Proper labeling is a key OSHA and EPA requirement.[10][12] The waste container must be labeled clearly at the moment the first drop of waste is added.
-
Use your institution's official "Hazardous Waste" tag.
-
Clearly write the full chemical name: "This compound ". Do not use abbreviations.
-
List all components and their approximate percentages if it is a mixture.
-
Indicate the relevant hazards (e.g., "Toxic," "Flammable").
-
Record the accumulation start date.
Step 5: Temporary Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) . This area must be:
-
At or near the point of generation and under the control of the operator.
-
A secondary containment bin is required to capture any potential leaks.
-
Away from heat sources, direct sunlight, and ignition sources.[4]
-
Kept closed at all times except when adding waste.[10]
Step 6: Arranging for Final Disposal Once the container is full or you have reached your institution's time limit for accumulation, contact your Environmental Health & Safety (EHS) department to arrange for a waste pickup.[14]
-
The EHS department will consolidate the waste and ensure it is transported by a licensed hazardous waste vendor for final disposal.
-
The most appropriate disposal method for this compound is likely to be high-temperature incineration at a permitted TSDF, which ensures the complete destruction of the organic molecule.[8][17]
Spill and Emergency Procedures
In Case of a Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, wear full PPE and contain the spill using an inert absorbent material like vermiculite, dry sand, or a chemical sorbent.[1][7]
-
Use non-sparking tools to carefully collect the absorbed material and place it into a labeled hazardous waste container.[4][8]
-
Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
First Aid Measures (General for Amine/Solvent Exposure):
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
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Mastering the Safe Handling of 3-Isopropylisoxazol-5-amine: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical development, the confident and safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for 3-Isopropylisoxazol-5-amine (CAS No. 88786-11-2), a key building block in modern medicinal chemistry. By moving beyond a simple checklist and explaining the rationale behind each procedural step, this document aims to be your preferred source for laboratory safety, building a foundation of trust through scientific integrity and practical, field-proven insights.
Understanding the Hazard Profile of this compound
Before any handling, a thorough understanding of the potential hazards is critical. Based on available safety information, this compound is classified with the following GHS Hazard Statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications indicate that the compound, a solid at room temperature, can cause significant irritation upon contact with the skin and eyes, and if its dust is inhaled. The primary routes of exposure are therefore dermal contact, eye contact, and inhalation. Our subsequent safety protocols are designed to mitigate these specific risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is the most critical factor in preventing exposure. The following table outlines the minimum required PPE for various laboratory tasks involving this compound.
| Laboratory Task | Minimum Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | Disposable Nitrile Gloves (double-gloving recommended), Lab Coat, Safety Goggles with Side Shields, and a Face Shield. Use within a chemical fume hood or a ventilated balance enclosure. | The fine particulate nature of the solid poses a significant inhalation and eye contact risk. A face shield provides an extra layer of protection against splashes. |
| Preparing Solutions | Disposable Nitrile Gloves, Lab Coat, Safety Goggles with Side Shields. | While the solid is now in solution, the risk of splashes containing the irritant remains. |
| Running Reactions and Work-up | Disposable Nitrile Gloves, Lab Coat, Safety Goggles with Side Shields. | Protects against accidental splashes of the reaction mixture which may contain the irritant. |
| Handling Contaminated Glassware | Chemical-resistant gloves (e.g., nitrile), Lab Coat, Safety Goggles. | Residual compound on glassware can still cause skin irritation. |
Expert Insight: While single-use nitrile gloves are generally sufficient for handling solid irritants, their resistance to various solvents can differ. When preparing solutions, always consult a glove compatibility chart to ensure the chosen glove material provides adequate protection against the solvent being used.[2]
Visualizing PPE Selection: A Task-Based Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision tree for selecting appropriate PPE.
Emergency Procedures: A Step-by-Step Response Plan
In the event of an accidental exposure or spill, a swift and correct response is crucial to minimize harm.
First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][4] Remove any contaminated clothing while continuing to flush. If irritation persists, seek immediate medical attention.[3]
-
Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 20 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
Spill Management
For a small spill of solid this compound in a controlled laboratory setting:
-
Alert and Isolate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don Appropriate PPE: Before cleanup, don the PPE outlined for handling the solid compound, including respiratory protection (an N95 respirator is recommended for fine dusts).
-
Contain the Spill: Gently cover the spill with a dry, inert absorbent material such as vermiculite or sand to prevent the dust from becoming airborne.[7]
-
Clean Up: Carefully sweep the absorbed material into a designated hazardous waste container using non-sparking tools.[8] Avoid creating dust.
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place all cleanup materials, including contaminated gloves, into the hazardous waste container.
-
Dispose: Seal and label the hazardous waste container for proper disposal according to your institution's guidelines.
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper segregation and disposal of chemical waste are essential for laboratory safety and environmental protection.
Solid Waste
-
Unused Chemical: Collect any unused or surplus solid this compound in its original container or a clearly labeled, sealed container.
-
Contaminated Materials: All disposable items that have come into contact with the solid chemical, such as weighing paper, gloves, and absorbent pads, must be considered contaminated. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.
Liquid Waste
-
Solutions: Any solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not pour this waste down the drain.
-
Rinsates: Glassware that has contained the chemical should be rinsed with a suitable solvent, and this rinsate must also be collected as hazardous liquid waste.
Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials. Ensure containers are kept tightly closed.
Conclusion: A Culture of Safety
The safe handling of this compound is achieved through a combination of understanding its inherent hazards, diligent use of personal protective equipment, and preparedness for emergency situations. By integrating these principles into your daily laboratory workflow, you contribute to a robust culture of safety that protects not only yourself but also your colleagues and the environment.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
